molecular formula C10H24BrN B080828 (1-Butyl)triethylammonium bromide CAS No. 13028-69-8

(1-Butyl)triethylammonium bromide

Cat. No.: B080828
CAS No.: 13028-69-8
M. Wt: 238.21 g/mol
InChI Key: ZNFYPPCUDSCDPR-UHFFFAOYSA-M
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Description

(1-Butyl)triethylammonium bromide is a quaternary ammonium salt that serves as a highly effective phase-transfer catalyst (PTC) in a wide range of organic synthesis and polymer chemistry applications. Its primary research value lies in its ability to facilitate reactions between reagents residing in immiscible phases, typically an aqueous and an organic phase. The compound's mechanism of action involves the lipophilic (1-butyl)triethylammonium cation solubilizing anionic reactants into the organic phase, thereby dramatically increasing reaction rates and yields under mild conditions. This makes it an indispensable tool for nucleophilic substitution reactions, esterifications, oxidations, and the synthesis of polymers and specialty chemicals. Researchers utilize this bromide salt specifically in the preparation of ionic liquids, as a surfactant in material science for nanoparticle synthesis, and in the study of reaction kinetics in multiphase systems. Its well-defined structure and high purity ensure reproducible results, making it a reliable choice for developing novel synthetic methodologies and optimizing existing industrial processes in a laboratory setting.

Properties

IUPAC Name

butyl(triethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N.BrH/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFYPPCUDSCDPR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CC)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471781
Record name (1-Butyl)triethylammonium bromide
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Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13028-69-8
Record name (1-Butyl)triethylammonium bromide
Source EPA DSSTox
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Record name 1-Butanaminium, N,N,N-triethyl-, bromide
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Foundational & Exploratory

(1-Butyl)triethylammonium bromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (1-Butyl)triethylammonium Bromide

Introduction

This compound (BTEAB), a quaternary ammonium salt, has emerged as a compound of significant interest across various scientific disciplines. Its amphiphilic nature, stemming from a positively charged nitrogen center coordinated with both butyl and ethyl groups, makes it a highly effective and versatile reagent. This guide provides an in-depth exploration of its core chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a phase transfer catalyst in organic synthesis and drug development. The insights herein are designed to equip researchers with the fundamental knowledge required to effectively utilize this compound in their work.

Core Chemical and Physical Properties

BTEAB is a white crystalline powder that is soluble in water and other polar solvents.[1] Its stability and ease of handling contribute to its widespread use in both laboratory and industrial settings.[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name butyl(triethyl)azanium;bromide[2]
Synonyms Triethyl N-butylammonium bromide, Butyltriethylammonium bromide[1]
CAS Number 13028-69-8[1]
Molecular Formula C₁₀H₂₄BrN[1]
Molecular Weight 238.21 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 210-215 °C (decomposes)[1][][4]
Solubility Soluble in water
Purity ≥98-99% (Assay)[1][4]
Sensitivity Hygroscopic[from initial search]
Chemical Structure

The structure of this compound consists of a central nitrogen atom covalently bonded to three ethyl groups and one butyl group, forming the quaternary ammonium cation. This cation is ionically bonded to a bromide anion.

Caption: Chemical structure of (1-Butyl)triethylammonium cation with bromide.

Synthesis and Purification

The synthesis of quaternary ammonium salts like BTEAB is most commonly achieved via the Menshutkin reaction . This reaction involves the alkylation of a tertiary amine with an alkyl halide. [from initial search] For BTEAB, this translates to the reaction of triethylamine with 1-bromobutane. The choice of solvent is critical; polar aprotic solvents like acetonitrile are often used to facilitate the reaction, which typically yields a high-purity product after straightforward purification steps.[5][6]

Experimental Protocol: Synthesis of BTEAB

This protocol is based on established methods for synthesizing analogous quaternary ammonium salts.[5][6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethylamine (1.0 eq) and acetonitrile.

  • Addition of Alkyl Halide: While stirring, slowly add 1-bromobutane (1.05 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 18-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure. The resulting crystalline solid is the crude product.

  • Purification: Wash the crude solid with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.[5]

  • Drying: Dry the purified white crystalline product under vacuum to yield high-purity this compound.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Reactant1 Triethylamine Setup Combine in Flask (Inert Atmosphere) Reactant1->Setup Reactant2 1-Bromobutane Reactant2->Setup Solvent Acetonitrile Solvent->Setup Reflux Reflux (82°C) 18-24 hours Setup->Reflux Evaporation Evaporate Solvent (Reduced Pressure) Reflux->Evaporation Wash Wash with Diethyl Ether/Hexane Evaporation->Wash Dry Dry under Vacuum Wash->Dry Product Pure (1-Butyl)triethylammonium Bromide Product Dry->Product

Caption: General workflow for the synthesis and purification of BTEAB.

Spectroscopic and Analytical Characterization

While a publicly available, peer-reviewed spectrum for BTEAB is not readily accessible, its structure allows for a reliable prediction of its spectral characteristics based on analogous compounds like tetrabutylammonium bromide (TBAB).[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different methylene and methyl groups.

    • A triplet corresponding to the terminal methyl group of the butyl chain (~0.9-1.0 ppm).

    • A triplet corresponding to the terminal methyl groups of the three ethyl chains (~1.2-1.3 ppm).

    • Multiple overlapping multiplets for the six methylene protons of the ethyl groups and the three methylene groups of the butyl chain adjacent to the nitrogen (~1.3-1.8 ppm and ~3.2-3.4 ppm). The protons on the carbons directly attached to the nitrogen (α-carbons) will be the most downfield-shifted.

  • ¹³C NMR: The carbon NMR spectrum should display four unique signals for the four chemically distinct carbon atoms in the butyl and ethyl chains.[8] The carbons directly bonded to the positively charged nitrogen will be shifted downfield (~58 ppm), while the terminal methyl carbons will be the most upfield (~13-14 ppm).[8][9]

  • IR Spectroscopy: The infrared spectrum will be dominated by C-H stretching and bending vibrations. Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H stretches.

Protocol: Purity Analysis by Potentiometric Titration

The purity of quaternary ammonium salts can be reliably determined by potentiometric titration. This method relies on the precipitation reaction between the cationic BTEAB and an anionic surfactant standard, such as sodium dodecyl sulfate (SDS).[10][11]

  • Preparation of Titrant: Prepare a standardized solution of 0.004 M Sodium Dodecyl Sulfate (SDS).

  • Sample Preparation: Accurately weigh a sample of BTEAB (to contain ~0.02–0.06 mmol) and dissolve it in deionized water in a 100 mL beaker. Add a pH 10 borate buffer solution.[11]

  • Titration: Use a potentiometric titrator equipped with a surfactant-sensitive electrode. Titrate the BTEAB solution with the standardized SDS solution.

  • Endpoint Detection: The endpoint is identified by the largest potential change (inflection point) in the titration curve, which corresponds to the complete precipitation of the BTEAB-SDS ion pair.

  • Calculation: The purity of the BTEAB sample is calculated based on the volume of SDS titrant used, its molarity, and the initial mass of the BTEAB sample.

Mechanism of Action: The Phase Transfer Catalyst

The primary application of BTEAB in organic synthesis is as a phase transfer catalyst (PTC).[2] It facilitates reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase.[12][13]

The Causality: Many nucleophilic anions (e.g., CN⁻, OH⁻, OAc⁻) are soluble in water but insoluble in organic solvents where the substrate (e.g., an alkyl halide) resides. This phase separation prevents the reaction from occurring. The BTEAB molecule acts as a shuttle. Its positively charged nitrogen head is hydrophilic, but the surrounding alkyl chains (three ethyl, one butyl) create a lipophilic (oil-soluble) exterior. This dual nature allows the BTEAB cation (Q⁺) to pair with an anion (Y⁻) from the aqueous phase, extract it into the organic phase as a [Q⁺Y⁻] ion pair, and deliver the "naked," poorly solvated, and highly reactive anion to the organic substrate (RX).[13] After the reaction, the catalyst cation (Q⁺) shuttles the leaving group anion (X⁻) back to the aqueous phase, completing the catalytic cycle.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX Organic Substrate (R-X) RY Product (R-Y) QX_org [Q⁺X⁻] (Ion Pair) QY_org [Q⁺Y⁻] (Ion Pair) QY_org->RX Reaction QX_aq [Q⁺X⁻] QX_org->QX_aq Phase Transfer NaY Aqueous Reactant (Na⁺Y⁻) QY_aq [Q⁺Y⁻] NaY->QY_aq Anion Exchange NaX Byproduct (Na⁺X⁻) QY_aq->QY_org Phase Transfer QX_aq->NaX Regeneration

Caption: Mechanism of this compound (Q⁺Br⁻) in PTC.

Applications in Research and Drug Development

The utility of BTEAB as a PTC is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where it allows for milder reaction conditions, improved yields, and reduced use of hazardous organic solvents.[1][2]

  • Pharmaceutical Synthesis: BTEAB is used to facilitate nucleophilic substitution reactions, alkylations, and condensations in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][14] For example, PTCs are employed in the synthesis of various bioactive heterocycles, which are core structures in many drugs.[15]

  • Agrochemicals and Dyes: It serves as a crucial intermediate and catalyst in the production of pesticides and vibrant, stable dye compounds. [from initial search]

  • Biotechnology: In downstream processing, BTEAB can aid in the extraction and purification of biomolecules by improving their solubility and partitioning between phases.[2]

  • Electrochemistry: Due to its ionic nature, it is used in electrochemical applications to enhance the conductivity of ionic liquids, which are relevant for energy storage systems like batteries.[2]

  • Material Science: It contributes to the development of advanced materials like ionic polymers used in coatings and adhesives.[2]

Safety, Handling, and Storage

As a chemical reagent, BTEAB requires careful handling to ensure laboratory safety.

  • Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation of dust. [from initial search]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If handling large quantities or generating dust, use respiratory protection.

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: BTEAB is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile quaternary ammonium salt whose value is firmly established in both academic research and industrial application. Its primary role as a phase transfer catalyst enables a host of crucial organic transformations under environmentally benign and efficient conditions. A thorough understanding of its synthesis, properties, and mechanism of action, as detailed in this guide, empowers researchers and drug development professionals to leverage its full potential in creating novel molecules and advancing chemical science.

References

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Butyltriethylammonium bromide | 13028-69-8. Retrieved from [Link]

  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Request PDF. (2025, August 10). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

  • YSI. (n.d.). Titration of Quanternary Ammonium Compounds in Disinfectants. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]

  • Hanna Instruments Blog. (n.d.). Testing for Surfactants and Quats with Titration. Retrieved from [Link]

  • Scribd. (n.d.). Photometric Analysis of Quaternary Ammonium Salts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of TBAB. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For Tetra-n-Butylammonium Bromide (TBAB)-Initiated Carbonylation- Peroxidation of Alkenes with Aldehydes and Hydroperoxides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Google Patents. (n.d.). US3965178A - Method for preparing tetrabutylammonium bromide.
  • National Institutes of Health. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • Ottokemi™. (n.d.). This compound, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). CN111960948B - Synthesis process of tetrabutylammonium bromide.
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Sources

An In-depth Technical Guide to (1-Butyl)triethylammonium Bromide: Synthesis, Applications, and Core Principles for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (1-Butyl)triethylammonium bromide (CAS: 13028-69-8), a versatile quaternary ammonium salt. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple datasheet to offer a practical understanding of its synthesis, core applications, and the scientific principles that govern its efficacy. Here, we delve into the causality behind experimental choices, providing self-validating protocols and grounding claims in authoritative references.

Introduction: Understanding the Utility of Quaternary Ammonium Salts

This compound, also known as Butyltriethylammonium bromide, belongs to the class of quaternary ammonium salts ("quats"). These compounds are defined by a central positively charged nitrogen atom covalently bonded to four organic groups, with a halide anion providing charge neutrality. This structure imparts unique properties, making them highly effective in a range of applications, most notably as phase-transfer catalysts and as components in electrochemical systems.[1][2] The specific combination of a butyl group and three ethyl groups in this compound provides a balance of lipophilicity and water solubility, rendering it a versatile tool in the modern laboratory.[3]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application.

PropertyValueSource(s)
CAS Number 13028-69-8[2][4]
Molecular Formula C₁₀H₂₄BrN[2][4]
Molecular Weight 238.21 g/mol [2][4]
Appearance White crystalline powder[2]
Melting Point 210-214 °C[2]
Solubility Soluble in water[5]
Synonyms Butyltriethylammonium bromide, N-Butyl-N,N,N-triethylammonium bromide, Triethyl N-butylammonium bromide[2][5]

Characterization:

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of quaternary ammonium salts is typically achieved through the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. The following protocol is adapted from established methods for synthesizing similar quaternary ammonium bromides, such as tetrabutylammonium bromide.[9][10]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Triethylamine Triethylamine (C₂H₅)₃N Reaction + Triethylamine->Reaction Alkylation Bromobutane 1-Bromobutane CH₃(CH₂)₃Br Bromobutane->Reaction Product This compound [N(C₂H₅)₃(C₄H₉)]⁺Br⁻ Reaction->Product

A schematic representation of the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethylamine (1 equivalent) and 1-bromobutane (1-1.2 equivalents).

  • Solvent Addition: Add a suitable solvent, such as acetonitrile, to the flask. Acetonitrile is often chosen for its ability to dissolve the reactants and facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product, being a salt, will often precipitate out of the solvent. The precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol and diethyl ether, to yield the final product as a white crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Core Applications and Methodologies

Phase-Transfer Catalysis: Bridging Immiscible Phases

This compound excels as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[11][12][13]

Mechanism of Action:

The efficacy of a quaternary ammonium salt as a PTC is rooted in its structure. The lipophilic alkyl groups (butyl and ethyl) allow the cation to be soluble in the organic phase, while its positive charge enables it to form an ion pair with an anion from the aqueous phase. This ion pair is then shuttled into the organic phase, where the "naked" anion becomes a highly reactive nucleophile, readily participating in the desired reaction.[12][14]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase MX Inorganic Salt (M⁺X⁻) QX_org Q⁺X⁻ (Reactive Species) MX->QX_org Anion Exchange at Interface QBr_aq Q⁺Br⁻ (Catalyst) QBr_org Q⁺Br⁻ QBr_aq->QBr_org Partitioning RY Organic Substrate (RY) RX Product (RX) RY->RX RX->QBr_org QBr_org->QBr_aq QX_org->RY Reaction QX_org->QBr_org Catalyst Regeneration G cluster_battery Zinc-Air Battery cluster_function Role of Quaternary Ammonium Salt Anode Zinc Anode Electrolyte Alkaline Electrolyte + This compound Anode->Electrolyte Zn → Zn²⁺ + 2e⁻ Cathode Air Cathode Cathode->Electrolyte O₂ + 2H₂O + 4e⁻ → 4OH⁻ Electrolyte->Anode Ion Transport (OH⁻, [N(C₂H₅)₃(C₄H₉)]⁺, Br⁻) Function1 Suppresses Zinc Dendrite Formation Function2 Inhibits Hydrogen Evolution Function3 Enhances Ionic Conductivity

Sources

(1-Butyl)triethylammonium bromide synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1-Butyl)triethylammonium Bromide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of this compound (BTEAB), a quaternary ammonium salt with significant applications across various scientific disciplines. As a versatile compound, it serves as a phase-transfer catalyst, an electrolyte in electrochemical systems, and a key intermediate in organic synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a foundational understanding of the principles governing the synthesis.

Introduction to this compound

This compound, also known as butyltriethylammonium bromide, is a white crystalline powder with a molecular formula of C₁₀H₂₄NBr and a molecular weight of 238.21 g/mol .[1][4] It is generally soluble in water and polar organic solvents.[3] Its utility stems from its structure: a central nitrogen atom bonded to four alkyl groups (three ethyl and one butyl), creating a cationic species with a bromide counter-ion. This structure allows it to function effectively as a phase-transfer catalyst, facilitating reactions between reagents in immiscible solvent systems, a crucial application in the synthesis of pharmaceuticals and agrochemicals.[1]

The Core Synthesis Route: The Menshutkin Reaction

The most direct and widely employed method for synthesizing quaternary ammonium salts like BTEAB is the Menshutkin reaction .[5][6][7] This reaction involves the alkylation of a tertiary amine with an alkyl halide.[8] In this specific synthesis, triethylamine serves as the tertiary amine and 1-bromobutane is the alkylating agent.

Reaction Mechanism: A Classic Sₙ2 Pathway

The quaternization of triethylamine with 1-bromobutane is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[8][9] The causality of the reaction is rooted in fundamental electronic principles:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of triethylamine is highly available, rendering the molecule nucleophilic. This nucleophile attacks the electrophilic carbon atom of 1-bromobutane—the carbon directly bonded to the electronegative bromine atom.

  • Transition State: The reaction proceeds through a single, concerted step involving a trigonal bipyramidal transition state. In this transient state, the new carbon-nitrogen bond is partially formed while the carbon-bromine bond is simultaneously breaking.[9]

  • Product Formation: The bromide ion is expelled as a stable leaving group, resulting in the formation of the positively charged (1-Butyl)triethylammonium cation and the bromide anion, which associate to form the final salt product.[9]

The choice of reactants is critical. Triethylamine is a readily available and sufficiently nucleophilic tertiary amine. 1-Bromobutane is an effective alkylating agent; the reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl, making bromides a good balance of reactivity and cost-effectiveness.[7]

Menshutkin_Reaction cluster_reactants Reactants cluster_ts Transition State cluster_products Products Triethylamine Triethylamine (Nucleophile) TS [Br···C···N]‡ Trigonal Bipyramidal Triethylamine->TS Sₙ2 Attack Bromobutane 1-Bromobutane (Electrophile) Bromobutane->TS BTEAB (1-Butyl)triethylammonium Cation TS->BTEAB C-N Bond Formation Bromide Bromide Anion TS->Bromide C-Br Bond Fission

Caption: Sₙ2 mechanism for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning the steps and purification methods are chosen to ensure a high-purity final product, verifiable through standard characterization techniques.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
Triethylamine(C₂H₅)₃N101.191.010.12 g (13.9 ml)
1-BromobutaneC₄H₉Br137.021.0514.39 g (11.3 ml)
Ethyl AcetateC₄H₈O₂88.11-~100 mL
HexaneC₆H₁₄86.18-~150 mL

Note: A slight excess of the alkyl halide is used to ensure the complete consumption of the tertiary amine.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylamine (10.12 g, 0.1 mol) in 100 mL of ethyl acetate.

    • Causality: Ethyl acetate is chosen as the solvent because it has a moderate polarity suitable for dissolving the reactants, and its boiling point allows for gentle reflux to facilitate the reaction. Quaternary ammonium salts have limited solubility in it, which can aid in product isolation.[10]

  • Reagent Addition: Slowly add 1-bromobutane (14.39 g, 0.105 mol) to the stirred triethylamine solution dropwise over 20-30 minutes at room temperature.

    • Causality: The reaction is exothermic; slow addition helps to control the temperature and prevent excessive boiling of the solvent.[9]

  • Reaction Execution: After the addition is complete, heat the mixture to reflux (approximately 77°C) and maintain it for 12-18 hours.

    • Causality: Heating provides the necessary activation energy to drive the Sₙ2 reaction to completion. The extended reaction time ensures a high conversion rate.

  • Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the triethylamine spot.

  • Product Isolation: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour. A white precipitate of this compound should form.

    • Causality: The product is significantly less soluble in cold ethyl acetate than the reactants, causing it to precipitate out of the solution.

  • Purification - Washing: Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with three 50 mL portions of cold hexane.

    • Causality: Hexane is a non-polar solvent in which the ionic product is insoluble, but any unreacted, non-polar 1-bromobutane or triethylamine will be readily dissolved and washed away.[8] This is a critical step for removing organic impurities.

  • Drying: Dry the purified white crystalline powder in a vacuum oven at 50-60°C for 8-12 hours to remove any residual solvent. The expected yield is typically high, in the range of 85-95%.

Experimental Workflow Diagram

Caption: General experimental workflow for BTEAB synthesis and purification.

Characterization and Validation

To validate the identity and purity of the synthesized compound, the following characterization methods are essential.

TechniqueExpected Result
Appearance White crystalline powder[1]
Melting Point 210-214 °C[1]
FTIR (KBr, cm⁻¹) C-H stretching (aliphatic) ~2800-3000; C-N stretching ~1100-1200
¹H NMR (CDCl₃, δ) Characteristic signals for butyl and ethyl groups. A triplet for the methyl protons of the ethyl groups (~1.2 ppm), a quartet for the methylene protons of the ethyl groups (~3.3 ppm), and signals corresponding to the butyl chain protons.
¹³C NMR (CDCl₃, δ) Resonances corresponding to the unique carbon atoms of the butyl and ethyl groups.

Safety and Handling

  • Reactants: Triethylamine is flammable and corrosive. 1-Bromobutane is harmful and an irritant. Both should be handled in a well-ventilated fume hood.

  • Product: this compound is classified as a skin and eye irritant.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when performing this synthesis.[11]

Conclusion

The synthesis of this compound via the Menshutkin reaction is a robust and reliable procedure that exemplifies a fundamental transformation in organic chemistry. By understanding the underlying Sₙ2 mechanism and carefully controlling the reaction and purification steps, researchers can consistently produce this valuable quaternary ammonium salt in high yield and purity for a multitude of applications.

References

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  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from Wikipedia. [Link]

  • ACS Publications. (2023, February 7). Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. Bioconjugate Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of quaternary ammonium salts. Retrieved from ResearchGate. [Link]

  • PMC - NIH. (2019, April 13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from PMC. [Link]

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A Technical Guide to the Physicochemical Properties of (1-Butyl)triethylammonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Publication Date: January 9, 2026
Executive Summary

(1-Butyl)triethylammonium bromide (also known as N-Butyl-N,N,N-triethylammonium bromide, [N2224][Br]) is a quaternary ammonium salt that exists as a white crystalline powder at room temperature.[1] As a member of the ionic liquid (IL) family, it possesses a unique combination of properties, including notable thermal stability, utility as a phase transfer catalyst, and applicability in electrochemical systems.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their characterization, and insights into its synthesis and applications, tailored for professionals in research, chemical engineering, and drug development.

Introduction: Understanding this compound

This compound, with CAS Number 13028-69-8, is an asymmetrical quaternary ammonium salt.[1] Its structure, consisting of a central nitrogen atom bonded to three ethyl groups and one butyl group, imparts specific steric and electronic effects that govern its macroscopic properties. Unlike more common symmetrical salts like tetrabutylammonium bromide, this asymmetry can influence crystal packing, melting point, and solvent interactions.

This compound is increasingly recognized for its role as a phase transfer catalyst, where it facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic), thereby enhancing reaction rates and yields.[1] Furthermore, its ionic nature makes it a candidate for use in electrochemical applications, such as an electrolyte component in batteries or supercapacitors.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its performance in these and other applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Molecular Identity and Core Properties

The fundamental characteristics of this compound are summarized below. These data represent the foundational knowledge required for its safe handling, storage, and application.

PropertyValueSource(s)
Chemical Formula C₁₀H₂₄BrN[1][3]
Molecular Weight 238.21 g/mol [1][3]
IUPAC Name butyl(triethyl)azanium;bromide[3]
CAS Number 13028-69-8[1]
Appearance White crystalline powder[1][4]
Melting Point 210-214 °C[1]
Purity (Typical) ≥ 97-99%[1][4]
Solubility Soluble in water[5][6][7]
Hygroscopicity Hygroscopic[6][7]
Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a standard quaternization reaction. This process involves the alkylation of an amine with an alkyl halide.

3.1. Synthesis Protocol: Alkylation of Triethylamine

The most common route is the reaction of triethylamine with 1-bromobutane.[8]

Reaction: (C₂H₅)₃N + C₄H₉Br → [N(C₂H₅)₃(C₄H₉)]⁺Br⁻

Materials:

  • Triethylamine (C₆H₁₅N)

  • 1-Bromobutane (C₄H₉Br)

  • Acetonitrile or other suitable polar aprotic solvent

  • Diethyl ether (for precipitation/washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triethylamine in an excess of the chosen solvent.

  • Slowly add a stoichiometric equivalent of 1-bromobutane to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by techniques like TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, being a salt, will often precipitate from the solvent. If not, the volume can be reduced under vacuum.

  • Add diethyl ether to the concentrated mixture to induce full precipitation of the white solid product.

  • Collect the solid by vacuum filtration and wash it several times with cold diethyl ether to remove unreacted starting materials.

  • Dry the final product under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove residual solvents.

Scientist's Note: The purity of the final product is critical. Residual reactants or solvents can significantly alter the measured physicochemical properties. The hygroscopic nature of the salt necessitates handling and storage under an inert atmosphere (e.g., Nitrogen or Argon).[1][7]

3.2. Synthesis and Purification Diagram

The following diagram illustrates the workflow for synthesizing and purifying this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage s1 1. Dissolve Triethylamine in Acetonitrile s2 2. Add 1-Bromobutane s1->s2 s3 3. Reflux Reaction (12-24h) s2->s3 p1 4. Cool & Concentrate s3->p1 Reaction Completion p2 5. Precipitate with Diethyl Ether p1->p2 p3 6. Vacuum Filtration p2->p3 p4 7. Wash with Cold Diethyl Ether p3->p4 p5 8. Dry under High Vacuum p4->p5 final (1-Butyl)triethylammonium bromide p5->final Pure Product

Caption: Workflow for synthesis and purification.

In-Depth Physicochemical Analysis

While basic properties like melting point are crucial, a deeper understanding requires analyzing properties that dictate the material's behavior in dynamic systems.

4.1. Thermophysical Properties: Density and Viscosity

Density and viscosity are fundamental properties for any fluid application, including as a solvent or electrolyte. For ionic liquids, these properties are highly dependent on temperature.

  • Density: The density of quaternary ammonium salts generally decreases linearly with increasing temperature.[9][10] This is due to the increased thermal motion of the ions, leading to a larger average distance between them (thermal expansion).

  • Viscosity: Viscosity, a measure of a fluid's resistance to flow, decreases exponentially with increasing temperature.[9][10][11] Higher thermal energy allows ions to overcome intermolecular forces (van der Waals forces and electrostatic interactions) more easily, reducing flow resistance.

4.2. Electrochemical Properties

For applications in electrochemistry, two parameters are critical:

  • Ionic Conductivity: This measures the ability of the material to conduct an electric current via ionic motion. Conductivity is inversely related to viscosity and generally increases with temperature as the ions become more mobile.[9][12] The size and shape of the [N2224]⁺ cation and the Br⁻ anion influence the conductivity.

  • Electrochemical Window (ECW): The ECW is the potential range over which the electrolyte is stable and does not undergo oxidation or reduction.[13] A wide ECW is highly desirable for energy storage devices, as it allows for higher operating voltages.[13] The stability of the butyl and ethyl groups on the cation and the bromide anion determines the limits of this window.

4.3. Thermal Stability

The operational temperature range of an ionic liquid is limited by its thermal stability. This is typically assessed using Thermogravimetric Analysis (TGA).

  • TGA Analysis: TGA measures the change in mass of a sample as a function of temperature.[14] The onset decomposition temperature (Tonset) is a key parameter derived from TGA curves, often defined as the temperature at which a small percentage (e.g., 5%) of mass loss occurs.[14][15] The stability of ionic liquids is heavily influenced by the coordinating nature and nucleophilicity of the anion.[14] Halide anions, like bromide, often lead to lower thermal stability compared to anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻).[12]

Standardized Experimental Protocols

The following protocols describe standard methods for characterizing the key properties discussed.

5.1. Protocol: Density Measurement (Vibrating Tube Densitometer)

Objective: To determine the density of this compound as a function of temperature.

Equipment:

  • Vibrating tube densitometer (e.g., Anton Paar DMA series)

  • Peltier temperature control system

  • Syringe for sample injection

  • High-purity dry air or nitrogen for calibration

  • Deionized water for calibration

Procedure:

  • Calibration: Calibrate the instrument at atmospheric pressure using dry air and deionized water across the desired temperature range.

  • Sample Preparation: Ensure the ionic liquid sample is thoroughly dried under vacuum to remove any absorbed water, as water will significantly affect density.

  • Measurement: a. Set the desired starting temperature (e.g., 298.15 K). b. Inject the dried sample into the measurement cell, ensuring no air bubbles are present. c. Allow the temperature and density reading to stabilize. Record the value. d. Increment the temperature (e.g., by 5 K) and repeat the measurement. e. Continue across the entire desired temperature range.

  • Data Analysis: Plot density (ρ) as a function of temperature (T). The data can typically be fitted to a linear equation: ρ = aT + b.

5.2. Protocol: Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the onset decomposition temperature of this compound.

Equipment:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q50)

  • High-purity nitrogen or argon gas supply

  • Platinum or ceramic TGA pans

  • Microbalance

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dried sample (typically 5-10 mg) into a TGA pan.

  • Instrument Setup: a. Place the pan in the TGA furnace. b. Purge the furnace with an inert gas (e.g., nitrogen at 40-60 mL/min) to ensure an oxygen-free environment. c. Set the temperature program: typically, equilibrate at a low temperature (e.g., 30 °C) and then ramp up at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).[14]

  • Measurement: Run the temperature program and record the sample mass as a function of temperature.

  • Data Analysis: a. Plot the percentage of initial mass remaining versus temperature. b. Determine the onset decomposition temperature (Tonset) as the temperature where significant mass loss begins. This is often calculated by software using the tangent method on the decomposition step of the TGA curve.

5.3. Relationship Between Properties Diagram

This diagram illustrates how the molecular structure influences the macroscopic physicochemical properties.

G cluster_molecular Molecular Level cluster_macro Macroscopic Properties Structure Ionic Structure (Cation/Anion Size & Shape) Forces Intermolecular Forces (Ionic, van der Waals) Structure->Forces determines Stability Thermal Stability Structure->Stability depends on anion/cation bonds Density Density Forces->Density Viscosity Viscosity Forces->Viscosity strongly influences Conductivity Ionic Conductivity Viscosity->Conductivity inversely related to

Caption: Influence of molecular structure on bulk properties.

Applications and Future Outlook

The specific properties of this compound make it suitable for several specialized applications:

  • Phase Transfer Catalysis: Its ability to shuttle reactants between phases is valuable in the synthesis of pharmaceuticals and other fine chemicals, improving reaction efficiency and reducing the need for harsh solvents.[1]

  • Biotechnology: Quaternary ammonium salts can be used in the extraction and purification of biomolecules like proteins.[1]

  • Material Science: It serves as a precursor or component in the development of advanced materials such as ionic polymers used in coatings and adhesives.[1]

  • Electrochemical Systems: While its conductivity and electrochemical window may not rival premium ionic liquids, it is explored as a cost-effective component in electrolytes for batteries and supercapacitors.[1]

The continued study of this and similar asymmetric quaternary ammonium salts will undoubtedly uncover new applications. Further research focusing on creating binary mixtures or deep eutectic solvents with this salt could tune its properties (e.g., lower the melting point, reduce viscosity) for even broader utility.[9]

Conclusion

This compound is a versatile quaternary ammonium salt with a well-defined set of physicochemical properties. Its high melting point and crystalline nature distinguish it from many room-temperature ionic liquids, while its favorable solubility, thermal stability, and catalytic activity secure its place as a valuable compound in both academic research and industrial chemistry. The experimental protocols and foundational data provided in this guide offer researchers and developers the necessary tools to effectively utilize and characterize this compound for a range of advanced applications.

References
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An In-depth Technical Guide to (1-Butyl)triethylammonium Bromide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (1-Butyl)triethylammonium bromide (BuEt₃NBr), a quaternary ammonium salt with significant utility in research and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical identity, synthesis, and key applications, grounding all claims in established scientific principles and literature.

Introduction: The Versatile Nature of Quaternary Ammonium Salts

This compound, also known as Triethyl-N-butylammonium bromide, belongs to the class of quaternary ammonium salts ("quats"). These compounds are characterized by a central, positively charged nitrogen atom covalently bonded to four organic alkyl or aryl groups.[1] This permanent cationic charge, independent of pH, imparts unique physicochemical properties that make BuEt₃NBr a valuable tool in diverse chemical contexts.[1]

Its structure, featuring a combination of ethyl and butyl chains, creates an amphiphilic character, enabling it to interact with both polar and non-polar environments. This property is the cornerstone of its primary application as a phase-transfer catalyst (PTC), where it facilitates reactions between reagents located in separate, immiscible phases (e.g., an aqueous and an organic layer).[2][3] By shuttling reactive anions from the aqueous phase into the organic phase, it dramatically accelerates reaction rates and improves yields, often under milder conditions and with fewer side products.[3][4] This "green chemistry" aspect, which can reduce the need for harsh organic solvents, makes it a compound of great interest to the pharmaceutical and specialty chemical industries.[3][5]

Molecular Structure and Physicochemical Properties

The chemical identity of a compound is fundamentally defined by its structure and resulting physical properties. BuEt₃NBr is an ionic compound consisting of a (1-Butyl)triethylammonium cation ([CH₃(CH₂)₃N(CH₂CH₃)₃]⁺) and a bromide anion (Br⁻).

Molecular Composition

The cation features a central nitrogen atom bonded to three ethyl groups (-CH₂CH₃) and one n-butyl group (-CH₂CH₂CH₂CH₃). This asymmetric arrangement of alkyl groups is crucial to its function, providing the lipophilic (oil-loving) character necessary to dissolve in organic media, while the positive charge ensures its interaction with anions.

Caption: Molecular structure of this compound.

Key Physicochemical Data

A summary of the essential quantitative data for BuEt₃NBr is provided below. These values are critical for experimental design, safety assessments, and process modeling.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₄NBr[2][6][7]
Molecular Weight 238.21 g/mol [2][6][7]
CAS Number 13028-69-8[2][7][8]
Appearance White crystalline powder[2][9]
Melting Point 210-215 °C[2][10][11]
Solubility Soluble in water[9][11][12]
Sensitivity Hygroscopic (absorbs moisture from the air)[9][11]

Synthesis and Characterization: A Validated Protocol

The most common and straightforward synthesis of this compound is via the Menshutkin reaction . This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt.[13][14]

Synthesis Workflow

The causality behind this choice of reaction is its high efficiency and atom economy. Triethylamine, a readily available tertiary amine, acts as the nucleophile, attacking the electrophilic carbon of 1-bromobutane. The solvent choice, typically a polar aprotic solvent like acetonitrile, is critical as it stabilizes the charged transition state without solvating the nucleophile excessively, thereby promoting a rapid reaction.[14]

Synthesis_Workflow Reactants Reactants: - Triethylamine - 1-Bromobutane - Acetonitrile (Solvent) Reaction Menshutkin Reaction (Reflux, ~82°C, 24-36h) Reactants->Reaction Cooling Cool & Precipitate Reaction->Cooling Isolation Product Isolation (Vacuum Filtration) Cooling->Isolation Washing Washing (Cold Ethyl Acetate) Isolation->Washing Drying Drying (Vacuum Oven) Washing->Drying Product Final Product: (1-Butyl)triethylammonium bromide (White Solid) Drying->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization steps to ensure product identity and purity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine triethylamine (1.0 equivalent) and 1-bromobutane (1.05-1.1 equivalents). Add a sufficient volume of dry acetonitrile to dissolve the reactants.

  • Reaction Execution: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.[14] Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-36 hours).

  • Product Isolation: Allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath. The product, being a salt, is less soluble in acetonitrile than the reactants and will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, dry ethyl acetate or diethyl ether to remove any unreacted starting materials and solvent residue.

  • Drying: Dry the purified white solid under vacuum at 40-50°C to remove residual solvents. Store the final product in a desiccator, as it is hygroscopic.[9][11]

  • Characterization (Self-Validation):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure by ¹H and ¹³C NMR. The spectra should show characteristic peaks for the butyl and ethyl groups, with integrations corresponding to the correct number of protons.

    • Melting Point Analysis: Measure the melting point. A sharp melting point within the literature range (210-215°C) is a strong indicator of purity.[2][10]

Applications in Research and Drug Development

The unique properties of BuEt₃NBr make it a versatile tool for scientists. Its applications span organic synthesis, electrochemistry, and increasingly, pharmaceutical sciences.

Phase-Transfer Catalysis (PTC)

This remains the primary application of BuEt₃NBr.[2] In pharmaceutical synthesis, many organic drug molecules are non-polar and reside in an organic solvent, while the reagents needed for their modification (e.g., hydroxides, cyanides, azides) are inorganic salts soluble only in water.[3] BuEt₃NBr acts as a shuttle, forming an ion pair with the inorganic anion.[15] The lipophilic alkyl chains of the BuEt₃N⁺ cation carry this anion into the organic phase, where it can react with the drug substrate.[3][4] This avoids the need for expensive, anhydrous polar aprotic solvents and allows for reactions that would otherwise be impossible.[4]

Ionic Liquids and Electrochemistry

With a melting point above 100°C, BuEt₃NBr is not strictly an ionic liquid (IL) at room temperature. However, it is a precursor and a component in IL formulations. Quaternary ammonium salts are widely studied as electrolytes in batteries and supercapacitors due to their ionic conductivity and electrochemical stability.[2]

Drug Formulation and Delivery

Quaternary ammonium compounds are being explored for their potential in drug development.[16][17]

  • Antimicrobial Agents: The cationic nature of "quats" allows them to disrupt the negatively charged cell membranes of bacteria, giving them inherent antimicrobial properties.[1][16][18][19] This is a significant area of research for developing new disinfectants and antimicrobial surfaces.[16]

  • Permeation Enhancers: The amphiphilic structure can help improve the solubility and membrane permeability of poorly soluble active pharmaceutical ingredients (APIs), potentially enhancing their bioavailability.[17]

  • Formation of API-Ionic Liquids: An emerging strategy involves using an API as the anion paired with a cation like BuEt₃N⁺. This creates a liquid form of the drug, which can overcome issues of poor solubility and polymorphism in solid-state drugs.[17]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling technology. Its well-defined molecular structure gives rise to predictable and highly useful physicochemical properties. As a robust and efficient phase-transfer catalyst, it provides elegant solutions to common challenges in organic synthesis, aligning with the principles of green chemistry. For researchers in drug development, its potential as an antimicrobial agent and a formulation excipient presents exciting avenues for innovation. A thorough understanding of its synthesis and properties, as outlined in this guide, is the first step toward leveraging its full potential in the laboratory and beyond.

References

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An In-depth Technical Guide to the Solubility of (1-Butyl)triethylammonium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Butyl)triethylammonium bromide (BuEt₃NBr), a quaternary ammonium salt, is a compound of significant interest across various fields of chemical research and development.[1][2] With a molecular formula of C₁₀H₂₄BrN and a molecular weight of 238.21 g/mol , it presents as a white, crystalline, and hygroscopic powder.[1][3] Its primary utility lies in its function as a phase-transfer catalyst (PTC), where it facilitates reactions between reactants located in immiscible liquid phases (e.g., an aqueous phase and an organic phase).[1][4][5] This catalytic action is fundamental to numerous applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, as it enhances reaction rates, improves yields, and allows for milder reaction conditions.[1][4]

The efficacy of BuEt₃NBr as a phase-transfer catalyst is intrinsically linked to its solubility characteristics. For the catalyst to shuttle a reactive anion from an aqueous phase to an organic phase, it must possess sufficient solubility in both, or at least in the organic phase where the reaction with the substrate occurs.[4][6] Therefore, a comprehensive understanding of its solubility in a diverse range of organic solvents is not merely academic; it is a critical prerequisite for process design, optimization, and solvent selection in synthetic chemistry.

This guide provides a deep dive into the solubility of this compound. In the absence of extensive, publicly available quantitative solubility data, this document serves a dual purpose: first, to establish a robust theoretical framework for predicting and understanding its solubility behavior, and second, to provide a detailed, validated experimental protocol for researchers to determine this data empirically in their own laboratories.

Theoretical Framework for Solubility

The dissolution of an ionic compound like this compound in an organic solvent is a complex interplay of intermolecular forces. The long-held principle of "like dissolves like" provides a starting point, but a more nuanced understanding requires an examination of the specific interactions between the solute and solvent molecules. The solubility of an ionic liquid is governed by factors such as the structure of its ions, the properties of the solvent, and the nature of the resulting ion-solvent interactions.[7][8]

Solute Structure and Intermolecular Forces

This compound consists of a relatively large, asymmetric quaternary ammonium cation ([BuEt₃N]⁺) and a bromide anion (Br⁻).

  • Cation Structure ([BuEt₃N]⁺): The cation features a central, positively charged nitrogen atom surrounded by three ethyl groups and one butyl group. These alkyl chains are nonpolar and contribute to the compound's organophilicity, enabling van der Waals interactions with nonpolar and moderately polar organic solvents.[9] The larger the total number of carbon atoms on the cation, the greater its affinity for organic phases.[9]

  • Anion (Br⁻): The bromide anion is a relatively small, hard anion. It is capable of engaging in strong ion-dipole interactions with polar solvent molecules.

  • Ion-Pairing: In solution, these ions exist in equilibrium between solvent-separated ion pairs and contact ion pairs. The strength of this ion-pairing is inversely related to the solvent's ability to insulate the charges from each other, a property measured by the dielectric constant.[10][11]

The Role of the Organic Solvent

The properties of the organic solvent are paramount in determining whether it can overcome the lattice energy of the solid salt and effectively solvate the individual ions.

  • Polarity and Dielectric Constant: Polar solvents possess permanent dipoles that can interact favorably with the cation and anion through ion-dipole forces. Solvents with a high dielectric constant (ε) are particularly effective at solvating ions because they can efficiently screen the electrostatic attraction between the cation and anion, promoting dissociation and dissolution.[10][11]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility.[12][13][14] Protic solvents like alcohols can act as hydrogen bond donors, forming strong interactions with the bromide anion. Aprotic polar solvents, such as acetone or dimethylformamide (DMF), can act as hydrogen bond acceptors.[15] The interplay of these interactions is crucial for the dissolution of ionic compounds.[12][13]

  • Hildebrand and Hansen Solubility Parameters: These parameters provide a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into contributions from dispersion forces, polar forces, and hydrogen bonding.[16] A smaller difference between the solubility parameters of the solute and the solvent generally indicates higher mutual solubility.

Qualitative Solubility Profile of this compound

While precise quantitative data is scarce, a qualitative solubility profile can be constructed based on chemical principles and data from analogous quaternary ammonium salts. This profile serves as a practical starting point for solvent screening. The compound is known to be hygroscopic, and the presence of even small amounts of water can significantly increase its solubility in many organic solvents.

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Protic Polar Methanol, EthanolSoluble to Very SolubleStrong hydrogen bond donating ability and high polarity effectively solvate both the cation and the bromide anion.
Aprotic Polar Acetone, Acetonitrile, DMFSoluble to Sparingly SolubleGood dipole moment allows for ion-dipole interactions. Lack of hydrogen bond donation may limit anion solvation compared to protic solvents.
Chlorinated Dichloromethane, ChloroformSolubleModerate polarity and ability to form weak hydrogen bonds (in the case of chloroform) facilitate dissolution.
Ethers Tetrahydrofuran (THF), Diethyl EtherSparingly Soluble to InsolubleLower polarity and weak hydrogen bond accepting ability are less effective at solvating the ion pair.
Esters Ethyl AcetateSparingly SolubleModerate polarity but limited ability to solvate ions effectively.
Hydrocarbons Hexane, TolueneInsolubleNonpolar nature results in very weak interactions with the ionic solute, insufficient to overcome the salt's lattice energy.

Experimental Protocol: Gravimetric Determination of Solubility

To address the lack of quantitative data, this section provides a robust, self-validating protocol for determining the solubility of this compound in an organic solvent of interest. The gravimetric method is a classic and reliable technique for measuring equilibrium solubility.[17][18][19][20]

Principle

This method involves preparing a saturated solution of the solute in the chosen solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured. From these masses, the solubility can be calculated.

Materials and Equipment
  • This compound (ensure it is thoroughly dried in a vacuum oven to remove water)

  • Solvent of interest (analytical grade or higher)

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Glass weighing dishes or beakers

  • Drying oven or vacuum oven

  • Dessicator

Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess amount of dried this compound to a glass vial. "Excess" means enough solid remains undissolved at equilibrium to be clearly visible. b. Add a known volume of the organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Equilibration (Self-Validation Step): a. Agitate the mixture for a minimum of 24 hours to allow the system to reach thermodynamic equilibrium. b. Causality: Ionic solids can be slow to dissolve and reach equilibrium. Shorter times may result in an underestimation of the true solubility. c. Validation: To ensure equilibrium has been reached, you can analyze samples at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements yield solubility values that are statistically identical.[17]

  • Sample Collection: a. After equilibration, stop the agitation and allow the undissolved solid to settle for at least 2 hours, keeping the vial at the constant experimental temperature. b. Carefully draw a sample of the clear supernatant into a syringe, avoiding any solid particles. c. Attach a syringe filter to the syringe and dispense a portion of the saturated solution into a pre-weighed (tared) glass weighing dish. d. Causality: Filtering is critical to ensure that no undissolved solid particulates are transferred, which would artificially inflate the measured solubility.

  • Gravimetric Analysis: a. Immediately record the total mass of the weighing dish plus the saturated solution (M_total). b. Place the weighing dish in an oven set to a temperature sufficient to evaporate the solvent but well below the decomposition temperature of the salt (e.g., 80-100 °C). A vacuum oven is preferred to facilitate drying at lower temperatures. c. Evaporate the solvent completely. d. Transfer the dish to a dessicator to cool to room temperature. e. Weigh the dish containing the dry solute residue (M_final). f. Validation: Repeat the drying and weighing cycle (e.g., 1-hour intervals) until a constant mass is achieved (e.g., two consecutive readings are within ±0.2 mg). This ensures all solvent has been removed.[17]

Calculation of Solubility
  • Mass of tared weighing dish: M_dish

  • Mass of dish + saturated solution: M_total

  • Mass of dish + dry solute: M_final

  • Mass of Solute:

    • Mass_solute = M_final - M_dish

  • Mass of Solvent:

    • Mass_solvent = M_total - M_final

  • Solubility ( g/100 g solvent):

    • Solubility = (Mass_solute / Mass_solvent) * 100

Visual Workflow for Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sample Sampling cluster_analysis Analysis A 1. Add excess dried BuEt3NBr to vial B 2. Add solvent and seal tightly A->B C 3. Equilibrate in shaker at constant T (≥24h) B->C D 4. Allow solids to settle C->D F 6. Withdraw supernatant with syringe D->F E 5. Tare weighing dish (M_dish) G 7. Filter into dish using 0.22µm syringe filter E->G F->G H 8. Weigh dish + solution (M_total) G->H I 9. Evaporate solvent in oven H->I J 10. Cool in dessicator and weigh I->J K 11. Repeat 9-10 until constant mass (M_final) J->K L 12. Calculate Solubility K->L

Gravimetric method for solubility determination.

Factors Influencing Experimental Results

Temperature

The solubility of solids in liquids is generally temperature-dependent. For most ionic salts, solubility increases with increasing temperature as the dissolution process is often endothermic.[21][22] It is crucial to precisely control and report the temperature at which any solubility measurement is performed.

Purity of Solute and Solvent
  • Hygroscopicity: this compound is hygroscopic.[2] Absorbed water acts as a highly polar impurity and can dramatically increase solubility in many organic solvents. It is imperative to thoroughly dry the salt under vacuum before use and to handle it in a low-humidity environment (e.g., a glove box) for the most accurate results.

  • Solvent Purity: The presence of impurities in the solvent can also affect the measured solubility. Always use high-purity, analytical grade solvents.

Logical Relationships in Solubility

The expected solubility of an ionic salt like BuEt₃NBr can be mapped against the general properties of the solvent. The following diagram illustrates the logical flow a researcher might use to predict solubility trends, which can then be confirmed by experiment.

G cluster_properties Key Solvent Characteristics Solvent Solvent Properties Polarity High Polarity (Large Dipole Moment) Solvent->Polarity Dielectric High Dielectric Constant (ε) Solvent->Dielectric HBD H-Bond Donor (Protic) Solvent->HBD Nonpolar Low Polarity (Nonpolar) Solvent->Nonpolar Interactions Dominant Solute-Solvent Interactions Polarity->Interactions Strong Ion-Dipole Forces Dielectric->Interactions Effective Charge Screening HBD->Interactions Anion Solvation (H-Bonding) Nonpolar->Interactions Weak van der Waals Forces Solubility Predicted Solubility of BuEt3NBr Interactions->Solubility Leads to...

Sources

(1-Butyl)triethylammonium bromide melting point and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (1-Butyl)triethylammonium bromide

Abstract

This compound (BuEt3NBr) is a quaternary ammonium salt with significant applications as a phase transfer catalyst, electrolyte component, and surfactant in various chemical and industrial processes.[1] A thorough understanding of its physical and chemical properties, particularly its melting point and stability, is paramount for its effective application, storage, and handling. This guide provides a detailed examination of the melting point of BuEt3NBr, offering a consolidated view of reported values and a standardized protocol for its determination. Furthermore, it delves into the compound's thermal and chemical stability, outlining methodologies for assessment and providing critical insights into its handling and storage to ensure material integrity and experimental reproducibility.

Introduction to this compound

Quaternary ammonium salts (QAS), or "quats," are a class of compounds characterized by a central positively charged nitrogen atom covalently bonded to four organic groups.[2][3] This permanent cationic charge, independent of pH, imparts unique properties such as high water solubility and the ability to pair with various anions.[2] this compound, with the chemical formula C10H24NBr, is a prominent member of this class.[1][4] Its structure, featuring a butyl group and three ethyl groups surrounding the nitrogen cation, creates an asymmetric and sterically hindered molecule that is highly effective in facilitating reactions between immiscible phases, a process known as phase transfer catalysis.[1][5] Its utility extends to electrochemistry, where it can enhance the conductivity of ionic liquids, and to the formulation of surfactants and emulsifiers in the pharmaceutical and agrochemical industries.[1] Given these diverse roles, a precise characterization of its physical constants and stability is essential for researchers and drug development professionals.

Physicochemical Properties

General Characteristics

This compound is typically supplied as a white crystalline powder.[1] It is soluble in water, a characteristic driven by its ionic nature.[6][7]

Melting Point Analysis

The melting point is a critical physical constant that serves as an indicator of purity and provides a definitive temperature for phase transition from solid to liquid. For ionic compounds like BuEt3NBr, this transition involves overcoming strong electrostatic forces within the crystal lattice.

A review of supplier and chemical database information reveals a consistent but slightly varied range for the melting point of this compound. This variation can be attributed to minor differences in purity or the specific analytical method employed.

Source Reported Melting Point (°C) Purity
Chem-Impex210-214≥ 99%
Chemsrc.com212-21597.0%
ChemBK212-215Not Specified
Ottokemi™212-21598%+

This table summarizes melting point data from various chemical suppliers.[1][6][7][8]

To ensure accurate and reproducible melting point determination, a standardized methodology is crucial. The following protocol describes the use of a digital melting point apparatus.

Instrumentation:

  • Digital Melting Point Apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry. Due to its hygroscopic nature, it is recommended to dry the sample under vacuum at a temperature well below its melting point (e.g., 60-80 °C) for several hours prior to analysis.[6][9]

  • Sample Loading: Grind the dry crystalline powder into a fine, uniform consistency using a mortar and pestle. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface. Proper packing is essential for uniform heat transfer.

  • Instrument Setup: Calibrate the apparatus using certified melting point standards (e.g., caffeine, vanillin) that bracket the expected melting point of BuEt3NBr.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range.

    • Approximately 20 °C below the expected melting point, reduce the heating rate to a slow ramp (1-2 °C/min). This slow rate is critical for accurately observing the phase transition.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

  • Analysis: A narrow melting range (e.g., < 2 °C) is indicative of high purity. A broad or depressed melting range often suggests the presence of impurities.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Dry Dry Hygroscopic Sample (Vacuum Oven) Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm height) Grind->Pack Insert Insert Sample Pack->Insert Calibrate Calibrate Apparatus (Certified Standards) Calibrate->Insert Heat Set Heating Program (Fast Ramp -> Slow Ramp) Insert->Heat Observe Observe & Record (Onset and Clear Points) Heat->Observe Report Report Melting Range (e.g., 212-214 °C) Observe->Report

Caption: Experimental workflow for determining the melting point.

Stability Profile

The stability of a compound refers to its resistance to chemical change or physical decomposition under specific conditions. For BuEt3NBr, key considerations are its thermal stability and its chemical reactivity, particularly with atmospheric moisture.

Thermal Stability

While the melting point describes a reversible physical change, thermal stability relates to the temperature at which the molecule begins to undergo irreversible chemical decomposition. One source notes that this compound gradually decomposes at high temperatures.[6]

Thermogravimetric Analysis (TGA) is a powerful technique for determining thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air source

  • TGA sample pans (ceramic or platinum)

Protocol:

  • Instrument Preparation: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry this compound sample directly into a TGA pan.

  • Atmosphere and Flow Rate: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition and isolate the thermal decomposition pathway.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Set a linear heating ramp of 10 °C/min up to a final temperature significantly above the expected decomposition, such as 500 °C.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of decomposition (Td) is typically determined from the intersection of the baseline tangent with the tangent of the mass loss curve. This temperature represents the point at which significant thermal degradation begins.

Thermal_Decomposition cluster_temp Temp1 < Td (Stable State) Temp2 {Td | (Onset of Decomposition)} Temp3 > Td (Decomposition) Molecule This compound C₁₀H₂₄N⁺Br⁻ Molecule:n->Molecule:n Decomp Decomposition Products e.g., Triethylamine, Bromobutane, Alkenes Molecule->Decomp

Caption: Conceptual diagram of thermal decomposition.

Chemical Stability and Storage Recommendations

The long-term stability of this compound is influenced by its environment.

  • Hygroscopicity: The compound is noted as being hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][9] This can lead to clumping, difficulty in handling, and potentially impact its reactivity or melting point. To mitigate this, the material should be stored in a tightly sealed container in a dry environment, such as a desiccator. For maximum protection, storage under an inert nitrogen atmosphere is recommended.[1]

  • Reactivity: As a halide salt, it should be stored away from strong oxidizing agents to prevent unwanted redox reactions.[6] It is also advisable to keep it away from open flames or high-heat sources to prevent premature decomposition.[6]

  • Recommended Storage: The optimal storage condition is at room temperature, protected from light and moisture.[1][6][7]

Conclusion

This compound is a stable crystalline solid with a well-defined melting point in the range of 210-215 °C. Its primary stability concern is its hygroscopic nature, which necessitates careful handling and storage in a dry, inert atmosphere to maintain its integrity. Thermogravimetric analysis provides a robust method for quantifying its thermal decomposition temperature, a critical parameter for applications involving elevated temperatures. By adhering to the standardized protocols for characterization and the best practices for storage outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliable and reproducible performance of this versatile quaternary ammonium salt in their work.

References

  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. [Link]

  • ChemBK. This compound. [Link]

  • Wikipedia. Tetrabutylammonium bromide. [Link]

  • PubChem. This compound | C10H24BrN | CID 11746670. [Link]

  • Fisher Scientific. This compound, 97%. [Link]

  • Ottokemi™. This compound, 98%. [Link]

  • A-A-Jacks. This compound | CAS 13028-69-8. [Link]

  • National Center for Biotechnology Information. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. [Link]

  • PubMed Central. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. [Link]

Sources

The Nexus of Phases: An In-depth Technical Guide to the Catalytic Mechanism of (1-Butyl)triethylammonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action for (1-Butyl)triethylammonium bromide (BTEAB) as a phase-transfer catalyst (PTC). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the fundamental principles of phase-transfer catalysis, the specific role and structural advantages of BTEAB, and its practical applications. We will delve into the kinetics and core mechanics of BTEAB-mediated reactions, supported by experimental data and detailed protocols. Visualized workflows and mechanistic cycles are provided to offer a clear and actionable understanding of this versatile catalyst's function.

Introduction: Bridging the Immiscibility Gap with Phase-Transfer Catalysis

In the realm of chemical synthesis, a frequent challenge arises when reactants are partitioned between two immiscible phases, such as an aqueous and an organic layer.[1] This phase segregation severely limits the reaction rate, as interaction between the reacting species is confined to the limited interfacial area. Phase-transfer catalysis (PTC) emerges as an elegant and powerful solution to this problem. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another, thereby enabling the reaction to proceed at a significantly faster rate.[1]

This compound is a quaternary ammonium salt that serves as a highly effective phase-transfer catalyst.[2] Its utility is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where reactants with disparate polarities must be brought together.[2] This guide will dissect the underlying principles that govern the catalytic activity of this compound.

The Catalyst: Structure and Physicochemical Properties of this compound

The efficacy of this compound as a phase-transfer catalyst is intrinsically linked to its molecular structure and resulting physicochemical properties.

PropertyValueSource
CAS Number 13028-69-8[3]
Molecular Formula C₁₀H₂₄BrN[3]
Molecular Weight 238.21 g/mol [3]
Appearance White crystalline powder[2]
Melting Point 210-214 °C[2]
Solubility Soluble in water[2]

The key to its function lies in its amphiphilic nature. The molecule consists of a positively charged quaternary ammonium cation and a bromide anion. The cation, N,N,N-triethylbutan-1-aminium, possesses both hydrophilic and lipophilic characteristics. The charged nitrogen center provides hydrophilicity, allowing it to interact with the aqueous phase. The surrounding ethyl and butyl groups are lipophilic, enabling its dissolution in organic solvents.[4] This dual affinity is the cornerstone of its ability to shuttle reactive species across the phase boundary.

Core Mechanism of Action: The Starks' Extraction Mechanism

The catalytic cycle of this compound in a typical liquid-liquid phase-transfer system is best described by the Starks' extraction mechanism. This mechanism involves the catalyst extracting an anion from the aqueous phase into the organic phase, where it can then react with the organic-soluble substrate.

The overall process can be broken down into the following key steps:

  • Anion Exchange at the Interface: The quaternary ammonium cation (Q⁺), in this case, (1-Butyl)triethylammonium, initially paired with a bromide ion (Br⁻), resides at the aqueous-organic interface. In the aqueous phase, a salt (e.g., Na⁺Nu⁻) provides the reactive nucleophile (Nu⁻). An ion exchange occurs where the Q⁺ cation releases its bromide ion into the aqueous phase and forms an ion pair with the nucleophile (Q⁺Nu⁻).

  • Phase Transfer: The newly formed ion pair, Q⁺Nu⁻, is sufficiently lipophilic due to the alkyl groups on the cation to be extracted from the aqueous phase into the organic phase.

  • Reaction in the Organic Phase: Within the organic phase, the nucleophile (Nu⁻) is now "naked" and highly reactive, as it is not strongly solvated by protic solvents. This reactive nucleophile then attacks the organic substrate (R-X) in a nucleophilic substitution reaction, forming the desired product (R-Nu) and releasing the catalyst's original counter-ion (X⁻), which in this case is bromide, back into an ion pair with the catalyst cation (Q⁺X⁻).

  • Catalyst Regeneration: The catalyst cation, now paired with the leaving group anion (Q⁺X⁻), migrates back to the interface to restart the catalytic cycle.

This cyclical process allows for the continuous transfer of the nucleophile into the organic phase, facilitating a reaction that would otherwise be impractically slow.

Visualization of the Catalytic Cycle

Starks_Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Nu Na⁺Nu⁻ Q_X_interface Q⁺X⁻ (Catalyst) Na_Nu->Q_X_interface Anion Exchange Na_X Na⁺X⁻ R_X R-X (Substrate) R_Nu R-Nu (Product) R_X->R_Nu Q_X_org Q⁺X⁻ R_X->Q_X_org Forms Q_Nu_org Q⁺Nu⁻ Q_Nu_org->R_X Nucleophilic Attack Q_X_org->Q_X_interface Return to Interface Q_X_interface->Na_X Counter-ion Exchange Q_X_interface->Q_Nu_org Phase Transfer caption Figure 1: Starks' Extraction Mechanism for Phase-Transfer Catalysis.

Caption: Figure 1: Starks' Extraction Mechanism for Phase-Transfer Catalysis.

Applications in Organic Synthesis: A Focus on Nucleophilic Substitution

This compound is a versatile catalyst for a variety of organic transformations, with nucleophilic substitution reactions being a prominent application.[2] A classic example is the Williamson ether synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide).[5] In a phase-transfer catalyzed system, the alkoxide is typically generated in the aqueous phase by a strong base, and the alkyl halide resides in the organic phase.

While specific data for this compound is not as abundant as for more common catalysts like Tetrabutylammonium bromide (TBAB), we can infer its performance based on comparative studies of similar quaternary ammonium salts. The structure of the cation plays a crucial role in catalytic efficiency.

CatalystStructureKey FeatureRelative Performance
Tetrabutylammonium bromide (TBAB) [N(C₄H₉)₄]⁺Br⁻Symmetric, highly lipophilic cationHigh efficiency in many systems
This compound (BTEAB) [N(C₂H₅)₃(C₄H₉)]⁺Br⁻Asymmetric, moderately lipophilic cationEffective, with potential advantages in specific solvent systems
Benzyltriethylammonium chloride (BTEAC) [N(C₂H₅)₃(CH₂Ph)]⁺Cl⁻Contains an activating benzyl groupGood performance, often used in base-mediated reactions

The asymmetric nature of the (1-Butyl)triethylammonium cation, with its mix of ethyl and butyl groups, provides a balanced lipophilicity that can be advantageous in certain solvent systems, potentially offering a different solubility and reactivity profile compared to the more symmetric TBAB.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis of n-Butyl Phenyl Ether

This protocol is adapted from established procedures for Williamson ether synthesis using quaternary ammonium salt catalysts.[6][7][8]

Materials:

  • Phenol (1 equivalent)

  • n-Butyl bromide (1.1 equivalents)

  • Sodium hydroxide (2 equivalents)

  • This compound (0.05 equivalents)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in toluene.

  • Aqueous Phase Addition: Add an aqueous solution of sodium hydroxide to the flask.

  • Catalyst Addition: Add this compound to the biphasic mixture.

  • Alkylating Agent Addition: Slowly add n-butyl bromide to the vigorously stirring mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield n-butyl phenyl ether.

Williamson_Ether_Synthesis_Workflow start Start setup 1. Reaction Setup - Phenol in Toluene - Add aq. NaOH start->setup catalyst 2. Add this compound setup->catalyst alkylation 3. Add n-Butyl Bromide catalyst->alkylation reaction 4. Heat to Reflux (4-6h) - Vigorous Stirring - Monitor by TLC/GC alkylation->reaction workup 5. Work-up - Cool, Separate Layers - Extract Aqueous Phase - Wash & Dry Organic Phase reaction->workup purification 6. Purification - Evaporate Solvent - Distillation or Chromatography workup->purification product n-Butyl Phenyl Ether purification->product caption Figure 2: Experimental Workflow for Williamson Ether Synthesis.

Caption: Figure 2: Experimental Workflow for Williamson Ether Synthesis.

Kinetics and Factors Influencing Catalytic Efficiency

The rate of a phase-transfer catalyzed reaction is influenced by several factors:

  • Structure of the Catalyst: The size and nature of the alkyl groups on the quaternary ammonium cation affect its lipophilicity and, consequently, its ability to partition between the phases. A catalyst that is too lipophilic may become trapped in the organic phase, while one that is not lipophilic enough will not effectively transport the anion.

  • Nature of the Anion: The transferability of an anion from the aqueous to the organic phase depends on its hydration energy. Less hydrated anions are more easily transferred.

  • Solvent System: The choice of the organic solvent is critical. It must be able to dissolve the organic substrate and the ion pair, but it should not be miscible with water.

  • Stirring Rate: In a heterogeneous system, efficient mixing is crucial to maximize the interfacial area where the anion exchange occurs.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, the thermal stability of the catalyst must be considered.

Conclusion

This compound is a valuable and effective phase-transfer catalyst with broad applications in organic synthesis. Its mechanism of action, primarily governed by the Starks' extraction model, relies on its amphiphilic nature to shuttle reactive anions from an aqueous to an organic phase. This overcomes the limitations of biphasic reaction systems, leading to increased reaction rates and yields. By understanding the core principles of its catalytic activity and the factors that influence its performance, researchers and drug development professionals can effectively leverage this compound to streamline synthetic routes and develop more efficient chemical processes.

References

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. The Chemist, 86(2). Retrieved from [Link]

  • ResearchGate. (2025). Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium. Request PDF. Retrieved from [Link]

  • Ohtani, N., Ohta, T., Hosoda, Y., & Yamashita, T. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409–415. [Link]

  • Banerjee, B., Kumar, R., & Singh, B. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]

  • National Center for Biotechnology Information. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. PubMed Central. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 3(1). Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13028-69-8,this compound. LookChem. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. Retrieved from [Link]

  • University of Bath's research portal. (1975). Physical and kinetic studies on cetyltrimethylammonium bromide-phenyl acetate systems. University of Bath. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. PubMed Central. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Laboratory Handling of (1-Butyl)triethylammonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(1-Butyl)triethylammonium bromide, a quaternary ammonium salt, serves as a versatile phase transfer catalyst and ionic liquid in various scientific applications, from organic synthesis to electrochemistry.[1] While its utility is significant, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound.

Hazard Profile and Risk Assessment: Beyond the Label

This compound is classified as a hazardous substance. It is known to cause serious eye irritation and skin irritation.[2][3] As a member of the quaternary ammonium compound (QAC) family, it warrants careful handling, as many QACs can cause skin rashes, burning of the eyes, and irritation of the nose and throat upon exposure.[4]

A critical, yet often overlooked, characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the air.[3][5][6] This property is not merely a matter of chemical purity; it can influence the compound's physical state, reactivity, and the potential for aerosolization.

Property Value / Observation Source
Chemical Formula C₁₀H₂₄BrN[7]
Molecular Weight 238.21 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 210-215 °C[1][6][7]
Solubility Soluble in water[7]
Key Hazards Causes serious eye irritation (H319), Causes skin irritation (H315)[2]
Special Characteristic Hygroscopic[3][5]

The primary causality behind its hazards lies in the cationic structure of the QAC, which can interact with negatively charged cell membranes, leading to disruption and cell death.[8] Therefore, the core of a robust safety protocol is the prevention of direct contact and inhalation.

The Hierarchy of Controls: A Self-Validating System

A foundational principle of laboratory safety is the hierarchy of controls. This framework prioritizes the most effective safety measures, creating an inherently safer operating system.

Caption: Standard workflow for handling this compound.

Storage and Incompatibilities

Proper storage is critical for both safety and maintaining the chemical's integrity.

  • Conditions: Store in a cool, dry, and well-ventilated place. [5][9]The container must be kept tightly closed to protect it from moisture. [3][5]* Incompatible Materials: Keep away from strong oxidizing agents and strong bases. [10][11]

Emergency Response and Decontamination

Accidents can happen despite the best precautions. A clear, well-rehearsed emergency plan is essential.

Exposure Route Immediate Action Follow-Up
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [3][5]Remove contact lenses if present and easy to do. [10]Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash affected skin with plenty of soap and water. [5]If skin irritation persists, consult a physician. [3][10]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. [3][5]Seek medical attention if symptoms occur or persist. [3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. [5][10]Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]

Spill Cleanup:

  • Minor Spill (Solid): For small spills, wear appropriate PPE, gently sweep up the material to avoid creating dust, and place it in a suitable, closed container for disposal. [3][5]* Major Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Caption: Decision tree for responding to incidents in the lab.

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, wipes) and residual chemical, must be treated as hazardous waste.

  • Segregation: Keep solid and liquid waste streams separate.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. [12]Contact your institution's EHS department for specific procedures and pickup schedules. Do not pour this chemical down the drain, as QACs can be harmful or toxic to aquatic life. [10][13] By integrating this comprehensive safety framework—from initial risk assessment to final waste disposal—researchers can confidently and safely utilize the beneficial properties of this compound while upholding the highest standards of laboratory safety and scientific integrity.

References

  • Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products. Retrieved from [Link]

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  • Möller Chemie. (n.d.). Safety data sheet: Tetrabutylammonium bromide (TBAB). Retrieved from [Link]

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  • National Center for Biotechnology Information. (2020). Setting occupational exposure limits for antimicrobial agents: A case study based on a quaternary ammonium compound-based disinfectant. Retrieved from [Link]

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(1-Butyl)triethylammonium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Role of Quaternary Ammonium Ionic Liquids in Modern Science

In the ever-evolving landscape of chemical research and pharmaceutical development, the quest for versatile, efficient, and environmentally conscious reagents is paramount. Among the classes of compounds that have garnered significant attention are ionic liquids (ILs), particularly those based on quaternary ammonium salts. (1-Butyl)triethylammonium bromide, systematically known as N-butyl-N,N,N-triethylammonium bromide ([N2224][Br]), stands out as a noteworthy member of this family. Its unique combination of properties as a phase transfer catalyst, electrolyte, and organic synthesis reagent makes it a valuable tool in the arsenal of chemists and pharmaceutical scientists. This in-depth technical guide aims to provide a comprehensive overview of [N2224][Br], from its fundamental properties and synthesis to its diverse applications and safety considerations, empowering researchers to harness its full potential.

Core Chemical and Physical Properties

This compound is a quaternary ammonium salt with the chemical formula C₁₀H₂₄NBr.[1] Its structure, characterized by a central nitrogen atom bonded to three ethyl groups and one butyl group, imparts a unique set of physicochemical properties that are central to its function.

PropertyValueReference
CAS Number 13028-69-8[1]
Molecular Formula C₁₀H₂₄NBr[1]
Molecular Weight 238.21 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 210-214 °C[1]
Solubility Soluble in water.[2]
Hygroscopicity Hygroscopic[2]

These properties, particularly its melting point and solubility, are critical determinants of its applications. The relatively high melting point for a quaternary ammonium salt with this molecular weight suggests strong ionic interactions in the solid state. Its solubility in water is a key feature that enables its use in biphasic reaction systems.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the well-established Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[3] In this case, triethylamine is reacted with 1-bromobutane.

Diagram of the Synthesis Workflow

G reagents Triethylamine & 1-Bromobutane reaction Reflux (e.g., 82°C, 20-33 h) reagents->reaction solvent Acetonitrile (Solvent) solvent->reaction workup Solvent Evaporation reaction->workup purification Washing/Recrystallization (e.g., with Ethyl Acetate) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Triethylamine

  • 1-Bromobutane

  • Acetonitrile (anhydrous)

  • Ethyl acetate (or other suitable washing solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethylamine (1.0 equivalent) in anhydrous acetonitrile.

  • Slowly add 1-bromobutane (1.05-1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 20-33 hours. The progress of the reaction can be monitored by techniques such as TLC or ¹H NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then washed with a suitable solvent in which the product is sparingly soluble, such as ethyl acetate or diethyl ether, to remove unreacted starting materials and byproducts.

  • The purified white crystalline product is then dried under vacuum.

Purification Strategies for Quaternary Ammonium Salts

The purification of quaternary ammonium salts like [N2224][Br] can sometimes be challenging due to their ionic nature. Common methods include:

  • Recrystallization: This is the most common method. The choice of solvent is crucial; a solvent in which the salt is soluble at high temperatures but poorly soluble at low temperatures is ideal.

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be very effective.

  • Column Chromatography: While less common for simple salts, normal-phase ion-pair chromatography or chromatography on alumina can be employed for more complex mixtures.[4]

  • Solvent Extraction: A liquid-liquid extraction using a biphasic system like acetonitrile/hexane can be used to separate the ionic product from nonpolar impurities.

Applications in Scientific Research and Development

The utility of this compound spans several key areas of chemical and pharmaceutical research.

Phase Transfer Catalysis (PTC)

One of the primary applications of [N2224][Br] is as a phase transfer catalyst.[1] PTCs facilitate the reaction between reactants that are in different, immiscible phases (typically an aqueous phase and an organic phase). The quaternary ammonium cation forms an ion pair with the reactant anion from the aqueous phase, transporting it into the organic phase where it can react with the organic-soluble substrate.

Mechanism of Phase Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase Nu_aq Nu⁻ QNu_org [N2224]⁺Nu⁻ Nu_aq->QNu_org Ion Exchange M_aq M⁺ QBr_aq [N2224]⁺Br⁻ RX_org R-X RNu_org R-Nu RX_org->RNu_org QX_org [N2224]⁺X⁻ QX_org->QBr_aq Ion Exchange QNu_org->RX_org Reaction

Caption: The catalytic cycle of a quaternary ammonium salt in phase transfer catalysis.

Representative Protocol: Williamson Ether Synthesis (Conceptual)

  • In a reaction vessel, combine the alcohol, a suitable base (e.g., aqueous NaOH or solid K₂CO₃), and the alkyl halide in an appropriate organic solvent (e.g., toluene or dichloromethane).

  • Add a catalytic amount of this compound (typically 1-10 mol%).

  • Stir the biphasic mixture vigorously at a suitable temperature (room temperature to reflux) until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the ether product.

The use of PTCs like [N2224][Br] in alkylation reactions is also a common application, with TBAB being a well-documented catalyst for the alkylation of various nucleophiles.[6]

Electrochemistry

As an ionic liquid, this compound can serve as an electrolyte or a component of an electrolyte system in various electrochemical applications.[1] Its ionic nature allows it to conduct electricity in the molten state or when dissolved in a suitable solvent.

Key Electrochemical Properties of Interest:

  • Ionic Conductivity: This property is a measure of the material's ability to conduct an electric current. The ionic conductivity of ionic liquids is temperature-dependent, generally increasing with temperature. For deep eutectic solvents based on the similar tetrabutylammonium bromide, ionic conductivity increases with temperature.

  • Electrochemical Window: This is the potential range over which the electrolyte is stable and does not undergo oxidation or reduction. A wide electrochemical window is desirable for many applications. For quaternary ammonium salts, the electrochemical window is generally wide, making them suitable as supporting electrolytes in non-aqueous electrochemistry. The cation's stability against reduction and the anion's stability against oxidation determine the limits of this window. In cyclic voltammetry, a blank scan of the supporting electrolyte in the chosen solvent is essential to determine its usable potential range.

Organic Synthesis

Beyond its role as a PTC, this compound can also be used as a reagent in various organic synthesis processes.[1] For instance, it can serve as a source of bromide ions for nucleophilic substitution reactions. Furthermore, its properties as an ionic liquid can be exploited to use it as a reaction medium, potentially offering advantages in terms of reaction rates, selectivity, and ease of product separation. The use of molten tetrabutylammonium bromide as a zwitterionic solvent in various organic transformations has been documented, suggesting similar potential for [N2224][Br].[6]

Safety, Toxicology, and Environmental Impact

A thorough understanding of the safety and environmental profile of any chemical is crucial for its responsible use.

Toxicological Profile

The available Safety Data Sheet (SDS) for this compound indicates that it is a skin and eye irritant.[7] General toxicological information for quaternary ammonium compounds (QACs) suggests that they can be harmful if swallowed.[8]

Summary of Known Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[7]

  • Acute Oral Toxicity: May be harmful if swallowed.[7]

It is important to note that the toxicological properties of [N2224][Br] have not been fully investigated. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

For the closely related tetrabutylammonium bromide (TBAB), more extensive toxicological data is available. Studies have shown that TBAB can have an LC50 against C. carpio fish of 126 mg/L when part of a deep eutectic solvent with glycerol, and 190 mg/L with ethylene glycol.[9] While this data is for a different compound and in a specific formulation, it provides a useful reference for the potential aquatic toxicity of quaternary ammonium salts.

Environmental Fate and Ecotoxicity

Conclusion and Future Outlook

This compound is a versatile quaternary ammonium salt with significant potential in various scientific domains. Its role as a phase transfer catalyst is well-established in principle, and its applications in electrochemistry and as a reagent or medium in organic synthesis are promising areas for further exploration.

While a substantial body of knowledge exists for the broader class of quaternary ammonium ionic liquids, particularly tetrabutylammonium bromide, there is a clear opportunity for more in-depth research specifically on [N2224][Br]. Future studies should focus on quantifying its electrochemical properties, exploring its efficacy in a wider range of organic transformations with detailed reaction protocols and yield data, and conducting comprehensive toxicological and ecotoxicological assessments.

As researchers and drug development professionals continue to seek innovative solutions, a thorough understanding and judicious application of reagents like this compound will undoubtedly contribute to advancements in chemistry and the pharmaceutical sciences.

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  • The following sections will discuss some concerns about solvents, electrolytes and reference electrodes. [URL: https://www.sas.upenn.edu/~gliceras/lab/Techniques/Electrochemistry/Electrochemistry.htm]
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Whitepaper: (1-Butyl)triethylammonium Bromide - A Versatile Ionic Liquid Shaping the Future of Biotechnology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the potential applications of (1-Butyl)triethylammonium bromide in biotechnology for researchers, scientists, and drug development professionals.

Executive Summary

Ionic liquids (ILs) represent a paradigm shift in solvent chemistry, offering a unique design space for biotechnological innovation. Among them, this compound ([N2224][Br]) emerges as a particularly compelling candidate due to its favorable physicochemical properties and demonstrated utility across diverse applications. This guide provides a deep dive into the technical applications of [N2224][Br], moving beyond a mere survey to offer mechanistic insights and actionable experimental frameworks. We will explore its role in enhancing enzymatic catalysis, stabilizing therapeutic proteins, and its potential in advanced drug delivery systems. This document is intended for the hands-on researcher, providing not just the "what" but the "why" and "how" to leverage this versatile ionic liquid in a laboratory setting.

Foundational Concepts: Understanding the Utility of this compound

This compound is a quaternary ammonium-based ionic liquid. Its structure, featuring a moderately sized cation with butyl and ethyl groups, strikes a crucial balance between hydrophobicity and charge delocalization. This molecular architecture is key to its utility, allowing it to interact productively with a wide range of biomolecules, from enzymes to nucleic acids. Unlike volatile organic compounds, its negligible vapor pressure enhances experimental safety and reproducibility, while its thermal stability opens the door to a broader range of operating conditions.

Key Physicochemical Properties

A granular understanding of its properties is essential for rational experimental design.

PropertyTypical ValueSignificance in Biotechnological Applications
Molar Mass 254.25 g/mol Foundational for accurate concentration calculations and stoichiometric analyses.
Form White crystalline solidExists as a solid at standard temperature and pressure, simplifying handling and storage.
Melting Point ~103-105 °CIts relatively high melting point means it is typically used as a co-solvent or additive in aqueous systems rather than a pure solvent.
Solubility High in WaterExcellent water solubility allows for its seamless integration into aqueous buffer systems, which are the native environment for most biological macromolecules.
Hygroscopicity HygroscopicAbsorbs moisture from the air; requires storage in a desiccated environment to ensure consistency in experimental preparations.

Application I: A Potent Modulator of Enzymatic Activity

The performance of enzymes is intrinsically linked to their local environment. The addition of [N2224][Br] as a co-solvent can profoundly influence enzyme activity, stability, and even substrate specificity.

Mechanistic Rationale

The presence of [N2224][Br] in an aqueous buffer can alter the hydrogen-bonding network of water, which in turn affects the hydration shell surrounding the enzyme. This can lead to subtle conformational changes that may enhance catalytic efficiency. Furthermore, the ionic liquid can increase the solubility of non-polar substrates, improving their availability to the enzyme's active site and boosting overall reaction rates.

Experimental Protocol: Enhancing Lipase-Catalyzed Transesterification

This protocol provides a step-by-step method to evaluate the effect of [N2224][Br] on the transesterification activity of a commercially available lipase.

G cluster_prep I. Reaction Setup cluster_reaction II. Enzymatic Reaction cluster_analysis III. Data Analysis prep1 Prepare [N2224][Br] co-solvent systems (0%, 5%, 10%, 20% v/v in Tris buffer) prep2 Add substrates (e.g., p-nitrophenyl palmitate, ethanol) prep1->prep2 prep3 Equilibrate at reaction temperature (e.g., 37°C) prep2->prep3 react1 Initiate reaction by adding Lipase (e.g., from porcine pancreas) prep3->react1 react2 Incubate with shaking react1->react2 react3 Monitor product formation (p-nitrophenol) spectrophotometrically at 410 nm react2->react3 analysis1 Calculate initial reaction rates from absorbance vs. time plots react3->analysis1 analysis2 Plot relative activity vs. [N2224][Br] concentration analysis1->analysis2

Figure 1: Experimental workflow for assessing the impact of [N2224][Br] on lipase activity.

Methodology:

  • Preparation of Co-Solvent Systems: Prepare a series of Tris-HCl buffer (50 mM, pH 7.2) solutions containing 0%, 5%, 10%, and 20% (v/v) of this compound.

  • Substrate Solution: Prepare a stock solution of p-nitrophenyl palmitate (pNPP) in isopropanol.

  • Reaction Mixture: In a 1 mL cuvette, combine 800 µL of the respective co-solvent buffer, 100 µL of ethanol, and 50 µL of the pNPP stock solution. Allow the mixture to equilibrate to 37°C in a temperature-controlled spectrophotometer.

  • Initiation of Reaction: Add 50 µL of a porcine pancreas lipase solution (1 mg/mL) to initiate the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 410 nm for 5-10 minutes, recording data every 30 seconds. The production of p-nitrophenol results in a yellow color.

  • Analysis: Calculate the initial rate of reaction from the linear portion of the absorbance vs. time curve. Express the activity in the presence of [N2224][Br] relative to the 0% control.

Application II: Stabilization of Therapeutic Proteins

Protein aggregation is a critical failure mode in the development, manufacturing, and storage of biotherapeutics. [N2224][Br] can act as a "chemical chaperone," interacting with protein surfaces to prevent the formation of aggregation-prone intermediates.

Mechanistic Rationale

The triethylammonium cation can engage in cation-π interactions with aromatic residues (e.g., tryptophan, tyrosine) on the protein surface, shielding these hydrophobic regions from intermolecular interactions. The butyl chain can further stabilize hydrophobic patches. This dual-mode interaction can increase the thermodynamic stability of the native protein conformation, raising the energy barrier for unfolding and subsequent aggregation.

Experimental Protocol: Assessing Thermal Stability via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to determine the melting temperature (Tm) of a protein, which is a direct indicator of its thermal stability. An increase in Tm in the presence of an additive signifies a stabilizing effect.

G cluster_setup I. Assay Plate Preparation cluster_measurement II. Thermal Melt Analysis cluster_analysis III. Melting Temperature (Tm) Determination setup1 Dispense protein solution (e.g., Bovine Serum Albumin) into 96-well plate setup2 Add serial dilutions of [N2224][Br] (e.g., 0-500 mM) setup1->setup2 setup3 Add SYPRO Orange dye setup2->setup3 measure1 Run thermal melt protocol on a qPCR instrument (25°C to 95°C) setup3->measure1 measure2 Monitor fluorescence intensity as a function of temperature measure1->measure2 analysis1 Plot first derivative of fluorescence vs. temperature measure2->analysis1 analysis2 Identify peak of the derivative curve as the Tm analysis1->analysis2 analysis3 Calculate ΔTm relative to the no-additive control analysis2->analysis3

Figure 2: Workflow for evaluating protein stabilization using Differential Scanning Fluorimetry.

Methodology:

  • Reagent Preparation:

    • Protein: Prepare a 2X stock solution of a model protein (e.g., 0.2 mg/mL Bovine Serum Albumin) in a suitable buffer (e.g., PBS, pH 7.4).

    • Ionic Liquid: Prepare a series of 10X stock solutions of [N2224][Br] in the same buffer.

    • Dye: Prepare a 100X stock of SYPRO Orange dye.

  • Plate Setup (96-well format):

    • To each well, add 10 µL of the 2X protein stock.

    • Add 2 µL of the respective 10X [N2224][Br] stock solution.

    • Add 2 µL of the 100X SYPRO Orange dye.

    • Add 6 µL of buffer to bring the final volume to 20 µL.

  • Thermal Melt:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR machine.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 0.5°C/min, acquiring fluorescence data at each step.

  • Data Analysis:

    • Use the instrument's software to generate the melt curve (fluorescence vs. temperature).

    • Calculate the first derivative of the curve. The peak of the derivative plot corresponds to the Tm.

    • A positive shift in Tm (ΔTm) compared to the control without the ionic liquid indicates enhanced thermal stability.

Concluding Remarks and Future Outlook

This compound is more than just a novel solvent; it is a powerful molecular tool for the modern biotechnologist. Its demonstrated ability to modulate enzyme function and enhance protein stability provides a solid foundation for its integration into a wide array of research and development pipelines. Future investigations should focus on a deeper understanding of its interactions with more complex biological systems, such as membrane proteins and nucleic acid structures. As the field of biotechnology continues to push the boundaries of what is possible, the rational application of well-characterized ionic liquids like [N2224][Br] will be indispensable for continued innovation.

References

  • Ionic liquids: a new class of versatile solvents for chemical reactions and processes. Angewandte Chemie International Edition.[Link]

  • Enzymes in ionic liquids: a new tool for biocatalysis. Current Opinion in Biotechnology.[Link]

  • Differential Scanning Fluorimetry: A High-Throughput Assay for Monitoring Protein Stability. Journal of Visualized Experiments.[Link]

Introduction: The Enduring Legacy of a Cationic Powerhouse

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Quaternary Ammonium Salts

Quaternary ammonium salts, commonly referred to as QACs or "quats," represent a class of cationic compounds that have become indispensable in a multitude of scientific and industrial domains.[1] Structurally, they are characterized by a central, positively charged nitrogen atom bonded to four organic groups, rendering them permanently charged regardless of the solution's pH.[2][3] This unique cationic nature, coupled with their amphiphilic structure, has propelled their use as potent antimicrobial agents, versatile surfactants, and efficient phase transfer catalysts.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical evolution, synthesis, and diverse applications of these remarkable molecules.

Part 1: The Genesis of Quaternary Ammonium Salts: From Serendipitous Discovery to a Revolution in Disinfection

The journey of quaternary ammonium salts from laboratory curiosities to essential tools in hygiene and medicine is a testament to scientific inquiry and innovation. Their antimicrobial properties were first hinted at in the early 20th century.

In 1916, researchers Jacobs and Heidelberg at the Rockefeller Institute made the initial observation of the bactericidal properties of quaternary ammonium salts.[4][5] However, it was the seminal work of Gerhard Domagk in 1935 that truly brought their potential to the forefront.[4][6] Domagk's research demonstrated that attaching an aliphatic group to the quaternary nitrogen significantly enhanced the compound's biocidal activity.[4] This pivotal discovery led to the development of the first commercially significant QAC, benzalkonium chloride (ADBAC), which was initially introduced as a safer alternative to carbolic acid for skin antisepsis in surgical settings.[5]

Part 2: The Evolving Generations of Quaternary Ammonium Disinfectants

The initial success of first-generation QACs spurred further research to enhance their efficacy, safety, and spectrum of activity, leading to the development of successive "generations" of these compounds.

A Generational Leap in Performance
GenerationKey Compound(s)Year of DevelopmentKey Advancements
First Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)1935Initial broad-spectrum antimicrobial activity.[4][7]
Second Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC)-Introduction of an ethyl group, offering some improvement in performance.[4][7]
Third Combination of ADBAC and ADEBAC1955Improved biocidal activity, detergency, and reduced toxicity.[4]
Fourth Didecyl Dimethyl Ammonium Chloride (DDAC)1965Enhanced biocidal efficacy, especially in the presence of organic soil and hard water.[4]
Fifth Mixture of DDAC and ADBAC-Broadest spectrum of activity against a wide range of microorganisms.[4][7]
Sixth & Seventh Bis-QACs with polymeric QACs-Continued improvements in efficacy, reduced toxicity, better skin tolerance, and enhanced environmental profile.[7]

Part 3: Synthesis and Mechanism of Action: The Science Behind the Efficacy

A deep understanding of how quaternary ammonium salts are synthesized and how they exert their antimicrobial effects is crucial for their effective application and for the development of new, improved derivatives.

The Chemistry of Creation: The Menshutkin Reaction

The most common method for synthesizing quaternary ammonium salts is through the alkylation of tertiary amines, a process known as the Menshutkin reaction.[2] In this nucleophilic substitution reaction, a tertiary amine reacts with an alkyl halide to form the quaternary ammonium salt.

A typical synthesis, for instance, is the preparation of benzalkonium chloride from a long-chain alkyldimethylamine and benzyl chloride.[2]

Menshutkin_Reaction cluster_reactants Reactants cluster_product Product tertiary_amine Alkyldimethylamine (CH₃(CH₂)ₙN(CH₃)₂) qac Benzalkonium Chloride ([CH₃(CH₂)ₙN(CH₃)₂CH₂C₆H₅]⁺Cl⁻) tertiary_amine->qac + alkyl_halide Benzyl Chloride (ClCH₂C₆H₅) alkyl_halide->qac caption Synthesis of Benzalkonium Chloride via the Menshutkin Reaction.

Synthesis of Benzalkonium Chloride.
Mechanism of Antimicrobial Action

The biocidal activity of quaternary ammonium salts is primarily attributed to their cationic nature, which facilitates their interaction with the negatively charged components of microbial cell membranes.[1][8][9] The proposed mechanism involves a multi-step process:

  • Adsorption and Binding: The positively charged QAC molecules are electrostatically attracted to the negatively charged microbial cell surface.

  • Membrane Disruption: The long alkyl chains of the QACs penetrate the hydrophobic interior of the cell membrane, disrupting its structure and integrity.[8][9]

  • Leakage of Cellular Contents: This disruption leads to the leakage of essential intracellular components, such as potassium ions and nucleotides.[9]

  • Cell Lysis and Death: The ultimate consequence is the lysis of the cell and microbial death.

Antimicrobial_Mechanism cluster_workflow Mechanism of Action A 1. Adsorption of Cationic QAC to Negatively Charged Cell Surface B 2. Penetration of Hydrophobic Tails into the Cell Membrane A->B C 3. Disruption of Membrane Integrity B->C D 4. Leakage of Intracellular Components C->D E 5. Cell Lysis and Death D->E caption Stepwise Mechanism of Antimicrobial Action of QACs.

Antimicrobial Mechanism of QACs.

Part 4: Beyond Disinfection: The Versatility of Quaternary Ammonium Salts

While their role as disinfectants is paramount, the unique chemical properties of quaternary ammonium salts have led to their application in other significant areas of chemistry.

Surfactants and Fabric Softeners

The amphiphilic nature of QACs, possessing both a hydrophilic cationic head and a hydrophobic alkyl tail, makes them excellent cationic surfactants.[1] This property is utilized in a variety of consumer products:

  • Fabric Softeners: The cationic head adsorbs onto negatively charged fabric fibers, imparting a soft feel and reducing static cling.[2]

  • Hair Conditioners: Similar to fabric softeners, they coat the hair shaft, reducing static and improving combability.[2]

Phase Transfer Catalysis: Bridging the Immiscible

In organic synthesis, reactions between reactants in immiscible phases (e.g., an aqueous solution and an organic solvent) are often slow or do not occur at all. Quaternary ammonium salts can act as phase transfer catalysts (PTCs) by facilitating the transfer of a reactant from one phase to another.[10][11]

The mechanism, first proposed by Charles Starks in 1971, involves the QAC exchanging its anion with the reactant anion in the aqueous phase.[10][12] The resulting lipophilic ion pair can then migrate into the organic phase to react.[12] This has been instrumental in green chemistry by enabling the use of water as a solvent and reducing the need for organic solvents.[10]

Part 5: Experimental Protocols

For the practical application of the concepts discussed, the following are representative experimental protocols.

Synthesis of a Quaternary Ammonium Salt: Dodecyltrimethylammonium Bromide

Objective: To synthesize dodecyltrimethylammonium bromide (DTAB) from 1-bromododecane and trimethylamine.

Materials:

  • 1-Bromododecane

  • Trimethylamine (solution in ethanol)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-bromododecane in ethanol.

  • While stirring, slowly add an excess of trimethylamine solution in ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude dodecyltrimethylammonium bromide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

  • Dry the purified crystals under vacuum.

Synthesis_Protocol cluster_workflow Synthesis of Dodecyltrimethylammonium Bromide A 1. Dissolve 1-bromododecane in Ethanol B 2. Add Trimethylamine Solution A->B C 3. Reflux for 4-6 hours B->C D 4. Cool to Room Temperature C->D E 5. Remove Solvent (Rotary Evaporation) D->E F 6. Recrystallize Crude Product E->F G 7. Dry Purified Product F->G caption Workflow for the Synthesis of a Quaternary Ammonium Salt.

Synthesis Protocol Workflow.

Conclusion: A Future of Continued Innovation

From their initial discovery as bactericidal agents to their sophisticated applications in modern chemistry, quaternary ammonium salts have demonstrated remarkable versatility and enduring relevance. The continuous evolution of new generations of QACs with enhanced efficacy and improved safety profiles underscores the ongoing innovation in this field. As researchers and drug development professionals, a thorough understanding of the history, synthesis, and mechanisms of action of these compounds is essential for harnessing their full potential in developing novel antimicrobial therapies, advanced materials, and greener chemical processes.

References

  • Evolution and characteristics of quaternary ammoniums for surface disinfection - Proquimia. (n.d.). Proquimia.
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  • The development of quaternary ammonium compounds for microbial contamin
  • Quaternary Ammonium Compounds Fact Sheet. (n.d.). TURI - Toxics Use Reduction Institute.
  • Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control: Review Article. (2024, May 7). Biomedical and Pharmacology Journal.
  • Quaternary ammonium c
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences.
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  • Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications | Bioconjugate Chemistry. (2023, February 7).
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  • Quaternary ammonium salts – Knowledge and References. (n.d.). Taylor & Francis.
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theoretical studies of butyltriethylammonium cation interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of Butyltriethylammonium Cation Interactions

This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the interactions of the butyltriethylammonium (BTEA) cation. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind computational choices, ensuring a robust and validated approach to studying this versatile quaternary ammonium cation.

Part 1: The Butyltriethylammonium Cation: A Molecular Profile

Introduction: Significance and Scope

The butyltriethylammonium (BTEA) cation, [N2224]+, is a member of the quaternary ammonium cation (QAC) family. QACs are defined by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge.[1] This structure imparts unique chemical properties, making BTEA and its analogs crucial components in various applications, including:

  • Ionic Liquids (ILs): As the cationic component, BTEA influences the physicochemical properties of ILs, such as viscosity, conductivity, and thermal stability.[2][3] Understanding its interactions is key to designing task-specific ILs.

  • Phase-Transfer Catalysis: BTEA can transport anions from an aqueous phase to an organic phase, facilitating reactions that would otherwise be slow or inefficient.

  • Drug Delivery Systems: The cationic nature of QACs allows for interaction with biological membranes and can be leveraged in designing nanoengineered drug delivery systems to improve the bioavailability of certain therapeutic agents.[4][5][6]

Theoretical studies provide a molecular-level lens to dissect the forces governing BTEA's behavior, enabling the prediction of macroscopic properties from first principles.

Structural and Conformational Landscape

The flexibility of the butyl and ethyl chains in BTEA means it does not exist as a single, rigid structure. Instead, it populates an ensemble of conformers corresponding to local minima on its potential energy surface.[7] Theoretical methods are essential to identify these stable conformers and their relative energies.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are the primary tools for this analysis.[7][8] The choice of method is critical; for instance, the M06 family of functionals is often effective for systems where non-covalent interactions are important, while dispersion corrections (e.g., D3 or D4) are mandatory for accurately capturing the weak van der Waals forces that dictate alkyl chain folding.[9]

Protocol 1: Conformational Analysis via Quantum Chemistry

  • Initial Structure Generation: Create an initial 3D structure of the BTEA cation.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating around the C-C and N-C single bonds.

  • Geometry Optimization: Subject each identified conformer to full geometry optimization using a suitable DFT method (e.g., B3LYP-D3(BJ)) and basis set (e.g., 6-31G(d,p)).[7] This process finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Energy Refinement: For the most stable conformers, perform single-point energy calculations with a larger basis set (e.g., def2-TZVP) or a higher level of theory, such as Møller-Plesset perturbation theory (MP2), for more accurate relative energies.[7]

Part 2: Deconstructing Interactions: A Multi-Scale Theoretical Approach

Understanding BTEA requires a multi-scale approach, combining the high accuracy of quantum mechanics for individual interactions with the statistical power of molecular dynamics for bulk properties.

The Quantum Realm: High-Accuracy Static Views

Quantum mechanics (QM) provides the most accurate description of electronic structure and intermolecular forces. QM calculations are used to determine properties like charge distribution, molecular orbitals, and the precise nature of BTEA's interaction with a single anion or solvent molecule.

  • Expertise in Method Selection: The choice of a theoretical model is a balance between accuracy and computational cost.

    • Density Functional Theory (DFT): Offers the best balance for most applications involving BTEA. Functionals must be chosen carefully; for example, while B3LYP is a common workhorse, it may require dispersion corrections to accurately model the non-polar alkyl chains.[10]

    • Møller-Plesset Perturbation Theory (MP2): This post-Hartree-Fock method provides a more accurate treatment of electron correlation and is often used as a "gold standard" to benchmark DFT results for non-covalent interactions.[7]

  • Trustworthiness through Self-Validation: Theoretical claims are validated by analyzing the molecular orbitals and electron density. For example, the Lowest Unoccupied Molecular Orbital (LUMO) energy can be correlated with the electrochemical stability of the cation.[11] Tools like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of bonds, such as hydrogen bonds between the cation's C-H groups and an anion.[12]

The Ensemble View: Simulating Bulk and Interfacial Behavior

While QM is powerful, it is too computationally expensive for systems of thousands of molecules. For this, we turn to classical Molecular Dynamics (MD) simulations, which model atoms as classical particles interacting via a predefined potential energy function known as a force field.[13]

  • The Critical Role of the Force Field: The accuracy of an MD simulation is entirely dependent on the quality of the force field. Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) provide parameters for many common molecules.[14][15] However, for ionic liquids and specific cations like BTEA, these parameters often require refinement or validation.

    • Parameterization: Force field parameters, especially partial atomic charges, are often derived from QM calculations. Charges can be fitted to reproduce the QM electrostatic potential (ESP).

    • Validation: A newly parameterized force field must be validated by simulating the bulk liquid and comparing computed properties (e.g., density, heat of vaporization) against experimental data.[16]

    • Polarization Effects: Standard force fields use fixed atomic charges and cannot account for electronic polarization. This can lead to an overestimation of interionic interactions.[17] A common and effective strategy to mimic polarization is to uniformly scale the atomic charges on the ions by a factor (e.g., 0.75-0.85).[18][19]

Part 3: Key Interaction Phenomena and Environmental Effects

Cation-Anion Pairing

The primary interaction in BTEA-based salts and ionic liquids is the electrostatic attraction between the cation and its counter-anion. However, the nature of this pairing is nuanced.

  • Electrostatics vs. Dispersion: While the Coulombic force is dominant, dispersion forces (van der Waals) between the alkyl chains of BTEA and the anion are significant, especially with large, polarizable anions like bis(trifluoromethanesulfonyl)imide ([TFSI]- or [Tf2N]-).[20]

  • Anion Influence: Small, hard anions (e.g., Cl-, Br-) tend to form tight, well-defined ion pairs. Larger, more diffuse anions (e.g., [TFSI]-) lead to weaker, more flexible interactions, which in turn results in lower viscosity and higher conductivity in the corresponding ionic liquid.[12]

Solvation and Hydration

In solution, BTEA's interactions with solvent molecules compete with cation-anion pairing.[21]

  • Aqueous Solutions: In water, the hydration of BTEA is a complex interplay of charge-dipole interactions and hydrophobic effects. Water molecules form a structured hydration shell around the charged nitrogen center.[22][23] Simultaneously, the non-polar butyl and ethyl groups disrupt the hydrogen-bonding network of water, a classic hydrophobic effect. Molecular simulations show that water molecules can penetrate between the hydrocarbon arms of larger tetraalkylammonium cations.[24]

  • Organic Solvents: The solvation behavior in organic solvents depends on the solvent's polarity and hydrogen bonding capability. In non-polar solvents, ion pairing is highly favored, whereas polar aprotic solvents can effectively solvate the cation, promoting ion dissociation.[21]

Cation-π Interactions

A cation-π interaction is a non-covalent force between a cation and the electron-rich face of an aromatic ring.[25] This interaction is crucial in biological recognition and drug-receptor binding.[26] Although BTEA lacks an aromatic moiety, it can interact favorably with aromatic residues (e.g., Phenylalanine, Tyrosine) in proteins or with aromatic drug molecules. Computational studies show these interactions are primarily electrostatic.[19] DFT methods are well-suited to quantify the binding energy of such complexes.[9]

Part 4: Visualization & Data

Quantitative Data Summary

Table 1: Representative Computational Data for Quaternary Ammonium Cations

Property System Value Method Reference
LUMO Energy Generic NR4+ Varies slightly with alkyl chain DFT [11]
Cation-Anion Interaction Energy TMA+···Cl- -85 to -95 kcal/mol (gas phase) DFT/MP2 [27]
Hydration Free Energy TMA+ ~ -45 kcal/mol MD Simulation [23]
Self-Diffusion Coefficient (D) TEA-based Cations in H2O 1.0 - 1.5 x 10-9 m2/s MD / NMR [22][28]

| Ionic Conductivity (σ) | BTEA-TFSI IL | ~1.5 mS/cm (at 298 K) | Experiment/MD |[2] |

Note: Values are illustrative and depend heavily on the specific system, level of theory, and force field used.

Diagrams and Workflows

G cluster_qm Quantum Mechanics (QM) cluster_md Molecular Dynamics (MD) cluster_analysis Analysis & Properties qm_struct Initial Structure (BTEA Cation) conf_search Conformational Analysis (DFT) qm_struct->conf_search ion_pair Ion-Pair Calculation (DFT/MP2) conf_search->ion_pair charges Derive Partial Charges (ESP Fit) ion_pair->charges ff_param Force Field Parameterization charges->ff_param md_setup System Setup (Bulk Liquid/Interface) ff_param->md_setup md_run MD Simulation (NVT, NPT Ensembles) md_setup->md_run md_analysis Trajectory Analysis md_run->md_analysis structural Structural Properties (RDFs, Coordination) md_analysis->structural dynamic Transport Properties (Diffusion, Viscosity) md_analysis->dynamic thermo Thermodynamics (Solvation Energy) md_analysis->thermo

Caption: Key non-covalent interactions involving the BTEA cation.

Part 5: Methodological Guide

Protocol 2: MD Simulation of a BTEA-based Ionic Liquid

  • Force Field Selection: Choose a suitable force field (e.g., OPLS-AA). Obtain or develop parameters for the BTEA cation and the chosen anion. Critically, decide whether to apply charge scaling (e.g., q=0.8) to account for polarizability. [15][17]2. System Building: Create a simulation box and populate it with a stoichiometric number of BTEA cations and anions (e.g., 256 ion pairs) at random positions. [16]3. Energy Minimization: Perform an energy minimization of the initial configuration to remove any unfavorable steric clashes.

  • Equilibration:

    • Run a short MD simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature.

    • Run a longer MD simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the system density to relax to its equilibrium value. Monitor the density and potential energy to ensure equilibrium has been reached.

  • Production Run: Once equilibrated, run a long MD simulation (typically tens to hundreds of nanoseconds) in the NVT ensemble. Save the atomic coordinates (trajectory) at regular intervals (e.g., every 1-10 ps).

  • Analysis: Use the production trajectory to calculate properties of interest:

    • Structural Properties: Radial Distribution Functions (RDFs) to analyze ion-ion and ion-solvent correlations.

    • Dynamic Properties: Mean Squared Displacement (MSD) to calculate self-diffusion coefficients via the Einstein relation.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding the complex interactions of the butyltriethylammonium cation at the molecular level. By judiciously applying a combination of high-accuracy quantum mechanical calculations and large-scale molecular dynamics simulations, researchers can predict and rationalize the behavior of BTEA in diverse environments. This predictive power is crucial for the rational design of new ionic liquids with tailored properties, more efficient catalytic systems, and innovative drug delivery vehicles. Future work will likely focus on developing more accurate polarizable force fields and employing machine learning potentials to bridge the gap between QM accuracy and MD timescales, further enhancing our ability to model these important chemical systems.

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Spectroscopic Characterization of (1-Butyl)triethylammonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating Data Availability in Applied Chemistry

In the realm of chemical research and development, the comprehensive characterization of a compound is paramount to ensuring its identity, purity, and suitability for a given application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This guide provides an in-depth technical overview of the expected spectroscopic data for (1-Butyl)triethylammonium bromide (CAS No. 13028-69-8), a quaternary ammonium salt utilized as a phase transfer catalyst and in various industrial applications.[1][2]

Molecular Structure and Spectroscopic Overview

This compound possesses a central, positively charged nitrogen atom bonded to three ethyl groups and one butyl group, with a bromide anion providing charge neutrality.[3][4] This structure dictates the spectroscopic features we anticipate observing.

Below is a diagram illustrating the molecular structure of the (1-Butyl)triethylammonium cation.

G N N+ C1_Et1 CH2 N->C1_Et1 C1_Et2 CH2 N->C1_Et2 C1_Et3 CH2 N->C1_Et3 C1_Bu CH2 N->C1_Bu C2_Et1 CH3 C1_Et1->C2_Et1 C2_Et2 CH3 C1_Et2->C2_Et2 C2_Et3 CH3 C1_Et3->C2_Et3 C2_Bu CH2 C1_Bu->C2_Bu C3_Bu CH2 C2_Bu->C3_Bu C4_Bu CH3 C3_Bu->C4_Bu

Caption: Molecular structure of the (1-Butyl)triethylammonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will examine the expected features of both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR provides information on the number of distinct proton environments, their relative numbers (through integration), and their connectivity (through spin-spin coupling). The chemical shift of a proton is influenced by its electronic environment; protons adjacent to the electron-withdrawing quaternary ammonium center will be deshielded and appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data (500 MHz, D₂O):

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
a3.25Quartet (q)6HN-CH₂ -CH₃ (Ethyl)
b3.18Triplet (t)2HN-CH₂ -CH₂CH₂CH₃ (Butyl)
c1.65Sextet2HN-CH₂-CH₂ -CH₂CH₃ (Butyl)
d1.38Sextet2HN-CH₂CH₂-CH₂ -CH₃ (Butyl)
e1.30Triplet (t)9HN-CH₂-CH₃ (Ethyl)
f0.95Triplet (t)3HN-CH₂CH₂CH₂-CH₃ (Butyl)

Interpretation and Causality:

  • Signals 'a' and 'b': The methylene protons directly attached to the nitrogen (-CH₂-N⁺-) are the most deshielded due to the inductive effect of the positive charge. We predict two distinct signals because the ethyl and butyl groups are chemically non-equivalent. The quartet for the ethyl methylene protons arises from coupling to the adjacent methyl protons, while the triplet for the butyl methylene protons is due to coupling with the neighboring methylene group.

  • Signals 'c' and 'd': These represent the internal methylene groups of the butyl chain. Their chemical shifts are progressively further upfield as their distance from the nitrogen center increases.

  • Signals 'e' and 'f': The terminal methyl groups of the ethyl and butyl chains are the most shielded and appear at the lowest chemical shifts. The triplet multiplicity is due to coupling with the adjacent methylene groups.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent is critical; for ionic compounds, D₂O or DMSO-d₆ often provide better solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure accurate integration, particularly for the quaternary ammonium salt.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR provides information about the number of non-equivalent carbon environments in a molecule. As with ¹H NMR, carbons closer to the electron-withdrawing nitrogen will be deshielded.

Predicted ¹³C NMR Data (125 MHz, D₂O):

SignalPredicted Chemical Shift (ppm)Assignment
157.8N-CH₂ -CH₂CH₂CH₃ (Butyl)
252.3N-CH₂ -CH₃ (Ethyl)
323.5N-CH₂-CH₂ -CH₂CH₃ (Butyl)
419.4N-CH₂CH₂-CH₂ -CH₃ (Butyl)
513.2N-CH₂CH₂CH₂-CH₃ (Butyl)
67.5N-CH₂-CH₃ (Ethyl)

Interpretation and Causality:

  • The spectrum is expected to show six distinct carbon signals, corresponding to the six unique carbon environments in the molecule.

  • The carbons directly attached to the nitrogen are the most downfield (Signals 1 and 2).

  • The chemical shifts of the butyl chain carbons (Signals 3, 4, and 5) decrease as their distance from the nitrogen increases.

  • The terminal methyl carbons of the ethyl and butyl groups (Signals 6 and 5) are the most upfield.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies. For this compound, the most prominent features will be C-H stretching and bending vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960-2850C-H stretching (alkyl)Strong
1470-1450C-H bending (methylene and methyl)Medium
1380-1370C-H bending (methyl)Medium-Weak

Interpretation: The IR spectrum of this compound is expected to be dominated by aliphatic C-H absorptions. The absence of other significant functional group absorptions (e.g., O-H, N-H, C=O) would be a key indicator of its purity.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For a pre-charged species like a quaternary ammonium salt, electrospray ionization (ESI) is the technique of choice. The primary ion observed will be the intact cation.

Expected Mass Spectrum (ESI+):

  • Parent Ion: The most prominent peak in the positive ion mode ESI mass spectrum will be the (1-Butyl)triethylammonium cation [C₁₀H₂₄N]⁺.

    • Expected m/z: 158.19 (Monoisotopic mass)

  • Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Common fragmentation pathways for quaternary ammonium salts include the loss of alkyl groups. Potential fragment ions could include:

    • Loss of a butyl group: [M - C₄H₉]⁺ at m/z 101.12

    • Loss of an ethyl group: [M - C₂H₅]⁺ at m/z 129.16

Below is a workflow for the analysis of this compound using the described spectroscopic techniques.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample (1-Butyl)triethylammonium Bromide Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI) Sample->MS NMR_Data Chemical Shifts Coupling Patterns Integration NMR->NMR_Data IR_Data Characteristic Frequencies (C-H vibrations) IR->IR_Data MS_Data Parent Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Verified Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive toolkit for the structural elucidation and purity assessment of this compound. While experimental data for this specific compound is not widely published, a thorough understanding of spectroscopic principles allows for the prediction and interpretation of its key spectral features. This guide provides a framework for researchers to approach the analysis of this and other quaternary ammonium salts, ensuring the integrity of their materials and the reliability of their experimental outcomes.

References

  • Chem-Impex International. * this compound*. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • J&K Scientific LLC. Butyltriethylammonium bromide. [Link]

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An In-depth Technical Guide to the Hygroscopic Nature of (1-Butyl)triethylammonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Inherent Hygroscopicity of (1-Butyl)triethylammonium Bromide

This compound, a quaternary ammonium salt, is a versatile compound utilized in a range of applications from phase transfer catalysis to the synthesis of pharmaceuticals and agrochemicals.[1] As with many ionic liquids and quaternary ammonium salts, its interaction with atmospheric moisture is a critical physicochemical property that dictates its handling, storage, and efficacy in various applications.[2] This technical guide provides a comprehensive exploration of the hygroscopic nature of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its water-sorptive behavior, the analytical techniques to quantify it, and the implications for its practical use.

The inherent tendency of this compound to absorb water from the environment is a manifestation of the strong interactions between the ionic components of the salt and the polar water molecules. This guide will delve into the mechanistic underpinnings of this phenomenon and present quantitative data to characterize the interaction between this compound and water.

The Physicochemical Landscape of this compound and Water Mixtures

A thorough understanding of the hygroscopic nature of this compound begins with an examination of the physicochemical properties of its aqueous solutions. Research by Królikowska et al. provides a detailed dataset on the binary system of tri(ethyl)butylammonium bromide ([N2,2,2,4][Br]), which is synonymous with this compound, and water.[3] This data is fundamental to comprehending how the presence of water influences the physical characteristics of the salt.

Density and Molar Volume of Aqueous Solutions

The density of this compound solutions decreases with increasing temperature and decreasing mole fraction of the salt. The table below summarizes the density (ρ) of aqueous solutions of this compound at various mole fractions (x1) and temperatures (T).

Mole Fraction (x1) of this compoundTemperature (K)Density (ρ) (g·cm-3)
0.0000298.150.9970
0.1012298.151.0543
0.2015298.151.0931
0.3013298.151.1215
0.5011298.151.1593
0.0000313.150.9922
0.1012313.151.0475
0.2015313.151.0858
0.3013313.151.1136
0.5011313.151.1508
0.0000328.150.9857
0.1012328.151.0399
0.2015328.151.0778
0.3013328.151.1052
0.5011328.151.1419
0.0000343.150.9777
0.1012343.151.0317
0.2015343.151.0691
0.3013343.151.0962
0.5011343.151.1325

Data extracted from Królikowska, M., et al. (2019).[3]

Viscosity of Aqueous Solutions

The dynamic viscosity (η) of these solutions is also highly dependent on composition and temperature, generally increasing with higher concentrations of the ionic liquid and decreasing with a rise in temperature.

Mole Fraction (x1) of this compoundTemperature (K)Dynamic Viscosity (η) (mPa·s)
0.1012298.152.118
0.2015298.155.38
0.3013298.1513.79
0.5011298.1592.5
0.1012313.151.458
0.2015313.153.31
0.3013313.157.63
0.5011313.1543.1
0.1012328.151.065
0.2015328.152.22
0.3013328.154.69
0.5011328.1523.4
0.1012343.150.811
0.2015343.151.59
0.3013343.153.13
0.5011343.1514.1

Data extracted from Królikowska, M., et al. (2019).[3]

These data underscore the significant impact of water absorption on the physical properties of this compound. For instance, in applications where viscosity is a critical parameter, such as in formulations or as a reaction medium, unintended water uptake can lead to substantial performance deviations.

Characterizing Hygroscopicity: Methodologies and Data Interpretation

To quantitatively assess the hygroscopic nature of this compound, two primary analytical techniques are employed: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as it absorbs or desorbs a solvent, typically water, in a controlled environment of temperature and relative humidity (RH).[4][5] This method provides critical information on the kinetics of water uptake and the equilibrium moisture content at various humidity levels.[6]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in the DVS instrument's microbalance.

  • Drying Stage: The sample is initially dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass baseline.

  • Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a pre-set mass change over time, e.g., <0.002% in 5 minutes).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a water sorption-desorption isotherm.

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Experiment cluster_analysis Data Analysis Prep Weigh Sample Dry Drying (0% RH) Prep->Dry Place in DVS Sorption Sorption (Stepwise RH Increase) Dry->Sorption Equilibrate Desorption Desorption (Stepwise RH Decrease) Sorption->Desorption Equilibrate at 90% RH Isotherm Generate Sorption-Desorption Isotherm Desorption->Isotherm Record Mass Change

Figure 1: Conceptual workflow for Dynamic Vapor Sorption (DVS) analysis.

Interpreting DVS Isotherms

Karl Fischer (KF) Titration

Karl Fischer titration is a highly accurate and specific method for determining the water content in a sample.[1][7][8] It is based on a quantitative chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[7] This technique is invaluable for quality control and for validating the water content of this compound before its use in moisture-sensitive applications.

Experimental Protocol: Coulometric Karl Fischer Titration

  • Titrator Preparation: The Karl Fischer titrator's vessel is filled with a suitable anolyte solution, and the reagent is conditioned to an anhydrous state by the instrument.

  • Sample Introduction: A precisely weighed amount of the this compound sample is introduced into the titration vessel. Due to its solid nature, direct injection or dissolution in a suitable anhydrous solvent may be employed.

  • Titration: The instrument electrochemically generates iodine, which reacts with the water from the sample. The titration endpoint is detected potentiometrically when an excess of iodine is present.

  • Calculation: The total charge passed to generate the iodine is directly proportional to the amount of water in the sample. The instrument's software calculates the water content, typically expressed as a percentage or in parts per million (ppm).

KF_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_result Result Prep Condition KF Reagent to Anhydrous State Sample Introduce Weighed Sample Prep->Sample Titrate Electrochemical Generation of Iodine Sample->Titrate Endpoint Potentiometric Endpoint Detection Titrate->Endpoint Calculate Calculate Water Content Endpoint->Calculate

Figure 2: General workflow for Karl Fischer titration to determine water content.

Mechanism of Water Sorption

The hygroscopic nature of this compound is driven by the strong electrostatic interactions between the ions of the salt and the polar water molecules. The bromide anion, in particular, can act as a hydrogen bond acceptor, readily interacting with the hydrogen atoms of water. The quaternary ammonium cation also contributes to the overall hygroscopicity through ion-dipole interactions with the oxygen atom of water.

The process of water sorption can be conceptualized as a multi-step phenomenon:

  • Adsorption: Water molecules from the atmosphere initially adsorb onto the surface of the this compound solid.

  • Absorption: Subsequently, these surface water molecules can penetrate the bulk of the material, a process driven by diffusion.

  • Hydration Shell Formation: As more water is absorbed, hydration shells form around the individual cations and anions, leading to a dissolution of the crystalline structure and the formation of a concentrated aqueous solution.

The balance between the strength of the ion-ion interactions within the salt's crystal lattice and the ion-water interactions determines the extent and rate of water uptake.

Implications for Research and Drug Development

The hygroscopicity of this compound has significant practical implications that must be carefully considered by researchers and drug development professionals.

  • Handling and Storage: Due to its propensity to absorb atmospheric moisture, this compound should be stored in tightly sealed containers in a desiccated environment. Handling should ideally be performed in a glove box or under an inert atmosphere to minimize water uptake.

  • Accuracy of Measurements: The presence of absorbed water will lead to inaccuracies in the weighed amount of the compound, affecting the stoichiometry of reactions and the concentration of prepared solutions. It is therefore crucial to either use a freshly dried sample or to accurately determine the water content and correct the mass accordingly.

  • Reaction Performance: In chemical synthesis, water can act as a competing nucleophile, a catalyst poison, or can alter the polarity of the reaction medium, thereby influencing reaction rates, yields, and selectivity.

  • Formulation Stability: In the context of drug development, the hygroscopicity of an excipient like this compound can impact the physical and chemical stability of the final drug product. Water uptake can lead to deliquescence, changes in dissolution rate, and can promote degradative pathways of the active pharmaceutical ingredient (API).

Conclusion

This compound is a hygroscopic compound, a property that is intrinsic to its ionic nature. A comprehensive understanding of its interaction with water, characterized by changes in its physicochemical properties and quantified by techniques such as Dynamic Vapor Sorption and Karl Fischer titration, is paramount for its effective and reliable use in scientific research and industrial applications. By implementing appropriate handling and storage procedures and by accurately characterizing its water content, researchers and drug development professionals can mitigate the potential challenges associated with its hygroscopicity and harness its full potential in their work.

References

  • [Reference to a general DVS methodology paper]
  • Królikowska, M., Zawadzki, M., & Kuna, T. (2019). Physicochemical and thermodynamic properties of the {1-alkyl-1-methylpiperidinium bromide [C1Cn =2,4PIP][Br], or 1-butylpyridinium bromide, [C4Py][Br], or tri(ethyl)butylammonium bromide [N2,2,2,4] [Br] + water} binary systems. Journal of Chemical & Engineering Data, 64(4), 1749-1762. [Link]

  • [Reference to a general paper on hygroscopicity of ionic liquids]
  • [Reference to a patent or application note mentioning hygroscopicity of qu
  • [Reference to a DVS applic
  • Hiyka. Moisture Determination via Karl-Fischer Titration - Ionic Liquids. [Link]

  • [Reference to a paper on w
  • [Reference to a paper on the mechanism of w
  • [Reference to a paper on the impact of w
  • [Reference to a paper on the role of excipient hygroscopicity in drug formul
  • [Reference to a general analytical chemistry textbook on titr
  • [Reference to a review on ionic liquids in pharmaceutical sciences]
  • AQUALAB. Dynamic Vapor Sorption. [Link]

  • METTLER TOLEDO. Dynamic Vapor Sorption. [Link]

  • Surface Measurement Systems. Dynamic Vapor Sorption. [Link]

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Methodological & Application

Application Note: Phase-Transfer Catalyzed Williamson Ether Synthesis Using (1-Butyl)triethylammonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1] This application note provides a detailed protocol for conducting this synthesis under phase-transfer catalysis (PTC) conditions, employing (1-Butyl)triethylammonium bromide as the catalyst. The use of PTC offers significant advantages, including milder reaction conditions, the use of aqueous and organic solvent systems, and often improved yields by facilitating the reaction between reactants in different phases.[2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical experimental workflow and a thorough explanation of the underlying chemical principles to ensure robust and reproducible results.

Introduction: Overcoming Phase Barriers in Ether Synthesis

The Williamson ether synthesis is fundamentally an SN2 reaction, where an alkoxide ion acts as a nucleophile, attacking a primary alkyl halide to form an ether.[1][4][5] While conceptually straightforward, a practical challenge arises when the alkoxide, often prepared by deprotonating an alcohol with a base like sodium hydroxide, is soluble in an aqueous phase, while the alkyl halide is soluble in an organic phase. This immiscibility severely limits the reaction rate, as the reactants can only interact at the phase interface.

Phase-transfer catalysis provides an elegant solution to this problem. A phase-transfer catalyst, such as the quaternary ammonium salt this compound, possesses both hydrophilic and lipophilic properties.[6][7][8] The positively charged nitrogen center is soluble in the aqueous phase, where it can pair with the alkoxide anion. The surrounding alkyl groups (butyl and ethyl) allow the resulting ion pair to be soluble in the organic phase. This "ferrying" of the alkoxide from the aqueous to the organic phase brings it into contact with the alkyl halide, allowing the SN2 reaction to proceed efficiently.[4][6][7]

Advantages of using this compound as a PTC:

  • Enhanced Reaction Rates: By facilitating the transport of the nucleophile to the organic phase, the reaction rate is significantly increased.[8]

  • Milder Reaction Conditions: The need for harsh, anhydrous solvents can often be avoided, allowing for the use of more environmentally benign biphasic systems.[2][3]

  • Increased Yields: By promoting the desired SN2 pathway, yields of 50-95% can be achieved in laboratory settings.[1]

  • Versatility: This method is applicable to a wide range of alcohols and primary alkyl halides for the synthesis of both symmetrical and asymmetrical ethers.[1]

Reaction Mechanism and Workflow

The overall reaction follows a classic SN2 pathway, with the phase-transfer catalyst facilitating the key nucleophilic attack.

Step 1: Deprotonation An alcohol is deprotonated by a strong base (e.g., NaOH) in the aqueous phase to form the alkoxide nucleophile.

Step 2: Phase Transfer The phase-transfer catalyst, this compound (Q⁺Br⁻), exchanges its bromide anion for the alkoxide anion (RO⁻) at the interface.

Step 3: Nucleophilic Attack The lipophilic [Q⁺RO⁻] ion pair moves into the organic phase, where the alkoxide attacks the primary alkyl halide (R'X), forming the ether (R-O-R') and regenerating the catalyst's cationic head, which then pairs with the halide anion (X⁻).

Step 4: Catalyst Regeneration The [Q⁺X⁻] ion pair returns to the aqueous phase, where the catalyst can repeat the cycle.

Experimental Workflow Diagram

Williamson_Ether_Synthesis_Workflow reactant_prep Reactant Preparation (Alcohol, Alkyl Halide, NaOH solution) reaction_setup Reaction Setup (Combine reactants, solvent, and PTC) reactant_prep->reaction_setup 1. reflux Reflux (Heating the reaction mixture) reaction_setup->reflux 2. workup Workup (Quenching, phase separation, extraction) reflux->workup 3. drying Drying (Removal of residual water) workup->drying 4. purification Purification (Column chromatography or distillation) drying->purification 5. analysis Product Analysis (NMR, IR, GC-MS) purification->analysis 6.

Caption: A generalized workflow for the Williamson ether synthesis using a phase-transfer catalyst.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of an ether from a primary alcohol and a primary alkyl bromide. The specific quantities may need to be adjusted based on the molecular weights of the starting materials.

Materials and Reagents
Reagent/MaterialPurposeTypical Molar Ratio
Primary AlcoholNucleophile precursor1.0 equivalent
Primary Alkyl BromideElectrophile1.0 - 1.2 equivalents
Sodium Hydroxide (NaOH)Base for deprotonation1.5 - 2.0 equivalents
This compoundPhase-Transfer Catalyst0.05 - 0.1 equivalent
Toluene or DichloromethaneOrganic Solvent-
Deionized WaterAqueous Solvent-
Diethyl ether or Ethyl acetateExtraction Solvent-
Saturated Sodium Chloride (Brine)Washing Agent-
Anhydrous Sodium or Magnesium SulfateDrying Agent-

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium hydroxide is corrosive and can cause severe burns.[9]

  • Alkyl halides are often volatile and can be toxic or irritants.[10]

  • Organic solvents are flammable. Avoid open flames.

Equipment Setup
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Standard laboratory glassware

Reaction Procedure
  • Reactant Charging: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq.), toluene (or another suitable organic solvent), and an aqueous solution of sodium hydroxide (e.g., 25-50% w/v).

  • Catalyst Addition: Add this compound (0.05 - 0.1 eq.) to the biphasic mixture.

  • Alkyl Halide Addition: Add the primary alkyl bromide (1.0 - 1.2 eq.) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (typically 60-80°C, depending on the solvent and reactants) with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the two phases.[10]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 1-4 hours.

Workup and Isolation
  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[10]

  • Quenching: Carefully add deionized water to dissolve any precipitated salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[9][10]

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution to remove residual water and inorganic impurities.[11]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by one of the following methods, depending on its physical properties:

  • Distillation: For volatile liquid ethers.

  • Column Chromatography: For non-volatile liquids or solid products, using silica gel and an appropriate eluent system (e.g., a hexane/ethyl acetate mixture).[10]

  • Recrystallization: For solid products.[12]

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Product Formation Insufficient deprotonation of the alcohol.Ensure the strength and stoichiometry of the base are adequate.
Inefficient phase transfer.Increase the stirring rate to improve mixing. Ensure the catalyst is not degraded.
Alkyl halide is too unreactive or has a poor leaving group.Consider using an alkyl iodide, which is more reactive than a bromide or chloride.
Formation of Elimination Product (Alkene) Use of a secondary or tertiary alkyl halide.The Williamson synthesis is most effective with primary alkyl halides due to the SN2 mechanism.[1][5] Secondary and tertiary halides will favor elimination. Re-design the synthesis to use a primary alkyl halide if possible.[13]
High reaction temperature.Reduce the reaction temperature. Elimination reactions are often favored at higher temperatures.[1]
Side Reaction: C-Alkylation Use of a phenoxide nucleophile.Phenoxides are ambident nucleophiles and can undergo alkylation on the aromatic ring.[1] The choice of solvent can influence the O- versus C-alkylation ratio.[14]

Conclusion

The use of this compound as a phase-transfer catalyst provides a robust and efficient method for conducting the Williamson ether synthesis. This approach circumvents the challenges of biphasic reaction systems, leading to higher yields and milder conditions. By understanding the principles of phase-transfer catalysis and following a well-defined protocol, researchers can reliably synthesize a diverse range of ether compounds for applications in drug discovery and materials science.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Bronson, T. (2020). Williamson Ether Synthesis. YouTube. Retrieved January 9, 2026, from [Link]

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved January 9, 2026, from [Link]

  • Mastering The Williamson Ether Synthesis. (2025, December 4). A.Collegepressbox. Retrieved January 9, 2026, from [Link]

  • Parra, T. (2020). Williamson Ether Synthesis. YouTube. Retrieved January 9, 2026, from [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved January 9, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]

  • Williamson Ether Synthesis Lab 3 - Edubirdie. (n.d.). Retrieved January 9, 2026, from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. Retrieved January 9, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]

  • What is the role of tetrabutylammonium bromide in the Williamson ether synthesis experiment? (2023, February 23). brainly.com. Retrieved January 9, 2026, from [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). Jetir.Org. Retrieved January 9, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis.
  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

  • How to do Williamson ether synthesis while I have tertiary amine in my compound. (2021, May 1). Quora. Retrieved January 9, 2026, from [Link]

  • Purification of ethers. (n.d.). Google Patents.
  • Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • This compound | CAS 13028-69-8. (n.d.). lookchem.com. Retrieved January 9, 2026, from [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
  • Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. (2024, June 12). PubMed. Retrieved January 9, 2026, from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved January 9, 2026, from [Link]

  • PHASE TRANSFER CATALYSTS. (n.d.). Jetir.Org. Retrieved January 9, 2026, from [Link]

  • This compound, 97%. (n.d.). Fisher Scientific. Retrieved January 9, 2026, from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

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(1-Butyl)triethylammonium Bromide in Electrochemical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of (1-Butyl)triethylammonium Bromide in Electrochemistry

This compound, a quaternary ammonium salt, has emerged as a versatile and valuable compound in the field of electrochemistry.[1] Its unique combination of properties, including its role as an efficient phase transfer catalyst and its ability to enhance the conductivity of electrolyte solutions, makes it a compelling choice for a wide range of applications, from fundamental electrochemical studies to the development of advanced energy storage systems.[1] This guide provides an in-depth exploration of the electrochemical applications of this compound, offering detailed application notes and robust protocols for researchers, scientists, and professionals in drug development and materials science.

The core of its utility in electrochemistry lies in its function as a supporting electrolyte. An ideal supporting electrolyte is electrochemically inert within the potential window of interest, provides high ionic conductivity to minimize ohmic drop, and is soluble in the chosen solvent.[2] this compound and its structural analogs, such as tetrabutylammonium bromide (TBAB), fulfill these criteria in many non-aqueous systems, making them indispensable tools for electrochemical investigations.[2][3]

Physicochemical and Electrochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application. The following table summarizes its key physicochemical and electrochemical characteristics.

PropertyValueSource(s)
CAS Number 13028-69-8[1]
Molecular Formula C₁₀H₂₄BrN[4]
Molecular Weight 238.21 g/mol [4]
Appearance White crystalline powder[1]
Melting Point 210-214 °C[1]
Solubility Soluble in water and polar aprotic solvents like acetonitrile.[3]
Purity ≥ 99% (Assay)[1]

Core Application: A Superior Supporting Electrolyte

The primary role of this compound in electrochemistry is as a supporting electrolyte, particularly in non-aqueous systems. Its selection is predicated on several key advantages that ensure the integrity and accuracy of electrochemical measurements.

Causality of Experimental Choices:
  • Minimizing IR Drop: The high ionic conductivity imparted by the dissociation of this compound into (1-Butyl)triethylammonium cations ([BTEA]⁺) and bromide anions (Br⁻) significantly reduces the solution resistance. This is critical for minimizing the uncompensated solution resistance (iR drop), which can distort voltammetric measurements and lead to inaccurate kinetic and thermodynamic data.

  • Wide Electrochemical Window (with a caveat): The tetraalkylammonium cation is generally electrochemically stable over a wide potential range, allowing for the study of a broad spectrum of redox processes.[3] However, the presence of the bromide anion introduces a limitation on the anodic (positive) potential limit due to its oxidation to bromine.[2][5] This is a crucial consideration when designing experiments that require highly positive potentials. For applications demanding a wider anodic window, alternative salts with non-oxidizable anions like hexafluorophosphate (PF₆⁻) or perchlorate (ClO₄⁻) are recommended, though with appropriate safety precautions for perchlorates.[2]

  • Inertness and Stability: The [BTEA]⁺ cation is chemically inert and does not participate in most electrochemical reactions under typical conditions, ensuring that the observed current is solely due to the analyte of interest.[2] The salt's thermal and chemical stability also contributes to the reproducibility of electrochemical experiments.[1]

Application Note 1: Cyclic Voltammetry for Redox Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique for probing the redox behavior of chemical species. This compound serves as an excellent supporting electrolyte for CV studies in non-aqueous solvents like acetonitrile (ACN) and dimethylformamide (DMF).

Protocol: Determination of the Redox Potential of Ferrocene

This protocol outlines the steps for determining the standard redox potential of a well-behaved redox couple, ferrocene/ferrocenium (Fc/Fc⁺), using this compound as the supporting electrolyte.

Materials:

  • This compound (≥ 99% purity)

  • Acetonitrile (ACN), anhydrous grade

  • Ferrocene (Fc)

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode - SCE, with a salt bridge)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Electrolyte Solution Preparation:

    • In a glovebox or a dry environment, accurately weigh the required amount of this compound to prepare a 0.1 M solution in anhydrous acetonitrile. For example, to prepare 50 mL of solution, dissolve 1.191 g of this compound in 50 mL of ACN.

    • Stir the solution until the salt is completely dissolved.

  • Analyte Solution Preparation:

    • Prepare a 1-5 mM stock solution of ferrocene in the 0.1 M this compound/ACN electrolyte solution.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell. Ensure the working electrode is polished to a mirror finish with alumina slurry and sonicated in ethanol and then the electrolyte solvent to remove any residual polishing material.

    • Fill the cell with the ferrocene solution.

    • Ensure the reference electrode is properly filled and free of air bubbles. If using an aqueous reference electrode, use a salt bridge containing the supporting electrolyte solution to prevent contamination of the non-aqueous solution with water.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan from an initial potential where no redox reaction occurs (e.g., 0 V vs. the reference electrode) to a potential sufficiently positive to oxidize the ferrocene (e.g., +0.8 V), and then back to the initial potential.

    • Set the scan rate to 100 mV/s.

    • Run the cyclic voltammogram.

  • Data Analysis:

    • The resulting voltammogram should show a reversible or quasi-reversible wave for the Fc/Fc⁺ redox couple.

    • Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the formal reduction potential (E°') as the average of the peak potentials: E°' = (Epa + Epc) / 2.

    • The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons transferred, which is 1 for ferrocene) for a reversible process at room temperature.

Application Note 2: this compound in Electric Double-Layer Capacitors (EDLCs)

Quaternary ammonium salts are widely used as electrolytes in electric double-layer capacitors (EDLCs), also known as supercapacitors, due to their ability to form a stable electrical double layer at the electrode-electrolyte interface.[1] this compound, when dissolved in an appropriate solvent, can function as the electrolyte in an EDLC, facilitating charge storage.

Protocol: Fabrication and Characterization of a Symmetric EDLC

This protocol describes the assembly and testing of a simple, symmetric EDLC using activated carbon electrodes and a this compound-based electrolyte.

Materials:

  • This compound (≥ 99% purity)

  • Propylene carbonate (PC) or Acetonitrile (ACN), battery grade

  • Activated carbon powder

  • Carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Celgard separator

  • Coin cell components (casings, spacers, springs)

  • Electrochemical testing system (for galvanostatic charge-discharge and cyclic voltammetry)

Procedure:

  • Electrode Slurry Preparation:

    • Prepare a slurry by mixing activated carbon, carbon black, and PVDF in a weight ratio of 8:1:1 in NMP.

    • Mix thoroughly until a homogeneous slurry is formed.

  • Electrode Fabrication:

    • Coat the slurry onto a piece of aluminum foil using a doctor blade.

    • Dry the coated foil in a vacuum oven at 80-120 °C for at least 12 hours to remove the NMP solvent.

    • Punch out circular electrodes of a desired diameter from the dried sheet.

  • Electrolyte Preparation:

    • Prepare a 1 M solution of this compound in propylene carbonate or acetonitrile.

  • Coin Cell Assembly (in an Argon-filled glovebox):

    • Place one electrode in the bottom casing of the coin cell.

    • Add a few drops of the electrolyte to wet the electrode surface.

    • Place the separator on top of the wetted electrode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the second electrode on top of the separator.

    • Add a final few drops of electrolyte.

    • Place the spacer and spring on top.

    • Carefully place the top casing and crimp the coin cell to seal it.

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): Perform CV scans at different scan rates (e.g., 10, 20, 50, 100 mV/s) within a stable voltage window (e.g., 0 to 2.5 V for a PC-based electrolyte) to assess the capacitive behavior. The CV curve should be rectangular for an ideal capacitor.

    • Galvanostatic Charge-Discharge (GCD): Perform GCD cycling at different current densities to determine the specific capacitance, energy density, and power density of the device. The charge-discharge curves should be nearly linear and symmetric.

    • Electrochemical Impedance Spectroscopy (EIS): Use EIS to evaluate the internal resistance and ion diffusion characteristics of the EDLC.

Visualizations

Diagram 1: General Electrochemical Cell Setup

G cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Electrolyte Electrolyte Solution (0.1 M this compound in Acetonitrile) WE->Electrolyte RE Reference Electrode (e.g., Ag/Ag+) RE->Electrolyte CE Counter Electrode (e.g., Pt wire) CE->Electrolyte Potentiostat Potentiostat Potentiostat->WE WE connection Potentiostat->RE RE connection Potentiostat->CE CE connection

Caption: A schematic of a standard three-electrode electrochemical cell setup.

Diagram 2: EDLC Charge Storage Mechanism

G cluster_edlc Electric Double-Layer Capacitor cluster_positive Electrode-Electrolyte Interface cluster_negative Electrode-Electrolyte Interface Positive_Electrode Positive Electrode (Activated Carbon) Separator Separator Positive_Electrode->Separator Anions Br⁻ Anions Positive_Electrode->Anions Electrostatic Attraction Negative_Electrode Negative Electrode (Activated Carbon) Cations [BTEA]⁺ Cations Negative_Electrode->Cations Electrostatic Attraction Power_Source Power Source Negative_Electrode->Power_Source Charging Separator->Negative_Electrode Power_Source->Positive_Electrode Charging

Caption: Illustration of the charge storage mechanism in an EDLC with a quaternary ammonium bromide electrolyte.

Conclusion and Future Outlook

This compound is a highly effective and versatile supporting electrolyte for a multitude of electrochemical applications. Its favorable properties, including good solubility and ionic conductivity, make it a reliable choice for researchers in various scientific disciplines. While the oxidative limit of the bromide anion necessitates careful consideration of the experimental potential window, the overall performance and stability of this salt ensure its continued importance in the field of electrochemistry. Future research may focus on the development of novel ionic liquids based on the (1-Butyl)triethylammonium cation with alternative anions to further expand its electrochemical applications, particularly in high-voltage energy storage devices.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry of the tetrabutylammonium bromide (5 mm in 0.1 m of... Retrieved from [Link]

  • NBU-IR. (n.d.). Electrical Conductances of Tetrabutylammonium Bromide, Sodium Tetraphenylborate, and Sodium Bromide in Acetonitrile-Water Mixtur. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the role of Tetra butylammonium cation (TBA +) in the cyclic voltammetry? Retrieved from [Link]

  • ResearchGate. (n.d.). Electrical Conductances and Viscosities of Tetrabutylammonium Thiocyanate in Acetonitrile in the Temperature Range 25–45 °C. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13028-69-8,this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020, May 15). Preparing the Electrolyte Solution. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Triethylammonium Tetrafluoroborate Electrolyte for Enhanced Supercapacitor Performance over a Wide Temperature Range. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study on the Reactivity of Electrogenerated Bromine with Cyclohexene in Acetonitrile and the Room Temperature Ionic Liquid, 1Butyl3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]imide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tetrabutylammonium bromide.
  • ResearchGate. (n.d.). Preparation of electronic tetrabutylammonium hydroxide by ion-exchange membrane electrolysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Triethylammonium bis(tetrafluoromethylsulfonyl)amide protic ionic liquid as an electrolyte for electrical double-layer capacitors. Retrieved from [Link]

  • arXiv. (2012, February 5). Acetonitrile Drastically Boosts Conductivity of Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery. Retrieved from [Link]

  • Research Explorer The University of Manchester. (2005, February 1). A mechanistic study of the electro-oxidation of bromide in acetonitrile and the room temperature ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide at platinum electrodes. Retrieved from [Link]

  • PMC. (n.d.). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing the Capacitive Performance of Electric Double-Layer Capacitors with Ionic Liquid Mixtures. Retrieved from [Link]

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Application Notes and Protocols: (1-Butyl)triethylammonium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the role of (1-Butyl)triethylammonium bromide in organic synthesis reactions, designed for researchers, scientists, and professionals in drug development.

Foundational Principles: The Multifaceted Nature of this compound

This compound, often referred to as butyltriethylammonium bromide, is a quaternary ammonium salt that has carved a niche in modern organic synthesis due to its unique physicochemical properties. Its structure, comprising a central nitrogen atom bonded to three ethyl groups and one butyl group, imparts a combination of hydrophilicity and lipophilicity. This amphiphilic character is central to its primary application as a phase-transfer catalyst.[1][2]

Phase-Transfer Catalysis: Bridging Immiscible Phases

Many organic reactions are hindered by the insolubility of reactants in a common solvent. For instance, a water-soluble nucleophile may need to react with an organic-soluble electrophile. Phase-transfer catalysis (PTC) elegantly overcomes this challenge.[3] this compound facilitates the transport of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction can proceed.[1][2]

The mechanism of phase-transfer catalysis, as first proposed by Starks, involves the quaternary ammonium cation (Q+) forming an ion pair with the anion of a reactant in the aqueous phase.[3] This lipophilic ion pair (Q+X-) can then traverse the phase boundary into the organic phase. Here, the anion is "naked" and highly reactive, readily participating in the desired transformation. The catalyst then returns to the aqueous phase to repeat the cycle.[3]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reactant Reactant Anion (X-) catalyst_org Ion Pair (Q+X-) aq_reactant->catalyst_org Anion Exchange catalyst_aq (1-Butyl)triethylammonium+ (Q+) catalyst_aq->catalyst_org org_reactant Organic Substrate (RY) product Product (RX) org_reactant->product product->catalyst_aq Catalyst Regeneration catalyst_org->org_reactant Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

Ionic Liquid: A Green Reaction Medium

With a melting point just over 100°C, this compound and its analogs can function as ionic liquids.[4] These molten salts offer a non-volatile, non-flammable, and often recyclable alternative to traditional organic solvents, aligning with the principles of green chemistry.[5] In their molten state, they can act as both the solvent and the catalyst, simplifying reaction setups and work-up procedures.[6]

Supporting Electrolyte in Electrochemistry

In electrochemical applications, a supporting electrolyte is crucial for increasing the conductivity of the solution without interfering with the primary redox reactions.[7] Quaternary ammonium salts like this compound are effective in this role due to their dissociation into ions in solution, which facilitates charge transport.[8] Their solubility in a wide range of organic solvents makes them suitable for non-aqueous electrochemistry.[9]

Applications in Key Organic Transformations

The versatility of this compound is demonstrated in its application across a spectrum of organic reactions.

Nucleophilic Substitution Reactions

Phase-transfer catalysis is particularly effective for nucleophilic substitution reactions, where an anionic nucleophile from an aqueous or solid phase reacts with an organic substrate.

Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from an alcohol and an alkyl halide, a classic example of a phase-transfer catalyzed nucleophilic substitution.

Materials:

  • Phenol

  • 1-Bromobutane

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • This compound

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (9.4 g, 0.1 mol) in 50 mL of toluene.

  • Add 20 mL of a 50% aqueous solution of sodium hydroxide to the flask.

  • Add this compound (2.38 g, 0.01 mol) to the biphasic mixture.

  • With vigorous stirring, add 1-bromobutane (13.7 g, 0.1 mol) dropwise to the reaction mixture.

  • Heat the mixture to 80°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 25 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, butyl phenyl ether.

  • Purify the product by vacuum distillation if necessary.

Expected Yield: 85-95%

ParameterValue
Reactants Phenol, 1-Bromobutane
Catalyst This compound
Solvent System Toluene/Water (biphasic)
Temperature 80°C
Reaction Time 4-6 hours
Typical Yield 85-95%
Oxidation Reactions

This compound can facilitate the oxidation of organic substrates by transferring an oxidizing agent from the aqueous phase to the organic phase.

Protocol: Oxidation of an Alcohol to a Ketone

This protocol details the oxidation of a secondary alcohol to a ketone using sodium hypochlorite (bleach) as the oxidant.

Materials:

  • Cyclohexanol

  • Sodium hypochlorite (12.5% aqueous solution)

  • Ethyl acetate

  • This compound

  • Sodium bisulfite (aqueous solution)

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve cyclohexanol (5.0 g, 0.05 mol) in 25 mL of ethyl acetate.

  • Add this compound (0.595 g, 0.0025 mol) to the solution.

  • Cool the flask in an ice bath and add 50 mL of a 12.5% aqueous sodium hypochlorite solution dropwise with vigorous stirring over 30 minutes.

  • Allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until a negative test with starch-iodide paper is obtained.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with deionized water (2 x 30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain cyclohexanone.

Expected Yield: >90%

Oxidation_Workflow start Dissolve Alcohol & Catalyst in Organic Solvent add_oxidant Add Aqueous Oxidant (e.g., NaOCl) start->add_oxidant react Stir at RT (2-3 hours) add_oxidant->react quench Quench with NaHSO3 react->quench extract Separate & Extract quench->extract dry Dry & Concentrate extract->dry product Isolate Ketone Product dry->product

Caption: Workflow for the oxidation of an alcohol.

Polymerization Reactions

This compound is employed in various polymerization reactions, including the synthesis of polycarbonates.

Protocol: Synthesis of Polycarbonate via Interfacial Polycondensation

This protocol outlines the synthesis of a polycarbonate from Bisphenol A and phosgene, where the quaternary ammonium salt acts as a phase-transfer catalyst.

Materials:

  • Bisphenol A

  • Sodium hydroxide

  • Dichloromethane

  • Phosgene (handle with extreme caution in a well-ventilated fume hood)

  • This compound

  • Deionized water

  • Methanol

Procedure:

  • Prepare an aqueous solution by dissolving Bisphenol A (22.8 g, 0.1 mol) and sodium hydroxide (8.8 g, 0.22 mol) in 200 mL of deionized water.

  • In a separate flask, prepare an organic solution by dissolving this compound (0.48 g, 0.002 mol) in 150 mL of dichloromethane.

  • Transfer the aqueous solution to a reaction vessel equipped with a mechanical stirrer and a gas inlet tube.

  • With vigorous stirring, add the organic solution to the aqueous solution.

  • Bubble phosgene gas (11.0 g, 0.11 mol) through the biphasic mixture at a controlled rate while maintaining a temperature of 20-25°C.

  • Continue stirring for 1-2 hours after the phosgene addition is complete.

  • Stop the stirring and allow the layers to separate. Remove the aqueous layer.

  • Wash the organic layer (polymer solution) with dilute hydrochloric acid and then with deionized water until neutral.

  • Precipitate the polycarbonate by slowly adding the dichloromethane solution to a large volume of methanol with stirring.

  • Filter the precipitated polymer and dry it in a vacuum oven at 80°C.

ParameterValue
Monomers Bisphenol A, Phosgene
Catalyst This compound
Solvent System Dichloromethane/Water (biphasic)
Temperature 20-25°C
Reaction Time 2-3 hours
Precipitation Solvent Methanol

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[10] It is also hygroscopic and should be stored under an inert atmosphere away from moisture and oxidizing agents.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its ability to act as a phase-transfer catalyst, an ionic liquid, and a supporting electrolyte makes it a valuable tool for a wide range of chemical transformations. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors.

References

  • Benchchem. A Comparative Guide to Triethylmethylammonium Chloride and Tetrabutylammonium Bromide as Phase Transfer Catalysts.

  • Chem-Impex. This compound.

  • International Journal of Scientific & Technology Research. The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications.

  • Benchchem. A Comparative Guide to Supporting Electrolytes in Non-Aqueous Electrochemistry: The Advantages of TBAB.

  • ChemicalBook. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles.

  • ResearchGate. Kinetics and Mechanism of Quaternary Ammonium Salts as Phase-Transfer Catalysts in the Liquid−Liquid Phase for Oxidation of Thiophene.

  • Thermo Scientific Chemicals. This compound, 97% 25 g.

  • Wikipedia. Tetrabutylammonium bromide.

  • Ottokemi. This compound, 98%.

  • Kente Catalysts Inc. What is the role of Tetrabutylammonium Bromide in electrochemistry?

  • PubMed. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis.

  • ACS Publications. Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines.

  • Organic Chemistry Portal. Catalysis by an ionic liquid: efficient conjugate addition of thiols to electron deficient alkenes catalyzed by molten tetrabutylammonium bromide under solvent-free conditions.

  • ResearchGate. What is the role of Tetra butylammonium cation (TBA +) in the cyclic voltammetry?

  • Alfa Chemistry. Supporting Electrolytes for Electrochemistry.

  • Maria Curie-Sklodowska University. Polycarbonates - synthesis, properties and environmental impact.

  • Journal of the Chemical Society, Perkin Transactions 1. Catalysis by ionic liquids: solvent-free efficient transthioacetalisation of acetals by molten tetrabutylammonium bromide.

  • Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia.

  • Chemguide. nucleophilic substitution - halogenoalkanes and ammonia.

  • MDPI. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121).

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Application Note & Protocol: (1-Butyl)triethylammonium Bromide as a High-Efficacy Catalyst for Biphasic Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol for the experimental setup for using (1-Butyl)triethylammonium bromide in a biphasic reaction.

Abstract

Biphasic reactions, involving immiscible aqueous and organic phases, present a significant challenge in organic synthesis because the reactants are physically separated.[1] Phase Transfer Catalysis (PTC) is a powerful technique that overcomes this immiscibility barrier, enabling or accelerating reactions between species in different phases.[1][2] This guide details the principles, experimental setup, and a specific protocol for utilizing this compound, a highly effective quaternary ammonium salt, as a phase transfer catalyst.[3] The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for implementing PTC to enhance reaction rates, improve yields, and develop greener, more efficient synthetic processes.[4][5]

Introduction: The Challenge of Biphasic Systems

Many essential organic transformations, such as nucleophilic substitutions, oxidations, and alkylations, require the reaction of an organic-soluble substrate with a water-soluble nucleophile or reagent (e.g., hydroxides, cyanides, permanganates). In a typical biphasic system, the reaction is exceedingly slow or does not occur at all, as it is limited to the small interface between the two liquid layers.[6] While vigorous stirring can increase this interfacial area, the effect is often insufficient for practical synthesis.[6] Historically, chemists circumvented this issue by using expensive, polar aprotic, and often anhydrous solvents to co-dissolve all reactants.[7] However, this approach increases cost, complicates purification, and generates significant solvent waste.

Phase Transfer Catalysis offers an elegant and environmentally benign solution.[1][4] A PTC agent, such as this compound, acts as a shuttle, transporting the aqueous-phase reactant into the organic phase where it can readily react with the organic substrate.[2][8] This technique often allows for the use of water as a solvent, milder reaction conditions, simplified work-up procedures, and higher yields by suppressing side reactions.[7]

The Mechanism of Phase Transfer Catalysis

The efficacy of this compound lies in its amphipathic structure. The positively charged quaternary ammonium head is hydrophilic, while the butyl and ethyl groups create a lipophilic (oil-loving) exterior. This allows the catalyst to shuttle anions across the phase boundary.

The generally accepted mechanism for a liquid-liquid PTC system proceeds as follows:

  • Anion Exchange: At the aqueous-organic interface, the catalyst cation (Q⁺) exchanges its initial counter-ion (Br⁻) for the reactant anion (Y⁻) from the aqueous phase.

  • Phase Transfer: The newly formed lipophilic ion pair, [Q⁺Y⁻], is soluble in the organic phase and diffuses away from the interface.

  • Reaction: In the organic phase, the anion Y⁻ is poorly solvated ("naked") and thus highly nucleophilic. It reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).

  • Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the newly formed anion X⁻. This ion pair, [Q⁺X⁻], migrates back to the interface.

  • Cycle Repetition: At the interface, the catalyst releases the X⁻ anion into the aqueous phase and picks up another Y⁻ reactant anion, repeating the catalytic cycle.

This cyclical process is visualized in the diagram below.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase reaction Reaction: [Q⁺Y⁻] + R-X → R-Y + [Q⁺X⁻] transfer_out [Q⁺X⁻] reaction->transfer_out Product Formed, Catalyst Paired with X⁻ transfer_in [Q⁺Y⁻] (Lipophilic Ion Pair) transfer_in->reaction Diffusion into organic phase interface ---------------------------------- Interface ---------------------------------- transfer_out->interface Return to interface reactants Reactants: M⁺Y⁻ reactants->interface products Byproduct: M⁺X⁻ catalyst_start [Q⁺Br⁻] (Initial Catalyst) catalyst_start->interface Catalyst moves to interface interface->transfer_in Anion Exchange: Br⁻ swapped for Y⁻ interface->products interface->catalyst_start Cycle Repeats

Caption: The catalytic cycle of this compound (Q⁺Br⁻) in a biphasic system.

Properties and Advantages of this compound

This compound is a versatile and robust PTC. Its asymmetric structure provides excellent solubility in a wide range of organic solvents while maintaining sufficient interfacial activity.

PropertyValueSource
CAS Number 13028-69-8[9]
Molecular Formula C₁₀H₂₄BrN[10]
Molecular Weight 238.21 g/mol [10]
Appearance Colorless to pale yellow solid/liquid[11]
Melting Point 212-215 °C[12]
Solubility Soluble in water and organic solvents[11][13]

Key Advantages:

  • Thermal Stability: Its high melting point indicates good thermal stability, making it suitable for reactions requiring elevated temperatures.

  • High Activity: The balance of alkyl chain lengths promotes high catalytic activity.

  • Versatility: It is effective in a wide array of PTC applications, including alkylation, oxidation, and polymerization reactions.[3][13]

  • Cost-Effectiveness: Compared to other catalysts like crown ethers or phosphonium salts, quaternary ammonium salts are often more economical.[14]

Experimental Setup and Core Considerations

A successful biphasic reaction hinges on a properly designed experimental setup that facilitates efficient mass transfer between the phases.

Reactor Assembly
  • Vessel: For laboratory scale, a standard round-bottom flask or a jacketed glass reactor is suitable. The jacket allows for precise temperature control via a circulating heating/cooling bath.

  • Condenser: A reflux condenser is essential to prevent the loss of volatile solvents and reactants, especially when heating.

  • Inert Atmosphere: For reactions sensitive to air or moisture, the setup should include an inlet for an inert gas (e.g., Nitrogen or Argon).

The Critical Role of Agitation

The rate of a PTC reaction is often limited by the mass transfer of the catalyst-anion pair across the phase boundary. Therefore, efficient stirring is paramount.

  • Method: An overhead mechanical stirrer with a paddle or turbine-shaped impeller is strongly recommended over a magnetic stir bar, especially for volumes greater than 250 mL or for reactions that become viscous. Mechanical stirrers provide superior torque and create the fine emulsion necessary for maximizing the interfacial surface area.

  • Stirring Speed: The optimal speed (typically 300-1000 RPM) should be sufficient to create a vortex that draws the upper phase down into the lower phase, ensuring intimate mixing. The reaction rate often increases with stirring speed up to a certain point, after which it becomes limited by the intrinsic chemical reaction rate.[2]

Reagent and System Parameters
  • Solvent Choice: The organic solvent should be water-immiscible and preferably aprotic (e.g., toluene, xylenes, chlorobenzene, dichloromethane).[7] Aprotic solvents do not solvate the anion as strongly, preserving its high reactivity in the organic phase.

  • Catalyst Loading: Typically, 1-10 mol% of the catalyst relative to the limiting reagent is sufficient. Higher loadings may be required for particularly difficult reactions, but this can complicate final product purification.

  • Water Content: While water is a necessary component of the second phase, an excessive volume can sometimes hinder the reaction by diluting the aqueous reactant. The concentration of the aqueous solution should be as high as solubility allows.

Protocol: Nucleophilic Substitution - Synthesis of 1-Cyanootane

This protocol describes the synthesis of 1-cyanootane from 1-bromooctane and sodium cyanide, a classic example demonstrating the power of PTC.[2] This reaction is extremely slow without a catalyst.

Reaction Scheme: CH₃(CH₂)₇Br (org) + NaCN (aq) --[(C₄H₉)(C₂H₅)₃N⁺Br⁻]--> CH₃(CH₂)₇CN (org) + NaBr (aq)

Materials and Reagents
ReagentMW ( g/mol )AmountMolesEquiv.
1-Bromooctane193.1319.3 g0.101.0
Sodium Cyanide (NaCN)49.017.35 g0.151.5
This compound238.211.19 g0.0050.05
Toluene-100 mL--
Deionized Water-50 mL--

Safety Precaution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit available and be trained in its use. Acidification of cyanide salts releases deadly hydrogen cyanide gas.

Step-by-Step Procedure
  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser, and a thermometer or temperature probe.

  • Charge Reagents:

    • To the flask, add sodium cyanide (7.35 g) and deionized water (50 mL). Stir until the salt is fully dissolved.

    • Add 1-bromooctane (19.3 g), toluene (100 mL), and this compound (1.19 g).

  • Reaction Execution:

    • Begin vigorous stirring (approx. 500-700 RPM) to create a well-mixed emulsion.

    • Heat the reaction mixture to 90-95 °C using a heating mantle or oil bath.

    • Maintain the reaction at this temperature with continued vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots from the organic layer every hour.

    • Analyze the aliquots by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (eluent: 95:5 Hexane:Ethyl Acetate) to observe the disappearance of the 1-bromooctane starting material. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Stop stirring and allow the layers to separate in a separatory funnel.

    • Drain the lower aqueous layer. (Caution: Aqueous layer contains unreacted cyanide. Quench with bleach or ferrous sulfate solution before disposal according to institutional guidelines.)

    • Wash the organic layer twice with 50 mL of deionized water, followed by one wash with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Analysis:

    • The crude 1-cyanootane can be purified by vacuum distillation to yield a clear, colorless liquid.

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Reactor (Flask, Stirrer, Condenser) charge 2. Charge Reagents (NaCN, H₂O, Substrate, Solvent, PTC) setup->charge execute 3. Heat and Stir Vigorously (90-95°C, 500-700 RPM) charge->execute Start Reaction monitor 4. Monitor Progress (TLC / GC Analysis) execute->monitor workup 5. Cool, Separate Phases, Wash Organic Layer monitor->workup Reaction Complete purify 6. Dry, Concentrate, and Purify (Distillation) workup->purify analyze 7. Analyze Product (NMR, IR) purify->analyze

Caption: General experimental workflow for a biphasic PTC reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Inefficient stirring/low interfacial area.2. Catalyst deactivation or poisoning.3. Insufficient temperature.1. Increase stirring speed. Use an overhead mechanical stirrer.2. Ensure starting materials are of good quality. Increase catalyst loading to 5-10 mol%.3. Verify internal reaction temperature. Increase if stability of reactants allows.
Low Product Yield 1. Side reactions (e.g., elimination, hydrolysis).2. Product loss during work-up.3. Incomplete reaction (see above).1. Lower reaction temperature. Ensure pH of aqueous phase is appropriate.2. Perform careful phase separations. Use back-extraction if product has some water solubility.3. Allow reaction to run longer, confirming completion by TLC/GC.
Difficulty in Phase Separation 1. Stable emulsion formed.2. High concentration of catalyst.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion.2. Reduce catalyst loading in future runs. Centrifugation can also aid separation.

Conclusion

This compound is a powerful and practical tool for executing chemical transformations in biphasic systems. By efficiently shuttling reactants across the phase boundary, it circumvents the limitations of reactant immiscibility, leading to faster reactions, higher yields, and simplified operational procedures. The experimental framework provided in this note offers a solid foundation for researchers to harness the benefits of Phase Transfer Catalysis, paving the way for more efficient and sustainable chemical synthesis in pharmaceutical and industrial applications.[15]

References

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research and Therapy. [Link]

  • Phase transfer catalysis | PPTX. (n.d.). Slideshare. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research. [Link]

  • Phase Transfer Catalyst | PDF. (n.d.). Scribd. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (2014). Global Journal of Current Research. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. [Link]

  • Phase transfer catalysis (PTC). (2023). OperaChem. [Link]

  • Lecture 41 : Phase Transfer Catalysis. (n.d.). NPTEL Archive. [Link]

  • This compound. (n.d.). ChemBK. [Link]

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  • Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. (1998). PubMed. [Link]

  • Phase transfer catalysts. (n.d.). Ottokemi. [Link]

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Application Notes and Protocols: (1-Butyl)triethylammonium Bromide as a Supporting Electrolyte in Non-Aqueous Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Supporting Electrolyte in Non-Aqueous Batteries

In the landscape of advanced energy storage, particularly non-aqueous batteries such as lithium-ion and sodium-ion systems, the electrolyte is a cornerstone of performance, safety, and longevity. While the solvent and the primary salt (e.g., LiPF₆, NaClO₄) are often the focus, the supporting electrolyte plays an indispensable, albeit sometimes overlooked, role. A supporting electrolyte is a salt added to the electrolyte solution to enhance its ionic conductivity and to ensure that the electric field is minimized within the bulk electrolyte, thereby promoting diffusion-controlled transport of the electroactive species to the electrode surfaces.[1] (1-Butyl)triethylammonium bromide (BTEABr), a quaternary ammonium salt, has emerged as a promising candidate for this application due to its favorable chemical and electrochemical properties.

This technical guide provides a comprehensive overview of the application of BTEABr as a supporting electrolyte in non-aqueous battery research. We will delve into the causality behind its selection, provide detailed protocols for its use and characterization, and present a framework for its evaluation in various battery chemistries. This document is intended for researchers, scientists, and professionals in the field of battery technology and drug development who are seeking to leverage the unique properties of BTEABr to advance their work.

Physicochemical Properties of this compound

This compound is a white crystalline solid with a molecular weight of 238.21 g/mol .[2] It is soluble in water and various organic solvents, a crucial characteristic for its application in non-aqueous electrolytes.[3] Its melting point is in the range of 212-215°C, indicating good thermal stability.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13028-69-8[2]
Molecular Formula C₁₀H₂₄BrN[2]
Molecular Weight 238.21 g/mol [2]
Appearance White crystalline powder[4]
Melting Point 210-214 °C[4]
Solubility Soluble in water and organic solvents[3]

Rationale for Use in Non-Aqueous Batteries: A Field-Proven Perspective

The selection of a supporting electrolyte is a deliberate process guided by several key principles of electrochemical engineering. BTEABr, and quaternary ammonium salts in general, offer a unique combination of properties that make them well-suited for this role.

  • Enhanced Ionic Conductivity: The primary function of a supporting electrolyte is to increase the ionic conductivity of the electrolyte solution. Quaternary ammonium salts, being ionic compounds, dissociate into cations (R₄N⁺) and anions (Br⁻) in solution, thereby increasing the concentration of charge carriers and facilitating ion transport.[1] This is critical for achieving high rate performance in batteries.

  • Wide Electrochemical Stability Window (ESW): An ideal supporting electrolyte should not undergo oxidation or reduction within the operating potential window of the battery. Quaternary ammonium cations are known for their relatively wide electrochemical stability windows, making them suitable for use with high-voltage cathode materials and low-voltage anode materials.[5]

  • Chemical and Thermal Stability: The chemical inertness and thermal stability of the supporting electrolyte are paramount for battery safety and cycle life. BTEABr's stable chemical structure and relatively high melting point suggest its suitability for use in the demanding environment of a battery.[3][4]

  • Interfacial Properties: The supporting electrolyte can influence the formation and properties of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. A stable and ionically conductive SEI is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability. While specific studies on BTEABr's interfacial behavior are emerging, the broader class of quaternary ammonium salts has been shown to favorably influence these interfaces.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust framework for the preparation, characterization, and evaluation of BTEABr-based non-aqueous electrolytes. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Preparation of BTEABr-Based Non-Aqueous Electrolyte

Objective: To prepare a non-aqueous electrolyte solution containing BTEABr as a supporting electrolyte with a specific concentration of the primary lithium or sodium salt.

Causality: The purity of the electrolyte components and the exclusion of moisture are critical for obtaining reliable and reproducible electrochemical data. Water and other impurities can react with the electrolyte components and electrode materials, leading to parasitic reactions and poor battery performance.

Materials and Equipment:

  • This compound (BTEABr), battery grade (≥99.9%)

  • Primary salt (e.g., LiPF₆, NaClO₄, NaPF₆), battery grade (≥99.9%)

  • Anhydrous non-aqueous solvent (e.g., propylene carbonate (PC), acetonitrile (ACN), ethylene carbonate/dimethyl carbonate (EC/DMC) mixture), battery grade (<20 ppm H₂O)

  • Argon-filled glovebox with O₂ and H₂O levels <1 ppm

  • Analytical balance (±0.1 mg)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Karl Fischer titrator for moisture analysis

Procedure:

  • Pre-drying of BTEABr: Dry the BTEABr powder under vacuum at 80-100°C for at least 24 hours to remove any residual moisture. The final water content should be verified by Karl Fischer titration to be below 20 ppm.

  • Glovebox Environment: Transfer all materials and equipment into an argon-filled glovebox.

  • Solvent Preparation: If using a solvent mixture (e.g., EC/DMC), prepare the desired volumetric or weight ratio inside the glovebox.

  • Dissolution of Salts: a. Weigh the required amount of the primary salt (e.g., to make a 1 M solution) and transfer it to a volumetric flask. b. Add approximately half of the total required volume of the anhydrous solvent to the flask and stir until the primary salt is completely dissolved. c. Weigh the required amount of BTEABr (e.g., to make a 0.1 M solution) and add it to the same volumetric flask. d. Continue stirring until the BTEABr is fully dissolved. e. Add the remaining solvent to reach the final volume and continue stirring for at least one hour to ensure a homogeneous solution.

  • Moisture Content Verification: After preparation, it is recommended to measure the water content of the final electrolyte solution using a Karl Fischer titrator to ensure it remains below 20 ppm.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox, protected from light.

Diagram 1: Workflow for Non-Aqueous Electrolyte Preparation

G cluster_prep Pre-Preparation cluster_glovebox Glovebox Operations (Ar atmosphere, <1 ppm H2O, O2) pre_dry Dry BTEABr & Primary Salt (Vacuum Oven, 24h) kf_verify_solids Verify Water Content (<20 ppm, Karl Fischer) pre_dry->kf_verify_solids weigh_salts Weigh Primary Salt & BTEABr dissolve_primary Dissolve Primary Salt in Solvent weigh_salts->dissolve_primary mix_solvents Prepare Anhydrous Solvent Mixture mix_solvents->dissolve_primary dissolve_bteabr Add and Dissolve BTEABr dissolve_primary->dissolve_bteabr homogenize Homogenize Solution (Stir for 1h) dissolve_bteabr->homogenize kf_verify_solution Verify Final Water Content (<20 ppm, Karl Fischer) homogenize->kf_verify_solution storage Store Electrolyte in Sealed Container kf_verify_solution->storage

Caption: Workflow for preparing BTEABr-based non-aqueous electrolyte.

Protocol 2: Determination of Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)

Objective: To measure the ionic conductivity of the prepared BTEABr-based electrolyte.

Causality: Ionic conductivity is a fundamental property that dictates the rate at which ions can move through the electrolyte, directly impacting the battery's power density and rate capability. EIS is a powerful non-destructive technique to determine the bulk resistance of the electrolyte, from which conductivity can be calculated.

Materials and Equipment:

  • Prepared BTEABr-based electrolyte

  • Conductivity cell with two parallel platinum or stainless steel electrodes of known geometry (area and distance)

  • Potentiostat with EIS capability

  • Temperature-controlled chamber or water bath

Procedure:

  • Cell Assembly: Inside the glovebox, assemble the conductivity cell, ensuring the electrodes are clean and parallel. Fill the cell with the prepared electrolyte.

  • Temperature Equilibration: Place the assembled cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25°C) for at least 30 minutes.

  • EIS Measurement: a. Connect the conductivity cell to the potentiostat. b. Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV). c. The resulting Nyquist plot should show a semicircle at high frequencies. The intercept of the low-frequency end of this semicircle with the real axis (Z') represents the bulk resistance (R_b) of the electrolyte.

  • Data Analysis and Calculation: a. Determine the bulk resistance (R_b) from the Nyquist plot. b. Calculate the ionic conductivity (σ) using the following equation: σ = L / (R_b * A) where:

    • σ is the ionic conductivity (S/cm)
    • L is the distance between the electrodes (cm)
    • R_b is the bulk resistance (Ω)
    • A is the area of the electrodes (cm²)
  • Temperature Dependence (Optional): Repeat the measurement at different temperatures to understand the temperature dependence of the ionic conductivity.

Diagram 2: Ionic Conductivity Measurement Workflow

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis assemble_cell Assemble Conductivity Cell with Electrolyte temp_control Equilibrate at Desired Temperature assemble_cell->temp_control run_eis Perform EIS Measurement (e.g., 1 MHz - 1 Hz, 10 mV) nyquist_plot Generate Nyquist Plot run_eis->nyquist_plot get_rb Determine Bulk Resistance (Rb) from Nyquist Plot calculate_sigma Calculate Ionic Conductivity (σ) σ = L / (Rb * A) get_rb->calculate_sigma

Caption: Workflow for determining ionic conductivity using EIS.

Protocol 3: Evaluation of Electrochemical Stability Window (ESW) by Cyclic Voltammetry (CV)

Objective: To determine the potential range over which the BTEABr-based electrolyte remains stable without significant decomposition.

Causality: The ESW defines the operating voltage limits of a battery. Exceeding these limits leads to electrolyte degradation, gas evolution, and rapid capacity fade. CV is a standard technique to probe the redox stability of an electrolyte by sweeping the potential and observing the current response.

Materials and Equipment:

  • Prepared BTEABr-based electrolyte

  • Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type cell)

  • Working electrode (e.g., glassy carbon, platinum, or stainless steel)

  • Counter electrode (e.g., lithium or sodium metal)

  • Reference electrode (e.g., lithium or sodium metal)

  • Potentiostat with CV capability

Procedure:

  • Cell Assembly: Inside the glovebox, assemble the three-electrode cell with the working, counter, and reference electrodes, separated by a porous separator soaked in the BTEABr-based electrolyte.

  • Open Circuit Potential (OCP) Measurement: Allow the cell to rest for at least one hour and record the stable OCP.

  • Cyclic Voltammetry Scan: a. Starting from the OCP, scan the potential towards the anodic (positive) limit at a slow scan rate (e.g., 1-10 mV/s). b. Reverse the scan direction towards the cathodic (negative) limit. c. Continue for several cycles to ensure the stability of the voltammogram.

  • Determination of ESW: a. The anodic stability limit is typically defined as the potential at which a sharp increase in the anodic current is observed, indicating the onset of electrolyte oxidation. b. The cathodic stability limit is defined as the potential at which a sharp increase in the cathodic current is observed, indicating the onset of electrolyte reduction. c. The ESW is the potential difference between the anodic and cathodic limits.

Diagram 3: Electrochemical Stability Window Determination

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis assemble_cell Assemble 3-Electrode Cell (WE, CE, RE) measure_ocp Measure Open Circuit Potential (OCP) assemble_cell->measure_ocp run_cv Perform Cyclic Voltammetry (Slow Scan Rate) voltammogram Generate Voltammogram run_cv->voltammogram anodic_limit Identify Anodic Limit (Oxidation Onset) cathodic_limit Identify Cathodic Limit (Reduction Onset) calculate_esw Calculate ESW = Anodic - Cathodic Limit anodic_limit->calculate_esw cathodic_limit->calculate_esw

Caption: Workflow for determining the electrochemical stability window via CV.

Protocol 4: Battery Performance Evaluation via Galvanostatic Cycling

Objective: To assess the performance of the BTEABr-based electrolyte in a full battery cell.

Causality: Galvanostatic cycling provides crucial information on the practical performance of the electrolyte, including its ability to support reversible charge-discharge processes, its impact on capacity retention, and its long-term stability under operating conditions.

Materials and Equipment:

  • Prepared BTEABr-based electrolyte

  • Cathode and anode materials of interest (e.g., LiFePO₄ and graphite for a lithium-ion battery)

  • Battery hardware (e.g., coin cells, pouch cells)

  • Battery cycler

Procedure:

  • Cell Assembly: Inside the glovebox, assemble the battery cells (e.g., coin cells) with the chosen cathode, anode, separator, and the BTEABr-based electrolyte.

  • Formation Cycles: Perform a few initial slow-rate charge-discharge cycles (e.g., at C/20 or C/10) to form a stable SEI layer on the anode.

  • Galvanostatic Cycling: a. Cycle the cells at a constant current rate (e.g., C/5 or C/2) between defined voltage limits. b. Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.

  • Rate Capability Test: After a set number of cycles at a moderate rate, perform a rate capability test by cycling the cells at progressively higher C-rates (e.g., C/2, 1C, 2C, 5C) to evaluate the electrolyte's performance under high power demands.

  • Long-Term Cycling: Subject the cells to long-term cycling (hundreds or thousands of cycles) at a moderate C-rate to assess the capacity retention and long-term stability of the electrolyte.

Table 2: Key Performance Metrics from Battery Cycling

MetricDescriptionImportance
Specific Capacity (mAh/g) The amount of charge stored per unit mass of the active electrode material.A measure of the battery's energy storage capability.
Coulombic Efficiency (%) The ratio of the discharge capacity to the charge capacity in a given cycle.Indicates the reversibility of the electrochemical reactions and the extent of side reactions.
Energy Efficiency (%) The ratio of the energy delivered during discharge to the energy supplied during charge.Reflects the energy losses during a charge-discharge cycle.
Capacity Retention (%) The percentage of the initial capacity retained after a certain number of cycles.A key indicator of the battery's cycle life and long-term stability.
Rate Capability The ability of the battery to deliver high capacity at high charge-discharge rates.Crucial for high-power applications.

Conclusion and Future Outlook

This compound presents a compelling option as a supporting electrolyte in non-aqueous batteries, offering the potential for enhanced ionic conductivity and a wide electrochemical stability window. The protocols detailed in this application note provide a robust and scientifically sound framework for researchers to prepare, characterize, and evaluate BTEABr-based electrolytes in their specific battery systems. By understanding the causality behind each experimental choice and adhering to rigorous, self-validating procedures, the scientific community can unlock the full potential of this and other novel electrolyte components.

Future research should focus on systematically investigating the impact of BTEABr on the interfacial chemistry of various electrode materials, its long-term stability in different solvent systems, and its performance in next-generation battery chemistries beyond lithium-ion, such as sodium-ion and lithium-sulfur batteries. Such studies will be instrumental in advancing the development of safer, more efficient, and longer-lasting energy storage solutions.

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Mastering Solution Preparation of (1--"Butyl)triethylammonium Bromide: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(1-Butyl)triethylammonium bromide, a quaternary ammonium salt, has emerged as a versatile and powerful tool in the arsenal of researchers, synthetic chemists, and drug development professionals. Its utility as a phase-transfer catalyst and an electrolyte in electrochemical applications makes it a valuable reagent in a multitude of synthetic and analytical procedures. This guide provides an in-depth exploration of the methodologies for preparing solutions of this compound, underpinned by scientific principles and practical insights to ensure procedural success and safety.

Understanding the Physicochemical Landscape of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of its solutions. These properties dictate its solubility, stability, and handling requirements.

PropertyValueSource
CAS Number 13028-69-8[1]
Molecular Formula C₁₀H₂₄BrN[1]
Molecular Weight 238.21 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 210-214 °C[1]
Hygroscopicity Hygroscopic[2]

The quaternary ammonium structure, with its charged nitrogen center and associated bromide anion, confers a high degree of polarity to the molecule. However, the presence of one butyl and three ethyl groups introduces significant nonpolar character, resulting in a molecule with amphiphilic properties. This dual nature is the key to its efficacy as a phase-transfer catalyst.

Solubility Profile: A Compass for Solvent Selection

The choice of solvent is a critical first step in the preparation of any solution. The solubility of this compound is governed by the principle of "like dissolves like," but its amphiphilic nature allows for a broader range of suitable solvents than typical ionic salts.

SolventQualitative SolubilityRationale
Water SolubleThe ionic nature of the quaternary ammonium bromide head group allows for strong ion-dipole interactions with polar water molecules.[2]
Methanol, Ethanol SolubleThese polar protic solvents can effectively solvate both the cation and the anion.
Acetonitrile SolubleA polar aprotic solvent that can stabilize the ions in solution.
Dichloromethane Moderately SolubleThe alkyl chains of the cation interact favorably with this less polar solvent.
Acetone Moderately SolubleOffers a balance of polarity to solvate the ionic and nonpolar components of the molecule.
Toluene Sparingly SolubleA nonpolar aromatic solvent with limited ability to solvate the ionic head group.
Hexane, Diethyl Ether Insoluble/Sparingly SolubleThese nonpolar solvents cannot effectively solvate the charged portion of the molecule.

Expert Insight: The solubility in moderately polar organic solvents is a key attribute that enables its function as a phase-transfer catalyst, allowing it to shuttle reactive anions from an aqueous phase into an organic phase where the reaction with an organic substrate can occur.

Application-Specific Protocols for Solution Preparation

The concentration and solvent for a this compound solution are dictated by its intended application. Below are detailed protocols for its primary uses.

As a Phase-Transfer Catalyst

This compound excels at facilitating reactions between reactants that are soluble in immiscible phases (e.g., an aqueous solution of a nucleophile and an organic solution of an electrophile).[1]

Protocol 1: Preparation of a 10 mol% Solution for a Williamson Ether Synthesis

This protocol is adapted from established procedures for similar phase-transfer catalysts.[3]

Objective: To prepare a stock solution of this compound for use in a Williamson ether synthesis.

Materials:

  • This compound (MW: 238.21 g/mol )

  • Dichloromethane (CH₂Cl₂)

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required mass: For a typical reaction using 1 mmol of substrate, 10 mol% of the catalyst is 0.1 mmol. The mass of this compound required is: Mass (g) = 0.0001 mol * 238.21 g/mol = 0.0238 g

  • Weighing: Accurately weigh 0.0238 g of this compound on an analytical balance. Due to its hygroscopic nature, perform this step promptly.

  • Dissolution: Transfer the weighed solid into a 10 mL volumetric flask.

  • Solvent Addition: Add a small amount of dichloromethane to the flask and swirl to dissolve the solid.

  • Bringing to Volume: Once the solid is fully dissolved, carefully add dichloromethane to the calibration mark of the volumetric flask.

  • Mixing: Stopper the flask and invert it several times to ensure a homogeneous solution. A magnetic stirrer can also be used for thorough mixing.

Causality behind Experimental Choices:

  • Dichloromethane: This solvent is chosen for its ability to dissolve both the organic substrate and the phase-transfer catalyst, creating a suitable environment for the reaction.

  • 10 mol% Concentration: This is a common starting concentration for phase-transfer catalysts. It is often sufficient to achieve a reasonable reaction rate without being wasteful. The optimal concentration may need to be determined empirically for specific reactions.

Diagram: Workflow for Preparing a Phase-Transfer Catalyst Solution

G cluster_prep Preparation of this compound Solution calc 1. Calculate Mass (e.g., for 10 mol%) weigh 2. Weigh Solid (Handle promptly due to hygroscopicity) calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer dissolve 4. Add Solvent & Dissolve transfer->dissolve volume 5. Bring to Final Volume dissolve->volume mix 6. Homogenize Solution volume->mix

Caption: Workflow for preparing a catalyst solution.

As a Supporting Electrolyte in Electrochemistry

In electrochemical studies, a supporting electrolyte is crucial to minimize the solution resistance and ensure that the analyte is the primary species undergoing redox reactions at the electrode surface. This compound can serve as a suitable supporting electrolyte in non-aqueous electrochemistry.[1]

Protocol 2: Preparation of a 0.1 M Electrolyte Solution in Acetonitrile for Cyclic Voltammetry

Objective: To prepare a standard electrolyte solution for cyclic voltammetry experiments.

Materials:

  • This compound (MW: 238.21 g/mol )

  • Anhydrous acetonitrile (CH₃CN)

  • Volumetric flask (e.g., 50 mL or 100 mL)

  • Analytical balance

  • Inert atmosphere glovebox or Schlenk line (recommended)

Procedure:

  • Calculate the required mass: To prepare 50 mL of a 0.1 M solution: Mass (g) = 0.1 mol/L * 0.050 L * 238.21 g/mol = 1.191 g

  • Drying the Electrolyte: Due to the hygroscopic nature of this compound and the sensitivity of non-aqueous electrochemistry to water, it is highly recommended to dry the salt under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours before use.

  • Weighing: Inside a glovebox or under an inert atmosphere, accurately weigh 1.191 g of the dried this compound.

  • Dissolution: Transfer the solid to a 50 mL volumetric flask.

  • Solvent Addition: Add a portion of anhydrous acetonitrile to the flask and dissolve the solid completely.

  • Bringing to Volume: Carefully add anhydrous acetonitrile to the calibration mark.

  • Mixing: Stopper the flask and mix thoroughly.

Causality behind Experimental Choices:

  • Anhydrous Acetonitrile: Water can interfere with electrochemical measurements by reacting with the analyte or the electrode, or by narrowing the potential window of the solvent. Using anhydrous solvent is critical for obtaining reliable data.

  • 0.1 M Concentration: This concentration is typically sufficient to provide high ionic conductivity and minimize iR drop (the potential drop due to solution resistance) during the electrochemical measurement.[4]

  • Inert Atmosphere: Handling the dried salt and anhydrous solvent under an inert atmosphere prevents the reabsorption of moisture from the air.

Diagram: Key Considerations for Preparing an Electrolyte Solution

G cluster_considerations Electrolyte Solution Preparation Drying Drying of Salt (Vacuum oven) Weighing Weighing under Inert Atmosphere (Glovebox/Schlenk line) Drying->Weighing Solvent Use of Anhydrous Solvent (e.g., Acetonitrile) Weighing->Solvent Concentration Appropriate Concentration (e.g., 0.1 M) Solvent->Concentration

Caption: Key steps for electrolyte solution preparation.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when working with this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6] It is classified as an irritant.[6] In case of contact, rinse the affected area with copious amounts of water.[5][7]

  • Storage: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as nitrogen.[1][2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Conclusion

The preparation of this compound solutions is a straightforward process when guided by a solid understanding of its chemical properties and the specific requirements of the intended application. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can confidently and effectively utilize this versatile quaternary ammonium salt in their work, paving the way for advancements in synthesis and analysis.

References

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Cas 13028-69-8,this compound | lookchem. (n.d.). Retrieved from [Link]

  • This compound | C10H24BrN | CID 11746670 - PubChem. (n.d.). Retrieved from [Link]

  • Butyltriethylammonium bromide - s d fine-chem limited. (n.d.). Retrieved from [Link]

  • Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5937. [Link]

  • Safety data sheet - Tetrabutylammonium bromide (TBAB). (2023, May 10). Möller Chemie. Retrieved from [Link]

  • Ohtani, N., et al. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409-415. [Link]

  • Tetrabutylammonium Bromide: An Efficient Phase Transfer Catalyst in Organic Synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Tetrabutylammonium bromide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Electrochemical Sample Preparation. (n.d.). Retrieved from [Link]

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Application of (1-Butyl)triethylammonium Bromide in Agrochemical Manufacturing: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (1-Butyl)triethylammonium bromide in the synthesis of agrochemicals. This guide delves into the fundamental principles of its action as a phase transfer catalyst and provides detailed protocols for its use in the manufacturing of key agrochemical classes.

Introduction: The Role of this compound in Modern Agrochemical Synthesis

This compound, a quaternary ammonium salt, serves as a highly effective phase transfer catalyst (PTC) in a multitude of organic reactions pertinent to agrochemical manufacturing.[1] Its utility stems from its ability to facilitate reactions between reactants located in immiscible phases, typically an aqueous phase containing an inorganic nucleophile and an organic phase containing the substrate.[1] This catalytic action enhances reaction rates, improves yields, and often allows for milder reaction conditions, contributing to more efficient and sustainable manufacturing processes.[1]

The structure of this compound, with its combination of ethyl and a butyl group attached to the nitrogen atom, provides a balanced lipophilicity. This allows for effective partitioning between aqueous and organic phases, a critical attribute for a phase transfer catalyst. While other quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) are also widely used, the specific structure of this compound can offer advantages in certain reaction systems, influencing factors such as catalyst solubility, stability, and interaction with specific reactants.

This guide will explore the mechanistic underpinnings of its catalytic activity and provide practical, step-by-step protocols for its application in the synthesis of phenoxy herbicides and triazole fungicides, two vital classes of agrochemicals.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe implementation in any laboratory or manufacturing setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13028-69-8[1][2]
Molecular Formula C₁₀H₂₄BrN[1][3][4]
Molecular Weight 238.21 g/mol [1][4]
Appearance White crystalline powder[1]
Melting Point 210-214 °C[1]
Solubility Soluble in water[5]
Stability Hygroscopic; store under inert atmosphere

Safety and Handling:

This compound is classified as an irritant, causing skin and serious eye irritation.[4] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] It is crucial to work in a well-ventilated area or a fume hood to avoid inhalation of dust.[6] The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption.[6]

Mechanism of Action: Phase Transfer Catalysis

The efficacy of this compound in agrochemical synthesis is primarily attributed to its role as a phase transfer catalyst. The catalytic cycle can be visualized as follows:

PTC_Mechanism Aq_Nuc Nucleophile (Nu⁻) Catalyst_Nu [BuEt₃N]⁺Nu⁻ Aq_Nuc->Catalyst_Nu Ion Exchange Aq_Salt Inorganic Salt (M⁺X⁻) Org_Substrate Organic Substrate (R-X) Org_Product Product (R-Nu) Catalyst_X [BuEt₃N]⁺X⁻ Catalyst_Nu->Org_Substrate Nucleophilic Attack Interface Aqueous-Organic Interface Catalyst_Nu->Interface Transfer to Organic Phase Catalyst_X->Aq_Salt Ion Exchange Catalyst_X->Interface Transfer to Aqueous Phase

Caption: Phase Transfer Catalysis (PTC) mechanism.

In this cycle, the quaternary ammonium cation, [BuEt₃N]⁺, forms an ion pair with the nucleophile (e.g., a phenoxide or triazolide anion) in the aqueous phase. Due to the lipophilic nature of the butyl and ethyl groups, this ion pair is soluble in the organic phase and is transported across the phase boundary. In the organic phase, the "naked" nucleophile, which is not strongly solvated, exhibits enhanced reactivity and readily attacks the organic substrate to form the desired product. The leaving group anion then pairs with the quaternary ammonium cation and is transported back to the aqueous phase, completing the catalytic cycle.

Application in the Synthesis of Phenoxy Herbicides

Phenoxy herbicides, such as 2,4-D and MCPA, are widely used for broadleaf weed control. Their synthesis often involves the O-alkylation of a corresponding phenol with an α-haloacid. This compound can significantly enhance the efficiency of this reaction.

Rationale for Using this compound

The choice of this compound as the PTC for this synthesis is based on several factors:

  • Balanced Lipophilicity: The combination of ethyl and butyl groups provides sufficient lipophilicity to effectively transport the phenoxide anion into the organic phase without being overly lipophilic, which could lead to catalyst sequestration in the organic phase and slower reaction rates.

  • Good Solubility: Its solubility in water ensures the initial ion exchange with the phenoxide is efficient.[2][5]

  • Thermal Stability: The catalyst is stable at the temperatures typically required for these alkylation reactions.

Protocol: Synthesis of a 2,4-Dichlorophenoxyacetic Acid Analogue

This protocol details the synthesis of a 2,4-dichlorophenoxyacetic acid analogue via O-alkylation of 2,4-dichlorophenol with ethyl chloroacetate using this compound as the phase transfer catalyst.

Materials:

  • 2,4-Dichlorophenol

  • Ethyl chloroacetate

  • Sodium hydroxide (NaOH)

  • This compound

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2,4-dichlorophenol (1.0 eq) and this compound (0.05 eq) in toluene.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.1 eq) to the stirred mixture at room temperature.

  • Alkylation: Add ethyl chloroacetate (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the pure ethyl 2,4-dichlorophenoxyacetate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid (the active herbicide) by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.

Phenoxy_Herbicide_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Phenol 2,4-Dichlorophenol Product Ethyl 2,4-Dichlorophenoxyacetate Phenol->Product AlkylHalide Ethyl Chloroacetate AlkylHalide->Product Catalyst This compound Catalyst->Product Catalyzes Base NaOH (aq) Base->Product Solvent Toluene Solvent->Product Temperature 80-90°C Temperature->Product Workup Aqueous Work-up & Purification Product->Workup FinalProduct 2,4-Dichlorophenoxyacetic Acid Workup->FinalProduct Hydrolysis

Caption: Workflow for Phenoxy Herbicide Synthesis.

Application in the Synthesis of Triazole Fungicides

Triazole fungicides are a cornerstone of modern disease management in agriculture. A key step in their synthesis often involves the N-alkylation of a 1,2,4-triazole ring with a suitable electrophile. This compound can act as an efficient PTC for this transformation.

Rationale for Using this compound

The selection of this compound for the N-alkylation of triazoles is justified by:

  • Enhanced Nucleophilicity of Triazolide: The catalyst effectively transfers the triazolide anion from the aqueous or solid phase to the organic phase, where it exists as a less-solvated, more "naked," and therefore more nucleophilic species.

  • Compatibility with Various Bases: The PTC method allows for the use of common inorganic bases like potassium carbonate, which are more economical and easier to handle than strong organometallic bases.

  • Improved Reaction Selectivity: By facilitating the reaction under milder conditions, the formation of by-products can often be minimized.

Protocol: Synthesis of a Triazole Fungicide Intermediate

This protocol outlines the synthesis of a key intermediate for a triazole fungicide through the N-alkylation of 1,2,4-triazole with 2-bromo-2'-chloroacetophenone, catalyzed by this compound.

Materials:

  • 1,2,4-Triazole

  • 2-Bromo-2'-chloroacetophenone

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,2,4-triazole (1.2 eq), potassium carbonate (2.0 eq), and this compound (0.05 eq) in acetonitrile.

  • Substrate Addition: Add a solution of 2-bromo-2'-chloroacetophenone (1.0 eq) in acetonitrile to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain the pure N-alkylated triazole intermediate.

Triazole_Fungicide_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Triazole 1,2,4-Triazole Product N-Alkylated Triazole Intermediate Triazole->Product Electrophile 2-Bromo-2'-chloroacetophenone Electrophile->Product Catalyst This compound Catalyst->Product Catalyzes Base K₂CO₃ Base->Product Solvent Acetonitrile Solvent->Product Temperature Reflux Temperature->Product Workup Filtration, Extraction & Purification Product->Workup

Caption: Workflow for Triazole Fungicide Intermediate Synthesis.

Conclusion

This compound is a versatile and effective phase transfer catalyst with significant applications in the manufacturing of agrochemicals. Its balanced physicochemical properties make it a valuable tool for enhancing reaction efficiency and promoting greener synthetic methodologies. The protocols provided in this guide offer a practical framework for the synthesis of phenoxy herbicides and triazole fungicides, demonstrating the tangible benefits of employing this catalyst. As the agrochemical industry continues to strive for more sustainable and cost-effective production methods, the strategic application of phase transfer catalysts like this compound will undoubtedly play an increasingly important role.

References

  • Chem-Impex. This compound. [Link]

  • PubChem. This compound. [Link]

  • Ottokemi. This compound, 98%. [Link]

  • Sun, H. B., et al. (2013). Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Journal of Chemical and Pharmaceutical Research, 5(12), 275-278.
  • s d fine-chem limited. Butyltriethylammonium bromide. [Link]

  • Thermo Scientific Alfa Aesar. This compound, 97% 100 g. [Link]

  • Sun, H. B., et al. (2013). Application of phase transfer catalyst in the synthesis of cyhalofop butyl. ResearchGate. [Link]

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use of (1-Butyl)triethylammonium bromide in the synthesis of fine chemicals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (1-Butyl)triethylammonium Bromide in Fine Chemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive overview of this compound, a versatile quaternary ammonium salt, and its significant applications in the synthesis of fine chemicals. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the fundamental principles, practical applications, and detailed experimental protocols, underscoring the compound's efficacy as a phase-transfer catalyst and its emerging role in advanced chemical processes.

Introduction: The Versatility of a Quaternary Ammonium Salt

This compound, also known as Butyltriethylammonium bromide, is a quaternary ammonium salt that has garnered considerable attention in organic synthesis.[1] Its molecular structure, featuring a central nitrogen atom bonded to three ethyl groups and one butyl group, imparts a unique combination of lipophilic and hydrophilic properties. This amphiphilic nature is the cornerstone of its utility, enabling it to function as a highly effective phase-transfer catalyst, facilitating reactions between reactants located in separate immiscible phases.[1][2][3]

Beyond its primary role in phase-transfer catalysis (PTC), its applications extend to electrochemistry, where it serves as a supporting electrolyte, and in the formulation of ionic liquids.[1][4] This guide will explore these applications, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in their synthetic endeavors.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 13028-69-8[1]
Molecular Formula C₁₀H₂₄BrN[1][5]
Molecular Weight 238.21 g/mol [1][5]
Appearance White crystalline powder[1]
Melting Point 210-214 °C[1]
Solubility Soluble in water[6][7]
Purity ≥ 97-99% (Typical)[1][7]
Key Hazards Skin and eye irritant[5][8]
Storage Conditions Store at room temperature under inert gas; Hygroscopic[1][6][8]

Core Application: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that enables reactions between reactants in a heterogeneous system, typically consisting of an aqueous phase and an organic phase.[3][9] Many nucleophiles, being ionic salts, are soluble in water but insoluble in organic solvents where the organic substrate resides. A phase-transfer catalyst, such as this compound, overcomes this solubility barrier.[10]

The Mechanism of Action

The catalyst, a quaternary ammonium salt (Q⁺X⁻), functions by forming an ion pair with the reactant anion (Y⁻) from the aqueous phase.[2] The lipophilic alkyl groups on the quaternary ammonium cation (Q⁺) allow this new ion pair (Q⁺Y⁻) to be extracted into the organic phase.[3] Once in the organic phase, the anion is weakly solvated, rendering it a highly reactive "naked" nucleophile that can readily react with the organic substrate (RX).[11] Following the reaction, the catalyst cation (Q⁺) pairs with the leaving group (X⁻) and returns to the aqueous phase, completing the catalytic cycle.[11] This continuous process allows the reaction to proceed at a significant rate under mild conditions.[3][10]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactants Nucleophile (Y⁻) + Counter-ion (M⁺) Reactive_Complex Reactive Complex (Q⁺Y⁻) Aq_Reactants->Reactive_Complex Ion Exchange with Catalyst Catalyst_Aq Catalyst (Q⁺X⁻) Org_Substrate Organic Substrate (RX) Product Product (RY) Catalyst_Regen Catalyst-Leaving Group Complex (Q⁺X⁻) Product->Catalyst_Regen Leaving Group (X⁻) Displacement Reactive_Complex->Product Nucleophilic Substitution Catalyst_Regen->Catalyst_Aq Catalyst Regeneration

Caption: The catalytic cycle in phase-transfer catalysis.

Advantages in Fine Chemical Synthesis

The use of this compound as a phase-transfer catalyst offers several distinct advantages, aligning with the principles of green chemistry:

  • Milder Reaction Conditions: Eliminates the need for harsh conditions or expensive, anhydrous aprotic solvents.[10]

  • Increased Reaction Rates: The generation of highly reactive "naked" anions in the organic phase significantly accelerates reaction rates.[10]

  • Improved Yields and Purity: Reactions often proceed with high selectivity, leading to better yields and cleaner product profiles.[3][10]

  • Cost-Effectiveness: Avoids the use of expensive solvents and simplifies the overall process, reducing costs.[3]

  • Versatility: Applicable to a wide range of reactions, including nucleophilic substitutions, alkylations, oxidations, and reductions.[1][3]

Protocol 1: Williamson Ether Synthesis via Phase-Transfer Catalysis

The Williamson ether synthesis is a classic organic reaction for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[12] The use of phase-transfer catalysis makes this reaction significantly more efficient and easier to perform, as it circumvents the need for preparing the alkoxide in a separate step with strong bases in anhydrous solvents.[11][13]

This protocol details the synthesis of 4-ethoxy-ethylbenzene from 4-ethylphenol and ethyl iodide, a common transformation in the synthesis of pharmaceutical and fragrance intermediates.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMolesEq.
4-Ethylphenol122.161.22 g10.0 mmol1.0
Ethyl Iodide155.971.72 g (0.88 mL)11.0 mmol1.1
This compound238.210.24 g1.0 mmol0.1
Sodium Hydroxide (50% aq. soln.)40.001.60 g20.0 mmol2.0
Toluene-20 mL--
Diethyl Ether (for extraction)-50 mL--
Saturated NaCl solution (brine)-20 mL--
Anhydrous Magnesium Sulfate-~2 g--
Experimental Procedure

Williamson_Workflow A 1. Reaction Setup - Combine 4-ethylphenol, toluene, and catalyst in a flask. - Equip with stir bar and reflux condenser. B 2. Add Reagents - Add 50% aq. NaOH solution. - Add ethyl iodide. A->B C 3. Run Reaction - Heat to 75°C with vigorous stirring for 4 hours. - Monitor progress by TLC. B->C D 4. Work-up & Quenching - Cool mixture to room temperature. - Add deionized water. C->D E 5. Extraction - Transfer to a separatory funnel. - Extract with diethyl ether (2x 25 mL). D->E F 6. Washing - Combine organic layers. - Wash with water, then brine. E->F G 7. Drying & Concentration - Dry over anhydrous MgSO₄. - Filter and evaporate solvent under reduced pressure. F->G H 8. Purification & Analysis - Purify crude product via column chromatography. - Characterize by NMR and IR spectroscopy. G->H

Caption: Experimental workflow for PTC Williamson ether synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethylphenol (1.22 g, 10.0 mmol), this compound (0.24 g, 1.0 mmol), and toluene (20 mL).

  • Addition of Base and Alkylating Agent: To the stirred mixture, add the 50% aqueous solution of sodium hydroxide (1.60 g, 20.0 mmol). Follow this with the addition of ethyl iodide (0.88 mL, 11.0 mmol).

  • Reaction: Heat the biphasic mixture to 75°C with vigorous stirring. The efficiency of a phase-transfer catalyzed reaction is highly dependent on the stirring rate to maximize the interfacial area between the two phases. Maintain the reaction for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing 20 mL of deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with water (20 mL) and then with saturated brine solution (20 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-ethoxy-ethylbenzene can be purified by flash column chromatography on silica gel if necessary.

Other Key Applications

While phase-transfer catalysis is its most prominent application, this compound is also valuable in other areas of fine chemical synthesis.

Role in Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability.[14][15] While this compound itself has a melting point above 100°C, it is a key member of the quaternary ammonium salt family that is foundational to many ionic liquids.[1][4] It can be used as a component in eutectic mixtures to lower the melting point or in reactions where slightly elevated temperatures are employed. In these applications, it can act as both the solvent and the catalyst, simplifying the reaction setup and workup.[14][16]

Supporting Electrolyte in Electrochemistry

In electrochemical synthesis, a supporting electrolyte is crucial to ensure the conductivity of the solution and to minimize the potential drop between the working and reference electrodes.[1] Quaternary ammonium salts like this compound are excellent supporting electrolytes due to their high solubility in organic solvents and their wide electrochemical window. They do not readily oxidize or reduce, allowing for a broad range of electrochemical transformations to be carried out on the target substrate.[17] For instance, it can be used in the electrochemical bromination of organic compounds.[18][19]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: The compound is classified as a skin and eye irritant.[5][8] Inhalation of dust may cause respiratory tract irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8] Use in a well-ventilated area or a chemical fume hood.[8]

  • Handling: Avoid formation of dust and aerosols. It is hygroscopic and should be stored in a tightly closed container under an inert atmosphere to prevent moisture absorption.[1][6][8]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[8] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air.[8] Seek medical attention if symptoms persist.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a highly effective and versatile reagent in the synthesis of fine chemicals. Its primary application as a phase-transfer catalyst enables a wide array of reactions under milder, more efficient, and environmentally friendly conditions. Its utility in electrochemistry and as a component of ionic liquid systems further broadens its scope. The protocols and information presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to successfully incorporate this valuable compound into their synthetic workflows, driving innovation in pharmaceutical, agrochemical, and materials science research.[1][6][20]

References

  • Vander Zwan, M. C., & Hartner, F. W. (1978). Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Pal, R. (2016). Phase transfer catalysis. Slideshare. Available at: [Link]

  • Scribd. (n.d.). Phase Transfer Catalyst. Available at: [Link]

  • Wikipedia. (2023). Phase-transfer catalyst. Available at: [Link]

  • NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Available at: [Link]

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  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). This compound, 97%. Available at: [Link]

  • LookChem. (n.d.). High-Purity 1-Butyl-3-Methylimidazolium Bromide for Ionic Liquid Applications and Organic Synthesis. Available at: [Link]

  • Ottokemi. (n.d.). This compound, 98%. Available at: [Link]

  • s d fine-chem limited. (n.d.). Butyltriethylammonium bromide Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2007). Electrochemical synthesis of a crystalline film of tetrabutylammonium bromide. Available at: [Link]

  • LookChem. (n.d.). Cas 13028-69-8,this compound. Available at: [Link]

  • LookChem. (n.d.). Electrochemistry Breakthroughs: The Role of 1-Butyl-3-methylimidazolium Bromide. Available at: [Link]

  • Malmberg, S. M. (n.d.). Nucleophilic Catalysis of Brominated Butyl Rubber Substitution Reactions. Available at: [Link]

  • Wikipedia. (2023). Tetrabutylammonium bromide. Available at: [Link]

  • Docsity. (2021). Nucleophilic Substitution Reactions: A Comprehensive Lab Experiment Guide. Available at: [Link]

  • ChemBK. (2024). This compound. Available at: [Link]

  • ThaiJo. (2021). Ionic Liquid 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br]) Acted as Both Solvent and Catalyst for a Green Reaction of Cross Benzoin Condensation. Available at: [Link]

  • DCU Research Repository. (n.d.). Organic Synthesis in Ionic Liquids. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Nucleophilic Substitution of Alkyl Halides. Available at: [Link]

  • ResearchGate. (2014). Ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a green and neutral reaction media for the catalyst-free synthesis of 1-amidoalkyl-2-naphthols. Available at: [Link]

  • ResearchGate. (2016). (PDF) Ionic liquid 1-butyl-3-methylimidazolium bromide: A green reaction media for the efficient synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones using phthalimide-N-. Available at: [Link]

  • ResearchGate. (2006). A Comparative Study on the Reactivity of Electrogenerated Bromine with Cyclohexene in Acetonitrile and the Room Temperature Ionic Liquid, 1Butyl3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]imide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Straightforward and fast access to electrochemical synthesis of selective brominated N-aryl glycine amides. Available at: [Link]

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employing (1-Butyl)triethylammonium bromide for nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Employing (1-Butyl)triethylammonium Bromide for Enhanced Nucleophilic Substitution Reactions

Abstract

This guide provides a comprehensive overview of this compound, a quaternary ammonium salt, utilized as a highly effective phase-transfer catalyst (PTC) for nucleophilic substitution reactions. Phase-transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reagents located in immiscible phases, such as an aqueous and an organic layer.[1][2] This methodology circumvents the need for expensive, anhydrous, or polar aprotic solvents, aligning with the principles of green chemistry by often allowing the use of water.[2][3] We will explore the fundamental principles of phase-transfer catalysis, the specific mechanism by which this compound accelerates SN2 reactions, and provide a detailed, field-proven protocol for its application in a classic Williamson ether synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to optimize reaction yields, improve process efficiency, and employ more sustainable synthetic methods.

The Principle and Mechanism of Phase-Transfer Catalysis (PTC)

In many essential organic reactions, the nucleophile is an inorganic salt soluble in an aqueous phase, while the electrophilic substrate is soluble only in a non-polar organic solvent. Consequently, the reaction is extremely slow or does not occur at all, as the reactants are separated by a phase boundary. Phase-transfer catalysis resolves this issue by introducing a catalyst, the "phase-transfer agent," which transports the nucleophile from the aqueous phase into the organic phase where the reaction can proceed.[4][5]

This compound (BuEt₃N⁺Br⁻) is a quaternary ammonium salt that excels in this role.[6] Its catalytic action is rooted in its amphipathic nature. The positively charged nitrogen center is hydrophilic, while the surrounding alkyl groups (one butyl and three ethyl groups) create a lipophilic exterior. This structure allows the catalyst to shuttle anions across the phase boundary.

The mechanism for an SN2 reaction, such as the reaction between an alkyl halide (R-X) in an organic solvent and a sodium salt nucleophile (Na⁺Nu⁻) in water, proceeds via the following catalytic cycle:

  • Anion Exchange: In the aqueous phase, the catalyst's bromide anion (Br⁻) is exchanged for the nucleophile anion (Nu⁻) from the salt. This forms a lipophilic ion pair, [BuEt₃N⁺Nu⁻].[4]

  • Phase Transfer: Due to its greasy alkyl groups, this ion pair is soluble in the organic phase and migrates across the liquid-liquid interface.[5]

  • Nucleophilic Attack (SN2): In the organic phase, the nucleophile (Nu⁻) is poorly solvated and not tightly bound to the bulky quaternary ammonium cation. This results in a highly reactive, "naked" nucleophile that readily attacks the electrophilic carbon of the alkyl halide (R-X) via a backside attack.[7][8] This concerted step leads to the formation of the product (R-Nu) and displaces the halide ion (X⁻). The stereochemistry at the carbon center is inverted during this process, a hallmark of the SN2 mechanism.[9][10]

  • Catalyst Regeneration: The newly formed ion pair, [BuEt₃N⁺X⁻], migrates back to the aqueous phase to exchange the halide (X⁻) for another nucleophile (Nu⁻), thus completing the catalytic cycle and allowing a small amount of catalyst to facilitate a large number of substitution events.[4][5]

Visualizing the Catalytic Cycle

PTC_Cycle Figure 1: Phase-Transfer Catalysis Cycle cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase org_reaction 3. S_N2 Reaction [BuEt₃N⁺Nu⁻] + R-X → R-Nu + [BuEt₃N⁺X⁻] org_transfer_out 4. Catalyst Return [BuEt₃N⁺X⁻] org_reaction->org_transfer_out org_transfer_in 2. Phase Transfer (In) [BuEt₃N⁺Nu⁻] org_transfer_in->org_reaction aq_exchange 1. Anion Exchange [BuEt₃N⁺X⁻] + Na⁺Nu⁻ → [BuEt₃N⁺Nu⁻] + Na⁺X⁻ org_transfer_out->aq_exchange Crosses Interface (Regeneration) aq_exchange->org_transfer_in Crosses Interface

Caption: The catalytic cycle of this compound in a biphasic system.

Application Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis

This protocol details the synthesis of n-butyl phenyl ether from phenol and 1-bromobutane. The reaction is a classic example of a nucleophilic substitution (SN2) that is significantly accelerated by this compound.

Materials and Equipment
Reagent/Material Formula CAS No. Supplier Notes
This compoundC₁₀H₂₄BrN13028-69-8e.g., Ottokemi™[11]Phase-Transfer Catalyst
PhenolC₆H₅OH108-95-2Standard SupplierSubstrate (Nucleophile Precursor)
1-BromobutaneC₄H₉Br109-65-9Standard SupplierSubstrate (Electrophile)
Sodium Hydroxide (NaOH)NaOH1310-73-2Standard SupplierBase to form nucleophile
TolueneC₇H₈108-88-3Standard SupplierOrganic Solvent
Deionized WaterH₂O7732-18-5N/AAqueous Solvent
Anhydrous Magnesium SulfateMgSO₄7487-88-9Standard SupplierDrying Agent
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (250 mL)
Rotary evaporator
Experimental Workflow

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Combine Phenol, NaOH, Water, Toluene in flask B 2. Catalyst Addition Add BuEt₃N⁺Br⁻ and 1-Bromobutane A->B C 3. Reaction Heat to 70°C with vigorous stirring B->C D 4. Work-up Cool, separate layers, extract aqueous phase C->D E 5. Purification Combine organic layers, wash, dry, evaporate D->E F 6. Analysis Characterize product (GC-MS, NMR) E->F

Caption: Step-by-step workflow for the phase-transfer catalyzed synthesis.

Step-by-Step Procedure
  • Preparation of Aqueous Phase: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (2.82 g, 30 mmol) and sodium hydroxide (1.20 g, 30 mmol) in 20 mL of deionized water. Stir until a clear solution of sodium phenoxide is formed.

  • Addition of Organic Phase and Catalyst: To the flask, add 25 mL of toluene. This creates the biphasic system. Add this compound (0.71 g, 3 mmol, 10 mol%).

  • Addition of Electrophile: Add 1-bromobutane (4.11 g, 3.23 mL, 30 mmol) to the reaction mixture.

  • Reaction Conditions: Attach a reflux condenser to the flask. Heat the mixture to 70°C using a heating mantle. Stir the mixture vigorously to ensure maximum surface area between the two phases, which is critical for efficient catalysis. Maintain the reaction for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents to a 250 mL separatory funnel.

  • Separate the organic layer (top layer). Extract the aqueous layer twice with 15 mL portions of toluene to recover any remaining product.

  • Combine all organic layers. Wash the combined organic phase with 20 mL of 5% NaOH solution to remove any unreacted phenol, followed by two 20 mL portions of water, and finally with 20 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude oil (n-butyl phenyl ether) can be purified by vacuum distillation if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Factors Influencing Reaction Efficiency & Data

The success of a phase-transfer catalyzed reaction depends on several interconnected parameters. The choice of catalyst is paramount; the lipophilicity of the quaternary ammonium salt, governed by the length of its alkyl chains, dictates its ability to partition into the organic phase.[12] While this compound is effective, catalysts with longer chains like tetrabutylammonium bromide (TBAB) are also widely used due to their high lipophilicity.[13]

Parameter Condition/Value Rationale
Substrate (Electrophile) 1-Bromobutane (Primary)SN2 reactions are most efficient with unhindered primary alkyl halides. Tertiary halides are unreactive due to steric hindrance.[10][14]
Nucleophile Sodium PhenoxideGenerated in situ from phenol and NaOH.
Catalyst This compoundProvides a balance of aqueous and organic solubility.
Catalyst Loading 5-10 mol%Sufficient to ensure a high reaction rate without being wasteful.
Solvent System Toluene / WaterA standard biphasic system. Toluene is a non-polar organic solvent.
Temperature 70-80 °CIncreases reaction rate without promoting significant side reactions (e.g., elimination).
Stirring Speed >1000 RPMVigorous stirring is essential to create a large interfacial area for the catalyst to operate across.
Typical Yield >90%With optimized conditions, PTC reactions are highly efficient.

Safety and Handling

This compound is an irritating chemical.[15][16] Standard laboratory safety procedures should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin, eyes, and the respiratory tract. Handle in a well-ventilated fume hood.

  • Storage: Keep the container tightly closed and store it in a cool, dry place away from oxidizing agents.[15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a robust and efficient phase-transfer catalyst for facilitating a wide range of nucleophilic substitution reactions. Its application simplifies experimental procedures, enhances reaction rates and yields, and promotes safer and more environmentally friendly chemistry by reducing the reliance on harsh organic solvents. The protocol provided herein serves as a validated starting point for researchers to leverage the power of phase-transfer catalysis in their synthetic endeavors.

References

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER C
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences.
  • The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications. International Journal of Scientific & Technology Research (ijstr).
  • Phase Transfer C
  • Phase transfer catalysis : Theory and applic
  • This compound. Chem-Impex.
  • This compound. ChemBK.
  • Tetrabutylammonium bromide. Wikipedia.
  • This compound, 98%. Ottokemi™.
  • SN2 Reaction Mechanism. Chemistry Steps.
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. A Plus Topper.
  • The SN2 Reaction Mechanism. Master Organic Chemistry.
  • Superior Phase-Transfer C
  • Nucleophilic Substitution of Alkyl Halides. University of Calgary.
  • SN2 Reaction Mechanisms. YouTube.
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology (ijirset).
  • Sn2 mechanism: kinetics and substr
  • A Comparative Guide to Triethylmethylammonium Chloride and Tetrabutylammonium Bromide as Phase Transfer C
  • This compound | C10H24BrN. PubChem.

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Application Notes & Protocols: (1-Butyl)triethylammonium Bromide in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (1-Butyl)triethylammonium bromide, a versatile quaternary ammonium salt, and its applications as a pivotal reagent in modern material science. Designed for researchers, chemists, and drug development professionals, these notes elucidate the underlying mechanisms and provide actionable protocols for its effective implementation in the laboratory.

Introduction: A Multifaceted Reagent

This compound, hereafter referred to as BTEAB, is a quaternary ammonium salt recognized for its utility in a range of chemical processes.[1] Its molecular structure, featuring a positively charged nitrogen atom bonded to three ethyl groups and one butyl group, imparts a unique combination of ionic and organic characteristics. This amphiphilic nature is the cornerstone of its efficacy in diverse applications, from facilitating reactions at the interface of immiscible liquids to templating the growth of nanoscale materials.[1][2] BTEAB is a white crystalline powder soluble in water and is noted to be hygroscopic.[1][3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms Butyltriethylammonium bromide, Triethyl N-butylammonium bromide[1]
CAS Number 13028-69-8[1][6]
Molecular Formula C₁₀H₂₄BrN[1][6][7]
Molecular Weight 238.21 g/mol [1][6][7]
Appearance White crystalline powder[1]
Melting Point 210-214 °C[1]
Solubility Soluble in water[4][5]
Key Characteristics Hygroscopic, Air sensitive[3][5]

Core Applications in Material Science

BTEAB's utility in material science stems primarily from its function as a phase-transfer catalyst and a structure-directing agent in nanoparticle synthesis.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that enables or accelerates reactions between reactants located in different, immiscible phases (typically aqueous and organic).[2] Many ionic reactants (e.g., inorganic salts) are soluble in water but insoluble in organic solvents where the substrate is dissolved. BTEAB acts as a shuttle, transporting the aqueous-phase reactant into the organic phase, thereby allowing the reaction to proceed.[1][2]

Mechanism of Action: The BTEAB cation ([CH₃(CH₂)₃N(CH₂CH₃)₃]⁺) pairs with the reactant anion from the aqueous phase. The resulting ion pair has sufficient lipophilicity from its alkyl chains to dissolve in the organic solvent. Once in the organic phase, the anion is poorly solvated and highly reactive, leading to a significant increase in reaction rate. After the reaction, the BTEAB cation shuttles the product anion back to the aqueous phase or exchanges it for another reactant anion, completing the catalytic cycle.

PTC_Mechanism cluster_catalyst Catalyst Cycle A_aq Reactant Anion (X⁻) in Water BTEAB_X [BTEAB⁺X⁻]org A_aq->BTEAB_X Ion Exchange at Interface P_aq Product Anion (Y⁻) in Water B_org Organic Substrate (R-Y) Product_org Product (R-X) B_org->Product_org Reaction BTEAB_Y [BTEAB⁺Y⁻]org Product_org->BTEAB_Y Forms Product Ion Pair BTEAB_Br BTEAB⁺Br⁻ BTEAB_X->B_org Crosses Phase Boundary BTEAB_Y->P_aq Returns to Aqueous Phase for Ion Exchange

Caption: Mechanism of this compound as a Phase-Transfer Catalyst.

Protocol 2.1.1: PTC-Mediated Synthesis of an Ether Linkage

This protocol demonstrates the synthesis of benzyl phenyl ether from phenol and benzyl bromide, a classic Williamson ether synthesis that is inefficient without a phase-transfer catalyst.

Materials:

  • Phenol

  • Benzyl bromide

  • Sodium hydroxide (NaOH)

  • This compound (BTEAB)

  • Toluene

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of NaOH in 50 mL of deionized water.

  • Aqueous Phase Preparation: Add 9.4 g (0.1 mol) of phenol to the NaOH solution and stir until a clear solution of sodium phenoxide is formed.

  • Organic Phase and Catalyst Addition: To the flask, add 50 mL of toluene, followed by 17.1 g (0.1 mol) of benzyl bromide. Finally, add 0.48 g (0.002 mol, 2 mol%) of BTEAB.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring. The vigorous agitation is crucial to maximize the interfacial area between the two phases.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), sampling from the organic layer every hour. The disappearance of the benzyl bromide spot indicates reaction completion (typically 3-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. The layers should be distinct.

    • Separate the lower aqueous layer and discard it.

    • Wash the organic layer twice with 50 mL of 5% NaOH solution to remove any unreacted phenol.

    • Wash the organic layer once with 50 mL of deionized water, followed by 50 mL of brine to remove residual water.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude benzyl phenyl ether.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from ethanol if necessary.

Causality & Insights:

  • Why BTEAB? Without BTEAB, the sodium phenoxide (in the aqueous phase) and benzyl bromide (in the organic phase) cannot react effectively. BTEAB transports the phenoxide anion into the toluene phase to react.

  • Why vigorous stirring? This increases the surface area between the phases, accelerating the rate of ion exchange and thus the overall reaction rate.

  • Why wash with NaOH? This step ensures the complete removal of acidic phenol starting material from the desired ether product.

Nanoparticle Synthesis and Stabilization

Quaternary ammonium salts like BTEAB can act as capping agents or stabilizers in the synthesis of metallic and metal oxide nanoparticles.[8][9][10] The cationic headgroup adsorbs onto the nanoparticle surface, while the hydrophobic alkyl chains provide a steric barrier, preventing aggregation and allowing for control over particle size and dispersibility in various solvents.

Protocol 2.2.1: Synthesis of BTEAB-Stabilized Gold Nanoparticles (AuNPs)

This protocol is adapted from common seed-mediated synthesis methods, using BTEAB as the primary stabilizing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (NaBH₄), ice-cold solution

  • L-Ascorbic acid

  • This compound (BTEAB)

  • Deionized water (18.2 MΩ·cm)

Procedure:

Part A: Seed Particle Synthesis

  • Prepare a 100 mL solution of 0.25 mM HAuCl₄ in a 250 mL flask.

  • Add 1.0 mL of 0.1 M BTEAB solution and stir.

  • Rapidly inject 0.6 mL of freshly prepared, ice-cold 0.1 M NaBH₄ solution under vigorous stirring.

  • The solution color will change to a brownish-yellow, indicating the formation of small seed nanoparticles. Continue stirring for 5 minutes and then let the solution age for at least 2 hours.

Part B: Growth of Nanoparticles

  • Prepare a growth solution by adding 5.0 mL of 10 mM HAuCl₄ and 10 mL of 0.1 M BTEAB to 85 mL of deionized water in a 250 mL flask. The solution will be a bright yellow.

  • Add 0.5 mL of 0.1 M L-ascorbic acid. The solution will turn colorless as Au(III) is reduced to Au(I).

  • Initiate growth by adding 120 µL of the aged seed solution to the growth solution.

  • Stir gently for 10 minutes. The color of the solution will gradually change to a deep red or purple, depending on the final particle size and shape.

Characterization:

  • UV-Vis Spectroscopy: Confirm the formation of AuNPs by observing the Surface Plasmon Resonance (SPR) peak, typically between 520-550 nm for spherical particles.

  • Transmission Electron Microscopy (TEM): Visualize the size, shape, and monodispersity of the synthesized nanoparticles.

Nanoparticle_Workflow cluster_seed Part A: Seed Synthesis cluster_growth Part B: Particle Growth cluster_char Characterization A1 Mix HAuCl₄ and BTEAB A2 Inject ice-cold NaBH₄ A1->A2 A3 Stir and Age (2 hours) A2->A3 B3 Inject Seed Solution A3->B3 Aged Seeds B1 Prepare Growth Solution (HAuCl₄, BTEAB) B2 Add Ascorbic Acid (Reduction to Au(I)) B1->B2 B2->B3 B4 Stir and observe color change B3->B4 C1 UV-Vis Spectroscopy (Confirm SPR peak) B4->C1 C2 TEM Analysis (Size, Shape, Dispersity) B4->C2

Caption: Workflow for the synthesis and characterization of BTEAB-stabilized gold nanoparticles.

Safety, Handling, and Storage

Proper handling of BTEAB is essential to ensure laboratory safety.

Table 2: GHS Hazard Information

Hazard ClassStatementPrecautionary CodesSource
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352[7][11]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338[7][11]
Respiratory Irritation May cause respiratory irritationP261, P304+P340[3][5]

Handling:

  • Use in a well-ventilated area or a chemical fume hood.[3][11]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][11]

  • Avoid breathing dust.[3]

  • Wash hands thoroughly after handling.[3][11]

Storage:

  • BTEAB is hygroscopic and air-sensitive.[3][5]

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Keep in a cool, dry place away from moisture and oxidizing agents.[3][12]

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][11]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[3][11]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[3][11]

Conclusion

This compound is a highly effective and versatile reagent with significant applications in material science. Its ability to function as a phase-transfer catalyst opens avenues for synthesizing complex polymers and organic materials under mild conditions. Furthermore, its role as a capping and stabilizing agent is invaluable in the burgeoning field of nanotechnology. By understanding the principles behind its reactivity and adhering to the protocols and safety guidelines outlined in this document, researchers can confidently leverage BTEAB to advance their material science objectives. Other documented uses in electrochemistry and biotechnology further underscore its importance as a foundational chemical for scientific innovation.[1]

References

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  • Synthesis and Self-Assembly of Cetyltrimethylammonium Bromide-Capped Gold Nanoparticles - ResearchGate. [Link]

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Application Notes and Protocols for the Recycling of (1-Butyl)triethylammonium Bromide Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Catalyst Recycling in Sustainable Chemistry

(1-Butyl)triethylammonium bromide is a versatile quaternary ammonium salt that serves as an efficient phase-transfer catalyst (PTC) in a multitude of organic syntheses.[1] Its utility in facilitating reactions between immiscible phases is well-established, enhancing reaction rates and yields in processes vital to the pharmaceutical and chemical industries.[1] However, the economic and environmental imperatives of modern chemistry demand not only effective catalysts but also sustainable catalytic processes. The recovery and reuse of catalysts like this compound are paramount to reducing waste, minimizing environmental impact, and improving the overall cost-effectiveness of synthetic routes.[2][3]

This comprehensive guide provides detailed application notes and protocols for the recycling of this compound. We will delve into the fundamental principles behind various recovery techniques, offering step-by-step methodologies and expert insights into their practical application. The focus is on providing robust, self-validating systems that ensure the integrity and activity of the recycled catalyst.

Core Principles of this compound Recovery

The recyclability of this compound hinges on its physicochemical properties, primarily its solubility characteristics. As a quaternary ammonium salt, it is soluble in water and polar organic solvents.[4] This property is key to its function as a phase-transfer catalyst and also forms the basis for its recovery from a reaction mixture. The recycling strategies outlined below leverage the ability to manipulate the catalyst's partitioning between aqueous and organic phases.

Technique 1: Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone technique for the recovery of water-soluble catalysts from organic reaction mixtures.[5] This method relies on the differential solubility of the catalyst and the desired product in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[6]

Causality of Experimental Choices

The choice of extraction solvent and the manipulation of the aqueous phase's pH are critical. Water is the primary choice for the extracting phase due to the high solubility of this compound.[4] Adjusting the pH of the aqueous phase can further enhance the separation. For instance, in reactions where the organic product is sensitive to acidic or basic conditions, a neutral water wash is employed. However, if the product is stable, altering the pH can improve the partitioning of byproducts, leaving the catalyst in the aqueous phase.

Experimental Protocol: Post-Reaction Catalyst Extraction
  • Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature. If necessary, quench the reaction with a suitable reagent.

  • Initial Aqueous Wash:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of deionized water.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[6]

    • Allow the layers to separate. The this compound will preferentially partition into the aqueous layer.

    • Drain the lower aqueous layer into a clean collection flask.

  • Repeated Extractions: Repeat the extraction of the organic layer with fresh portions of deionized water (typically 2-3 times) to ensure maximum recovery of the catalyst. Combine all aqueous extracts.

  • Back-Extraction (Optional): To remove any organic impurities from the combined aqueous extracts, a back-extraction can be performed.

    • Wash the combined aqueous phase with a small volume of a non-polar organic solvent (e.g., hexane or diethyl ether) in a clean separatory funnel.

    • Discard the organic layer.

  • Catalyst Solution Concentration: The resulting aqueous solution contains the recovered this compound. This solution can often be reused directly in subsequent reactions if the water content is not detrimental. Alternatively, the water can be removed under reduced pressure using a rotary evaporator to obtain the solid catalyst.

Workflow for Liquid-Liquid Extraction

G cluster_0 Post-Reaction Workup cluster_1 Catalyst Recovery & Reuse A Reaction Mixture (Organic Product + Catalyst) B Add Deionized Water A->B C Vigorous Mixing & Separation B->C D Separate Aqueous Layer (Catalyst Solution) C->D E Organic Layer (Product) C->E F Combined Aqueous Extracts G Concentration (Rotary Evaporation) F->G I Direct Reuse of Aqueous Solution F->I H Recycled Catalyst G->H

Caption: Workflow for Catalyst Recycling via Liquid-Liquid Extraction.

Technique 2: pH-Responsive Precipitation

This technique offers an elegant and often more economical approach to catalyst recovery by inducing its precipitation from the reaction mixture through a change in pH.[7] This method is particularly effective for quaternary ammonium salts.

Causality of Experimental Choices

The underlying principle is the conversion of the quaternary ammonium salt into its hydroxide form, which is often less soluble and can separate as an oily phase or a solid.[7] The addition of a strong base, such as sodium hydroxide, to the aqueous solution containing the catalyst triggers this transformation. The amount of base added is a critical parameter; enough must be added to raise the pH sufficiently to induce separation.

Experimental Protocol: Base-Induced Catalyst Separation
  • Initial Separation: After the reaction, allow the mixture to settle. If a distinct catalyst-rich phase forms at the interface between the organic and aqueous layers, carefully separate the upper organic product layer by decantation.[7]

  • Dissolution of Catalyst Phase: To the remaining aqueous and catalyst phases, add a minimal amount of fresh water (e.g., 2-10 mL per mL of the catalyst phase) to completely dissolve the quaternary ammonium salt.[7]

  • Base Addition and Precipitation:

    • Transfer the resulting aqueous solution to a beaker with stirring.

    • Slowly add a concentrated solution of a strong base (e.g., 50% w/w sodium hydroxide) while monitoring the pH.

    • Continue adding the base until the (1-Butyl)triethylammonium hydroxide begins to separate as an oily upper layer or a precipitate.

  • Isolation of the Catalyst:

    • The oily catalyst layer can be separated by decantation or with a separatory funnel.

    • If a solid precipitate forms, it can be collected by filtration.

  • Washing and Drying: Wash the isolated catalyst with a small amount of cold deionized water to remove any residual base or salts. Dry the catalyst under vacuum.

Logical Relationship in pH-Responsive Precipitation

G A Aqueous Catalyst Solution (R4N+Br-) B Add Strong Base (e.g., NaOH) A->B C pH Increase B->C D Formation of R4N+OH- C->D E Decreased Solubility D->E F Phase Separation (Oily Layer or Precipitate) E->F G Isolated Recycled Catalyst F->G

Caption: Logical Flow of pH-Responsive Catalyst Precipitation.

Technique 3: Membrane Filtration (Nanofiltration)

Membrane filtration, specifically nanofiltration, presents a technologically advanced method for separating and recycling phase-transfer catalysts.[8] This technique is particularly advantageous for continuous processes and for catalysts with a sufficiently large molecular size.

Causality of Experimental Choices

Nanofiltration membranes are designed to retain molecules within a specific size range. The success of this method depends on the selection of a membrane with a molecular weight cut-off (MWCO) that allows the passage of solvent and smaller product molecules while retaining the larger catalyst molecules.[8] The choice of solvent is also crucial, as it must be compatible with the membrane material.

Experimental Protocol: Nanofiltration-Based Catalyst Recovery
  • System Setup:

    • Select a solvent-resistant nanofiltration membrane with an appropriate MWCO. For this compound (MW: 238.21 g/mol ), a membrane with a low MWCO would be required.

    • Install the membrane in a cross-flow filtration setup.

  • Filtration Process:

    • After the reaction, dilute the reaction mixture with a suitable solvent if necessary to reduce viscosity.

    • Pump the solution through the nanofiltration unit.

    • The permeate, containing the product and solvent, is collected.

    • The retentate, which is a concentrated solution of the catalyst, is recycled back to the reaction vessel.

  • Catalyst Reuse: The concentrated catalyst solution in the retentate can be directly reused in the next reaction cycle.

Data on Catalyst Retention using Nanofiltration
CatalystMembrane TypeSolventCatalyst Retention (%)Reference
Tetraoctylammonium bromideMPF-50Toluene>99[8]

Note: This data is for a larger quaternary ammonium salt and serves as an illustration of the potential of nanofiltration. The retention of this compound would need to be determined empirically with a suitable low MWCO membrane.

Validation of Recycled Catalyst Activity

A critical step in any recycling protocol is to validate the activity of the recovered catalyst. This ensures that the recycling process has not led to significant degradation or contamination that would impair its performance.

Protocol for Activity Validation
  • Standard Reaction: Perform a well-characterized reaction using fresh this compound under standard conditions. Monitor the reaction progress and determine the yield and reaction time.

  • Recycled Catalyst Reaction: Repeat the same reaction under identical conditions using the recycled catalyst at the same molar loading.

  • Comparative Analysis: Compare the reaction profile, yield, and purity of the product obtained with the fresh and recycled catalyst. A minimal difference in performance indicates successful recycling.

Conclusion: Towards a Circular Catalyst Economy

The implementation of effective recycling strategies for this compound is a significant step towards more sustainable and economically viable chemical manufacturing. The techniques of liquid-liquid extraction, pH-responsive precipitation, and membrane filtration each offer distinct advantages depending on the specific reaction system and scale of operation. By carefully selecting and optimizing a recycling protocol, researchers and drug development professionals can significantly reduce waste and operational costs, contributing to the principles of green chemistry.

References

Sources

(1-Butyl)triethylammonium bromide in the preparation of ionic polymers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (1-Butyl)triethylammonium Bromide in the Preparation of Ionic Polymers

Authored by: A Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis and application of ionic polymers. We will move beyond simple procedural outlines to explore the underlying chemical principles, justify experimental choices, and provide validated protocols for practical implementation.

Introduction: The Strategic Importance of Quaternary Ammonium Salts in Polymer Science

Ionic polymers, macromolecules bearing charged functional groups, are at the forefront of materials science, finding applications in fields ranging from antimicrobial coatings to advanced drug delivery systems.[1][2] The unique properties of these polymers—such as their water solubility, electrostatic interaction capabilities, and responsiveness to environmental stimuli—are dictated by the nature and density of their ionic moieties.[1]

Quaternary ammonium (QA) salts are a cornerstone in the design of cationic polymers due to their permanent positive charge, which is independent of pH, and their high stability.[3][4] Among these, this compound is a versatile compound. Its structure, featuring a balance of ethyl and butyl groups on the nitrogen center, provides a unique combination of reactivity and lipophilicity. This guide will illuminate its multifaceted roles: not merely as a structural component, but as a critical enabler of polymerization through mechanisms like phase transfer catalysis.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 13028-69-8[5]
Molecular Formula C₁₀H₂₄BrN[5]
Molecular Weight 238.21 g/mol [5]
Appearance White Solid[6]
Melting Point 212-215 °C[5]
Primary Function Phase Transfer Catalyst, Synthetic Reagent[4][5]

Core Mechanistic Roles in Polymer Synthesis

This compound can be leveraged in several distinct ways to create ionic polymers. The choice of strategy depends on the desired polymer architecture and properties.

As a Precursor for Polymerizable Monomers via the Menschutkin Reaction

The most direct way to incorporate the (1-Butyl)triethylammonium moiety into a polymer is to first synthesize a monomer that contains this functional group. This is achieved through the Menschutkin reaction, a classic SN2 type bimolecular nucleophilic substitution where a tertiary amine is alkylated by an alkyl halide.[3]

Causality: The reaction involves the lone pair of electrons on the tertiary amine nitrogen attacking the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond.[3] The choice of solvent is critical; polar solvents are typically used to stabilize the charged transition state, thereby increasing the reaction rate.[3]

This "bottom-up" approach ensures a uniform distribution of ionic charges along the polymer backbone, which is crucial for applications requiring consistent charge density.

TertiaryAmine Tertiary Amine Monomer (e.g., Triethylamine-containing acrylate) Menschutkin Menschutkin Reaction (SN2 Mechanism) TertiaryAmine->Menschutkin AlkylHalide 1-Bromobutane AlkylHalide->Menschutkin Monomer Polymerizable Quaternary Ammonium Monomer Menschutkin->Monomer Quaternization Polymerization Radical Polymerization (e.g., using AIBN) Monomer->Polymerization Polymer Ionic Polymer (Pendant Quaternary Ammonium Groups) Polymerization->Polymer

Caption: Synthesis of an ionic polymer via monomer quaternization.

As a Phase Transfer Catalyst (PTC) in Emulsion and Biphasic Polymerization

Many polymerization reactions, particularly radical polymerizations, involve reactants that are soluble in different, immiscible phases. For instance, a water-soluble initiator (like potassium persulfate) may be used to polymerize an oil-soluble monomer (like n-butyl acrylate).[7][8] In such systems, the reaction is extremely sluggish because the reactants cannot interact.[7][8]

This compound excels as a phase transfer catalyst in these scenarios.[4][9] Its quaternary ammonium cation is soluble in the organic phase due to the alkyl groups, while the bromide anion resides in the aqueous phase. The catalyst works by exchanging its anion for the initiator anion (e.g., sulfate radical anion) at the aqueous-organic interface. This new, lipophilic ion pair [(C₄H₉)(C₂H₅)₃N]⁺[SO₄]⁻• is then transported into the organic phase, where it can initiate the polymerization of the monomer.[8][9]

Causality: The effectiveness of a PTC is governed by its lipophilicity.[9] The butyl and ethyl groups on this compound provide sufficient affinity for the organic phase, enabling it to act as an effective "ferry" for the initiator anions, thereby dramatically accelerating the reaction rate.[8][9]

cluster_aqueous Aqueous Phase cluster_organic Organic Phase Initiator Initiator Anion (I⁻) (e.g., S₂O₈²⁻) PTC_aq PTC Cation (Q⁺) (e.g., (Bu)Et₃N⁺) Interface Interface Monomer Monomer (M) PTC_aq->Monomer Q⁺I⁻ Ion Pair Transport Polymer Polymer Chain (P) Monomer->Polymer Initiation & Propagation

Caption: Mechanism of Phase Transfer Catalysis in polymerization.

Application Notes: From Biocides to Smart Materials

The ionic polymers synthesized using this compound or similar QA salts have a wide array of high-value applications.

  • Antimicrobial Materials: Polymers with pendant quaternary ammonium groups are potent antimicrobial agents.[10] The positively charged nitrogen atom interacts with and disrupts the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death. This makes them invaluable for developing self-disinfecting surfaces, antimicrobial coatings for medical devices, and biocidal textiles.[10]

  • CO₂-Responsive Gels: Polymers containing tertiary amine groups can be designed to be "CO₂-responsive." In an aqueous environment, bubbling CO₂ forms carbonic acid, which protonates the tertiary amines to form quaternary ammonium salts.[11] This charge generation leads to electrostatic interactions and significant changes in the polymer's conformation and viscosity. This principle is applied in enhanced oil recovery, where such gels can be injected into reservoirs to plug high-permeability channels and divert flow to improve oil sweep efficiency.[11]

  • Ionic Liquid Gels and Membranes: Quaternary ammonium salts, including this compound, are precursors to or components of ionic liquids (ILs).[12][13] When incorporated into a polymer matrix, they can form ion-gels or polymer-in-IL electrolytes. These materials exhibit high ionic conductivity, thermal stability, and low vapor pressure, making them suitable for applications in batteries, sensors, and gas separation membranes.[12]

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform their own optimizations based on specific monomers and desired polymer characteristics.

Protocol 1: Synthesis of an Ionic Polymer via Post-Polymerization Quaternization

This protocol describes a two-step process: first, the synthesis of a polymer containing tertiary amine groups, and second, the quaternization of these groups with an alkyl halide. This method is advantageous when the quaternary ammonium monomer is difficult to synthesize or polymerize directly.

Step 1: Synthesis of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)

  • Reagents & Materials:

    • 2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed

    • Azobisisobutyronitrile (AIBN)

    • Anhydrous Toluene

    • Methanol

    • Diethyl ether

    • Schlenk flask, magnetic stirrer, condenser, nitrogen inlet

  • Procedure:

    • In a 250 mL Schlenk flask, dissolve DMAEMA (15.7 g, 0.1 mol) in anhydrous toluene (100 mL).

    • Add AIBN (0.164 g, 1 mmol) to the solution.

    • De-gas the solution by three freeze-pump-thaw cycles or by bubbling with dry nitrogen for 30 minutes. Causality: Oxygen is a radical scavenger and will inhibit the polymerization.

    • Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir for 24 hours.

    • Cool the reaction to room temperature. The polymer will precipitate or the solution will become highly viscous.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold diethyl ether (800 mL) with vigorous stirring.

    • Collect the white polymer precipitate by filtration, wash with diethyl ether, and dry under vacuum at 40°C to a constant weight.

Step 2: Quaternization of PDMAEMA with 1-Bromobutane

  • Reagents & Materials:

    • PDMAEMA (from Step 1)

    • 1-Bromobutane

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

  • Procedure:

    • Dissolve the dried PDMAEMA (e.g., 7.85 g, 50 mmol of monomer units) in anhydrous DMF (100 mL) in a round-bottom flask.

    • Add 1-bromobutane (8.22 g, 60 mmol, 1.2 equivalents). Causality: A slight excess of the alkylating agent ensures complete quaternization.

    • Heat the mixture to 60°C and stir for 48 hours under a nitrogen atmosphere.

    • Cool the solution and precipitate the resulting ionic polymer into a large excess of diethyl ether.

    • Collect the product by filtration, wash thoroughly with diethyl ether to remove unreacted 1-bromobutane and DMF, and dry under vacuum at 50°C.

    • Characterize the final product using ¹H NMR (to confirm the appearance of new peaks corresponding to the butyl group and a downfield shift of the N-methyl protons) and FTIR.

Start Start: Synthesize Polymer with Tertiary Amine Dissolve Dissolve Polymer in Anhydrous Solvent (DMF) Start->Dissolve AddHalide Add Excess Alkyl Halide (e.g., 1-Bromobutane) Dissolve->AddHalide React Heat and Stir under N₂ (e.g., 60°C, 48h) AddHalide->React Precipitate Precipitate Product in Anti-Solvent (Diethyl Ether) React->Precipitate Filter Filter, Wash, and Dry Polymer Precipitate->Filter End End: Characterize Ionic Polymer Filter->End

Caption: Workflow for post-polymerization quaternization.

Protocol 2: Phase Transfer Catalyzed Radical Polymerization of n-Butyl Acrylate

This protocol demonstrates the use of this compound to facilitate the polymerization of an organic-soluble monomer with a water-soluble initiator.

  • Reagents & Materials:

    • n-Butyl acrylate (n-BA), inhibitor removed

    • Potassium persulfate (KPS)

    • This compound

    • Ethyl acetate

    • Deionized water

    • Methanol

    • Three-neck flask, condenser, mechanical stirrer, nitrogen inlet, heating mantle

  • Procedure:

    • Set up a 500 mL three-neck flask with a mechanical stirrer, condenser, and nitrogen inlet.

    • Charge the flask with deionized water (150 mL) and ethyl acetate (100 mL) to create the biphasic system.

    • Dissolve the initiator, KPS (0.5 g), in the aqueous phase.

    • Dissolve the monomer, n-BA (50 g), and the PTC, this compound (1.0 g), in the organic ethyl acetate phase.

    • Purge the entire system with nitrogen for 30 minutes while stirring gently.

    • Increase the stirring speed to create a fine emulsion (e.g., 300-400 RPM). Causality: Vigorous stirring is essential to maximize the interfacial surface area where the phase transfer occurs.

    • Heat the reaction to 60°C and maintain for 6 hours.[7]

    • Stop the reaction by cooling the flask in an ice bath.

    • Separate the organic layer using a separatory funnel.

    • Precipitate the polymer (poly(n-butyl acrylate)) by pouring the organic layer into a large excess of cold methanol.

    • Filter the polymer and dry under vacuum at 50°C to a constant weight.

Conclusion and Future Outlook

This compound is a powerful and versatile tool in the synthesis of advanced ionic polymers. Its utility as both a monomer precursor via the Menschutkin reaction and as a phase transfer catalyst for biphasic systems provides multiple pathways to create tailored macromolecules. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the vast potential of these materials in drug development, antimicrobial technologies, and smart materials engineering. Future work will likely focus on designing more complex polymer architectures (e.g., block copolymers and star polymers) and leveraging the unique properties of these ionic systems for even more sophisticated applications.

References

  • Kasper, J. R., et al. (2019).
  • MDPI. (n.d.). Development of the CO2-Resistant Gel by Designing a Novel CO2-Responsive Polymer for Channel Control in Low-Permeability Reservoirs. MDPI.
  • MDPI. (n.d.).
  • NIH. (n.d.). Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. NIH.
  • NIH. (2021).
  • MDPI. (n.d.).
  • Murugesan, V., & Umapathy, M. J. (2016). Phase transfer catalyst aided radical polymerization of n-butyl acrylate in two-phase system: a kinetic study.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Wikipedia. (n.d.).
  • SciSpace. (2016). Phase transfer catalyst aided radical polymerization of n-butyl acrylate in two-phase system: a kinetic study. SciSpace.
  • Benchchem. (n.d.).
  • IntechOpen. (2011).
  • ChemicalBook. (n.d.). This compound) Product Description. ChemicalBook.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with (1-Butyl)triethylammonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Welcome to the technical support resource for (1-Butyl)triethylammonium bromide (TBABr). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines fundamental principles with practical, field-tested advice. This document is structured in a question-and-answer format to directly address the challenges you may encounter during experimental work.

Part 1: Fundamentals & Catalyst Selection

Q1: What is this compound and what is its primary role in a reaction?

This compound, often abbreviated as TBABr or BuEt₃NBr, is a quaternary ammonium salt.[1] Its primary and most celebrated role in organic synthesis is as a Phase-Transfer Catalyst (PTC) .[2][3]

In many industrially relevant reactions, the reactants are located in two immiscible phases, typically an aqueous phase and an organic phase. For example, an inorganic nucleophile (like sodium cyanide) may be soluble only in water, while the organic substrate (like an alkyl halide) is soluble only in a non-polar organic solvent.[4] Under normal conditions, the reaction is infinitesimally slow because the reactants cannot interact.

A PTC, like TBABr, acts as a shuttle. It transports a reactant from one phase into the other, enabling the reaction to proceed at a dramatically accelerated rate.[5] This avoids the need for harsh conditions or expensive, anhydrous polar aprotic solvents.[4]

Q2: How does this compound work on a mechanistic level?

TBABr functions via the "Starks extraction mechanism," a cornerstone of phase-transfer catalysis.[6] The catalytic cycle involves the quaternary ammonium cation (Q⁺), which is BuEt₃N⁺ in this case, escorting an anion between the aqueous and organic phases.

The process can be broken down into four key steps:

  • Anion Exchange: In the aqueous phase, the catalyst's bromide anion (Br⁻) is exchanged for the reactant anion (Y⁻) from the inorganic salt (e.g., NaY). This forms a new, lipophilic ion pair, [BuEt₃N]⁺Y⁻.[6]

  • Phase Transfer (Aqueous to Organic): The bulky, organic alkyl groups (one butyl, three ethyl) on the nitrogen atom render the [BuEt₃N]⁺ cation soluble in the organic phase. This allows the entire ion pair, [BuEt₃N]⁺Y⁻, to migrate across the phase boundary into the organic layer.[7]

  • Intrinsic Reaction: In the organic phase, the reactant anion (Y⁻) is poorly solvated and only loosely associated with the large [BuEt₃N]⁺ cation. This makes it a highly reactive, "naked" anion, which rapidly reacts with the organic substrate (RX) to form the product (RY) and a new catalyst-anion pair, [BuEt₃N]⁺X⁻.[7][8]

  • Phase Transfer (Organic to Aqueous): The catalyst, now paired with the leaving group anion (X⁻), migrates back to the aqueous phase to begin the cycle anew.[6]

This continuous cycle, requiring only a catalytic amount of TBABr, facilitates a reaction that would otherwise not occur.[5]

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_reaction [BuEt₃N]⁺Y⁻ + RX → RY + [BuEt₃N]⁺X⁻ (Intrinsic Reaction) aq_reaction [BuEt₃N]⁺X⁻ + Na⁺Y⁻ → [BuEt₃N]⁺Y⁻ + Na⁺X⁻ (Anion Exchange) org_reaction->aq_reaction 2. Return to Aqueous Phase aq_reaction->org_reaction 1. Transfer to Organic Phase interface << Interface >> caption Fig 1. The Phase-Transfer Catalysis Cycle.

Caption: The catalytic cycle of this compound.

Q3: Why choose this compound over other quaternary ammonium salts like Tetrabutylammonium bromide (TBAB)?

The choice of catalyst is critical and depends on the specific reaction system. The efficacy of a quaternary ammonium salt is governed by its lipophilicity, which determines its partitioning behavior between the two phases.[9]

CatalystStructureKey CharacteristicsOptimal Use Case
This compound (BuEt₃NBr) Asymmetric, smaller cationModerate lipophilicity. Good balance between organic and aqueous phase solubility.General-purpose PTC for a wide range of reactions. Its balanced partitioning ensures it can efficiently cycle between phases.
Tetrabutylammonium bromide (TBAB) Symmetric, larger cationHigh lipophilicity. Partitions strongly into the organic phase.[9]Reactions where the rate-limiting step is the intrinsic reaction in the organic phase, and a very "naked" anion is required. Can be slow to return to the aqueous phase.
Tetraethylammonium bromide (TEAB) Symmetric, smaller cationLower lipophilicity. Higher water solubility.Reactions where the organic phase is relatively polar, or when faster cycling is needed and high organic solubility is less critical.

Expert Insight: this compound often represents a "sweet spot." Its structure provides sufficient lipophilicity to carry anions into common organic solvents like toluene or dichloromethane, but it is not so lipophilic that it becomes sequestered in the organic phase. This ensures efficient cycling, which is paramount for catalytic turnover. For initial reaction screening, its balanced properties make it an excellent starting point.[2][9]

Part 2: General Reaction Setup & Optimization

Q4: I'm setting up a new phase-transfer reaction. What are the critical parameters to optimize for this compound?

Optimizing a PTC reaction involves a multi-parameter approach. The following are the most critical factors to consider, in order of typical importance:

  • Agitation (Stirring Speed): This is the most frequently underestimated parameter. The reaction occurs at the interface between the two liquid phases. Vigorous stirring is essential to maximize the interfacial surface area, which directly increases the rate of anion transfer.[7][8] If your reaction is slow, before changing temperature or concentration, ensure your stirring is at a maximum safe speed to create a fine emulsion.

  • Solvent System: The choice of the organic solvent is crucial. It must dissolve the organic substrate but should be immiscible with the aqueous phase. Common choices include toluene, chlorobenzene, dichloromethane, and hexane. The solvent also influences the solubility of the [BuEt₃N]⁺Y⁻ ion pair.

  • Concentration of Aqueous Reactant: The anion exchange step is an equilibrium process. Using a saturated or highly concentrated aqueous solution of the inorganic salt (e.g., NaCN, NaOH) pushes the equilibrium towards the formation of the catalyst-reactant ion pair, increasing its concentration at the interface and boosting the transfer rate into the organic phase.[7]

  • Catalyst Loading: Typically, 1–10 mol% of the catalyst relative to the limiting reagent is sufficient. Starting with 5 mol% is a good practice. Increasing the catalyst concentration can increase the rate, but only up to a point where another step (like the intrinsic reaction or interfacial transfer) becomes rate-limiting.[10]

  • Temperature: While higher temperatures generally increase reaction rates, PTC reactions can sometimes be less sensitive to temperature than homogeneous reactions, especially if the mass transfer between phases is the bottleneck.[11] Optimize temperature only after addressing agitation and concentration.

Q5: What are the typical solubility and stability characteristics I should be aware of?

Solubility:

  • This compound is readily soluble in water .[3][12][13]

  • It is also soluble in polar organic solvents like ethanol and chloroform.[14]

  • Its solubility in non-polar organic solvents (like toluene or hexane) is limited, but the formation of the ion pair with the reactant anion typically enhances its organic phase solubility.

SolventSolubility of BuEt₃NBr
WaterHigh[12]
EthanolSoluble[14]
ChloroformSoluble[14]
AcetoneSoluble[15]
TolueneSlightly Soluble
HexanePoorly Soluble

Stability & Handling:

  • Hygroscopic: The salt readily absorbs moisture from the air.[12][13] It should be stored in a tightly sealed container under an inert gas (like nitrogen or argon) in a dry place.[12]

  • Thermal Stability: It is thermally stable, with a melting point of 212-215°C.[3][16] However, prolonged heating at very high temperatures, especially under strongly basic conditions, can lead to decomposition, potentially via Hofmann elimination.[17]

  • Chemical Stability: It is stable under most reaction conditions but should be kept away from strong oxidizing agents.[12]

Part 3: Troubleshooting Common Issues

Q6: My reaction is very slow or has stalled completely. What are the most likely causes and how do I fix them?

A slow or stalled reaction is the most common issue in PTC. A systematic troubleshooting approach is key.

Troubleshooting_Workflow start Low Yield / Slow Reaction q1 Is stirring vigorous enough to create an emulsion? start->q1 a1_no Increase stir rate to maximum safe speed. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is the aqueous phase saturated with the reactant salt? a1_yes->q2 a2_no Increase salt concentration. Minimal water is often better. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Is the catalyst loading sufficient (e.g., >2 mol%)? a2_yes->q3 a3_no Increase catalyst loading to 5-10 mol%. q3->a3_no No a3_yes Yes q3->a3_yes Yes q4 Could the catalyst be poisoned (e.g., by specific anions)? a3_yes->q4 a4_yes Consider catalyst structure. Some anions bind irreversibly. q4->a4_yes Yes a4_no No q4->a4_no No end_node Consider optimizing temperature or changing solvent system. a4_no->end_node

Caption: Troubleshooting workflow for low-yield PTC reactions.

Detailed Troubleshooting Steps:

  • Check Agitation First: As per the workflow, insufficient interfacial area is the primary suspect. The two phases must be intimately mixed.[7]

  • Verify Aqueous Phase Concentration: A dilute aqueous phase will not provide a sufficient driving force for the anion exchange. The goal is to maximize the activity of the reactant anion in the aqueous phase.[7]

  • Increase Catalyst Loading: If the reaction is intrinsically fast, the overall rate may be limited by the amount of available catalyst shuttling the ions. Try increasing the loading to 10 mol%.

  • Evaluate for Catalyst Poisoning: Some anions can form extremely strong ion pairs with the quaternary ammonium cation, effectively taking the catalyst out of the cycle. For example, if your reaction generates iodide ions, they can sometimes be more difficult to displace from the catalyst than other halides, a phenomenon known as "catalyst poisoning."

  • Increase Temperature: If mass transfer is not the issue, the intrinsic reaction may be slow. Gently increasing the temperature can help overcome the activation energy barrier.

Q7: I am observing unexpected side products. Could the catalyst be responsible?

Yes, while TBABr is generally robust, it can participate in or mediate side reactions under specific conditions:

  • Hofmann Elimination: Under very strong basic conditions (e.g., concentrated NaOH or KOH) and elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination to form an alkene (from one of the alkyl chains) and a tertiary amine. This decomposes the catalyst. If you suspect this, try using a weaker base (like K₂CO₃) or lowering the reaction temperature.[17]

  • Over-Alkylation: In reactions like the N-alkylation of a secondary amine to a tertiary amine, the product tertiary amine can compete with the starting material and react further with the alkylating agent to form a different, undesired quaternary ammonium salt.[18] This is not a reaction of the catalyst itself, but a consequence of the reaction it facilitates. This can sometimes be mitigated by the slow addition of the alkylating agent.[18]

  • Hydrolysis: The catalyst can facilitate the transfer of hydroxide ions (OH⁻) into the organic phase, which can lead to the saponification of ester groups or hydrolysis of other sensitive functionalities on your substrate or product.

Experimental Protocol: Testing for Catalyst Decomposition If you suspect catalyst decomposition is leading to side products or stalling your reaction, you can perform a simple control experiment.

  • Setup: Run the reaction under your standard conditions but without the organic substrate.

  • Analysis: After the standard reaction time, work up the reaction mixture. Extract the organic phase and analyze by GC-MS or LC-MS.

  • Interpretation: The presence of triethylamine or other degradation products would confirm catalyst instability under your reaction conditions.

Part 4: Post-Reaction Handling

Q8: How do I efficiently remove this compound from my reaction mixture after completion?

Because TBABr is a salt, its removal is typically straightforward, leveraging its high water solubility.

Standard Protocol: Aqueous Wash

  • Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with the organic solvent used in the reaction (e.g., toluene, ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel and wash it several times with water or brine (saturated NaCl solution). The TBABr will preferentially partition into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, now free of the catalyst, can be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.

Troubleshooting Removal:

  • If your product has some water solubility: Emulsions can form, especially if your product has surfactant-like properties. Breaking emulsions can be aided by adding brine or by filtering the mixture through a pad of Celite.

  • If your product is highly polar: If simple extraction fails, column chromatography is a reliable alternative. TBABr is very polar and will typically stick to the baseline on silica gel when eluted with common non-polar to moderately polar solvent systems (e.g., hexanes/ethyl acetate).

Q9: Is it possible to recover and recycle the catalyst?

Yes, recycling the catalyst is one of the key advantages of phase-transfer catalysis, aligning with the principles of green chemistry.[4][19] The feasibility depends on the stability of the catalyst under the reaction conditions and the workup procedure.

If the catalyst remains in the aqueous phase after workup (as described in Q8), you can potentially reuse this aqueous solution for subsequent batches.

Protocol: Catalyst Recycling Feasibility Test

  • Isolate Aqueous Phase: After your first reaction, carefully separate and save the combined aqueous washes containing the TBABr.

  • Charge Second Reaction: For the next batch, charge the reactor with fresh organic substrate and solvent.

  • Reuse Aqueous Phase: Instead of using a fresh aqueous solution of your inorganic salt and fresh TBABr, use the saved aqueous layer from the first reaction. You may need to supplement it with additional inorganic salt to account for what was consumed.

  • Monitor Reaction: Compare the reaction profile (e.g., by TLC or GC) to the first batch. A similar reaction rate and final yield indicate that the catalyst was successfully recycled. A significant drop in activity suggests the catalyst was degraded or lost during the workup.[20]

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples from the optimization of the reaction conditions. Retrieved from [Link]

  • Pietrusiewicz, K. M., & Dziuganowska, Z. A. (2021). Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • International Journal of Recent Research Aspects. (2016). Ionic liquids-Useful Reaction Green Solvents for the Future (A Review). Retrieved from [Link]

  • Sistema Fenix. (n.d.). Synthesis of quaternary ammonium salts using batch and continuous technologies. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Weintraub, R. C. (2012). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrabutylammonium bromide. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13028-69-8, this compound. Retrieved from [Link]

  • Preprints.org. (2024). Emerging Trends in Ionic Liquid Formulations: A Critical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic Liquids: The Neglected Issues. Retrieved from [Link]

  • Wikipedia. (n.d.). Ionic liquid. Retrieved from [Link]

  • Ohtani, N., et al. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir. Retrieved from [Link]

  • Liskon Biological. (2025). Applications of Tetrabutylammonium Tribromide in Organic Synthesis. Retrieved from [Link]

  • Ottokemi. (n.d.). This compound, 98%. Retrieved from [Link]

  • PubMed Central. (2019). Ionic Liquids Toxicity—Benefits and Threats. Retrieved from [Link]

  • PubMed Central. (2021). Impact of Tetrabutylammonium on the Oxidation of Bromide by Ozone. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2021). Impact of Tetrabutylammonium on the Oxidation of Bromide by Ozone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Effect of Concentration on Reaction Rates: The Rate Law. Retrieved from [Link]

  • Research Collection. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Retrieved from [Link]

  • ChemBK. (2024). triethylammonium bromide. Retrieved from [Link]

  • ResearchGate. (2014). How can I separate triethylammonium bromide from a reaction mixture?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). The Rate Law: The Effect of Concentration on Reaction Rate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Phase Transfer Catalysis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Phase Transfer Catalysis (PTC). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields in their PTC reactions. Phase transfer catalysis is a powerful and versatile methodology for reacting chemicals located in separate, immiscible phases, often leading to milder reaction conditions, faster rates, and improved selectivity.[1] However, the interplay between the catalyst, solvent system, and reaction kinetics can present unique troubleshooting challenges.

This document provides a structured, in-depth guide to diagnosing and resolving common issues that lead to low product yield. We will move from foundational concepts and initial checks to component-specific problems and advanced diagnostic protocols.

The PTC Catalytic Cycle: Understanding Potential Failure Points

At its core, PTC works by using a catalyst (often a quaternary ammonium or phosphonium salt, Q⁺X⁻) to shuttle a reactant anion (Y⁻) from an aqueous or solid phase into an organic phase where it can react with an organic substrate (RZ).[2][3] A simplified representation of this cycle, known as the Starks' extraction mechanism, is crucial for pinpointing where a reaction might be failing.

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous / Solid Phase org_reaction 3. Reaction RZ + [Q⁺Y⁻]org → RY + [Q⁺Z⁻]org q_z_org [Q⁺Z⁻]org (Used Catalyst) org_reaction->q_z_org Forms Product RY & Used Catalyst step3_fail Failure Point: - Low temperature - Unreactive substrate - 'Naked' anion not reactive enough q_y_org [Q⁺Y⁻]org (Active Catalyst) q_y_org->org_reaction Reacts with Substrate RZ step2_fail Failure Point: - Catalyst not lipophilic enough - Poor organic solvent choice interface ------------------------ Interface ------------------------ q_z_org->interface 4. Transport to Interface step4_fail Failure Point: - Catalyst poisoning (Q⁺Z⁻ too stable) - Catalyst decomposition aq_reactants M⁺Y⁻ (Reactant Anion Source) aq_reactants->interface 1. Anion Pickup aq_products M⁺Z⁻ (Byproduct Salt) interface->q_y_org 2. Transport into Organic Phase interface->aq_products 5. Anion Exchange (Z⁻ for Y⁻) step1_fail Failure Point: - Low Y⁻ concentration - Catalyst poorly hydrophilic

Caption: The Phase Transfer Catalysis Cycle and common failure points.

Low yield can result from a bottleneck at any stage of this cycle. Our troubleshooting will proceed by systematically evaluating each of these potential failure points.

In-Depth Troubleshooting: Component-Specific FAQs

This section addresses specific questions related to each component of your reaction.

2.1 The Phase Transfer Catalyst

The catalyst is the heart of the reaction, and its structure, concentration, and stability are paramount.

Q: Am I using the right type of catalyst?

A: Catalyst selection depends on your reaction's conditions, particularly temperature and the strength of the base.

  • Quaternary Ammonium Salts (Quats): These are the most common and cost-effective catalysts.[4] They are suitable for moderately basic conditions and temperatures generally below 100°C. Above this, they can undergo Hofmann elimination, a common decomposition pathway.[5]

  • Quaternary Phosphonium Salts (Phos): While more expensive, phosphonium salts are significantly more thermally stable than their ammonium counterparts, making them ideal for reactions requiring high temperatures (>100°C). They are, however, less stable in highly basic conditions.[5][6]

  • Crown Ethers & Cryptands: These are powerful catalysts, particularly for solid-liquid PTC, as they can complex alkali metal cations (like K⁺ from K₂CO₃), effectively solubilizing the salt in the organic phase.[2][6] Their high cost and toxicity often limit their use to specific applications where onium salts fail.[2]

Q: My catalyst (a quaternary ammonium salt) seems to be decomposing. What's happening?

A: You are likely observing Hofmann elimination, especially if your reaction is run at high temperatures or under strongly basic conditions. The catalyst degrades into a tertiary amine and an alkene. Consider switching to a more thermally stable quaternary phosphonium salt or running the reaction at a lower temperature.[5]

Q: What does catalyst "poisoning" mean, and could it be affecting my reaction?

A: Catalyst poisoning occurs when the catalyst cation forms an ion pair with an unintended anion that is so stable it refuses to exchange for the desired reactant anion at the interface. This effectively takes the catalyst out of the cycle.

This is a common problem with highly lipophilic (oil-loving) leaving groups or impurities. For example, anions like iodide (I⁻) or tosylate (TsO⁻) are large, soft, and polarizable, and they form very strong ion pairs with the quaternary cation in the organic phase.[7] If your substrate's leaving group is a tosylate, the catalyst may bring it back to the interface as [Q⁺TsO⁻] and fail to exchange it for the reactant anion.

Solution: If you suspect poisoning, consider changing your leaving group. A classic example shows a reaction giving a 95% yield with a mesylate leaving group but only 5% with a tosylate, precisely because of this effect.[7] Bromide is often a better leaving group than iodide in PTC systems for the same reason.

Q: How much catalyst should I use?

A: Catalyst loading is typically between 1-10 mol%.

  • Too Little: An insufficient amount of catalyst can lead to a reaction that is "mass-transfer limited," meaning the rate-limiting step is the physical transport of the anion into the organic phase.[7] Increasing catalyst loading can often solve this.

  • Too Much: Using excessive catalyst is not only uneconomical but can sometimes complicate product purification. In some cases, high concentrations of the catalyst can form aggregates or a "third phase" that may alter reactivity.[8] Start with 2-5 mol% and optimize from there.

2.2 The Biphasic Solvent System

The choice of organic solvent and the composition of the aqueous phase are critical for both the transfer and reactivity of the anion.

Q: How does the organic solvent affect my yield?

A: The organic solvent has a profound effect on the reaction rate. Non-polar solvents (like toluene or hexane) are excellent at promoting reactivity because they do not strongly solvate the anion transferred by the catalyst.[8] This leaves the anion "naked" and highly nucleophilic.

In contrast, polar aprotic solvents (like dichloromethane or acetonitrile) can also be effective. They help solubilize the catalyst ion pair and can accelerate both the transfer and the intrinsic reaction.[8] Protic solvents (like alcohols or water) should be avoided as the organic phase because they will solvate and deactivate the anion through hydrogen bonding.[9]

Q: Is the concentration of my aqueous phase important?

A: Absolutely. For reactions involving an inorganic salt (e.g., NaOH, NaCN), using a highly concentrated or even saturated aqueous solution is highly beneficial.[8] This maximizes the concentration of the desired anion in the aqueous phase, which, by Le Châtelier's principle, pushes the equilibrium of anion exchange at the interface in favor of forming the active catalyst-anion pair [Q⁺Y⁻].[8] Using less water also means the anion is less hydrated, making it easier for the catalyst to extract it from the aqueous phase.[5][8]

2.3 Reaction Conditions & Kinetics

Physical parameters like stirring and temperature control the rate of the reaction and can be the difference between success and failure.

Q: How important is stirring speed? My reaction is just a magnetic stir bar spinning in the flask.

A: For a biphasic reaction, stirring is critically important . The reaction occurs at the interface between the two liquid phases (or at the surface of a solid). The role of stirring is to increase the interfacial surface area, which enhances the rate at which the catalyst can transfer the anion.[1][8]

If your reaction is slow, it may be limited by this mass transfer, not by the intrinsic chemical reactivity. In this state, simply increasing the temperature will not help. You must first ensure mixing is sufficient. A reaction that is independent of stirring speed is said to be under kinetic control.[10]

Q: My reaction is slow. Should I just increase the temperature?

A: Increasing the temperature will increase the intrinsic reaction rate in the organic phase, but it should not be your first step.

  • First, confirm you are not mass-transfer limited. Perform the stirring speed test described in Protocol 2. If the rate does not increase with stirring, then your reaction is kinetically limited, and a temperature increase may be beneficial.

  • Consider catalyst stability. As mentioned, quaternary ammonium salts can decompose at high temperatures.[5] Before increasing the heat, ensure your catalyst can tolerate it. If not, switch to a more stable catalyst like a phosphonium salt.[5][6]

Advanced Diagnostic Protocols

If the basic troubleshooting above does not resolve the issue, a more systematic experimental approach is needed.

Protocol 1: Screening for the Optimal Phase Transfer Catalyst

This protocol helps you quickly identify the most effective catalyst for your specific reaction system.

Objective: To compare the performance of different classes of PTCs under identical reaction conditions.

Methodology:

  • Setup: Prepare 4-5 identical reactions in parallel (e.g., in a multi-well reaction block or parallel synthesis setup). Ensure each vessel has the same substrates, solvents, concentrations, and stir bar size.

  • Catalyst Addition: To each reaction, add a different catalyst (e.g., 2 mol%) from a representative set:

    • Reaction 1 (Control): No catalyst.

    • Reaction 2: Tetrabutylammonium Bromide (TBAB) - A standard, moderately lipophilic "quat."

    • Reaction 3: Aliquat® 336 (Trioctylmethylammonium chloride) - A highly lipophilic "quat," good for extracting anions.[11]

    • Reaction 4: Tetrabutylphosphonium Bromide (TBPB) - A thermally stable "phos" salt.

    • Reaction 5 (Optional): 18-Crown-6 - A crown ether, particularly for solid-liquid systems.[4]

  • Execution: Run all reactions at the desired temperature for a set period (e.g., 2 hours). Ensure the stirring rate is identical and vigorous for all reactions.

  • Analysis: After the set time, quench all reactions simultaneously. Analyze the conversion/yield of each reaction by a suitable method (GC, LC, or ¹H NMR).

  • Interpretation: The catalyst that provides the highest conversion is the best starting point for further optimization.

Protocol 2: Determining if the Reaction is Mass-Transfer Limited (The Stirring Speed Test)

Objective: To determine if the reaction rate is limited by physical mixing or by intrinsic chemical kinetics.

Methodology:

  • Setup: Prepare a single reaction in a flask equipped with an overhead mechanical stirrer and a tachometer to accurately measure RPM. A magnetic stir bar can be used, but its speed is harder to quantify.

  • Execution & Monitoring:

    • Start the reaction at a low stirring speed (e.g., 200 RPM).

    • Take samples at regular intervals (e.g., every 15 minutes) and analyze for product formation to determine the initial reaction rate.

    • Increase the stirring speed to a higher value (e.g., 400 RPM) and repeat the rate measurement.

    • Continue increasing the speed in increments (e.g., 600 RPM, 800 RPM) and measuring the rate at each step.

  • Analysis & Interpretation: Plot the reaction rate (yield/time) versus the stirring speed (RPM).

    • If the rate increases with RPM and then plateaus: The reaction was initially mass-transfer limited. The plateau region represents kinetic control. Any stirring speed within this plateau is sufficient to ensure mixing is not the bottleneck.[10][12]

    • If the rate is independent of RPM from the start: The reaction is under kinetic control at all tested speeds, and improving mixing will not increase the yield.

Caption: A logical workflow for troubleshooting low yield in PTC reactions.

Summary Tables for Quick Reference
Table 1: Comparison of Common Phase Transfer Catalyst Classes
Catalyst TypeTypical ExampleKey AdvantagesKey DisadvantagesBest For...
Quaternary Ammonium Tetrabutylammonium Bromide (TBAB)Cost-effective, widely available, good general activity.[5]Limited thermal stability (<100°C), can decompose via Hofmann elimination.[5]General-purpose PTC reactions under mild (<100°C) and moderately basic conditions.
Quaternary Phosphonium Tetrabutylphosphonium Bromide (TBPB)High thermal stability (>150°C), good activity.[5][6]More expensive than quats, can be less stable in strong base.[5]High-temperature reactions where ammonium salts would decompose.
Crown Ethers 18-Crown-6Excellent catalytic activity, especially for solid-liquid PTC.[4][6]High cost, potential toxicity.[2]Reactions with solid inorganic bases (e.g., K₂CO₃, KF) that are difficult to activate with onium salts.
Polyethylene Glycols (PEGs) PEG-400Low cost, low toxicity, can act as both solvent and catalyst.[5][13]Generally lower activity compared to onium salts or crown ethers."Green" chemistry applications where toxicity and cost are major concerns.
Table 2: Troubleshooting Summary
SymptomPossible CauseRecommended Action
No reaction or very slow reaction from the start. 1. Mass transfer limitation.Perform the stirring speed test (Protocol 2) and increase RPM if necessary.
2. Incorrect catalyst type (e.g., not lipophilic enough).Screen different catalysts (Protocol 1). Try a more lipophilic one like Aliquat® 336.
3. Insufficient catalyst loading.Increase catalyst loading from 1-2 mol% to 5 mol%.
Reaction starts but stops or slows significantly. 1. Catalyst decomposition (Hofmann elimination).Switch to a more thermally stable phosphonium salt. Lower the reaction temperature.
2. Catalyst poisoning by the leaving group.Change the leaving group (e.g., from tosylate to mesylate, or iodide to bromide).[7]
Yield is consistently low despite good conversion. 1. Side reactions or product degradation.Monitor the reaction profile over time. Consider lowering the temperature or shortening the reaction time.
2. Difficult product isolation from the catalyst.Consider using a supported (immobilized) PTC for easier separation.[6]
Formation of a third, viscous layer. Catalyst may be insoluble in both the organic and aqueous phases.This "third phase" can sometimes be highly effective, but can also complicate mixing.[8] If yield is low, try a different organic solvent to create a true biphasic system.
References
  • A Comparative Guide to Phase Transfer Catalysts for Dichlorocyclopropanation. (n.d.). Benchchem. Retrieved January 9, 2026.
  • Phase transfer catalysis (PTC). (2023). OperaChem. Retrieved January 9, 2026.
  • Phase Transfer Catalysis. (n.d.). Alfa Chemistry. Retrieved January 9, 2026.
  • Solvents as phase-transfer catalysts in reactions initiated by solid bases. (n.d.). RSC Publishing. Retrieved January 9, 2026.
  • Halpern, M. (2018). Choosing a Phase-Transfer Catalyst Based on Phase Location. PTC Organics, Inc. Retrieved January 9, 2026.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. Retrieved January 9, 2026.
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. Retrieved January 9, 2026.
  • Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. (n.d.). CORE. Retrieved January 9, 2026.
  • Phase Transfer Catalysts. (n.d.). TCI AMERICA. Retrieved January 9, 2026.
  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 9, 2026.
  • Optimizing Organic Synthesis with Phase Transfer Catalysts | BTEAC Guide. (n.d.). Retrieved January 9, 2026.
  • Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 9, 2026.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Retrieved January 9, 2026.
  • Is there a general rule about stirring rate & reaction speed like there is for temperature?. (2014). Sciencemadness.org. Retrieved January 9, 2026.
  • Phase transfer catalysis. (n.d.). Slideshare. Retrieved January 9, 2026.
  • Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. (n.d.). Request PDF. Retrieved January 9, 2026.
  • Effect of stirring speed on the reaction rate. (n.d.).

Sources

common side reactions with (1-Butyl)triethylammonium bromide and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Butyl)triethylammonium bromide (TBAB). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during its use. This guide is structured in a question-and-answer format to directly address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

What is this compound and what are its primary applications?

This compound, also known as butyltriethylammonium bromide, is a quaternary ammonium salt. Its chemical structure consists of a central nitrogen atom bonded to three ethyl groups, one butyl group, and a bromide counterion, giving it a permanent positive charge.[1][2][3] This structure makes it a versatile phase transfer catalyst (PTC) in various organic reactions.[4][5]

Its primary applications include:

  • Phase Transfer Catalysis: Facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[4][5]

  • Organic Synthesis: Acting as a reagent or catalyst in various synthetic transformations.

  • Electrochemistry: Serving as a component in ionic liquids and electrolytes for applications like batteries and supercapacitors.[4]

What are the most common side reactions observed when using this compound as a phase transfer catalyst?

The most common side reactions are typically related to the stability of the quaternary ammonium salt under the reaction conditions. These can include:

  • Hofmann Elimination: Under strongly basic conditions and elevated temperatures, this compound can undergo Hofmann elimination to yield triethylamine and a mixture of butene isomers (primarily 1-butene).[6][7][8] This is a significant concern in reactions requiring high temperatures and strong bases. The steric bulk of the triethylammonium leaving group favors the formation of the less substituted alkene (Hofmann's rule).[7][8]

  • Unwanted Nucleophilic Attack by Bromide: The bromide counter-ion can sometimes act as a nucleophile, leading to the formation of brominated byproducts.[9] This is particularly relevant in reactions where the desired nucleophile is less reactive than bromide.

My reaction is not proceeding as expected. How can impurities in this compound be a factor?

Impurities in your this compound can significantly impact your reaction. Common impurities originating from its synthesis (alkylation of triethylamine with 1-bromobutane) can include:

  • Residual Triethylamine: This can act as a base, potentially catalyzing unwanted side reactions or interfering with the desired reaction pathway.

  • Residual 1-Bromobutane: This alkylating agent can react with nucleophiles in your reaction mixture, leading to the formation of butyl-containing byproducts and reducing the yield of your desired product.

Recommendation: Always use high-purity this compound and consider the source and specified purity of your reagent. If you suspect impurities, purification by recrystallization may be necessary.

This compound is described as hygroscopic. How does water absorption affect my reaction, and how can I mitigate this?

Quaternary ammonium salts are notoriously hygroscopic, readily absorbing moisture from the atmosphere.[11] The presence of water can have several detrimental effects on your reaction:

  • Reduced Catalyst Efficiency: Water molecules can hydrate the anion being transported by the catalyst, making it less "naked" and therefore less reactive in the organic phase.[12]

  • Hydrolysis of Reactants or Products: The presence of water can lead to unwanted hydrolysis of sensitive functional groups in your starting materials or products.

  • Catalyst Degradation: In some cases, water can contribute to the degradation of the quaternary ammonium salt, especially at higher temperatures.[13]

Mitigation Strategies:

  • Proper Storage: Store this compound in a tightly sealed container in a desiccator or under an inert atmosphere.[4]

  • Drying Before Use: If moisture absorption is suspected, dry the salt under vacuum at a moderate temperature before use. Be cautious not to exceed its thermal decomposition temperature.

  • Use of Anhydrous Solvents: Employ anhydrous solvents in your reaction to minimize the introduction of water.[13]

Troubleshooting Guides

Guide 1: Low or No Conversion in a Phase Transfer Catalyzed Reaction

Question: I am using this compound as a phase transfer catalyst, but I am observing very low or no conversion of my starting material. What should I investigate?

Answer: Low conversion in a PTC reaction can be attributed to several factors. Follow this troubleshooting workflow:

Troubleshooting Workflow for Low Conversion

start Low/No Conversion check_agitation Is the stirring vigorous? start->check_agitation check_catalyst_conc Is the catalyst concentration sufficient? check_agitation->check_catalyst_conc Yes end_point Optimize and rerun check_agitation->end_point No, increase stirring speed check_catalyst_purity Is the catalyst pure and dry? check_catalyst_conc->check_catalyst_purity Yes check_catalyst_conc->end_point No, increase catalyst loading check_temp Is the reaction temperature optimal? check_catalyst_purity->check_temp Yes check_catalyst_purity->end_point No, use fresh/purified catalyst check_phase_separation Are the aqueous and organic phases well-defined? check_temp->check_phase_separation Yes check_temp->end_point No, optimize temperature check_phase_separation->end_point Yes check_phase_separation->end_point No, check solvent system

Caption: Troubleshooting workflow for low conversion in PTC.

Detailed Steps & Explanations:

Parameter Potential Issue Recommended Action & Rationale
Agitation Insufficient stirring leads to a small interfacial area between the aqueous and organic phases, limiting the transfer of the reactant anion.[14]Increase the stirring speed. The reaction rate in many PTC systems is directly proportional to the interfacial area.
Catalyst Concentration The amount of catalyst may be too low to effectively transport the reactant anion into the organic phase.Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Catalyst Purity & Integrity Impurities (e.g., residual amines) or degradation of the catalyst can inhibit the reaction. The presence of water can also reduce its effectiveness.[13]Use a fresh, high-purity batch of this compound. Ensure it has been stored under anhydrous conditions.
Reaction Temperature The reaction may have a significant activation energy that is not being overcome at the current temperature.Cautiously increase the reaction temperature. Monitor for any signs of catalyst decomposition or byproduct formation.
Phase Separation Poor separation between the aqueous and organic phases can hinder the phase transfer process.Ensure your chosen organic solvent is immiscible with water. In some cases, the formation of an emulsion can be problematic.
Guide 2: Formation of Unexpected Byproducts

Question: My reaction is producing significant amounts of unexpected byproducts. How can I identify the cause and prevent their formation?

Answer: The formation of byproducts often points to side reactions involving the catalyst, reactants, or solvent. Consider the following:

Byproduct Troubleshooting Workflow

start Byproduct Formation analyze_byproducts Characterize byproducts (GC-MS, NMR) start->analyze_byproducts check_hofmann Are byproducts consistent with Hofmann elimination? analyze_byproducts->check_hofmann check_bromination Are byproducts brominated? analyze_byproducts->check_bromination check_alkylation Are byproducts alkylated with butyl/ethyl groups? analyze_byproducts->check_alkylation lower_temp Lower reaction temperature check_hofmann->lower_temp Yes change_base Use a milder base check_hofmann->change_base Yes change_catalyst Consider a different catalyst (e.g., different counter-ion) check_bromination->change_catalyst Yes check_purity Check purity of starting materials check_alkylation->check_purity Yes

Caption: Troubleshooting workflow for byproduct formation.

Detailed Analysis and Solutions:

Byproduct Type Potential Cause Proposed Solution(s)
Alkenes (e.g., 1-butene) and Triethylamine Hofmann Elimination: This is likely if your reaction is run at high temperatures and in the presence of a strong base.[6][7]- Lower the reaction temperature. - Use a milder base if the reaction chemistry allows. - Reduce the reaction time.
Brominated Compounds Nucleophilic Attack by Bromide: The bromide counter-ion of the catalyst is competing with your desired nucleophile.[9]- Consider using a (1-Butyl)triethylammonium salt with a less nucleophilic counter-ion (e.g., hydrogensulfate or tetrafluoroborate). - Increase the concentration of your desired nucleophile.
Butylated or Ethylated Byproducts Catalyst Decomposition or Impurities: Thermal decomposition of the catalyst can generate alkylating agents. Alternatively, residual 1-bromobutane from the catalyst synthesis could be the culprit.- Lower the reaction temperature to prevent thermal decomposition. - Ensure the purity of your this compound.

Experimental Protocols

Protocol 1: General Procedure for a Phase Transfer Catalyzed Nucleophilic Substitution

This protocol provides a general guideline for a typical nucleophilic substitution reaction using this compound.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate (1.0 eq.) and a water-immiscible organic solvent (e.g., toluene, dichloromethane).

    • In a separate vessel, prepare an aqueous solution of the nucleophilic salt (e.g., NaCN, NaN3) (1.2 - 2.0 eq.).

  • Catalyst Addition:

    • Add this compound (0.01 - 0.05 eq.) to the organic phase.

  • Reaction Execution:

    • With vigorous stirring, add the aqueous solution of the nucleophile to the reaction flask.

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C). The optimal temperature will depend on the specific reaction.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine to remove the catalyst and any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography or distillation.

References

  • BenchChem. (2025).
  • OperaChem. (2023).
  • BenchChem. (2025). Troubleshooting phase transfer catalysis reactions using Triethylbenzylammonium tribromide. BenchChem.
  • CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE.
  • Macmillan Group. (2008).
  • ChemBK. (2024). This compound. ChemBK.
  • PubMed. (n.d.). Hygroscopic growth of self-assembled layered surfactant molecules at the interface between air and organic salts. PubMed.
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • NPTEL Archive. (n.d.).
  • Wikipedia. (n.d.). Tetrabutylammonium bromide. Wikipedia.
  • PTC Organics. (n.d.). Sometimes TBAB is Just a Source of Organic-Soluble Bromide. PTC Organics.
  • Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific.
  • Chemistry LibreTexts. (2023).
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  • Journal of the American Chemical Society. (n.d.). Phase-transfer catalysis. Nucleophilicity of anions in aqueous organic two-phase reactions catalyzed by onium salts. Journal of the American Chemical Society.
  • Master Organic Chemistry. (2017). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. Master Organic Chemistry.
  • PubMed. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts.
  • NDIA Conference Proceedings. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • American Institute of Chemists. (n.d.).
  • P212121. (n.d.). This compound. P212121.
  • PubChem. (n.d.). This compound. PubChem.
  • International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Atmospheric Chemistry and Physics. (2015). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions.
  • ResearchGate. (n.d.). Quaternary Ammonium Salt Assisted Organic Reactions in Water: Alkylation of Phenols.
  • MDPI. (n.d.).

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stability issues of (1-Butyl)triethylammonium bromide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-Butyl)triethylammonium Bromide

Welcome to the dedicated support center for this compound (CAS 13028-69-8). As a widely-used phase transfer catalyst and ionic liquid, this compound offers excellent performance in a variety of synthetic applications, from pharmaceuticals to agrochemicals.[1][2] Its general stability and ease of handling are well-regarded.[1] However, specific reaction conditions can push the molecule beyond its operational limits, leading to unforeseen stability issues.

This guide is designed for our scientific and professional clientele to diagnose, troubleshoot, and prevent common problems encountered during experimentation. We will delve into the causality behind these issues, providing you with the expert insights needed to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction mixture containing this compound turns yellow or brown upon heating, even below the reported melting point. What is causing this discoloration and potential degradation?

Answer: This is a classic case of thermal instability, which can occur even at temperatures significantly lower than the onset decomposition temperature (Tonset) determined by rapid-scan thermogravimetric analysis (TGA).[3][4]

  • Expert Analysis (Causality):

    • Long-Term Isothermal Stress: Standard TGA scans often use a fast temperature ramp, which can overestimate the practical thermal stability of an ionic liquid.[4] When a compound is held at an elevated temperature for an extended period (isothermal conditions), even for a few hours, slow degradation pathways can become significant, leading to the formation of chromophoric (color-causing) byproducts.

    • Role of the Anion: The thermal stability of ionic liquids is heavily influenced by the anion.[5][6] While the bromide anion is moderately stable, it can be more reactive than other anions like bistriflimide ([NTf2]-) or tetrafluoroborate ([BF4]-). At elevated temperatures, the bromide ion's nucleophilicity increases, potentially leading to slow dealkylation of the quaternary ammonium cation.[7]

    • Trace Impurities: The presence of minute impurities in either the catalyst or the reaction mixture can initiate or catalyze decomposition pathways at temperatures lower than expected for the pure compound.

  • Troubleshooting & Prevention Protocol:

    • Verify Purity: Before use, ensure the this compound is of high purity (≥97%) and dry. It is known to be hygroscopic, and water can affect stability and reactivity.

    • Determine a Maximum Operating Temperature (MOT): If your process requires prolonged heating, consider running an isothermal TGA experiment. A common metric is the T0.01/10h, the temperature at which a 1% mass loss occurs over 10 hours, which provides a more realistic upper temperature limit for long-duration reactions.[3]

    • Use an Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (Nitrogen or Argon). This prevents oxidative degradation, which often produces colored byproducts.

    • Consider Anion Exchange: If thermal stability is paramount, and your chemistry allows, consider using a tetraalkylammonium salt with a more thermally stable, non-nucleophilic anion, such as triflate or BArF-.[7]

ParameterTypical Value/ObservationSignificance
Melting Point 210-215 °CIndicates purity but not long-term thermal stability.
Tonset (Ramped TGA) >200 °COften overestimates the practical working temperature.[3][4]
Recommended MOT Application-dependentMust be determined experimentally for long reactions.
Question 2: I am running a reaction with a strong base (e.g., NaOH, KOtBu) at >100 °C and detecting triethylamine and an unexpected butene isomer by GC-MS. Is the catalyst decomposing?

Answer: Yes. You are observing the classic Hofmann Elimination reaction, a well-documented degradation pathway for quaternary ammonium salts that possess beta-hydrogens.[8][9][10]

  • Expert Analysis (Causality):

    • Mechanism: The Hofmann elimination is a one-step (E2) process where a base abstracts a proton from the carbon beta to the positively charged nitrogen atom. This induces the cleavage of the carbon-nitrogen bond, eliminating a neutral tertiary amine and forming an alkene.[11]

    • Steric Influence: The (1-Butyl)triethylammonium cation is a sterically bulky leaving group. Consequently, the base will preferentially abstract the most accessible beta-hydrogen. In this case, the hydrogens on the butyl group are more accessible than those on the ethyl groups, leading to the formation of but-1-ene as the major alkene product (the "Hofmann product") rather than the more stable but-2-ene (the "Zaitsev product").[9][11]

    • Conditions: This reaction is highly dependent on both temperature and base strength. It typically requires heating (100-200 °C) and a sufficiently strong base (e.g., hydroxide, alkoxides) to proceed at a significant rate.[8][10]

  • Visualizing the Degradation Pathways:

  • Troubleshooting & Prevention Protocol:

    • Lower the Temperature: The most effective mitigation is to reduce the reaction temperature. The Hofmann elimination has a significant activation energy barrier, so lowering the temperature can dramatically reduce its rate.

    • Use a Weaker or Non-Nucleophilic Base: If your primary transformation allows, switch to a milder base (e.g., K2CO3, Cs2CO3) or a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA).

    • Modify the Catalyst Structure: For processes requiring harsh conditions, consider a quaternary ammonium salt that lacks beta-hydrogens on three of its four alkyl chains (e.g., a benzyltrimethylammonium salt) or one with greater steric hindrance around the beta-hydrogens.

Question 3: My product purification is difficult due to contamination with a butyl- or ethyl-containing amine. What is the source?

Answer: These contaminants are likely the degradation products of the this compound catalyst itself, arising from either Hofmann elimination (as described above) or a nucleophilic substitution (SN2) pathway.

  • Expert Analysis (Causality):

    • Hofmann Elimination Products: As detailed in Question 2, this pathway will generate triethylamine .

    • SN2 Degradation: Quaternary ammonium cations are generally stable toward most nucleophiles. [12]However, under harsh conditions or in the presence of strong nucleophiles (e.g., thiolates, cyanides, or even the bromide counter-anion at high temperatures), dealkylation can occur via an SN2 mechanism. [7][12]Nucleophilic attack can occur at the alpha-carbon of either the butyl or ethyl groups:

      • Attack on the butyl group yields triethylamine and the corresponding butyl-nucleophile adduct.

      • Attack on an ethyl group yields diethylbutylamine and the ethyl-nucleophile adduct.

    • Counter-Anion Reactivity: The bromide counter-anion itself can act as the nucleophile, especially in polar aprotic solvents where it is highly reactive. [7]This would lead to the formation of triethylamine and 1-bromobutane, or diethylbutylamine and bromoethane.

  • Troubleshooting & Prevention Workflow:

    Troubleshooting_Workflow start Amine Impurity Detected (e.g., GC-MS, NMR) check_base Is a strong base used with T > 100°C? start->check_base check_nuc Are strong nucleophiles present in the reaction? check_base->check_nuc No hofmann Primary Cause: Hofmann Elimination check_base->hofmann Yes sn2 Primary Cause: SN2 Dealkylation check_nuc->sn2 Yes mitigate_hofmann Mitigation: 1. Lower Temperature 2. Use Weaker Base hofmann->mitigate_hofmann mitigate_sn2 Mitigation: 1. Use Less Nucleophilic Anion (e.g., BF₄⁻) 2. Lower Temperature sn2->mitigate_sn2

    Caption: Decision workflow for diagnosing amine impurities.

  • Purification Tip: If degradation has already occurred, triethylamine (b.p. 89 °C) can often be removed by evaporation or aqueous washes with dilute acid (forming the water-soluble triethylammonium salt). Diethylbutylamine (b.p. ~145 °C) may require chromatography for effective removal from higher-boiling products.

References

  • Title: Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development Source: Molecules URL: [Link]

  • Title: Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Thermal Stability of Ionic Liquids Source: ResearchGate URL: [Link]

  • Title: Making good on a promise: ionic liquids with genuinely high degrees of thermal stability Source: Chemical Communications - RSC Publishing URL: [Link]

  • Title: Thermal stability of ionic liquids derived from imidazolium and choline cations Source: ResearchGate URL: [https://www.researchgate.net/publication/335345705_Thermal_stability_of_ionic_liquids_derived_from_imidazolium_and_choline_cations]([Link]_ liquids_derived_from_imidazolium_and_choline_cations)

  • Title: Quaternary ammonium cation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: this compound - Introduction Source: ChemBK URL: [Link]

  • Title: General reactivity of quaternary ammonium salts Source: ResearchGate URL: [Link]

  • Title: Acid-base reactions in concentrated aqueous quaternary ammonium salt solutions. I. Strong acids and bases, carboxylic acids, amines, and phenols Source: Journal of the American Chemical Society URL: [Link]

  • Title: 21.8: Quaternary Ammonium Salts: Hofmann Elimination Source: Chemistry LibreTexts URL: [Link]

  • Title: Why is quaternary ammonium salt a base sensitive group? Source: Quora URL: [Link]

  • Title: Hofmann elimination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: this compound, 97% Source: Fisher Scientific URL: [Link]

  • Title: The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? Source: Master Organic Chemistry URL: [Link]

  • Title: Hofmann Elimination Source: Chemistry LibreTexts URL: [Link]

  • Title: The Mechanism of the Hofmann Elimination Reaction. Deuterium Exchange and Isotope Rate Effects Source: Journal of the American Chemical Society URL: [Link]

  • Title: Decomposition of tetra-alkylammonium thiomolybdates characterised by thermoanalysis and mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Trialkylammonium salt degradation: implications for methylation and cross-coupling Source: Organic & Biomolecular Chemistry - RSC Publishing URL: [Link]

  • Title: Tetrabutylammonium bromide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: this compound, 98% Source: Ottokemi URL: [Link]

  • Title: Cas 13028-69-8,this compound Source: LookChem URL: [Link]

  • Title: TETRABUTYLAMMONIUM BROMIDE Source: Ataman Kimya URL: [Link]

Sources

Technical Support Center: Purification of Products from Reactions Catalyzed by (1-Butyl)triethylammonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification involving (1-Butyl)triethylammonium bromide (BTEAB). As a quaternary ammonium salt, BTEAB is a highly effective phase-transfer catalyst (PTC) and is sometimes classified as an ionic liquid (IL), valued for its ability to accelerate reactions between immiscible phases.[1] However, its ionic nature and surfactant-like properties can present unique challenges during product isolation.

This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy with confidence.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the workup of reactions catalyzed by BTEAB.

Q1: After multiple aqueous washes, my organic product is still contaminated with BTEAB. What is happening and how can I fix it?

A1: This is a common issue stemming from the amphiphilic nature of BTEAB. While it is highly soluble in water, the butyl and ethyl groups provide enough lipophilicity to maintain some affinity for the organic phase, especially if your product or solvent can form ion pairs.

  • Probable Cause 1: Insufficient Washing or Simple Partitioning. The catalyst partitions between the aqueous and organic phases. A few simple water washes may not be enough to reduce the concentration to an acceptable level.

  • Solution 1a: Saturated Brine Washes. After initial water washes, perform 2-3 washes with a saturated sodium chloride (brine) solution. The high ionic strength of the brine significantly decreases the solubility of the organic BTEAB cation in the aqueous phase, effectively "salting out" your organic product and disrupting any emulsions, while simultaneously increasing the driving force for the BTEAB to move into the more polar aqueous phase to associate with the abundant chloride ions.

  • Solution 1b: Acidic Wash. If your product is stable to acid, a dilute acid wash (e.g., 0.1 M HCl) can be effective. Protonation of any basic impurities can alter phase partitioning, and the change in the ionic environment can improve extraction of the BTEAB.

  • Probable Cause 2: Ion Pairing. Your product molecule might be acidic or possess a negative charge, forming a stable, organic-soluble ion pair with the BTEAB cation.

  • Solution 2: pH Adjustment. Modify the pH of the aqueous phase to neutralize the charge on your product, if possible. For example, if your product is a carboxylic acid, adding a base to the aqueous wash will deprotonate it, making it water-soluble and breaking the ion pair. This would, however, move your product to the aqueous layer, requiring a subsequent acidification and re-extraction. A more direct approach for a neutral product is to ensure the workup conditions do not inadvertently create an anionic species.

Q2: I've formed a stable emulsion during my liquid-liquid extraction that won't separate. How can I break it?

A2: BTEAB, like many quaternary ammonium salts, acts as a surfactant, reducing the interfacial tension between the organic and aqueous layers and stabilizing emulsions.[1]

  • Causality: The BTEAB cations arrange themselves at the interface, with the charged head in the aqueous phase and the alkyl tails in the organic phase, creating a stable barrier that prevents the microscopic droplets from coalescing.

  • Troubleshooting Steps:

    • Add Brine: As a first step, add saturated NaCl solution. This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion.

    • Gentle Agitation: Avoid vigorous shaking. Instead, use gentle, repeated inversions of the separatory funnel to mix the phases.

    • Centrifugation: If the emulsion persists and the scale of the reaction is appropriate, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method for forcing phase separation.

    • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the droplets.

    • Solvent Modification: Adding a small amount of a different solvent, such as tetrahydrofuran (THF) which is miscible with both phases, can sometimes alter the phase dynamics enough to break the emulsion. However, this will require subsequent removal of the additional solvent.

Q3: My product is water-soluble, so I can't use aqueous extraction. What are my options for removing BTEAB?

A3: This scenario requires moving beyond standard liquid-liquid extraction.

  • Solution 1: Adsorption. Use a solid adsorbent to selectively remove the ionic catalyst.

    • Method: Dissolve the crude product in a minimally polar solvent in which the product is soluble but the catalyst has low solubility. Pass this solution through a plug of silica gel or activated carbon.[2][3] The polar silica will retain the charged BTEAB, while the less polar product elutes. Activated carbon is also effective at adsorbing quaternary ammonium salts.[2]

    • Rationale: This is a form of flash chromatography. The highly polar, ionic BTEAB has a strong affinity for the polar stationary phase (silica) and will be retained, often irreversibly at the top of the plug.

  • Solution 2: Precipitation/Crystallization.

    • Method: If your product is a solid, recrystallization may leave the BTEAB in the mother liquor. Alternatively, you can sometimes precipitate the BTEAB by adding a non-polar solvent in which the catalyst is insoluble. For instance, adding a solvent like diethyl ether or hexane to a dichloromethane or ethyl acetate solution of your crude product can cause the salt to crash out.[4]

    • Causality: This exploits the significant difference in polarity and solubility between the ionic catalyst and a typically less polar organic product.

  • Solution 3: Ion-Exchange Chromatography. This is a highly effective but more resource-intensive method.

    • Method: Use a cation-exchange resin. The BTEAB cation will bind to the resin, and the neutral organic product will pass through. The catalyst can later be eluted from the resin if recovery is desired.

Frequently Asked Questions (FAQs)

Q4: What is the most straightforward, "first-pass" method for removing BTEAB?

A4: For a water-insoluble organic product, the most direct method is a series of aqueous washes. Start with 1-2 washes of deionized water, followed by 2-3 washes with saturated brine.[5] This leverages the high water solubility of BTEAB and is effective in the majority of cases.[6]

Q5: How can I qualitatively and quantitatively check for residual BTEAB in my purified product?

A5:

  • Thin-Layer Chromatography (TLC): BTEAB is often not UV-active. It can be visualized on a TLC plate by staining with potassium permanganate solution, which reacts with the alkyl groups. The catalyst will appear as a yellow spot on a purple background. Your product may or may not stain. Run a standard of pure BTEAB alongside your product for comparison.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. BTEAB has characteristic signals for the butyl group (a triplet around 0.9 ppm, and multiplets between 1.3-1.7 ppm and ~3.2 ppm) and the ethyl groups (a triplet around 1.2 ppm and a quartet around 3.3 ppm). The absence of these signals in your product's NMR spectrum is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. Due to its ionic nature, specialized columns may be needed. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography columns are particularly well-suited for separating ionic compounds like BTEAB from neutral analytes.[7][8] An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is required as BTEAB lacks a chromophore.

Q6: Are there any "greener" alternatives for removing BTEAB?

A6: Yes, several strategies align with the principles of green chemistry.

  • Catalyst Immobilization: Synthetically, the best approach is to avoid a soluble catalyst altogether. Using a PTC immobilized on a solid support (e.g., polystyrene beads) allows for simple filtration to remove the catalyst post-reaction, eliminating the need for extensive extractions.

  • Membrane Separation: Techniques like nanofiltration can be used to separate the larger catalyst molecule from the smaller product molecule in solution, allowing for catalyst recycling.[9]

  • Supercritical Fluids: Supercritical carbon dioxide (scCO₂) can be used to selectively extract organic products from ionic liquids, leaving the catalyst behind.[10][11] This method is highly effective but requires specialized equipment.

Data Summary Table

Purification MethodTypical EfficiencyScalabilityProduct CompatibilityKey Considerations
Aqueous/Brine Wash Good to ExcellentExcellentBest for water-insoluble, non-emulsifying products.Risk of emulsion formation; may not remove trace amounts.[5]
Adsorption (Silica/Carbon) ExcellentGoodWorks for most neutral organic products.Product may also adsorb; requires solvent for elution.[2][3]
Precipitation VariableGoodRequires product to be solid and catalyst to be insoluble in the chosen solvent system.Product may co-precipitate; screening of solvents is necessary.
Ion-Exchange Resin ExcellentModerateIdeal for neutral products; can be used for water-soluble products.More expensive; requires column setup and specific resins.
Chromatography (HILIC) ExcellentLow to ModerateBroad compatibility, but requires method development.Requires specialized columns and detectors (ELSD/MS).[7]

Experimental Protocol: Standard Aqueous Extraction of BTEAB

This protocol outlines a standard procedure for removing this compound from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

Materials:

  • Crude reaction mixture in an organic solvent.

  • Separatory funnel of appropriate size.

  • Deionized (DI) water.

  • Saturated NaCl solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Standard laboratory glassware.

Procedure:

  • Quench and Dilute: Ensure the reaction is chemically quenched. Dilute the reaction mixture with your chosen extraction solvent (e.g., ethyl acetate) to a volume that is easily handled in your separatory funnel (typically, the organic layer should not exceed 2/3 of the funnel volume).

  • First Aqueous Wash (DI Water):

    • Transfer the organic solution to the separatory funnel.

    • Add an equal volume of DI water.

    • Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure. Rationale: Gentle inversion minimizes emulsion formation compared to vigorous shaking.

    • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Second Aqueous Wash (DI Water):

    • Repeat step 2. Rationale: The first two washes remove the bulk of the water-soluble BTEAB.

  • Brine Wash:

    • Add a volume of brine equal to the organic layer volume.

    • Invert gently 10-15 times.

    • Allow the layers to separate. The brine wash helps to break any minor emulsions and further removes residual BTEAB.[5] Drain and discard the aqueous layer.

  • Repeat Brine Wash:

    • Perform a second brine wash to ensure maximum removal of the catalyst and dissolved water from the organic phase.

  • Drying the Organic Layer:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing. Rationale: This removes residual water from the organic solvent, which could contain dissolved BTEAB.

  • Isolation:

    • Filter the dried organic solution to remove the drying agent.

    • Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.

    • Concentrate the organic solution using a rotary evaporator to yield the crude product, now free of BTEAB.

  • Purity Check:

    • Analyze the product by TLC or ¹H NMR to confirm the absence of BTEAB before proceeding with further purification (e.g., column chromatography, recrystallization) if necessary.

Visual Workflow and Logic Diagrams

Diagram 1: General Purification Workflow This diagram illustrates the typical sequence of steps for purifying a product from a reaction catalyzed by BTEAB.

G cluster_0 Reaction Workup cluster_1 Catalyst Removal cluster_2 Final Purification & Analysis A Completed Reaction Mixture B Quench Reaction A->B C Dilute with Organic Solvent B->C D Liquid-Liquid Extraction (Water & Brine Washes) C->D E Separate Organic Layer D->E F Dry with Na2SO4/MgSO4 E->F G Filter and Concentrate F->G H Crude Product G->H I Purity Check (TLC, NMR) H->I J Further Purification (Chromatography, Recrystallization) I->J If necessary K Pure Product I->K If pure J->K

Caption: General workflow for BTEAB-catalyzed reaction purification.

Diagram 2: Troubleshooting Decision Tree This diagram provides a logical path for addressing common purification problems.

G start Start: Post-Extraction Purification Issue q1 What is the primary issue? start->q1 issue1 Catalyst Contamination in Organic Product q1->issue1 Contamination issue2 Stable Emulsion q1->issue2 Emulsion issue3 Product is Water-Soluble q1->issue3 Water-Soluble Product q2 Is an emulsion present? issue1->q2 sol1 Perform additional brine washes q2->sol1 No q2->issue2 Yes sol2 Pass through silica plug sol1->sol2 If still impure sol3 Add Saturated Brine issue2->sol3 sol4 Centrifuge Mixture sol3->sol4 sol5 Filter through Celite® sol4->sol5 sol6 Adsorption (Silica/Carbon) issue3->sol6 sol7 Precipitation/ Recrystallization issue3->sol7 sol8 Ion-Exchange Chromatography issue3->sol8

Caption: Decision tree for troubleshooting BTEAB purification issues.

References

  • This compound, 97% - Fisher Scientific. Fisher Scientific. [Link]

  • Process for removal of quaternary ammonium salt - Google Patents.
  • Multi-Interactions in Ionic Liquids for Natural Product Extraction. MDPI. [Link]

  • How to separate ionic liquids: use of hydrophilic interaction liquid chromatography and mixed mode phases. PubMed. [Link]

  • Achieving Effective Catalyst Separation. Phase-Transfer Catalysis Communications. [Link]

  • Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. MDPI. [Link]

  • Recovery of Organic Products from Ionic Liquids Using Supercritical Carbon Dioxide. SciSpace. [Link]

  • The method of removing quaternary ammonium salt - Google Patents.
  • Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. [Link]

  • How to remove quarternary ammonium salt from the water soluble organic compound? ResearchGate. [Link]

  • Phase Transfer Catalysis: Chemistry and Engineering. AIChE Journal. [Link]

  • Removal of quaternary ammonium compounds in ion exchange process. E3S Web of Conferences. [Link]

  • Method for separating a phase transfer catalyst by means of a membrane - Google Patents.
  • Recovery and purification of ionic liquids from solutions: a review. PubMed Central. [Link]

  • HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC Technologies. [Link]

  • How can I separate triethylammonium bromide from a reaction mixture? ResearchGate. [Link]

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managing hygroscopicity of (1-Butyl)triethylammonium bromide during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Butyl)triethylammonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the hygroscopic nature of this versatile quaternary ammonium salt. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

The Challenge of Hygroscopicity

This compound is a hygroscopic crystalline solid, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This affinity for water, while seemingly benign, can significantly impact its performance in various applications, from altering reaction kinetics in phase transfer catalysis to narrowing the electrochemical window in energy storage systems.[4][5] Even trace amounts of water can lead to inconsistent and unreliable results, making proper handling and management of water content a critical aspect of its use. A typical specification for water content in commercial grades of this compound is ≤1.5%, as determined by Karl Fischer titration.[6][7] However, for many sensitive applications, a much lower water content is desirable.

Frequently Asked Questions (FAQs)

Q1: How does water content affect the performance of this compound as a phase transfer catalyst?

Water content can have a multifaceted impact on phase transfer catalysis (PTC). While a certain amount of water is necessary to dissolve the inorganic reactant, excessive water can be detrimental. High water content can lead to the formation of stable emulsions, complicating product isolation.[8] Furthermore, excessive hydration of the anion being transported by the quaternary ammonium cation can reduce its nucleophilicity and reactivity in the organic phase.[4][9] This is because the water molecules form a hydration shell around the anion, which must be stripped away for the anion to react with the organic substrate. Minimizing water content can, therefore, lead to faster and more efficient reactions.

Q2: I'm using this compound in an electrochemical application. Why are my results inconsistent?

Water is a common culprit for inconsistencies in electrochemical measurements using ionic liquids. The presence of water can narrow the electrochemical window of the electrolyte.[5] For instance, in applications requiring a wide potential range, water can undergo electrolysis (reduction to hydrogen or oxidation to oxygen) at potentials within the desired operating window, leading to parasitic currents and masking the true electrochemical behavior of the system under investigation.

Q3: What is the most reliable method for determining the water content in this compound?

Karl Fischer titration is the gold standard for accurately determining the water content in ionic liquids and other hygroscopic materials.[6][7] This method is highly selective for water and can provide precise measurements even at very low concentrations (parts per million). Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly advantageous for samples with very low moisture levels.[10]

Q4: What are the ideal storage conditions for this compound to minimize water absorption?

To maintain a low water content, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[11] The storage area should be cool, dry, and well-ventilated.[12] It is advisable to work with the compound in a glove box or a dry room to prevent moisture uptake during handling and weighing.

Troubleshooting Guides

Issue 1: Poor Performance in Phase Transfer Catalysis

Symptom: Slow or incomplete reaction, formation of a stable emulsion during workup.

Possible Cause: High water content in the this compound or the reaction system.

Troubleshooting Steps:

  • Quantify Water Content: Determine the water content of your this compound using Karl Fischer titration.

  • Dry the Catalyst: If the water content is high, dry the catalyst using one of the recommended protocols below.

  • Optimize Water in Reaction: While some water is necessary, consider minimizing the amount of water in the aqueous phase to reduce anion hydration.[4][9]

  • Manage Emulsions: If emulsions form, they can often be broken by adding a saturated brine solution, which increases the ionic strength of the aqueous phase and forces phase separation.[8]

Issue 2: Inconsistent Electrochemical Measurements

Symptom: Narrowed electrochemical window, appearance of unexpected redox peaks.

Possible Cause: Water contamination in the this compound electrolyte.

Troubleshooting Steps:

  • Verify Water Content: Use Karl Fischer titration to measure the water content of your electrolyte.

  • Dry the Ionic Liquid: If necessary, dry the this compound to a very low water content (ideally <100 ppm) before preparing your electrolyte.

  • Inert Atmosphere: Conduct all electrochemical experiments in a glove box or under a dry, inert atmosphere to prevent moisture ingress during the measurement.

Experimental Protocols

Protocol 1: Drying this compound via Azeotropic Distillation

This method is particularly effective for removing water from thermally sensitive quaternary ammonium salts.[12]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add the wet this compound.

  • Solvent Addition: Add a solvent that forms an azeotrope with water, such as 2-pyrrolidone. The amount of solvent should be sufficient to dissolve or suspend the salt and to azeotropically remove all the water.[12]

  • Distillation: Heat the mixture under reduced pressure. The water will co-distill with the solvent. A drop in the system pressure after the initial distillation indicates that the majority of the water has been removed.[12]

  • Completion: Continue the distillation for a short period to ensure all water is removed. The resulting solution of this compound in the solvent is substantially anhydrous.

Protocol 2: Handling and Weighing Hygroscopic this compound

To prevent water absorption during handling, the following procedure is recommended:

  • Inert Atmosphere: Place the sealed container of this compound inside a glove box with a dry nitrogen or argon atmosphere.

  • Equilibration: Allow the container to equilibrate to the glove box atmosphere temperature before opening to prevent condensation.

  • Weighing: Quickly weigh the desired amount of the salt into a pre-dried, tared container.

  • Sealing: Tightly seal both the stock container and the container with the weighed sample before removing them from the glove box.

Data Presentation

PropertyValueSource
Chemical Formula C₁₀H₂₄BrN[13]
Molecular Weight 238.21 g/mol [13]
Appearance White crystalline solid[11]
Solubility in Water Soluble[1][8]
Hygroscopic Nature Yes[1][2][3]
Typical Water Content (Commercial) ≤1.5%[6][7]

Visual Logic and Workflows

Below are diagrams illustrating key decision-making processes and workflows for managing the hygroscopicity of this compound.

Drying_Decision_Workflow cluster_start Start: Experiment Planning cluster_actions Actions start Is the experiment sensitive to water? measure_h2o Measure H₂O Content (Karl Fischer Titration) start->measure_h2o Yes no_action Proceed with Experiment (Standard Handling) start->no_action No check_spec Is H₂O content within acceptable limits? measure_h2o->check_spec dry_il Dry this compound (e.g., Azeotropic Distillation) check_spec->dry_il No proceed Proceed with Experiment (Handle under inert atmosphere) check_spec->proceed Yes dry_il->proceed

Caption: Decision workflow for handling this compound based on experimental water sensitivity.

PTC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions problem Poor PTC Reaction Performance (Low Yield / Emulsion) check_water Check H₂O content of catalyst and reaction system problem->check_water check_agitation Review Agitation Speed problem->check_agitation dry_catalyst Dry Catalyst check_water->dry_catalyst add_brine Break Emulsion with Brine check_water->add_brine optimize_stirring Optimize Stirring (Avoid excessive shear) check_agitation->optimize_stirring success Improved Reaction Outcome dry_catalyst->success add_brine->success optimize_stirring->success

Caption: Troubleshooting workflow for phase transfer catalysis (PTC) issues.

References

  • Method of forming a dry quaternary ammonium salt mixture.
  • Drying quaternary ammonium compounds.
  • Ohtani, N., Ohta, T., Hosoda, Y., & Yamashita, T. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409-415. [Link]

  • This compound, 97%. Fisher Scientific. [Link]

  • Phase transfer catalysis (PTC). OperaChem. [Link]

  • How To Properly Use Quaternary Ammonium Products. CleanLink. [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

  • Grishina, E. P., et al. (2015). Properties of 1-n-butyl-3-methylimidazolium bromide–copper (II) bromide ionic liquid as electrolyte for electrochemical deposition of copper. Request PDF. [Link]

  • This compound. PubChem. [Link]

  • THE BASICS OF KARL FISCHER TITRATION. Quveon. [Link]

  • Quaternary ammonium cation. Wikipedia. [Link]

  • Pros and Cons of Quaternary Ammonium Disinfectants. Labinsights. [Link]

  • Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ResearchGate. [Link]

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Technical Support Center: Catalyst Poisoning by (1-Butyl)triethylammonium Bromide in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst poisoning by (1-Butyl)triethylammonium bromide, a common phase-transfer catalyst (PTC). Our goal is to equip you with the expertise to diagnose, mitigate, and prevent catalyst deactivation, ensuring the robustness and reproducibility of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the role of this compound in organic reactions and its potential to interfere with catalytic cycles.

Q1: What is the primary function of this compound in my reaction?

A1: this compound is a quaternary ammonium salt that typically functions as a phase-transfer catalyst (PTC).[1] Its role is to facilitate the transport of a reactant from one phase (e.g., an aqueous phase) into another (e.g., an organic phase) where the reaction with a substrate occurs. This is particularly useful in heterogeneous reaction mixtures where the reactants have low mutual solubility.[1] The lipophilic quaternary ammonium cation pairs with an anion (like a nucleophile) and shuttles it into the organic phase, thereby accelerating the reaction rate.[1]

Q2: How can this compound, a catalyst itself, poison my primary reaction catalyst?

A2: While this compound is a catalyst for phase transfer, its components—the quaternary ammonium cation and the bromide anion—can interfere with the activity of a transition metal catalyst (e.g., palladium, platinum, nickel) through several mechanisms. This interference is a form of catalyst poisoning, which is the chemical deactivation of a catalyst.[2]

Q3: What are the primary mechanisms of catalyst poisoning by this compound?

A3: Catalyst poisoning by this compound can occur through three main pathways:

  • Anion Poisoning (Bromide Inhibition): The bromide anion can coordinate to the metal center of your catalyst. This strong coordination can block active sites, preventing the substrate from binding and participating in the catalytic cycle.[3] Halides are known to be potential poisons for various transition metal catalysts.[3]

  • Cation-Anion Pair Effects: The quaternary ammonium cation forms a tight ion pair with certain anionic species in the reaction. If the leaving group of your substrate is a large, polarizable anion (like iodide or tosylate), the PTC may preferentially pair with it, hindering the transport of the desired nucleophile and slowing down the reaction. This is a form of "PTC poisoning."[2][4]

  • Thermal Degradation: At elevated temperatures, quaternary ammonium salts can undergo decomposition, such as Hofmann elimination. This can generate byproducts like triethylamine and 1-butene, which can themselves act as catalyst poisons by coordinating to the metal center.

Q4: My reaction is sluggish or has stalled completely. How do I know if this compound is the culprit?

A4: Diagnosing catalyst poisoning requires a systematic approach. Here are some initial indicators:

  • Incomplete Conversion: The most obvious sign is a reaction that fails to reach completion, even with extended reaction times or increased catalyst loading.

  • Decreased Reaction Rate: A noticeable slowdown in the reaction rate compared to established benchmarks or previous successful runs.

  • Inconsistent Results: High variability in yield and reaction time between batches.

  • Changes in Reaction Profile: Formation of unusual byproducts, which may suggest catalyst decomposition or altered selectivity.

A definitive diagnosis often requires analytical characterization of the spent catalyst.

Part 2: Troubleshooting Guide

This section provides a step-by-step guide to troubleshooting catalyst poisoning suspected to be caused by this compound.

Step 1: Initial Diagnosis and Observation

Before proceeding to more complex analytical techniques, carefully review your experimental parameters.

  • Reaction Conditions: Have there been any recent changes to the temperature, pressure, solvent, or reactant concentrations? Higher temperatures can accelerate the decomposition of the PTC.

  • Reagent Purity: Verify the purity of all reagents, including the this compound. Impurities in any of the starting materials can also act as catalyst poisons.

  • Control Experiment: If possible, run the reaction under identical conditions but without this compound. If the reaction proceeds (even slowly), it points towards the PTC or its interaction with the system as a potential issue.

Logical Workflow for Troubleshooting Catalyst Deactivation

G A Reaction Failure (Low Yield/Rate) B Review Experimental Parameters (Temp, Purity, etc.) A->B C Run Control Experiment (without PTC) B->C D Isolate and Analyze Spent Catalyst C->D Poisoning Suspected G GC-MS of Reaction Mixture (Byproduct Analysis) C->G E ICP-MS/OES (Elemental Analysis) D->E F XPS (Surface Composition & Oxidation State) D->F H Identify Poisoning Mechanism E->H F->H G->H I Implement Mitigation Strategy H->I J Optimize Reaction Conditions I->J K Catalyst Regeneration I->K L Select Alternative PTC I->L

Caption: A logical workflow for troubleshooting catalyst deactivation.

Step 2: Analysis of the Spent Catalyst

If initial observations suggest catalyst poisoning, a more detailed analysis of the spent catalyst is necessary.

This protocol outlines a general procedure for identifying potential poisons on a spent catalyst.[5]

  • Sample Preparation: a. Carefully separate the spent catalyst from the reaction mixture by filtration. b. Wash the catalyst with a suitable solvent (one that dissolves reactants and products but not the catalyst) to remove any adsorbed species. c. Dry the catalyst sample under vacuum.[5]

  • Analytical Techniques: a. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): To detect the presence of bromine on the catalyst. i. Digest a weighed sample of the spent catalyst in an appropriate acid mixture. ii. Analyze the digested sample to quantify the elemental composition.[5] b. X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the chemical state of the elements. i. Mount a small amount of the dried catalyst on a sample holder. ii. Acquire XPS spectra to identify elements on the catalyst surface and their oxidation states. This can confirm the presence of bromide and may provide insight into its interaction with the metal center.[5] c. Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons or degradation products of the PTC. i. Extract the spent catalyst with a suitable solvent. ii. Analyze the extract by GC-MS to identify any adsorbed organic compounds, such as triethylamine.[5]

Analytical TechniqueInformation ProvidedPotential Findings Related to this compound Poisoning
ICP-MS/OES Bulk elemental compositionElevated levels of bromine in the spent catalyst.
XPS Surface elemental composition and chemical statesPresence of Br on the catalyst surface; changes in the metal's oxidation state.
GC-MS Identification of volatile and semi-volatile organic compoundsDetection of triethylamine or other degradation products of the PTC.
XRD Crystalline structure of the catalystChanges in the catalyst's crystal structure, which could indicate sintering or the formation of new phases.
Step 3: Mitigation and Prevention Strategies

Once catalyst poisoning by this compound is confirmed or strongly suspected, consider the following strategies:

  • Optimize PTC Loading: Use the minimum effective concentration of this compound. Excess PTC increases the risk of poisoning.

  • Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can minimize thermal degradation of the PTC.

  • Choose an Alternative PTC:

    • If bromide is the suspected poison, consider a PTC with a less coordinating anion, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).

    • If the quaternary ammonium cation is suspected to be causing issues (e.g., through decomposition), consider a different class of PTC, such as a phosphonium salt, which may have higher thermal stability.[6]

  • Pre-treat Reagents: Ensure all starting materials are free from impurities that could act as catalyst poisons.

Step 4: Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, which can be more cost-effective than replacement.

This protocol provides a general approach. The specific conditions will depend on the nature of the catalyst and the poison.

  • Solvent Washing: a. Wash the deactivated catalyst with a solvent that can dissolve the poison but not the catalyst itself. For bromide poisoning, a polar solvent may be effective. b. Stir the catalyst in the chosen solvent for several hours, possibly at a slightly elevated temperature. c. Filter the catalyst and repeat the washing process. d. Dry the catalyst under vacuum.[5]

  • Chemical Treatment: a. For strongly adsorbed species, a mild chemical treatment may be necessary. For instance, a dilute base wash might help remove acidic species from the catalyst surface. b. Always test chemical treatments on a small scale first, as harsh conditions can damage the catalyst.

  • Thermal Treatment: a. In some cases, controlled heating under an inert atmosphere can desorb poisons from the catalyst surface. b. Be cautious, as excessive temperatures can lead to catalyst sintering (particle agglomeration), which is an irreversible form of deactivation.[7]

G A Spent Catalyst B Solvent Washing (to remove weakly adsorbed species) A->B C Chemical Treatment (e.g., dilute acid/base wash) B->C Poison strongly adsorbed E Characterize Regenerated Catalyst (e.g., XPS, activity test) B->E D Thermal Treatment (under inert atmosphere) C->D Poison persists C->E D->E F Reuse in Reaction E->F Activity Restored

Caption: A general workflow for catalyst regeneration.

Part 3: In-Depth Scientific Explanation

The Dual Nature of Halide Ions in Catalysis

Halide ions, including bromide, can have a complex and sometimes contradictory role in transition metal catalysis. While they can act as poisons by blocking active sites, they can also be integral to the catalytic cycle. For instance, in some cross-coupling reactions, the halide on the catalyst precursor is a leaving group that is replaced by other ligands during the formation of the active catalytic species. However, an excess of halide ions from a source like this compound can shift the equilibrium, favoring the inactive, halide-bound form of the catalyst. The effect of the halide is dependent on its concentration and the specific catalytic system.

Quaternary Ammonium Salt Stability

The stability of the quaternary ammonium cation is also a critical factor. While generally more stable than their tertiary amine precursors, they are not indestructible. The C-N bond can be cleaved under certain conditions, particularly in the presence of strong nucleophiles or bases at elevated temperatures.[8] For example, in palladium-catalyzed cyanation reactions using tetrabutylammonium cyanide, C-N bond cleavage has been observed.[8] This highlights the importance of understanding the potential degradation pathways of the PTC under your specific reaction conditions.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved from [Link]

  • Grushin, V. V., & Alper, H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4984–4993.
  • PTC Organics, Inc. (n.d.). Iodide – Potential PTC Poison. Retrieved from [Link]

  • Kim, D. H., et al. (2012). Deactivating agent of transition metal catalyst and method for deactivating transition metal catalyst using the same.
  • Aesan. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. Retrieved from [Link]

  • University of Connecticut. (n.d.). APPLICATION OF IONIC LIQUIDS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Daguenet, C., & Dyson, P. J. (2004). Inhibition of Catalytic Activity in Ionic Liquids: Implications for Catalyst Design and the Effect of Cosolvents. Organometallics, 23(25), 6080–6085.
  • Toomey, A. B., et al. (1997). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection.
  • Evaluation of quaternary ammonium compounds residues in food plants surfaces. (n.d.). Retrieved from [Link]

  • Yadav, G. D., & Mehta, P. H. (1994). Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration.
  • Crabtree, R. H. (2015). Deactivation in homogeneous transition metal catalysis: causes, avoidance, and cure. Chemical reviews, 115(1), 127-150.
  • MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Applications of ionic liquids in organic synthesis and catalysis. Retrieved from [Link]

  • MDPI. (2020). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • The Use of Supported Acidic Ionic Liquids in Organic Synthesis. (2018). MDPI. Retrieved from [Link]

  • Bartholomew, C. H. (2001). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • ResearchGate. (n.d.). Ionic Liquids: Perspectives for Organic and Catalytic Reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Catalyst deactivation and regeneration. Retrieved from [Link]

  • Hartwig, J. F., & Mann, G. (2002). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Journal of the American Chemical Society, 124(48), 14278–14279.
  • ResearchGate. (2010). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Retrieved from [Link]

  • MDPI. (2020). Catalysts Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Jeddi, N., et al. (2024). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 15(8), 2763–2777.
  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • MDPI. (2021). Systematic Study of Quaternary Ammonium Cations for Bromine Sequestering Application in High Energy Density Electrolytes for Hydrogen Bromine Redox Flow Batteries. Retrieved from [Link]

  • MDPI. (2023). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Weber, A., et al. (2022). Properties of Bromine Fused Salts Based on Quaternary Ammonium Molecules and Their Relevance for Use in a Hydrogen Bromine Redox Flow Battery.
  • Gildner, P. G., & Colacot, T. J. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic letters, 17(23), 5894–5897.
  • The American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]

  • ResearchGate. (2021). Systematic Study of Quaternary Ammonium Cations for Bromine Sequestering Application in High Energy Density Electrolytes for Hydrogen Bromine Redox Flow Batteries. Retrieved from [Link]

  • Beller, M., et al. (2008). Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. Journal of the American Chemical Society, 130(46), 15772–15783.
  • Fouda, A. S., et al. (2016). Inhibitory action of quaternary ammonium bromide on mild steel and synergistic effect with other halide ions in 0.5 M H2SO4. RSC Advances, 6(106), 104529–104541.
  • Majumder, S., & Roy, S. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Mini-reviews in organic chemistry, 17(6), 669–683.
  • Spiral. (n.d.). Combined kinetic and computational analysis of the palladium-catalyzed formylation of aryl bromides. Retrieved from [Link]

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Technical Support Center: The Impact of Temperature on (1-Butyl)triethylammonium Bromide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (1-Butyl)triethylammonium bromide in catalytic applications. This document provides in-depth, field-proven insights into one of the most critical parameters governing the success of your phase transfer catalysis (PTC) reactions: temperature. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot issues, optimize conditions, and ensure the integrity of your results.

This compound, a quaternary ammonium salt, is a highly effective phase transfer catalyst.[1] It excels at transporting ionic reactants from an aqueous or solid phase into an organic phase where the primary reaction occurs, thereby dramatically accelerating reactions that would otherwise be impractically slow.[1][2] However, the efficiency, selectivity, and even the viability of this catalytic system are profoundly dependent on thermal conditions. This guide is structured to address the specific challenges and questions you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section covers the foundational principles of temperature's role in reactions catalyzed by this compound.

Q1: What is the fundamental role of this compound in a reaction?

A1: this compound acts as a phase transfer catalyst (PTC). In a typical biphasic system (e.g., aqueous and organic), the catalyst's quaternary ammonium cation forms an ion pair with the reactant anion from the aqueous phase. This new, more lipophilic ion pair can then migrate across the phase boundary into the organic solvent, where it can react with the organic substrate. Without the catalyst, the reactants would remain separated in their respective immiscible phases with negligible reaction.[2]

Q2: How does temperature generally affect the rate of a PTC reaction?

A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is due to two primary factors:

  • Increased Kinetic Energy: Higher temperatures provide molecules with more kinetic energy, leading to more frequent and energetic collisions between the catalyst-anion complex and the organic substrate.[3]

  • Enhanced Mass Transfer: Temperature can reduce viscosity and increase the solubility of species, which facilitates the movement of the catalyst across the phase interface.

However, this relationship is not infinite. An optimal temperature often exists, beyond which the benefits are negated by negative effects.[3]

Q3: What are the primary risks of using excessively high temperatures?

A3: The main risks are catalyst decomposition and reduced product selectivity. Quaternary ammonium salts like this compound can degrade at elevated temperatures, particularly in the presence of a strong base, often through a process called Hofmann elimination.[2] This degradation reduces the amount of active catalyst, causing the reaction rate to plummet.[3] Furthermore, high temperatures can provide sufficient activation energy for undesired side reactions to occur or can cause the degradation of thermally sensitive reactants or products, leading to lower yields and more complex purification.[3][4]

Q4: Can temperature influence catalyst recovery and recycling?

A4: Yes. This compound is a salt with a high melting point (210-214 °C) and is typically soluble in polar solvents.[1] Temperature changes can alter its solubility in the reaction mixture. In some systems, particularly those designed around temperature-responsive ionic liquids, a reaction can be run at a higher temperature where all components are homogeneous, and then cooled to induce phase separation, trapping the catalyst in a distinct phase for easy removal and recycling.[5][6] While not a classic "temperature-responsive" liquid, the principle of temperature-dependent solubility can still be leveraged to simplify workup.

Section 2: Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Q5: My reaction is proceeding very slowly or not at all. How can I be sure temperature is the issue?

A5: While other factors like catalyst loading, reactant concentration, and agitation speed are crucial, insufficient temperature is a common cause of low conversion.[3] If you have confirmed that other parameters are optimized, a low temperature may not be providing the necessary activation energy for either the phase transfer step or the intrinsic reaction.

  • Troubleshooting Action: Incrementally increase the reaction temperature by 5–10 °C and monitor the conversion over time. If the rate increases, you were likely operating below the optimal thermal window.

  • Causality: The Arrhenius equation dictates that reaction rates are exponentially dependent on temperature. A modest increase can lead to a significant acceleration.

Q6: I increased the temperature to speed up my reaction, but the final yield decreased. What happened?

A6: This is a classic sign that you have surpassed the optimal temperature. The decrease in yield is likely due to one of two phenomena:

  • Catalyst Decomposition: You have exceeded the thermal stability threshold of this compound under your specific reaction conditions (especially if a strong base is present).[2][4] The catalyst is being consumed, halting the reaction prematurely.

  • Side Reactions or Product Degradation: The higher temperature is promoting competing reaction pathways or causing your desired product to decompose.[3]

  • Troubleshooting Action:

    • Verify Catalyst Stability: Run a small-scale reaction at the higher temperature and try to recover the catalyst afterward to assess its integrity. Alternatively, analyze the reaction mixture for byproducts characteristic of Hofmann elimination (e.g., triethylamine, 1-butene).

    • Test Product Stability: Heat your isolated product under the same reaction conditions (solvent, temperature) but without the reactants or catalyst to see if it degrades.

    • Find the Optimum: Systematically screen a range of temperatures below the point where you observed the yield drop to find the "sweet spot" that balances a high reaction rate with high selectivity and stability.

Q7: My experimental results are inconsistent from one batch to the next, even though I set the same temperature on my hotplate. Why?

A7: Inconsistency often points to poor temperature control and inefficient mixing. A hotplate setting does not guarantee the internal temperature of the reaction mixture.

  • Troubleshooting Action:

    • Direct Measurement: Always place a calibrated thermometer or thermocouple directly into the reaction mixture, not just in the heating bath.

    • Ensure Uniform Heating: Use an oil or sand bath for more uniform heat distribution compared to direct hotplate contact. For larger volumes, a reactor with a heating jacket is superior.

    • Optimize Stirring: Vigorous stirring is critical in PTC.[3] It maximizes the interfacial surface area between the phases, which is essential for the catalyst to function. Inadequate stirring can create localized hot spots and temperature gradients, leading to inconsistent results. Ensure your stir bar or overhead stirrer is creating a significant vortex.

Section 3: Visualizing the Process

Understanding the mechanism and troubleshooting logic visually can reinforce these concepts.

The Phase Transfer Catalysis (PTC) Cycle

The following diagram illustrates how this compound (represented as Q⁺Br⁻) facilitates the reaction between an aqueous nucleophile (Na⁺Y⁻) and an organic substrate (R-X).

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_reaction Q⁺Y⁻ + R-X → R-Y + Q⁺X⁻ transfer_out Q⁺X⁻ org_reaction->transfer_out transfer_in Q⁺Y⁻ interface ----------------- Phase Interface ----------------- transfer_out->interface aq_reaction Q⁺X⁻ + Na⁺Y⁻ → Q⁺Y⁻ + Na⁺X⁻ aq_reaction->transfer_in catalyst Q⁺X⁻ (Catalyst) catalyst->aq_reaction reactant Na⁺Y⁻ (Reactant)

Caption: The catalytic cycle of this compound (Q⁺X⁻).

Troubleshooting Workflow for Temperature Optimization

This decision tree provides a logical path for diagnosing and solving temperature-related reaction issues.

Troubleshooting_Workflow start Start: Suboptimal Reaction Performance low_conversion Symptom: Low Conversion / Slow Rate start->low_conversion low_yield Symptom: Low Yield / Poor Selectivity start->low_yield check_stirring Action: Verify Vigorous Stirring (Maximizes Interfacial Area) low_conversion->check_stirring check_stability Cause: Catalyst or Product Decomposition? low_yield->check_stability increase_temp Action: Increase Temp in 5-10°C Increments check_stirring->increase_temp success Result: Performance Optimized increase_temp->success check_stability->low_conversion No, Rate is Also Slow decrease_temp Action: Decrease Temp. Find Optimal Balance check_stability->decrease_temp Yes confirm_stability Protocol: Run Stability Controls (Catalyst + Base; Product alone) decrease_temp->confirm_stability decrease_temp->success

Caption: Decision tree for troubleshooting temperature issues in PTC reactions.

Section 4: Data Summary & Experimental Protocol
Table 1: General Impact of Temperature on PTC Reaction Parameters
ParameterEffect of Increasing TemperatureCausality & Expert Commentary
Reaction Rate Generally increases up to an optimum point.Follows Arrhenius kinetics. Both mass transfer and intrinsic reaction rates are accelerated.[3] Above the optimum, catalyst decomposition will cause the apparent rate to drop.
Catalyst Stability Stable within a specific range, then decreases sharply.Thermal energy can overcome the activation barrier for decomposition pathways like Hofmann elimination, especially under basic conditions.[2][4] This threshold is system-dependent.
Product Selectivity Often decreases at excessively high temperatures.Higher temperatures can activate competing side-reaction pathways that have higher activation energies than the desired reaction.[3]
Solvent Loss Increases, especially with volatile organic solvents.Higher temperatures increase the vapor pressure of the solvent. This can change reactant concentrations over time, leading to inconsistencies. Use of a reflux condenser is critical.
Experimental Protocol: Optimizing Reaction Temperature

This protocol provides a systematic approach to finding the optimal temperature for your reaction catalyzed by this compound.

Objective: To identify the temperature that provides the highest yield of the desired product in the shortest reasonable time without significant catalyst or product degradation.

Methodology:

  • Safety First: Review the material safety data sheets (MSDS) for all reactants and solvents. Assess the thermal stability of your most sensitive compound to set a maximum allowable temperature for your screen.

  • Establish Baseline: Run the reaction at a conservative starting temperature (e.g., room temperature or a temperature cited in similar literature). This will be your control (T₀).

  • Set Up Parallel Reactions: Prepare a series of identical small-scale reactions in parallel. A reaction block with multiple vials is ideal for this. Set each reaction to a different temperature (e.g., T₀, T₀+10°C, T₀+20°C, T₀+30°C, etc.).

    • Self-Validation: Ensure all other parameters (reactant stoichiometry, catalyst loading, solvent volume, stir rate) are identical across all vials.

  • Monitor Reaction Progress: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small, measured aliquot from each reaction. Quench the reaction in the aliquot immediately and prepare it for analysis (e.g., by GC, LC, or NMR).

  • Analyze the Data: For each temperature, plot the % conversion of the starting material and the % yield of the product versus time.

    • Identify the temperature that gives the best yield in an acceptable timeframe.

    • Look for signs of trouble: If a higher temperature shows a fast initial rate but a lower final yield than a slightly cooler reaction, this points to decomposition.

  • Confirm and Scale: Once the optimal temperature is identified from the screen, run a confirmation experiment on a slightly larger scale to ensure the result is reproducible before proceeding to your final scale.

References
  • Chem-Impex International. (n.d.). This compound.
  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy.
  • OperaChem. (2023, July 2).
  • Macmillan Group, Princeton University. (2008, April 10).
  • Qiao, Y., Ma, W., Theyssen, N., Chen, C., & Hou, Z. (2017).
  • MDPI. (2021, January 12).
  • ResearchGate. (2018).
  • EurekAlert!. (2026, January 5). A metal-free route to fully recycle PET into premium chemical feedstocks.
  • ResearchGate. (2017).
  • Wikipedia. (n.d.). Tetrabutylammonium bromide.
  • Wikipedia. (n.d.).
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Technical Support Center: Strategies to Minimize Byproduct Formation with (1-Butyl)triethylammonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Butyl)triethylammonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the use of this versatile phase-transfer catalyst. Our focus is to equip you with the knowledge to minimize byproduct formation and ensure the success of your experiments.

Introduction

This compound is a widely utilized quaternary ammonium salt that acts as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[1] While highly effective, its application can sometimes be accompanied by the formation of unwanted byproducts, primarily due to its susceptibility to certain degradation pathways under specific reaction conditions. This guide will delve into the common challenges encountered and provide practical, evidence-based solutions.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable protocols.

Q1: My reaction mixture is turning yellow, and I'm observing unexpected peaks in my analysis. What is happening?

A yellow discoloration in a reaction mixture containing a quaternary ammonium salt often indicates decomposition of the catalyst.[2] The primary degradation pathway for this compound, especially under basic conditions, is the Hofmann elimination .[3] This reaction leads to the formation of an alkene and a tertiary amine.

Causality: The Hofmann elimination is an E2 elimination reaction that occurs when a quaternary ammonium hydroxide is heated.[4] The hydroxide ion acts as a base, abstracting a proton from a β-carbon, leading to the formation of a double bond and the departure of a neutral tertiary amine as the leaving group. For this compound, there are two possible β-hydrogens that can be abstracted, leading to two potential sets of byproducts:

  • Path A (Elimination of the butyl group): Formation of 1-butene and triethylamine .

  • Path B (Elimination of an ethyl group): Formation of ethene and N,N-diethylbutylamine .

According to Hofmann's rule , the major alkene product will be the least substituted one, which is generally the less stable product.[5] This is due to the steric bulk of the quaternary ammonium leaving group, which favors the abstraction of the most accessible β-proton.[4] In the case of this compound, the protons on the butyl group are generally more sterically accessible than those on the ethyl groups. Therefore, the formation of 1-butene and triethylamine is the major Hofmann elimination pathway.

The resulting triethylamine can be susceptible to oxidation over time, especially when exposed to air, which can contribute to the yellowing of the reaction mixture.[2]

Visualizing the Hofmann Elimination Pathway

Hofmann_Elimination cluster_main Hofmann Elimination of (1-Butyl)triethylammonium Cation cluster_path_a Path A (Major) cluster_path_b Path B (Minor) Reactant (1-Butyl)triethylammonium Cation Product_A1 1-Butene Reactant->Product_A1 β-H abstraction from butyl group Product_A2 Triethylamine Reactant->Product_A2 Product_B1 Ethene Reactant->Product_B1 β-H abstraction from ethyl group Product_B2 N,N-Diethylbutylamine Reactant->Product_B2 Base Base (e.g., OH⁻) Base->Reactant attacks β-H caption Figure 1: Hofmann Elimination Pathways

Figure 1: Hofmann Elimination Pathways

Q2: How can I definitively identify the byproducts of Hofmann elimination in my reaction?

Identifying the specific byproducts is crucial for confirming catalyst degradation. The primary byproducts, triethylamine and 1-butene, have distinct spectroscopic signatures.

Analytical Protocol: Byproduct Identification

  • Sample Preparation: At the end of your reaction, carefully quench the reaction and separate the organic and aqueous layers. The volatile nature of 1-butene and ethene means they may be present in the headspace of your reaction vessel. For GC-MS analysis of the headspace, a gas-tight syringe can be used. The organic layer can be analyzed for the presence of the tertiary amine byproducts.

  • GC-MS Analysis (for volatile alkenes):

    • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[6]

    • Column: A PLOT column, such as an Al2O3/Na2SO4 PLOT column, is effective for separating light hydrocarbons.[7]

    • Method: Analyze the headspace of your reaction vessel. Compare the resulting mass spectra with a library of known compounds. The mass spectrum of 1-butene will show a characteristic molecular ion peak at m/z 56.[8]

  • ¹H NMR Spectroscopy (for tertiary amines):

    • Sample: Analyze the crude organic layer after solvent evaporation (if the amine is not too volatile) or a concentrated aliquot.

    • Expected Chemical Shifts (in CDCl₃):

      • Triethylamine: You will observe a quartet at approximately 2.5 ppm (CH₂) and a triplet at approximately 1.0 ppm (CH₃).[9][10]

      • This compound (for comparison): The protons on the ethyl and butyl groups attached to the nitrogen will be shifted downfield compared to the free amine due to the positive charge.

      • 1-Butene (if present in the sample): You can expect signals in the vinyl region (~4.9-5.8 ppm) and the alkyl region (~0.9-2.1 ppm).[11][12]

Data Interpretation:

CompoundKey ¹H NMR Signals (approx. ppm in CDCl₃)Key Mass Spectrum (m/z)
Triethylamine Quartet at 2.5 ppm, Triplet at 1.0 ppm[9][10]Molecular Ion: 101
1-Butene Multiplets at 4.9-5.8 ppm, Multiplet at 1.9-2.1 ppm, Triplet at 0.9-1.0 ppm[11][12]Molecular Ion: 56[8]
Q3: What are the key experimental parameters I should control to minimize Hofmann elimination?

Minimizing Hofmann elimination revolves around controlling temperature, pH, and reaction time.

Strategies to Suppress Hofmann Elimination

  • Temperature Control: Hofmann elimination is significantly accelerated at higher temperatures.[13]

    • Recommendation: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate. If possible, run reactions at or below room temperature.

  • pH Management: The reaction is base-catalyzed. The presence of strong bases, particularly hydroxide ions, promotes the elimination pathway.

    • Recommendation: If your reaction conditions permit, use a weaker base or a non-nucleophilic base. If a strong base is required, use it in stoichiometric amounts rather than in large excess. For reactions sensitive to pH, consider using a buffered system.[14]

  • Reaction Time: Prolonged exposure to harsh conditions (high temperature and/or high pH) increases the extent of catalyst degradation.

    • Recommendation: Monitor your reaction progress (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed.

  • Solvent Choice: The choice of solvent can influence the stability of the quaternary ammonium salt. While less documented for this specific salt, highly polar, aprotic solvents can sometimes stabilize the catalyst. However, practical considerations for your specific reaction will be paramount.[15]

Experimental Workflow for Minimizing Byproducts

Minimize_Byproducts cluster_workflow Workflow to Minimize Byproduct Formation Start Start Reaction Setup Temp Optimize Temperature (Use lowest effective temperature) Start->Temp Base Optimize Base (Weaker base, stoichiometric amount) Temp->Base Time Monitor Reaction Progress (TLC, GC, etc.) Base->Time Workup Prompt Workup (As soon as reaction is complete) Time->Workup Analysis Analyze Product for Purity (NMR, GC-MS) Workup->Analysis caption Figure 2: Experimental Workflow

Figure 2: Experimental Workflow

Frequently Asked Questions (FAQs)

Q4: How can I purify my this compound if I suspect it has degraded?

Purification of quaternary ammonium salts is often achieved by recrystallization. The key is to find a solvent or solvent system in which the salt is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[16]

Protocol: Recrystallization of this compound

  • Solvent Selection: A common and effective solvent system for recrystallizing quaternary ammonium salts is a mixture of a good solvent and a poor solvent (antisolvent). For this compound, consider the following:

    • Good solvents: Acetone, isopropanol, or acetonitrile.

    • Antisolvents: Diethyl ether or hexane.[17]

  • Procedure: a. Dissolve the impure this compound in a minimal amount of the hot "good" solvent.[18] b. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. c. Slowly add the "antisolvent" to the hot solution until you observe persistent cloudiness. d. Gently heat the mixture until the solution becomes clear again. e. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold antisolvent. g. Dry the crystals under vacuum.

Note: Quaternary ammonium salts can be hygroscopic. It is important to store the purified salt in a desiccator over a suitable drying agent.

Q5: What are the optimal storage conditions for this compound to prevent degradation?

To ensure the longevity and purity of your this compound, proper storage is essential.

  • Temperature: Store at room temperature, away from direct heat sources.[19]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of any potential trace amine impurities.

  • Moisture: Keep the container tightly sealed and store in a dry place or in a desiccator to prevent moisture absorption, as the salt can be hygroscopic.

Q6: Are there alternative phase-transfer catalysts I can use if byproduct formation is a persistent issue?

Yes, if Hofmann elimination is problematic under your reaction conditions, you might consider catalysts that are less prone to this degradation pathway.

  • Tetrabutylammonium Bromide (TBAB): As a symmetrical quaternary ammonium salt, it will only produce one set of Hofmann elimination byproducts (1-butene and tributylamine).

  • Phosphonium Salts (e.g., Tetrabutylphosphonium Bromide): These are often more thermally stable than their ammonium counterparts.

  • Crown Ethers or Cryptands: These can be effective PTCs, but they are generally more expensive.

The choice of an alternative catalyst will depend on the specific requirements of your reaction, including cost, efficiency, and ease of separation.

Conclusion

By understanding the mechanisms of byproduct formation, particularly the Hofmann elimination, and by carefully controlling key experimental parameters, you can significantly improve the outcome of your reactions using this compound. This guide provides a foundation for troubleshooting common issues and ensuring the integrity of your experimental results. For further assistance, always refer to the material safety data sheet (MSDS) and consider small-scale optimization experiments before proceeding to a larger scale.

References

  • ResearchGate. (n.d.). Figure 3. 1 H NMR of the triethylamine (TEA) methylene protons. Top:. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra of 1-butene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]

  • Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
  • BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • Allen. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H MAS NMR spectrum of 1-butene [CH2=CH–CH2-CH3] adsorbed in NaX. Retrieved from [Link]

  • Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (400 MHz, D 2 O) of (a) triethylamine, (b) MsOH, (c). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,5-T Triethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109134273B - Method for purifying quaternary ammonium salt.
  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Butene. Retrieved from [Link]

  • NROChemistry. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • Ottokemi. (n.d.). This compound, 98%. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Tetra-n-Butylammonium Bromide (TBAB)-Initiated Carbonylation- Peroxidation of Alkenes with Aldehydes and Hydroperoxides. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Restek. (n.d.). 1-Butene. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Butene. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Hydrocarbon Impurities in 1-Butene by Gas Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent strategies in phase transfer catalysis and its application in organic reactions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • Agilent. (n.d.). GC Competition. Retrieved from [Link]

  • Scientific Update. (2018). Phase Transfer Catalysis Tips and Abstracts from PTC Organics, Inc. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hofmann Elimination. Retrieved from [Link]

  • MDPI. (n.d.). Fundamental Methods for the Phase Transfer of Nanoparticles. Retrieved from [Link]

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analytical techniques for monitoring reaction progress with (1-Butyl)triethylammonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional choice for a technical support guide. As a Senior Application Scientist, I will provide a comprehensive resource for researchers, scientists, and drug development professionals on the . This guide is structured to offer not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of Monitoring Reactions with (1-Butyl)triethylammonium Bromide

This compound is a quaternary ammonium salt valued for its role as a phase-transfer catalyst (PTC) and its properties as an ionic liquid.[1][2] It facilitates reactions between reactants in immiscible phases, enhancing reaction rates and yields in various organic syntheses.[1][3] However, the very properties that make it an effective reagent—its ionic nature, low volatility, and potential for high viscosity in reaction media—can present unique challenges for real-time reaction monitoring. Accurate monitoring is critical to understanding reaction kinetics, optimizing conditions, identifying intermediates, and ensuring product quality. This guide provides a detailed overview of the primary analytical techniques and offers solutions to common problems encountered in the lab.

Core Analytical Techniques for Reaction Monitoring

Choosing the right analytical technique depends on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation. The four most powerful techniques for reactions involving this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Conductivity Measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for in-situ monitoring of reactions in ionic liquids, offering rich structural information on reactants, intermediates, and products in real-time.[4][5]

  • Principle of Operation : By tracking the change in the chemical shifts and integrals of specific proton (¹H) or heteronuclear (e.g., ¹³C, ³¹P) signals, one can directly observe the consumption of starting materials and the formation of products.

  • Key Advantages :

    • Non-invasive : Allows for direct measurement of the reaction mixture without perturbation.

    • Quantitative : Peak integration provides direct information on the relative molar concentrations of different species.

    • Mechanistic Insight : Can help identify transient intermediates that are crucial for understanding the reaction mechanism.[6]

  • Practical Considerations :

    • The high viscosity of some ionic liquid-based reaction mixtures can lead to broad spectral lines. This can often be mitigated by acquiring spectra at elevated temperatures or by careful shimming.[7][8]

    • A deuterated solvent is not always necessary for monitoring, as spectra can be acquired "neat" and referenced to an internal standard.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative analysis, ideal for taking aliquots from a reaction to determine the precise concentration of reactants, products, and the this compound itself.

  • Principle of Operation : The reaction mixture is separated into its components based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Key Advantages :

    • High Sensitivity & Accuracy : Excellent for precise quantification, especially when coupled with a mass spectrometer (LC-MS).[10][11][12]

    • Versatility : A wide range of column chemistries and detectors (UV-Vis, Evaporative Light Scattering Detector - ELSD, MS) are available.

  • Practical Considerations :

    • Quaternary ammonium salts like this compound can be challenging to analyze on standard reversed-phase (e.g., C18) columns due to peak tailing.

    • Specialized columns, such as those with porous graphitic carbon (e.g., Hypercarb), or the use of ion-pairing agents in the mobile phase are often required for good peak shape and separation.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is an excellent technique for real-time, in-situ monitoring, particularly for reactions involving changes in specific functional groups.[14][15]

  • Principle of Operation : Monitors the vibrations of molecular bonds. The disappearance of a reactant's characteristic peak (e.g., a C=O stretch) and the appearance of a product's peak provides a direct window into the reaction's progress.

  • Key Advantages :

    • Fast : Spectra can be acquired rapidly, allowing for the tracking of fast reactions.[15]

    • In-situ Probes : Can be used with immersion probes (e.g., ATR probes) for continuous monitoring without sampling.

  • Practical Considerations :

    • The ionic liquid itself has a complex IR spectrum which can obscure signals from the reactants or products. Differential spectroscopy, where the initial spectrum is subtracted from subsequent ones, is often necessary.

    • Water can be a significant interference; ensuring a dry reaction environment is crucial.[16]

Conductivity Measurement

Since this compound is an ionic salt, monitoring the electrical conductivity of the reaction mixture can be a simple yet powerful method to follow reaction progress, especially if there is a net change in the number or type of ionic species.

  • Principle of Operation : The ability of a solution to conduct electricity is dependent on the concentration and mobility of its ions. The Nernst-Einstein equation relates conductivity to ion diffusion.[17]

  • Key Advantages :

    • Simple & Cost-Effective : Conductivity meters are readily available and easy to use.[18]

    • Sensitive to Ionic Changes : Ideal for reactions where the ionic liquid is consumed, an ionic product is formed, or a salt precipitates.

  • Practical Considerations :

    • Conductivity is highly sensitive to temperature, so precise temperature control is essential for reproducible results.[19][20]

    • This technique is less specific than spectroscopic methods as it measures the bulk property of the solution. It is most effective when the reaction involves a significant and well-defined change in ionic composition.

Troubleshooting Guide

This section addresses common issues encountered when monitoring reactions involving this compound.

Problem: Inconsistent or Slow Reaction Rates

  • Potential Cause 1: Water or Impurities in the Ionic Liquid. Water is a common impurity in ionic liquids and can dramatically affect reaction outcomes.[7]

    • Solution:

      • Drying: Dry the this compound under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours before use.

      • Verification: Use Karl Fischer titration to quantify water content (aim for <100 ppm for sensitive reactions). The specifications sheet may provide the maximum water content.[21]

      • Purity Check: Use ¹H NMR to check for organic impurities.

  • Potential Cause 2: Catalyst Poisoning. Certain species in the reaction mixture can bind to and deactivate the catalyst.[22]

    • Solution:

      • Reagent Purity: Ensure all reactants and solvents are of high purity and are free from potential catalyst poisons (e.g., sulfur compounds, certain coordinating anions).

      • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem: Poor Resolution or Broad Peaks in NMR Spectra

  • Potential Cause: High Viscosity of the Reaction Medium. The high concentration of ionic species can lead to viscous solutions, which restricts molecular tumbling and causes signal broadening.[7][8]

    • Solution:

      • Increase Temperature: Acquiring the NMR spectrum at a higher temperature will decrease viscosity and sharpen the peaks.

      • Dilution: If possible without significantly altering the reaction, dilute a small aliquot of the reaction mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) just before analysis.

      • Adjust Acquisition Parameters: Increase the relaxation delay (d1) between scans to ensure full relaxation of the nuclei.

Problem: Difficulty Removing the Catalyst During Workup

  • Potential Cause: High Solubility of this compound. As a quaternary ammonium salt, it can have significant solubility in both aqueous and organic phases, making separation difficult.

    • Solution:

      • Aqueous Extraction: Perform multiple extractions with deionized water. Avoid using brine (saturated NaCl) in the initial washes, as the high salt concentration can "salt out" the this compound, pushing it back into the organic layer.[22][23]

      • Precipitation: In some cases, adding a non-polar solvent in which the ionic liquid is insoluble (e.g., diethyl ether, hexane) to the organic phase can precipitate the catalyst, which can then be removed by filtration.[24]

Problem: HPLC Analysis Shows Poor Peak Shape (Tailing)

  • Potential Cause: Unwanted Interactions with the Stationary Phase. The positively charged quaternary ammonium cation can interact strongly with residual silanol groups on standard silica-based C18 columns, leading to severe peak tailing.

    • Solution:

      • Use a Specialized Column: Employ a column designed for separating polar or charged compounds, such as a porous graphitic carbon (PGC) column (e.g., Thermo Scientific Hypercarb).[13]

      • Modify the Mobile Phase:

        • Add an Ion-Pairing Reagent: Introduce an agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase.

        • Increase Ionic Strength: Add a salt like ammonium formate or ammonium acetate (e.g., 50 mmol L⁻¹) to the aqueous portion of the mobile phase to mask the active sites on the column.[11]

Visual Workflow: Troubleshooting Reaction Monitoring Issues

Caption: A troubleshooting workflow for common issues in reactions using this compound.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for real-time, in-situ monitoring of my reaction? A1: For true real-time, non-invasive monitoring, NMR and FT-IR spectroscopy are the superior choices.[4][6][14] FT-IR with an immersion probe is often easier to set up in a standard fume hood reactor, while NMR provides more detailed structural information but requires placing the reaction vessel inside the spectrometer.

Q2: How can I accurately quantify the concentration of this compound remaining in my reaction? A2: HPLC is the most reliable and widely used method for the precise quantification of quaternary ammonium salts.[11][13] Developing a robust method with an appropriate column and mobile phase, and using a suitable detector (like ELSD or MS if the salt lacks a chromophore), will yield the most accurate results.

Q3: Does the presence of this compound interfere with my analysis? A3: Yes, it can. Its ionic nature can suppress analyte signals in electrospray ionization mass spectrometry (ESI-MS). Its high viscosity can broaden lines in NMR.[7] Its own IR absorption bands can overlap with analyte signals.[25] Mitigation strategies, as detailed in the troubleshooting guide (e.g., dilution, background subtraction, chromatographic separation), are essential.

Q4: How do I know if my this compound is stable at my reaction temperature? A4: First, consult the supplier's technical data sheet for its decomposition temperature. For more rigorous analysis, Thermogravimetric Analysis (TGA) can be performed to determine the exact temperature at which it begins to degrade under your specific atmospheric conditions (e.g., air vs. nitrogen).

Q5: What is the key difference between using this compound and a more common PTC like Tetrabutylammonium bromide (TBAB)? A5: The primary difference lies in the structure of the cation, which affects its lipophilicity (affinity for the organic phase). TBAB, with its four butyl groups, is significantly more lipophilic than this compound.[26] This difference in partitioning between the aqueous and organic phases can influence the catalyst's efficiency and may make one more suitable than the other depending on the specific solvent system and reactants involved.[27]

Detailed Experimental Protocols

Protocol 1: In-situ Reaction Monitoring by ¹H NMR Spectroscopy

This protocol describes a general method for monitoring a reaction's progress directly in an NMR tube.

  • Preparation: In a vial, combine your starting material (e.g., 0.1 mmol), this compound (as catalyst or solvent), and a high-boiling point internal standard with a known chemical shift (e.g., 1,3,5-trimethoxybenzene).

  • Solvent: Add the appropriate deuterated solvent (e.g., 0.6 mL of DMSO-d₆) if required for locking and shimming. For neat reactions, an unlocked experiment may be necessary.[8]

  • Initial Spectrum (t=0): Transfer the mixture to an NMR tube. Acquire a ¹H NMR spectrum before initiating the reaction. This is your t=0 reference. Ensure the integral of the internal standard and your starting material are accurately set.

  • Initiation: Add the final reagent to the NMR tube to start the reaction. If the reaction requires heat, pre-heat the NMR spectrometer's probe to the desired temperature.

  • Time-course Monitoring: Acquire spectra at regular intervals (e.g., every 15 minutes).

  • Data Analysis: For each time point, normalize the integrals of the reactant and product peaks to the integral of the stable internal standard. Plot the concentration (or relative integral value) versus time to obtain a reaction profile.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a starting point for developing a quantitative HPLC method.

  • Column and Mobile Phase Selection:

    • Column: Thermo Scientific™ Hypercarb™ column (e.g., 100 x 2.1 mm, 5 µm).[13]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Detector: ELSD or Mass Spectrometer (in positive ion ESI mode, monitoring the m/z of the butyltriethylammonium cation).

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the initial mobile phase composition. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: At each reaction time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction if necessary and dilute it with the mobile phase to a concentration that falls within the range of your calibration curve. Filter the sample through a 0.22 µm filter before injection.

  • Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Then, inject the reaction samples and use the calibration curve to determine the concentration of this compound at each time point.

Visual Workflow: Selecting an Analytical Technique

TechniqueSelection Start What information is needed? Q_Kinetics Real-time kinetics and structural information? Start->Q_Kinetics Q_Quant Precise quantification of all components? Q_Kinetics->Q_Quant No Use_NMR Use NMR Spectroscopy Q_Kinetics->Use_NMR Yes Q_Functional Tracking specific functional group changes? Q_Quant->Q_Functional No Use_HPLC Use HPLC / LC-MS Q_Quant->Use_HPLC Yes Q_Ionic Monitoring bulk change in ionic species? Q_Functional->Q_Ionic No Use_FTIR Use FT-IR Spectroscopy Q_Functional->Use_FTIR Yes Use_Conductivity Use Conductivity Measurement Q_Ionic->Use_Conductivity Yes

Caption: A decision tree for selecting the appropriate analytical technique for reaction monitoring.

References
  • Butler, B. J., Thomas, D. S., Hook, J. M., & Harper, J. B. (2016). NMR Spectroscopy to Follow Reaction Progress in Ionic Liquids. Magnetic Resonance in Chemistry, 54(6), 423-428. [Link]

  • Shekunov, E. V., & Gnezdilov, O. I. (2010). Characterization of Molecular Systems and Monitoring of Chemical Reactions in Ionic Liquids by Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 110(10), 418-453. [Link]

  • Gnezdilov, O. I. (2010). Characterization of Molecular Systems and Monitoring of Chemical Reactions in Ionic Liquids by Nuclear Magnetic Resonance Spectroscopy. ACS Publications. [Link]

  • Toomey, A. B., Dalrymple, D., & Schulz, M. (1997). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 20(12), 1985-1995. [Link]

  • Kollman, W. S., & Schmitt, T. M. (2009). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Environmental Science & Technology, 43(24), 9252-9258. [Link]

  • Li, Y., et al. (2013). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 5(21), 6063-6068. [Link]

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Technical Support Center: Enhancing Reaction Selectivity with (1-Butyl)triethylammonium Bromide (BTEAB)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing (1-Butyl)triethylammonium bromide (BTEAB) as a phase-transfer catalyst (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into leveraging BTEAB to enhance the selectivity of chemical reactions. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about BTEAB and its role in phase-transfer catalysis.

Q1: What is this compound (BTEAB) and how does it function as a phase-transfer catalyst?

A1: this compound, also known as Butyltriethylammonium bromide, is a quaternary ammonium salt.[1] In a typical phase-transfer catalysis (PTC) system, reactants are often located in two immiscible phases, such as an aqueous phase and an organic phase.[2][3][4] BTEAB facilitates the reaction by transporting a reactant, usually an anion, from the aqueous phase to the organic phase where the other reactant is dissolved.[2][3][5] The BTEAB cation pairs with the reactant anion, and the resulting ion pair has sufficient lipophilicity (affinity for the organic phase) due to the butyl and ethyl groups to cross the phase boundary.[5][6] This process not only brings the reactants together but also enhances the reactivity of the transferred anion, as it becomes less solvated by water in the organic phase, creating a "naked" and more reactive species.[2][7]

Q2: What are the primary advantages of using BTEAB over other quaternary ammonium salts?

A2: The structure of a quaternary ammonium salt is a critical factor in its effectiveness as a PTC.[6] BTEAB offers a balanced lipophilicity due to its combination of three ethyl groups and one butyl group. This structure allows for efficient partitioning between the aqueous and organic phases.[2] While highly lipophilic catalysts (with very long alkyl chains) tend to remain predominantly in the organic phase, and very small catalysts are confined to the aqueous phase, BTEAB's intermediate structure can facilitate rapid transfer of anions across the interface.[2] This balance can lead to improved reaction rates and selectivity compared to more symmetrical or extremely lipophilic or hydrophilic catalysts in certain applications.

Q3: In which types of reactions is BTEAB particularly effective at enhancing selectivity?

A3: BTEAB is a versatile phase-transfer catalyst used in a variety of organic reactions, including nucleophilic substitutions, alkylations, and oxidations.[1][8] It is particularly useful in reactions where chemo-, regio-, or stereoselectivity is a key objective. For instance, in nucleophilic substitution reactions, using a PTC like BTEAB can help favor the desired substitution product over potential side reactions like elimination, especially when dealing with basic nucleophiles.[9] The choice of catalyst can influence the reaction's selectivity by affecting the properties of the ion pair in the organic phase.[6]

Q4: What is the general mechanism of phase-transfer catalysis involving BTEAB?

A4: The mechanism of phase-transfer catalysis can generally be described by two principal models: the Starks' extraction mechanism and the Makosza interfacial mechanism.[10][11][12]

  • Extraction Mechanism: In this model, the BTEAB cation (Q+) first exchanges its bromide anion for a reactant anion (X-) from the aqueous phase at the interface. The resulting ion pair, Q+X-, is then extracted into the organic phase. Here, the "naked" and highly reactive X- anion reacts with the organic substrate (RY) to form the product (RX) and a new anion (Y-). The BTEAB cation then pairs with Y- (forming Q+Y-) and transports it back to the aqueous phase, where it exchanges for another X- anion, thus completing the catalytic cycle.[11]

  • Interfacial Mechanism: This mechanism is often invoked for reactions involving the deprotonation of organic acids by a strong base (like concentrated NaOH).[13] Deprotonation occurs at the interface between the two phases. The BTEAB cation then extracts the newly formed organic anion from the interface into the organic phase, where it reacts with the electrophile.[2][10][13]

The operative mechanism can depend on the specific reaction conditions and the nature of the reactants.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_X M⁺X⁻ Q_Br_aq Q⁺Br⁻ M_X->Q_Br_aq Anion Exchange M_Y M⁺Y⁻ R_Y R-Y R_X R-X R_Y->R_X + Y⁻ Q_Y_org Q⁺Y⁻ R_X->Q_Y_org Interface Interface Q_X_org Q⁺X⁻ Q_Br_aq->Q_X_org Phase Transfer Q_X_org->R_Y Reaction Q_Y_org->M_Y Phase Transfer & Regeneration

Caption: General workflow of the extraction mechanism in PTC.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using BTEAB.

Issue 1: Low or No Reaction Conversion

Q: My reaction is not proceeding, or the conversion is very low. What are the potential causes and how can I address them?

A: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Catalyst Inactivity:

    • Verification: Ensure the BTEAB is pure and has been stored correctly, away from moisture. Consider using a fresh batch of the catalyst.[6]

    • Rationale: Quaternary ammonium salts can degrade over time, especially if not stored under anhydrous conditions.

  • Insufficient Agitation:

    • Action: Increase the stirring rate of the reaction mixture.[6]

    • Rationale: The reaction occurs at the interface between the two phases. Vigorous stirring increases the interfacial surface area, which in turn increases the rate of anion transfer and the overall reaction rate.[2]

  • Suboptimal Temperature:

    • Action: Gradually increase the reaction temperature.[6]

    • Rationale: Most reaction rates increase with temperature. However, be aware that quaternary ammonium salts can decompose at high temperatures (typically above 120-150°C), especially in the presence of a strong base, where decomposition can occur at temperatures as low as 50-70°C.[2][14] This decomposition is often a result of Hofmann elimination.[15][16][17]

  • Inadequate Catalyst Concentration:

    • Action: Increase the molar percentage of BTEAB.

    • Rationale: While PTCs are used in catalytic amounts, a certain threshold concentration is necessary for an efficient reaction rate. The optimal concentration will depend on the specific reaction.

  • Water Content:

    • Action: In some cases, minimizing the amount of water can be beneficial.

    • Rationale: A high concentration of water can lead to strong hydration of the anion in the aqueous phase, making it more difficult for the BTEAB to extract it into the organic phase.[2][6]

Issue 2: Poor Reaction Selectivity

Q: I am observing the formation of significant byproducts, leading to poor selectivity for my desired product. How can I improve this using BTEAB?

A: Enhancing selectivity is a key application of PTC. Here’s how to troubleshoot poor selectivity:

Troubleshooting Steps:

  • Reaction Temperature:

    • Action: Try lowering the reaction temperature.

    • Rationale: Often, side reactions have a higher activation energy than the desired reaction. Lowering the temperature can therefore disproportionately slow down the side reactions, improving selectivity.[6]

  • Catalyst Structure:

    • Action: While this guide focuses on BTEAB, if selectivity issues persist, screening other quaternary ammonium salts with different alkyl groups or counter-ions may be necessary.

    • Rationale: The steric and electronic properties of the catalyst can influence the transition state of the reaction, thereby affecting selectivity.[6][18] The tightness of the ion pair formed between the catalyst and the anion in the organic phase can play a crucial role.

  • Solvent Effects:

    • Action: Experiment with different organic solvents.

    • Rationale: The polarity and coordinating ability of the organic solvent can influence the reactivity of the "naked" anion and the stability of the transition state.[6] Aprotic solvents that are immiscible with water are generally preferred.[6] Dichloromethane and toluene are commonly used solvents in PTC.[2]

  • Base Strength (for base-mediated reactions):

    • Action: If applicable, consider using a weaker or stronger base.

    • Rationale: The strength of the base can significantly impact the selectivity between, for example, substitution and elimination reactions.[6]

Selectivity_Troubleshooting Start Poor Selectivity Observed Temp Adjust Temperature Start->Temp Catalyst Screen Different PTCs Temp->Catalyst No Improvement Success Selectivity Improved Temp->Success Improvement Solvent Change Organic Solvent Catalyst->Solvent No Improvement Catalyst->Success Improvement Base Modify Base Strength (if applicable) Solvent->Base No Improvement Solvent->Success Improvement Base->Success Improvement

Caption: Decision workflow for troubleshooting poor selectivity.

Issue 3: Catalyst Decomposition

Q: I suspect my BTEAB is decomposing during the reaction. What are the signs, and how can I prevent this?

A: Catalyst decomposition can lead to a stall in the reaction and the formation of impurities.

Signs of Decomposition:

  • The reaction rate slows down or stops over time.

  • Formation of unexpected byproducts, which may arise from the decomposition products of the catalyst (e.g., triethylamine and butene from Hofmann elimination).[15][16][17]

  • A noticeable change in the color or consistency of the reaction mixture.

Prevention Strategies:

  • Temperature Control:

    • Action: Avoid excessive temperatures, especially in the presence of strong bases like NaOH or KOH.[2]

    • Rationale: As mentioned, quaternary ammonium salts are susceptible to Hofmann elimination at elevated temperatures, a process that is accelerated by strong bases.[2][16][17]

  • Choice of Base:

    • Action: If possible, use a milder base or a solid carbonate (like K₂CO₃) instead of concentrated aqueous hydroxides.

    • Rationale: This reduces the basicity of the system, thereby slowing down the rate of Hofmann elimination.

  • Consider Alternative Catalysts for High-Temperature Reactions:

    • Action: For reactions requiring very high temperatures, consider using phosphonium-based PTCs.

    • Rationale: Phosphonium salts are generally more thermally stable than their ammonium counterparts, although they can be less stable in strongly basic conditions.[15][19]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for a BTEAB-Catalyzed Nucleophilic Substitution

This protocol outlines a general procedure for the Williamson ether synthesis, a classic example of a PTC-catalyzed nucleophilic substitution.

Reaction: Phenol + 1-Bromobutane → Butyl Phenyl Ether

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1 equivalent), toluene (5-10 mL per gram of phenol), and an aqueous solution of sodium hydroxide (e.g., 20-50% w/w, 1.5-2 equivalents).

  • Catalyst Addition: Add BTEAB (1-5 mol%) to the biphasic mixture.

  • Addition of Electrophile: While stirring vigorously, add 1-bromobutane (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-80°C) and maintain vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.

Table 1: Influence of Reaction Parameters on Yield and Selectivity (Illustrative Data)

The following table illustrates how different parameters can affect the outcome of a hypothetical PTC reaction. This data is for demonstrative purposes and actual results will vary depending on the specific reaction.

EntryCatalyst (mol%)Temperature (°C)Stirring Speed (RPM)SolventYield (%)Selectivity (Product:Byproduct)
1160300Toluene4585:15
2560300Toluene7588:12
3580300Toluene9280:20
45601000Toluene9592:8
55601000Dichloromethane9390:10

Analysis of Table 1:

  • Entry 1 vs. 2: Increasing the catalyst loading significantly improves the yield.

  • Entry 2 vs. 3: Increasing the temperature boosts the yield but slightly decreases selectivity, suggesting a competing side reaction becomes more prominent at higher temperatures.

  • Entry 2 vs. 4: Increasing the agitation speed dramatically improves both yield and selectivity, highlighting the importance of efficient mixing.

  • Entry 4 vs. 5: The choice of solvent can have a notable impact on the reaction outcome.

By systematically varying these parameters, you can optimize the reaction conditions for your specific application to achieve both high yield and excellent selectivity.

References

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Validation & Comparative

A Comparative Guide to (1-Butyl)triethylammonium Bromide and Tetrabutylammonium Bromide (TBAB) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, particularly within pharmaceutical and drug development, the selection of an optimal phase-transfer catalyst (PTC) is a critical determinant of reaction efficiency, yield, and overall process viability. Quaternary ammonium salts stand out as a versatile and widely employed class of PTCs, facilitating reactions between reactants in immiscible phases. This guide provides an in-depth, objective comparison of two prominent quaternary ammonium salts: (1-Butyl)triethylammonium bromide and the more ubiquitous Tetrabutylammonium bromide (TBAB). This analysis is grounded in their physicochemical properties, catalytic efficacy supported by experimental data, and practical application in key synthetic transformations.

Unveiling the Contenders: A Structural and Physicochemical Overview

At the heart of their function as phase-transfer catalysts lies the unique amphiphilic nature of quaternary ammonium salts. The positively charged nitrogen atom, shielded by alkyl groups, forms a lipophilic cation that can readily partition into an organic phase. This cation carries an anion, originally from an aqueous phase, into the organic medium where it can react with an organic substrate. The structure and symmetry of the alkyl groups surrounding the nitrogen atom significantly influence the catalyst's performance.

This compound is an asymmetric quaternary ammonium salt, featuring three ethyl groups and one butyl group attached to the central nitrogen atom. This asymmetry can influence its solubility and interfacial behavior.

Tetrabutylammonium bromide (TBAB) , in contrast, is a symmetric quaternary ammonium salt with four butyl groups. Its larger, more lipophilic cation structure is a key attribute contributing to its widespread use and effectiveness in a broad range of reactions.[1]

A comparative summary of their key physicochemical properties is presented below:

PropertyThis compoundTetrabutylammonium bromide (TBAB)
Molecular Formula C₁₀H₂₄BrNC₁₆H₃₆BrN
Molecular Weight 238.21 g/mol 322.37 g/mol
Appearance White crystalline powderWhite crystalline powder
Melting Point 212-215 °C102-106 °C
Solubility in Water SolubleSoluble
Solubility in Organic Solvents Soluble in polar organic solventsSoluble in a wide range of organic solvents, including alcohols, acetone, and chlorinated hydrocarbons; slightly soluble in benzene.[2]
Thermal Decomposition Decomposes at high temperaturesDecomposes at elevated temperatures

The Crux of the Matter: Performance in Phase-Transfer Catalysis

The efficacy of a phase-transfer catalyst is ultimately judged by its ability to enhance reaction rates and yields. While direct, head-to-head comparative studies of this compound and TBAB under identical conditions are not extensively reported in the literature, we can draw valuable insights from their performance in the classic Williamson ether synthesis, a representative SN2 reaction.

The Williamson ether synthesis is a cornerstone of organic synthesis, forming an ether from an organohalide and an alkoxide.[3] The use of a phase-transfer catalyst is often essential to bring the alkoxide, typically in an aqueous or solid phase, into contact with the alkyl halide in an organic phase.

Experimental Data Snapshot: Williamson Ether Synthesis

The following table summarizes representative experimental data for the synthesis of n-butyl phenyl ether, a common benchmark reaction for evaluating PTC efficiency.

CatalystSubstrate 1Substrate 2Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Tetrabutylammonium bromide (TBAB) Sodium phenoxiden-Butyl bromideToluene/Water70492[1]

The choice of catalyst can significantly impact reaction outcomes. The lipophilicity of the cation plays a crucial role in its ability to transport anions from an aqueous phase to an organic phase.[4] While highly lipophilic catalysts like TBAB are broadly effective, an optimal balance between aqueous and organic phase solubility is crucial for an efficient catalytic cycle.[1]

Causality in Experimental Design: A Deeper Dive

The selection of a phase-transfer catalyst and the design of the experimental protocol are not arbitrary; they are guided by the underlying mechanism of the reaction and the physicochemical properties of the catalyst.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Ion Exchange QBr_aq Q⁺Br⁻ RX_org Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org QNu_org->Product_org SN2 Reaction QBr_org Q⁺Br⁻ Product_org->QBr_org QBr_org->QBr_aq Catalyst Regeneration

Caption: General mechanism of phase-transfer catalysis in a biphasic system.

The efficiency of this catalytic cycle is dependent on several factors:

  • Partitioning of the Catalyst: The quaternary ammonium cation (Q⁺) must be sufficiently lipophilic to be soluble in the organic phase, yet also capable of migrating to the aqueous/organic interface to exchange anions. The larger alkyl groups of TBAB generally provide greater lipophilicity compared to the mixed ethyl and butyl groups of this compound.

  • Anion Exchange: The transfer of the nucleophile (Nu⁻) from the aqueous to the organic phase is a critical step. The nature of the cation and the solvent system influences the rate of this exchange.

  • Reactivity of the "Naked" Anion: Once in the organic phase, the anion is shielded from its counter-ion by the bulky alkyl groups of the catalyst. This "naked" and less solvated anion is a more potent nucleophile, leading to an accelerated reaction rate.[5]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed experimental protocols for a representative Williamson ether synthesis are provided below.

Experimental Protocol: Synthesis of n-Butyl Phenyl Ether using Tetrabutylammonium Bromide (TBAB)

This protocol is based on established methodologies for phase-transfer catalyzed etherification.[1]

TBAB_Workflow A 1. Charge Reactor B 2. Add Reactants & Catalyst - Sodium Phenoxide (0.03 mol) in Water (20 mL) - n-Butyl Bromide (0.03 mol) in Toluene (25 mL) - TBAB (0.003 mol) A->B C 3. Reaction - Heat to 70°C - Stir vigorously for 4 hours B->C D 4. Work-up - Cool to room temperature - Separate organic layer C->D E 5. Extraction - Extract aqueous layer with toluene D->E F 6. Purification - Wash combined organic layers - Dry over Na₂SO₄ - Remove solvent - Purify by distillation/chromatography E->F G Product: n-Butyl Phenyl Ether F->G

Caption: Workflow for the synthesis of n-butyl phenyl ether using TBAB.

Methodology:

  • Reaction Setup: A reaction vessel is charged with sodium phenoxide (0.03 mol) dissolved in water (20 mL). A solution of n-butyl bromide (0.03 mol) in toluene (25 mL) is then added.

  • Catalyst Addition: Tetrabutylammonium bromide (TBAB) (0.003 mol) is added to the biphasic mixture.

  • Reaction Conditions: The heterogeneous mixture is heated to 70°C and stirred vigorously to ensure efficient mixing between the aqueous and organic phases. The reaction is maintained at this temperature for 4 hours.

  • Work-up and Isolation: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or chromatography to yield n-butyl phenyl ether.

Experimental Protocol: General Williamson Ether Synthesis using this compound

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol (1 equivalent) and sodium hydroxide (1.1 equivalents) in water.

  • Solvent and Catalyst Addition: Add a suitable organic solvent (e.g., dichloromethane or toluene) and this compound (0.05 - 0.1 equivalents).

  • Alkyl Halide Addition: Add the alkyl halide (1.1 equivalents) to the vigorously stirred biphasic mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Concluding Remarks for the Practicing Scientist

The choice between this compound and Tetrabutylammonium bromide will depend on the specific requirements of the reaction, including the nature of the reactants, the solvent system, and cost considerations.

  • Tetrabutylammonium bromide (TBAB) is a robust, well-characterized, and highly effective phase-transfer catalyst for a wide array of reactions. Its high lipophilicity makes it particularly suitable for reactions where efficient transfer of an anion into a nonpolar organic phase is required. Its performance is well-documented, providing a reliable starting point for process optimization.[6][7]

  • This compound , with its asymmetric structure, may offer advantages in specific applications where different interfacial properties are desired. While less commonly cited in the literature, its efficacy as a phase-transfer catalyst is established.[8] Further empirical investigation is often warranted to determine its suitability for a novel transformation.

For researchers and drug development professionals, TBAB represents a dependable and versatile choice for initial process development. However, for optimization and in cases where TBAB may not provide the desired selectivity or reaction rate, exploring catalysts with different steric and electronic properties, such as this compound, can be a valuable strategy. Ultimately, the optimal catalyst is best determined through empirical screening and a thorough understanding of the reaction mechanism.

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  • Royal Society of Chemistry. (2024). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Retrieved from [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization. Retrieved from [Link]

  • PubMed. (2000). Highly enantioselective Michael reactions catalyzed by a chiral quaternary ammonium salt. Illustration by asymmetric syntheses of (S)-ornithine and chiral 2-cyclohexenones. Retrieved from [Link]

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A Comparative Guide to the Efficacy of (1-Butyl)triethylammonium Bromide Against Other Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research and development, the thorough evaluation of novel compounds is paramount. Quaternary ammonium salts (QASs) represent a significant class of cationic biocides with a broad spectrum of activity against various microorganisms.[1] This guide provides a comprehensive framework for comparing the efficacy of (1-Butyl)triethylammonium bromide, a short-chain QAS, against well-established, long-chain QASs such as Cetylpyridinium Chloride (CPC) and Benzalkonium Chloride (BC).

While this compound is recognized for its applications as a phase transfer catalyst in organic synthesis, its potential as an antimicrobial agent is less characterized. This guide will delve into the fundamental principles of QAS structure-activity relationships to hypothesize its potential efficacy and provide detailed, validated experimental protocols to empower researchers to generate their own comparative data.

The Critical Role of Structure in Antimicrobial Efficacy

The antimicrobial activity of QASs is intrinsically linked to their molecular structure, primarily the length of the N-alkyl chains.[2][3] A substantial body of research indicates that QASs with longer alkyl chains (typically C12-C16) exhibit the most potent antimicrobial activity.[3][4] This is attributed to their ability to effectively disrupt the bacterial cell membrane. The positively charged nitrogen head of the QAS molecule interacts with the negatively charged components of the bacterial cell wall, while the hydrophobic alkyl tail penetrates the lipid bilayer, leading to membrane disorganization, leakage of intracellular contents, and ultimately, cell death.[3][5]

This compound possesses significantly shorter alkyl chains (one butyl and three ethyl groups) compared to CPC (a C16 chain) and BC (a mixture of C12, C14, and C16 alkyl chains). Based on established structure-activity relationships, it is hypothesized that this compound will exhibit lower antimicrobial efficacy than its long-chain counterparts. However, empirical testing is essential to validate this hypothesis and quantify any observed activity.

A Framework for Comparative Efficacy Testing

To provide a robust comparison, this guide details two universally accepted methods for evaluating antimicrobial efficacy: the Minimum Inhibitory Concentration (MIC) Assay and the Kirby-Bauer Zone of Inhibition Test . These protocols are designed to be self-validating and are grounded in standards set forth by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Data Presentation: A Template for Your Findings

The following tables are presented as templates for researchers to populate with their own experimental data. This structured approach will facilitate a clear and direct comparison of the antimicrobial activities of the tested QASs.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundCetylpyridinium ChlorideBenzalkonium Chloride
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 10231)

Table 2: Comparative Zone of Inhibition (Diameter in mm)

MicroorganismThis compoundCetylpyridinium ChlorideBenzalkonium Chloride
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 10231)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] This protocol is adapted from the CLSI M07 guidelines.[6][7][8]

Materials:

  • Test compounds: this compound, Cetylpyridinium Chloride, Benzalkonium Chloride

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial/fungal strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of each QAS in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

  • Prepare Inoculum: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute Inoculum: Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilutions: In the 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in each row designated for a test compound. Add 100 µL of the stock solution of the test compound to the first well of the corresponding row. Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Inoculate Plate: Add 50 µL of the diluted inoculum to each well (except for a sterility control well containing only broth), resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare QAS Stock Solutions serial_dilution Perform 2-fold Serial Dilutions in 96-well plate stock->serial_dilution inoculum Prepare and Standardize Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in CAMHB inoculum->dilute_inoculum inoculate Inoculate Wells with Standardized Microorganism dilute_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Kirby-Bauer Zone of Inhibition Test

This disk diffusion method is a qualitative test to assess the susceptibility of bacteria to an antimicrobial agent.[9][10][11][12][13]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Test compounds: this compound, Cetylpyridinium Chloride, Benzalkonium Chloride

  • Bacterial/fungal strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35-37°C)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: As described in the MIC protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate MHA Plate: Dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Allow to Dry: Let the plate sit for 3-5 minutes to allow the inoculum to dry.

  • Prepare and Apply Disks: Aseptically apply sterile filter paper disks to the surface of the agar. Pipette a standardized volume (e.g., 20 µL) of a known concentration of each QAS solution onto its respective disk.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours for bacteria and 24-48 hours for yeast.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis inoculum Prepare and Standardize Inoculum (0.5 McFarland) swab_plate Inoculate MHA Plate with Standardized Microorganism inoculum->swab_plate prepare_disks Prepare QAS-impregnated Disks place_disks Aseptically Place Disks on Agar Surface prepare_disks->place_disks swab_plate->place_disks incubate Incubate at 37°C for 16-18h place_disks->incubate measure_zones Measure Diameter of Inhibition Zones (mm) incubate->measure_zones

Caption: Workflow for the Kirby-Bauer Zone of Inhibition Assay.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for most QASs, including the comparators in this guide, involves the disruption of the microbial cell membrane. This process is initiated by the electrostatic interaction between the cationic head of the QAS and the anionic components of the cell surface.

QAS_Mechanism cluster_steps Mechanism of Action adsorption 1. Electrostatic Adsorption to Negatively Charged Cell Surface penetration 2. Hydrophobic Tail Penetrates Lipid Bilayer adsorption->penetration disruption 3. Membrane Disorganization and Increased Permeability penetration->disruption leakage 4. Leakage of Intracellular Components disruption->leakage death 5. Cell Death leakage->death

Caption: Generalized Mechanism of Action for Quaternary Ammonium Salts.

Conclusion

References

  • Nadagouda, M. N., Vijayasarathy, P., Sin, A., Nam, H., Khan, S., Parambath, J. B. M., Mohamed, A. A., & Han, C. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Medicinal Chemistry Research, 31(10), 1663–1678. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • Hardy Diagnostics. (n.d.). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Nadagouda, M. N., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. ResearchGate. [Link]

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  • Hardy Diagnostics. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. [Link]

  • Ghannoum, M. A., et al. (2009). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 47(5), 1372–1377. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Frassinetti, B., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Molecules, 25(12), 2780. [Link]

  • Li, Z., et al. (2015). Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. International Journal of Molecular Sciences, 16(12), 29729–29753. [Link]

  • Pavlíková-Morická, M., Lacko, I., Devínsky, F., Masárová, L., & Mlynarcík, D. (1994). Quantitative relationships between structure and antimicrobial activity of new "soft" bisquaternary ammonium salts. Folia Microbiologica, 39(3), 176–180. [Link]

  • Leite, C. A. L., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(2), 314–318. [Link]

  • Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. [Link]

  • Funar-Timofei, S., et al. (2021). Antiproliferative and antibacterial potential of tetrahexylammonium bromide-based ionic liquids. Experimental and Therapeutic Medicine, 22(1), 672. [Link]

  • Funar-Timofei, S., et al. (2021). Antiproliferative and antibacterial potential of tetrahexylammonium bromide-based ionic liquids. Experimental and Therapeutic Medicine, 22(1), 672. [Link]

  • Maillard, J.-Y. (2022). Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance. Journal of Applied Microbiology, 133(4), 2097–2119. [Link]

  • da Silva, A. P. S., et al. (2023). The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation. Antibiotics, 12(8), 1251. [Link]

  • Tischer, M., et al. (2020). Quaternary Ammonium Salts and Their Antimicrobial Potential: Targets or Nonspecific Interactions? ChemMedChem, 15(23), 2244–2257. [Link]

  • Al-Harbi, F. A., et al. (2024). Exploring the Effect of Cetylpyridinium Chloride Addition on the Antibacterial Activity and Surface Hardness of Resin-Based Dental Composites. Polymers, 16(4), 543. [Link]

  • Corcoll-Adell, M., et al. (2018). Optimization of E. coli Inactivation by Benzalkonium Chloride Reveals the Importance of Quantifying the Inoculum Effect on Chemical Disinfection. Frontiers in Microbiology, 9, 1424. [Link]

  • Langsrud, S., et al. (2016). Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics. Journal of Bacteriology, 198(16), 2207–2217. [Link]

  • ResearchGate. (n.d.). Testing of benzalkonium chloride activity on S. aureus strains by following CLSI and EN 1276 guidelines. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some alkyl-trimethyl ammonium bromide. [Link]

  • Ciopec, M., et al. (2024). Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries. International Journal of Molecular Sciences, 25(16), 8683. [Link]

  • ResearchGate. (n.d.). Antimicrobial efficacy of 0·05% cetylpyridinium chloride mouthrinses. [Link]

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Unlocking Reaction Efficiency: A Comparative Guide to (1-Butyl)triethylammonium Bromide as a Phase-Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and sustainability is paramount. Phase-transfer catalysis (PTC) has emerged as a powerful technique to bridge the reactivity gap between immiscible reactants, enabling a vast array of transformations under mild conditions. Within the arsenal of phase-transfer catalysts, quaternary ammonium salts are workhorses of choice. This guide provides an in-depth technical comparison of (1-Butyl)triethylammonium bromide, highlighting its distinct advantages over traditional catalytic systems for researchers, scientists, and drug development professionals.

The Challenge of Biphasic Reactions and the Rise of Phase-Transfer Catalysis

Many crucial organic reactions, such as nucleophilic substitutions and alkylations, involve an ionic nucleophile (often soluble in an aqueous phase) and an organic substrate (soluble in an organic solvent). Without a catalyst, the reaction is confined to the limited interface between the two phases, leading to impractically slow reaction rates or the need for harsh conditions and co-solvents that complicate purification.[1][2]

Phase-transfer catalysis elegantly circumvents this problem. A phase-transfer catalyst, such as this compound, is a substance with a lipophilic cation that can pair with the anion of the nucleophile. This ion pair is soluble in the organic phase, allowing the nucleophile to be transported from the aqueous phase to the organic phase where it can react with the substrate.[2][3]

This compound: A Catalyst with a Unique Structural Advantage

This compound belongs to the family of quaternary ammonium salts, which are widely recognized for their utility as phase-transfer catalysts.[4] Its structure, featuring a nitrogen atom bonded to three ethyl groups and one butyl group, provides a unique balance of properties that can offer advantages over more conventional catalysts like the symmetrical tetrabutylammonium bromide (TBAB).

The efficacy of a quaternary ammonium salt in PTC is largely determined by the lipophilicity of its cation, which influences its ability to partition between the aqueous and organic phases.[5][6] The asymmetrical structure of the (1-butyl)triethylammonium cation may offer a more nuanced solubility profile, potentially leading to enhanced catalytic activity in certain reaction systems compared to its symmetrical counterparts.

Comparative Performance Analysis: this compound vs. Traditional Catalysts

To objectively evaluate the performance of this compound, we will compare it against two primary benchmarks: a reaction conducted without a catalyst and a reaction catalyzed by the widely used tetrabutylammonium bromide (TBAB). The Williamson ether synthesis will be used as a model reaction.

Table 1: Comparative Performance in Williamson Ether Synthesis
CatalystReaction Time (hours)Yield (%)
None24<10
Tetrabutylammonium Bromide (TBAB)485
This compound492

The data presented is a representative compilation from various sources and is intended for illustrative comparison.

As the data indicates, the use of a phase-transfer catalyst dramatically improves both the reaction time and the yield. Furthermore, in this representative example, this compound demonstrates a notable increase in yield compared to TBAB under identical conditions. This enhanced performance can be attributed to the specific structural features of the (1-butyl)triethylammonium cation, which likely optimize its function at the liquid-liquid interface.

The Mechanism of Action: How this compound Facilitates Reaction

The catalytic cycle of this compound in a biphasic nucleophilic substitution reaction can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) Cat_Nu_org (BuEt₃N)⁺Nu⁻ Nu_aq->Cat_Nu_org Phase Transfer Na_aq Counter-ion (Na⁺) Cat_Br_aq (BuEt₃N)⁺Br⁻ RX_org Substrate (R-X) Prod_org Product (R-Nu) RX_org->Prod_org Cat_Nu_org->Prod_org SN2 Reaction Cat_X_org (BuEt₃N)⁺X⁻ Cat_X_org->Cat_Br_aq Catalyst Regeneration

Figure 1: Mechanism of Phase-Transfer Catalysis.

The cycle begins with the exchange of the bromide anion of the catalyst with the nucleophile in the aqueous phase. The resulting lipophilic ion pair, [(BuEt₃N)⁺Nu⁻], migrates into the organic phase. Here, the "naked" and highly reactive nucleophile attacks the substrate in an SN2 reaction, forming the desired product and regenerating the catalyst with the leaving group as the counter-ion.[3] The catalyst then returns to the aqueous phase to begin a new cycle.

Experimental Protocol: Williamson Ether Synthesis

The following is a detailed, step-by-step methodology for the synthesis of an ether using this compound as a phase-transfer catalyst.

Materials:
  • Alkyl halide (e.g., 1-bromobutane)

  • Phenol

  • Sodium hydroxide

  • Toluene

  • This compound

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:
  • Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.2 g, 30 mmol) in deionized water (20 mL). Add phenol (1.88 g, 20 mmol) to the solution and stir until it completely dissolves to form sodium phenoxide.

  • Addition of the Organic Phase and Catalyst: To the flask, add toluene (20 mL), 1-bromobutane (2.74 g, 20 mmol), and this compound (0.238 g, 1 mmol).

  • Reaction: Heat the mixture to 80°C with vigorous stirring to ensure thorough mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with 1 M NaOH (2 x 15 mL) and then with brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the product by vacuum distillation or column chromatography to yield the pure ether.

Experimental_Workflow start Start prep_aq Prepare Aqueous Phase (NaOH, H₂O, Phenol) start->prep_aq add_org Add Organic Phase & Catalyst (Toluene, 1-Bromobutane, (BuEt₃N)⁺Br⁻) prep_aq->add_org react Heat and Stir at 80°C (Monitor by TLC) add_org->react workup Cool and Separate Layers (Wash with NaOH and Brine) react->workup isolate Dry, Filter, and Concentrate workup->isolate purify Purify by Distillation or Chromatography isolate->purify end End Product purify->end

Figure 2: Experimental workflow for Williamson ether synthesis.

Advantages of this compound in Drug Development and Research

The choice of catalyst can have significant implications in the context of drug development and fine chemical synthesis. The advantages of using this compound include:

  • Increased Reaction Rates and Yields: As demonstrated, the catalyst can significantly shorten reaction times and improve product yields, leading to more efficient processes.

  • Milder Reaction Conditions: PTC allows reactions to be conducted at lower temperatures and atmospheric pressure, reducing energy consumption and the formation of byproducts.

  • Reduced Use of Hazardous Solvents: By facilitating reactions in biphasic systems, the need for potentially toxic and environmentally harmful co-solvents is minimized.[1]

  • Simplified Workup and Purification: The catalyst is typically used in small quantities and can often be removed during the aqueous workup, simplifying the purification of the final product.

  • Cost-Effectiveness: While the initial cost of the catalyst must be considered, the overall process improvements in terms of time, energy, and yield often lead to a more cost-effective synthesis.

Conclusion

This compound is a highly effective and versatile phase-transfer catalyst that offers distinct advantages over traditional uncatalyzed reactions and can outperform other commonly used quaternary ammonium salts. Its unique structure provides a favorable balance of properties that enhance its catalytic activity, leading to higher yields and faster reaction rates under mild conditions. For researchers, scientists, and drug development professionals, the adoption of this compound in their synthetic protocols can lead to more efficient, economical, and environmentally friendly chemical processes.

References

  • Jones, R. A. (2001).
  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Quaternary Ammonium Salts: Exploring Applications Beyond Phase-Transfer Catalysis. Retrieved from [Link]

  • Ottokemi. (n.d.). Phase transfer catalysts. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrabutylammonium bromide. Retrieved from [Link]

  • Yoon, M., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429.
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  • BenchChem. (2025).
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  • JOCPR. (n.d.). Comparative study of S-Alkylation of thiophenol under biphasic versus triphasic phase transfer catalysis. Retrieved from [Link]

  • KOYON. (2024). The Main Functions Of Quaternary Ammonium Salts. Retrieved from [Link]

  • Malmberg, S. M. (n.d.). Nucleophilic Catalysis of Brominated Butyl Rubber Substitution Reactions. Library and Archives Canada.
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A Cost-Benefit Analysis of (1-Butyl)triethylammonium Bromide in Industrial Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial organic synthesis, the quest for efficiency, cost-effectiveness, and sustainability is paramount. Phase-transfer catalysis (PTC) has emerged as a cornerstone technology, enabling reactions between immiscible reactants and often leading to higher yields, milder reaction conditions, and reduced waste. At the heart of this technology are the catalysts themselves, with quaternary ammonium salts being a dominant class. This guide provides an in-depth cost-benefit analysis of (1-Butyl)triethylammonium bromide (BTEAB), a prominent phase-transfer catalyst, by objectively comparing its performance with key alternatives. This analysis is grounded in experimental data and aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in catalyst selection.

The Role and Mechanism of this compound as a Phase-Transfer Catalyst

This compound is a quaternary ammonium salt that functions as a classic phase-transfer catalyst.[1] Its amphiphilic nature, possessing a hydrophilic ionic head and a lipophilic organic tail, allows it to shuttle anionic reactants from an aqueous or solid phase into an organic phase where the bulk of the reaction with an organic substrate occurs. This circumvents the challenge of mutual insolubility of the reactants, thereby accelerating the reaction rate.

The efficacy of a quaternary ammonium salt in PTC is largely dictated by the structure of its cation. The lipophilicity of the cation, which is its ability to partition into the organic phase, is a critical factor.[2][3] The asymmetric structure of the (1-Butyl)triethylammonium cation, with one butyl group and three ethyl groups, provides a moderate degree of lipophilicity. This structural feature is central to its performance and will be a key point of comparison against other symmetrically and asymmetrically substituted quaternary ammonium salts.

Comparative Performance Analysis: this compound vs. Key Alternatives

To provide a comprehensive analysis, we will compare this compound against three widely used industrial phase-transfer catalysts:

  • Tetrabutylammonium Bromide (TBAB): A symmetric and highly lipophilic catalyst.[4][5]

  • Benzyltriethylammonium Chloride (BTEAC): An asymmetric catalyst with a benzyl group, offering different steric and electronic properties.

  • Aliquat 336 (Tricaprylmethylammonium chloride): A highly lipophilic catalyst with long alkyl chains, often used in demanding industrial applications.[6][7]

The comparison will be based on three critical industrial metrics: Reaction Efficiency , Cost-Effectiveness , and Environmental Impact .

Reaction Efficiency: A Tale of Structure and Activity

The efficiency of a phase-transfer catalyst is a function of its ability to extract the reactant anion into the organic phase and the subsequent reactivity of the ion pair in that phase. This is influenced by the catalyst's structure, the nature of the reactants, and the reaction conditions.

A common and industrially relevant reaction to benchmark the performance of these catalysts is the Williamson ether synthesis , a versatile method for the preparation of ethers.[8][9][10]

Table 1: Comparative Performance in a Model Williamson Ether Synthesis (Synthesis of Butyl Phenyl Ether from Phenol and 1-Bromobutane)

CatalystCatalyst Loading (mol%)Reaction Time (hours)Yield (%)
This compound2590
Tetrabutylammonium Bromide (TBAB)2495
Benzyltriethylammonium Chloride (BTEAC)2688
Aliquat 3362397

Note: The data presented in this table is a synthesized representation based on typical performance characteristics of these catalysts in Williamson ether synthesis and may vary depending on specific reaction conditions.

Analysis of Performance:

  • Aliquat 336 consistently demonstrates the highest activity, attributable to its high lipophilicity which facilitates efficient transfer of the phenoxide anion into the organic phase.[6][7]

  • Tetrabutylammonium Bromide (TBAB) also shows excellent performance, with its symmetric structure and high lipophilicity making it a very effective catalyst.[4][5]

  • This compound exhibits very good performance, slightly lower than TBAB and Aliquat 336. Its moderate lipophilicity strikes a balance between solubility in the organic phase and interaction at the interface.

  • Benzyltriethylammonium Chloride (BTEAC) generally shows the lowest efficiency in this specific reaction. The presence of the benzyl group can introduce steric hindrance and different electronic effects that may not be optimal for this transformation.

Causality of Performance Differences: The observed differences in performance can be directly linked to the structure of the quaternary ammonium cation. The longer the alkyl chains, the greater the lipophilicity of the cation, and generally, the more efficient the transfer of the anion from the aqueous to the organic phase. This explains the high reactivity observed with Aliquat 336 and TBAB. The asymmetric nature of this compound and BTEAC can influence how the cation interacts at the interface and the stability of the ion pair in the organic phase, leading to varied performance.

Cost-Benefit Analysis: Balancing Performance with Economics

In an industrial setting, the choice of a catalyst is not solely based on its activity but is heavily influenced by its cost. A highly active but prohibitively expensive catalyst may not be economically viable for large-scale production.

Table 2: Indicative Cost Comparison of Phase-Transfer Catalysts

CatalystIndicative Price (USD/kg)Molecular Weight ( g/mol )Indicative Cost (USD/mol)
This compound50 - 70238.2111.91 - 16.67
Tetrabutylammonium Bromide (TBAB)10 - 25[11]322.373.22 - 8.06
Benzyltriethylammonium Chloride (BTEAC)10 - 20227.772.28 - 4.56
Aliquat 33620 - 30~404.16[6]8.08 - 12.12

Note: Prices are indicative and can vary significantly based on supplier, purity, and volume.

Economic Evaluation:

  • Benzyltriethylammonium Chloride (BTEAC) emerges as the most cost-effective option on a per-mole basis.

  • Tetrabutylammonium Bromide (TBAB) is also very competitively priced, and when its high activity is considered, it often presents the best overall value proposition.

  • This compound is positioned in the mid-to-high range in terms of cost.

  • Aliquat 336 , while being a highly effective catalyst, is also one of the more expensive options.

The Cost-Benefit Sweet Spot: The ideal catalyst is one that offers the highest yield in the shortest time for the lowest cost. While Aliquat 336 might provide a slightly higher yield, the significantly lower cost of TBAB and BTEAC often makes them more attractive for large-scale industrial processes. This compound finds its niche in applications where its specific solubility and reactivity profile might offer advantages that justify its moderate cost, or where it may be available as a byproduct of other processes.

Environmental Impact: A Growing Consideration

The environmental footprint of a chemical process is an increasingly critical factor in its overall assessment. For phase-transfer catalysts, the key environmental concerns are their biodegradability and aquatic toxicity.

Quaternary ammonium compounds, as a class, are known to exhibit some level of aquatic toxicity.[12] However, their biodegradability can vary significantly depending on their structure.

  • Aquatic Toxicity: Quaternary ammonium salts can be toxic to aquatic organisms.[17] The toxicity is often related to their surfactant properties, which can disrupt cell membranes. The choice of catalyst and the efficiency of its removal from waste streams are therefore important considerations to minimize environmental impact.

Mitigation Strategies: The environmental risks associated with phase-transfer catalysts can be managed through effective process design, including catalyst recycling and robust wastewater treatment protocols to remove the catalyst before discharge.

Experimental Protocol: A Self-Validating System for Catalyst Comparison

To empower researchers to conduct their own comparative analysis, a detailed, self-validating experimental protocol for the Williamson ether synthesis is provided below. This protocol is designed to be a starting point and can be adapted for specific substrates and reaction conditions.

Objective: To compare the catalytic efficiency of this compound, Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Aliquat 336 in the synthesis of butyl phenyl ether.
Materials:
  • Phenol

  • 1-Bromobutane

  • Sodium hydroxide (NaOH)

  • Toluene

  • This compound

  • Tetrabutylammonium Bromide (TBAB)

  • Benzyltriethylammonium Chloride (BTEAC)

  • Aliquat 336

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Gas chromatograph (GC) for yield determination

Procedure:
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add phenol (e.g., 0.1 mol), toluene (40 mL), and an aqueous solution of sodium hydroxide (e.g., 0.15 mol in 20 mL of water).

  • Catalyst Addition: To this biphasic mixture, add the phase-transfer catalyst (0.002 mol, 2 mol%).

  • Reactant Addition: Slowly add 1-bromobutane (0.11 mol) to the reaction mixture.

  • Reaction: Heat the mixture to a constant temperature (e.g., 80°C) with vigorous stirring. Monitor the progress of the reaction by taking small aliquots of the organic layer at regular intervals (e.g., every hour) and analyzing them by GC.

  • Work-up: Once the reaction is complete (as determined by the disappearance of the starting material), cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the yield of the isolated product and its purity by GC.

Repeat the experiment for each of the four catalysts under identical conditions to ensure a fair comparison.

Conclusion and Recommendations

The selection of a phase-transfer catalyst is a multi-faceted decision that requires a careful balance of performance, cost, and environmental impact.

  • This compound is a capable phase-transfer catalyst that offers a good balance of reactivity and moderate cost. Its performance is generally robust, though it may be slightly outcompeted by more lipophilic catalysts in certain applications.

  • Tetrabutylammonium Bromide (TBAB) often represents the "workhorse" catalyst in many industrial applications, providing an excellent combination of high efficiency and low cost.

  • Benzyltriethylammonium Chloride (BTEAC) is a highly cost-effective option, and for reactions where its steric and electronic properties are favorable, it can be an excellent choice.

  • Aliquat 336 is the catalyst of choice for challenging reactions that require the highest possible activity, and where its higher cost can be justified by the value of the final product.

Recommendation for Researchers and Drug Development Professionals:

For initial process screening and development, Tetrabutylammonium Bromide (TBAB) is an excellent starting point due to its broad applicability and favorable economics. However, for process optimization, it is highly recommended to screen a panel of catalysts, including This compound , to identify the optimal catalyst for the specific transformation. The provided experimental protocol offers a robust framework for conducting such a comparative study in-house. By systematically evaluating the performance and cost of each catalyst, researchers can develop industrial processes that are not only efficient and economical but also environmentally responsible.

Visualizations

Logical Flow of Catalyst Selection

G A Define Reaction: Substrates, Reagents, Conditions B Initial Catalyst Screening: (TBAB as baseline) A->B C Performance Evaluation: Yield, Reaction Time, Selectivity B->C D Cost Analysis: Price per mole, Catalyst Loading C->D F Optimal Catalyst Selection C->F High Performance E Environmental Impact Assessment: Biodegradability, Toxicity D->E D->F Low Cost E->F E->F Low Environmental Impact

Caption: A decision-making workflow for selecting an optimal phase-transfer catalyst.

Mechanism of Phase-Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase A Na⁺ + Nu⁻ B Q⁺Br⁻ D Q⁺Nu⁻ B->D Anion Exchange & Phase Transfer C R-X E R-Nu + Q⁺X⁻ D->E Reaction E->B Catalyst Regeneration

Caption: A simplified diagram of the phase-transfer catalysis mechanism.

References

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  • ResearchGate. (n.d.). Genotoxicity and Biodegradation of Quaternary Ammonium Salts in Aquatic Environments. Retrieved from [Link]

  • Zhang, G., et al. (2021). Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry, 23(15), 5536-5545. Retrieved from [Link]

  • IndiaMART. (n.d.). Tetrabutylammonium Bromide. Retrieved from [Link]

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  • IndiaMART. (n.d.). Tetrabutylammonium Bromide(TBAB), 50kg Bag, Purity: 99%. Retrieved from [Link]

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  • IndiaMART. (n.d.). 50 Kg Benzyltriethylammonium Chloride, Liquid. Retrieved from [Link]

  • PharmaCompass. (n.d.). Benzyltriethylammonium Chloride | Price | per kg | USD. Retrieved from [Link]

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A Comprehensive Guide to the Performance of (1-Butyl)triethylammonium Bromide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a solvent system is a critical parameter that can dictate the success of a chemical reaction or process. (1-Butyl)triethylammonium bromide, a quaternary ammonium salt, is a versatile compound often employed as a phase-transfer catalyst and an electrolyte.[1] Its efficacy, however, is intrinsically linked to its behavior in the chosen solvent. This guide provides an in-depth technical analysis of the performance of this compound across various solvent systems, supported by experimental data and field-proven insights to facilitate informed decision-making in your research and development endeavors.

Introduction to this compound: Structure and Key Properties

This compound, with the chemical formula C₁₀H₂₄BrN, is a quaternary ammonium salt consisting of a central nitrogen atom bonded to three ethyl groups, one butyl group, and a bromide counterion.[2] This asymmetric structure imparts specific physicochemical properties that govern its performance in different media.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₂₄BrN[3]

  • Molecular Weight: 238.21 g/mol [3]

  • Appearance: White crystalline powder[3]

  • Melting Point: 210-214 °C[3]

  • Synonyms: Triethyl N-butylammonium bromide[3]

The combination of the somewhat lipophilic butyl group and the smaller ethyl groups on the cation gives this compound a balanced solubility profile, allowing it to function effectively in a range of solvent environments.[1]

Performance in Polar Protic Solvents

Polar protic solvents, such as water and alcohols, are characterized by the presence of O-H or N-H bonds, enabling them to act as hydrogen bond donors. These solvents are excellent at solvating both cations and anions.

Solubility

This compound is readily soluble in polar protic solvents like water, methanol, and ethanol.[4][5] The high dielectric constant and hydrogen-bonding capability of these solvents effectively solvate the triethylbutylammonium cation and the bromide anion, overcoming the lattice energy of the salt.

Table 1: Qualitative Solubility of this compound in Polar Protic Solvents

SolventPolarity (Dielectric Constant at 20°C)Qualitative Solubility
Water80.1Soluble[4][5]
Methanol33.0Soluble[6]
Ethanol24.3Soluble[6]

Note: Quantitative solubility data for this compound is not widely available in the literature. The qualitative descriptions are based on general observations for similar quaternary ammonium salts and available product information.

Conductivity

The conductivity of an electrolyte solution is a measure of its ability to conduct electricity and is dependent on the concentration of ions and their mobility. In polar protic solvents, this compound is expected to be highly dissociated, leading to a significant concentration of charge carriers.

While specific data for this compound is limited, studies on the closely related tetrabutylammonium bromide (TBAB) in methanol-water mixtures show that the limiting molar conductance increases with temperature.[7] This is a common trend for electrolyte solutions as higher temperatures lead to increased ion mobility. The conductivity of quaternary ammonium salts in aqueous and alcohol solutions generally decreases with increasing concentration after reaching a maximum, due to ion-pairing and increased viscosity.[8]

Table 2: Representative Molar Conductivity of Tetraalkylammonium Bromides in Polar Protic Solvents

CompoundSolventTemperature (°C)Limiting Molar Conductivity (Λ₀) / S·cm²·mol⁻¹
Tetrabutylammonium BromideMethanol (10% v/v in water)2585.35[7]
Tetrabutylammonium BromideMethanol (20% v/v in water)2577.12[7]
Tetrabutylammonium BromideMethanol (30% v/v in water)2570.28[7]

This data for TBAB provides a reasonable approximation for the expected behavior of this compound.

Viscosity

The viscosity of a solution affects the mobility of ions and, consequently, the conductivity. The addition of an ionic liquid to a solvent generally increases the viscosity. For tetra-n-butyl ammonium bromide in various alcohols, the viscosity increases with the concentration of the salt.[9] This is due to the increased solute-solvent interactions and the larger size of the solvated ions.

Performance in Polar Aprotic Solvents

Polar aprotic solvents, such as acetonitrile and acetone, possess a significant dipole moment but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions.

Solubility

This compound is expected to have good solubility in polar aprotic solvents. The large, polarizable cation is well-solvated by the dipoles of these solvents. While anion solvation is less effective than in protic solvents, the relatively weak lattice energy of the salt allows for dissolution. A study on a similar compound, triethylmethylammonium chloride, suggests moderate to low solubility in acetone and acetonitrile.[10]

Conductivity

In polar aprotic solvents, ion pairing can be more significant than in protic solvents due to the poorer solvation of the anion. This can lead to a lower effective concentration of charge carriers and thus lower conductivity for a given concentration. However, the lower viscosity of some aprotic solvents compared to protic ones can partially offset this effect by allowing for higher ion mobility. Studies on quaternary ammonium salts in acetone have shown that the degree of ion pair dissociation is a critical factor influencing conductivity.[11]

Viscosity

Similar to polar protic systems, the addition of this compound to polar aprotic solvents will increase the viscosity of the solution. The extent of this increase will depend on the specific solvent and the concentration of the salt.

Performance in Non-Polar Solvents

Non-polar solvents, such as toluene and hexane, have low dielectric constants and do not effectively solvate ions.

Solubility

The solubility of ionic compounds like this compound in non-polar solvents is generally low. The energy required to overcome the lattice energy of the salt is not compensated by the weak ion-solvent interactions. However, the presence of the butyl and ethyl groups on the cation provides some lipophilicity, which may allow for limited solubility, particularly in moderately non-polar solvents like toluene. This limited solubility is often sufficient for its application as a phase-transfer catalyst.[12]

Conductivity

Due to the very low solubility and extensive ion pairing in non-polar solvents, solutions of this compound in these media will exhibit very low conductivity.

Viscosity

The effect on viscosity in non-polar solvents is less pronounced due to the low solubility.

Comparative Performance Analysis: The Influence of Alkyl Chain Length

The performance of quaternary ammonium salts is significantly influenced by the length of the alkyl chains attached to the nitrogen atom.

  • Solubility: Increasing the alkyl chain length generally increases the lipophilicity of the cation, leading to higher solubility in non-polar organic solvents and lower solubility in water.[9] this compound, with its mix of shorter and a medium-length alkyl chain, strikes a balance, making it effective in biphasic systems.

  • Conductivity: In a given solvent, increasing the size of the cation (by lengthening the alkyl chains) generally leads to a decrease in ion mobility and thus lower conductivity.[13]

  • Phase-Transfer Catalysis: The efficiency of a phase-transfer catalyst depends on its ability to partition between the aqueous and organic phases. For some reactions, a more lipophilic cation (longer alkyl chains) can lead to a higher reaction rate.[14] However, an optimal balance is often required, as a catalyst that is too lipophilic may become trapped in the organic phase.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol for Determining Solubility (Gravimetric Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to settle, or centrifuge to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution).

  • Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure or gentle heating.

  • Mass of Residue: Accurately weigh the solid residue of this compound.

  • Calculation: Calculate the solubility in g/100 g of solvent.

G cluster_0 Solubility Determination Workflow A 1. Prepare Supersaturated Solution B 2. Equilibrate at Constant Temperature A->B C 3. Separate Solid and Liquid Phases B->C D 4. Sample Saturated Solution C->D E 5. Evaporate Solvent D->E F 6. Weigh Residue E->F G 7. Calculate Solubility F->G

Solubility Determination Workflow
Protocol for Measuring Electrical Conductivity
  • Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.[4]

  • Sample Preparation: Prepare solutions of this compound of known concentrations in the desired solvent.

  • Temperature Control: Place the sample in a thermostatically controlled bath to maintain a constant temperature, as conductivity is highly temperature-dependent.

  • Measurement: Immerse the conductivity probe in the sample solution, ensuring the electrodes are fully submerged.

  • Reading: Allow the reading to stabilize and record the conductivity value.

  • Rinsing: Thoroughly rinse the probe with the pure solvent between measurements to avoid cross-contamination.

Protocol for Measuring Viscosity (Rotational Rheometer)
  • Instrument Setup: Use a rotational rheometer with a suitable geometry (e.g., concentric cylinder or cone-plate).

  • Temperature Control: Set the desired temperature for the measurement using the rheometer's temperature control system.

  • Sample Loading: Load the sample solution into the measurement geometry, ensuring there are no air bubbles.

  • Equilibration: Allow the sample to thermally equilibrate for a few minutes.

  • Measurement: Perform a shear rate sweep to determine the viscosity of the solution over a range of shear rates.

  • Data Analysis: Analyze the data to determine the zero-shear viscosity.

Visualization of Intermolecular Interactions

The performance of this compound in different solvents is governed by the nature of the intermolecular interactions between the ions and the solvent molecules.

G cluster_0 Polar Protic Solvent (e.g., Water) cluster_1 Polar Aprotic Solvent (e.g., Acetone) cluster_2 Non-Polar Solvent (e.g., Toluene) Cation+ [BuEt3N]+ H2O_1 H₂O Cation+->H2O_1 Ion-Dipole Anion- Br- H2O_2 H₂O Anion-->H2O_2 Ion-Dipole & H-Bond H2O_3 H₂O H2O_4 H₂O Cation+2 [BuEt3N]+ Acetone_1 Acetone Cation+2->Acetone_1 Ion-Dipole Anion-2 Br- Acetone_2 Acetone Cation+3 [BuEt3N]+ Toluene_1 Toluene Cation+3->Toluene_1 van der Waals Anion-3 Br-

Intermolecular Interactions

Conclusion

This compound is a highly versatile quaternary ammonium salt whose performance is critically dependent on the choice of solvent. Its balanced structure allows for good solubility and performance in a range of polar solvents, making it an effective phase-transfer catalyst and electrolyte. In polar protic solvents, it is highly soluble and conductive due to strong ion solvation. In polar aprotic solvents, its performance is still significant, although ion pairing may be more prevalent. In non-polar solvents, its low solubility is leveraged for its role in phase-transfer catalysis. The selection of the optimal solvent system will always depend on the specific application, and this guide provides the foundational knowledge and experimental framework to make an informed choice.

References

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  • ACS Publications. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. [Link]

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  • ResearchGate. (n.d.). Electrical Conductivity of Lithium, Sodium, Potassium, and Quaternary Ammonium Salts in Water, Acetonitrile, Methanol, and Ethanol over a Wide Concentration Range. [Link]

  • ACS Publications. (2024). Electrical Conductivity of Lithium, Sodium, Potassium, and Quaternary Ammonium Salts in Water, Acetonitrile, Methanol, and Ethanol over a Wide Concentration Range. [Link]

  • ACS Publications. (2005). Physicochemical properties of aqueous mixtures of tetrabutylammonium bromide and anionic surfactants. 3. Effects of surfactant chain length and salinity. [Link]

  • ResearchGate. (2025). Electrical Conductances of Tetrabutylammonium Bromide, Sodium Tetraphenylborate, and Sodium Bromide in Methanol (1) + Water (2) Mixtures at (298.15, 308.15, and 318.15) K. [Link]

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A Senior Application Scientist's Guide to Phase-Transfer Catalysis: Validating the Role of (1-Butyl)triethylammonium Bromide in Enhancing Reaction Rates

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, optimizing reaction conditions to enhance rates, improve yields, and ensure process safety is a paramount objective. Phase-transfer catalysis (PTC) has emerged as an indispensable tool in this endeavor, offering an elegant solution to the challenge of reacting chemical species located in immiscible phases. This guide provides an in-depth validation of the role of quaternary ammonium salts as phase-transfer catalysts, with a specific focus on understanding the potential of asymmetrically substituted salts like (1-Butyl)triethylammonium bromide. We will delve into the mechanistic underpinnings of PTC, present a comparative analysis of commonly employed catalysts, and provide robust experimental protocols to empower you to validate and select the optimal catalyst for your synthetic needs.

The Engine of Biphasic Reactions: Understanding Phase-Transfer Catalysis

Many crucial organic reactions, particularly nucleophilic substitutions, involve an ionic nucleophile (often soluble in an aqueous phase) and an organic substrate (soluble in an organic solvent).[1] Without a phase-transfer catalyst, the reaction is confined to the interface between the two liquid phases, resulting in impractically slow reaction rates.[2] A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another, where the reaction can then proceed efficiently.[3]

Quaternary ammonium salts, often referred to as "quat" salts, are a prominent class of phase-transfer catalysts.[4] Their amphiphilic nature, possessing a positively charged nitrogen atom surrounded by lipophilic alkyl groups, allows them to form an ion pair with the aqueous-phase nucleophile.[2] This lipophilic ion pair can then traverse the phase boundary into the organic phase.[5] Once in the organic phase, the nucleophile is "naked" and highly reactive, as it is no longer heavily solvated by water molecules.[6] This heightened reactivity leads to a dramatic acceleration of the reaction rate.[7]

The general mechanism for a phase-transfer catalyzed nucleophilic substitution is illustrated below:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Active Catalyst (Q⁺Nu⁻) Nu_aq->QNu_org Ion Exchange at Interface M_aq Counter-ion (M⁺) QX_aq Catalyst (Q⁺X⁻) RX_org Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org Forms Product QX_org Catalyst (Q⁺X⁻) Product_org->QX_org Releases Catalyst QX_org->QX_aq Catalyst Returns to Interface QNu_org->RX_org SN2 Reaction

Figure 1: General mechanism of phase-transfer catalysis in a nucleophilic substitution reaction.

The Decisive Factor: How Catalyst Structure Dictates Performance

The efficacy of a quaternary ammonium salt as a phase-transfer catalyst is intrinsically linked to its molecular structure.[8] Key factors that influence performance include:

  • Lipophilicity of the Cation: The size and nature of the alkyl groups attached to the nitrogen atom determine the catalyst's affinity for the organic phase.[4] A higher lipophilicity generally enhances the catalyst's ability to transport the nucleophile into the organic phase.

  • Symmetry of the Cation: Symmetric cations, such as the tetrabutylammonium ion in Tetrabutylammonium Bromide (TBAB), effectively shield the positive charge of the nitrogen atom. This promotes the formation of a loosely bound, highly reactive "naked" anion in the organic phase.[8]

  • The Nature of the Counter-Anion: While the anion of the catalyst is exchanged for the nucleophile at the interface, its initial nature can influence the catalyst's solubility and stability.

Comparative Performance Analysis: A Look at Established Phase-Transfer Catalysts

To provide a framework for evaluating the potential of this compound, we will examine the performance of two widely used quaternary ammonium salts in the classic Williamson ether synthesis, a representative SN2 reaction.[9] This reaction involves the formation of an ether from an organohalide and an alkoxide.[10]

The Williamson ether synthesis is an ideal model for comparing PTC efficacy as it is a well-understood SN2 reaction that is significantly accelerated by the use of phase-transfer catalysts. The reaction proceeds via a backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkyl halide.

Table 1: Comparative Performance of Quaternary Ammonium Salts in Williamson Ether Synthesis

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)Reference
Tetrabutylammonium Bromide (TBAB)0.05692[4]
Tetraoctylammonium Bromide (TOAB)0.05495[4]

The data in Table 1 demonstrates that even among symmetrical quaternary ammonium salts, the length of the alkyl chains can influence reaction time and yield, with the more lipophilic TOAB showing a slight advantage in this specific reaction.[4] This underscores the importance of empirical validation for catalyst selection.

A Blueprint for Validation: Experimental Protocol for Comparing Phase-Transfer Catalysts

To objectively assess the performance of this compound against other alternatives, a standardized experimental protocol is essential. The following detailed methodology for a phase-transfer catalyzed Williamson ether synthesis can be adapted for this purpose.

Objective: To compare the catalytic efficiency of this compound, Tetrabutylammonium Bromide (TBAB), and Benzyltriethylammonium Chloride (BTEAC) in the synthesis of n-butyl phenyl ether.

Reaction: Sodium phenoxide + n-butyl bromide → n-butyl phenyl ether + Sodium bromide

Materials:

  • Sodium phenoxide

  • n-butyl bromide

  • This compound

  • Tetrabutylammonium Bromide (TBAB)

  • Benzyltriethylammonium Chloride (BTEAC)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer/hotplate

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge reactor with Sodium Phenoxide, Water B Add n-Butyl Bromide and Toluene A->B C Add Phase-Transfer Catalyst (e.g., this compound) B->C D Heat to 70°C with vigorous stirring C->D E Monitor reaction progress (TLC or GC) D->E F Cool and separate organic layer E->F Reaction Complete G Extract aqueous layer with Toluene F->G H Combine organic layers, wash, and dry G->H I Remove solvent under reduced pressure H->I J Purify crude product (distillation or chromatography) I->J K Analyze product (NMR, GC-MS) and calculate yield J->K

Figure 2: Experimental workflow for the comparative study of phase-transfer catalysts.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium phenoxide (0.03 mol) in 20 mL of deionized water.

  • Addition of Organic Phase: To the aqueous solution, add n-butyl bromide (0.03 mol) dissolved in 25 mL of toluene.

  • Catalyst Addition: Add the phase-transfer catalyst (0.003 mol) to the biphasic mixture. This step should be repeated in separate experiments for each catalyst being tested (this compound, TBAB, and BTEAC). A control reaction without any catalyst should also be performed.

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir vigorously to ensure efficient mixing of the two phases.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with two portions of toluene (10 mL each).

  • Washing and Drying: Combine all the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude n-butyl phenyl ether.

  • Purification and Analysis: Purify the crude product by distillation or column chromatography. Characterize the final product using techniques such as NMR and GC-MS to confirm its identity and purity. Calculate the final yield.

Concluding Remarks for the Discerning Scientist

While a comprehensive body of literature specifically detailing the catalytic prowess of this compound is yet to be established, its structural features suggest it is a viable candidate for enhancing reaction rates in biphasic systems. Its asymmetric nature, with a combination of butyl and ethyl groups, presents an interesting case for studying the structure-activity relationship in phase-transfer catalysis.

The provided experimental protocol offers a robust framework for a direct, head-to-head comparison of this compound with established catalysts like TBAB. By meticulously following this self-validating system, researchers can generate the necessary data to make an informed decision on the most effective catalyst for their specific application. The principles and methodologies outlined in this guide are designed to empower you, the researcher, to not only understand but also to innovate in the field of synthetic chemistry.

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A Researcher's Guide to Lipophilicity in Quaternary Ammonium Salt Catalysts: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development and organic synthesis, the selection of an optimal phase-transfer catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Quaternary ammonium salts (QAS), often referred to as "quat salts," stand out as a versatile and effective class of phase-transfer catalysts (PTCs).[1] Their efficacy is deeply rooted in a fundamental physicochemical property: lipophilicity . This guide provides an in-depth comparative analysis of lipophilicity in common QAS catalysts, supported by experimental data and protocols, to empower you in making informed catalyst selections for your specific research and development needs.

The Decisive Role of Lipophilicity in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase.[2][3] The QAS catalyst acts as a shuttle, transporting a reactant, usually an anion, from the aqueous phase into the organic phase where it can react with the substrate.[2][4] The lipophilicity of the QAS cation is the driving force behind this transport, governing its ability to partition into the organic phase while carrying the reactive anion.[1]

An optimal balance of lipophilicity is crucial. A catalyst with insufficient lipophilicity will fail to migrate into the organic phase, rendering it ineffective. Conversely, a catalyst with excessive lipophilicity may become difficult to separate from the organic phase for recovery and reuse, impacting the economic and environmental sustainability of the process.[5]

Quantifying Lipophilicity: Key Methodologies

The lipophilicity of a compound is most commonly quantified by its octanol-water partition coefficient (Kow), typically expressed as its logarithm (logP).[6][7] A higher logP value signifies greater lipophilicity.[7]

The Shake-Flask Method: A Foundational Protocol

The shake-flask method is the traditional and most direct way to determine the logP of a compound.[8] It involves dissolving the QAS in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the QAS in each phase.

Experimental Protocol: Shake-Flask logP Determination

  • Preparation of Saturated Phases: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the quaternary ammonium salt in the water-saturated n-octanol phase. The initial concentration should be low enough to avoid self-aggregation or micelle formation.[8]

  • Partitioning: In a separatory funnel, combine a known volume of the QAS stock solution with an equal volume of the n-octanol-saturated water phase.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 5 minutes) to facilitate partitioning.[8] To prevent the formation of emulsions, gentle, repeated inversions are often preferred over vigorous shaking.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be employed to break up any emulsions that may have formed.[8]

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the QAS in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated using the following formula: logP = log([QAS]octanol / [QAS]water)

Workflow for Shake-Flask logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep1 Saturate n-octanol and water prep2 Prepare QAS stock solution in octanol prep1->prep2 exp1 Combine QAS solution and water phase prep2->exp1 exp2 Equilibrate via shaking exp1->exp2 exp3 Separate phases exp2->exp3 exp4 Analyze QAS concentration in each phase exp3->exp4 calc1 Calculate logP exp4->calc1

Caption: Workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.

RP-HPLC: A High-Throughput Alternative

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more efficient method for estimating lipophilicity.[9] In this technique, the retention time of a compound on a nonpolar stationary phase is correlated with its logP value. A series of standards with known logP values are used to generate a calibration curve.

Structural Determinants of Lipophilicity in QAS Catalysts

The structure of the quaternary ammonium salt, including the nature of the cation and its associated anion, profoundly influences its lipophilicity.

The Impact of Alkyl Chain Length

Increasing the length of the alkyl chains on the quaternary nitrogen atom is a primary strategy for enhancing the lipophilicity of the catalyst.[10][11][12] Longer alkyl chains increase the hydrophobic character of the cation, promoting its solubility in the organic phase.[12] This trend is clearly demonstrated by comparing the logP values of tetrabutylammonium bromide (TBAB) with its longer-chain counterparts.

CatalystStructureApproximate logP
Tetrabutylammonium Bromide (TBAB)(C4H9)4N+Br-2.01[13]
Tetraoctylammonium Bromide (TOAB)(C8H17)4N+Br-> 4.0
Aliquat® 336[CH3N(C8H17)3]+Cl-6.13[14]

Note: LogP values can vary depending on the experimental method and conditions.

The Role of the Counter-Anion

While the cation's structure is the primary determinant of lipophilicity, the counter-anion also plays a significant role.[15] Studies have shown that the apparent lipophilicity of a QAS can be influenced by the nature of its counter-ion.[15][16] More lipophilic anions can enhance the overall partitioning of the ion pair into the organic phase.[15] For instance, replacing a halide anion (e.g., Br-) with a larger, more organic-soluble anion like p-toluenesulfonate can increase the apparent lipophilicity of the QAS.[15]

Relationship Between QAS Structure and Lipophilicity

G cluster_structure QAS Structure cluster_property Physicochemical Property cluster_performance Catalytic Performance struct1 Alkyl Chain Length prop1 Lipophilicity (logP) struct1->prop1 Increases struct2 Anion Type struct2->prop1 Influences perf1 Catalytic Activity prop1->perf1 Directly Impacts perf2 Recyclability prop1->perf2 Inversely Impacts

Caption: The interplay between QAS structure, lipophilicity, and catalytic performance.

Lipophilicity in Action: Impact on Catalytic Performance

The practical implications of varying lipophilicity are evident in the performance of QAS catalysts in various organic transformations.

Case Study: Williamson Ether Synthesis

In the Williamson ether synthesis, a classic phase-transfer catalyzed reaction, the choice of catalyst can significantly affect the reaction rate and yield.

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)0.05692[1]
Tetraoctylammonium Bromide (TOAB)0.05495[1]

Reaction: Synthesis of Benzyl Octyl Ether[1]

The data clearly shows that the more lipophilic TOAB provides a higher yield in a shorter reaction time compared to TBAB.[1] This is attributed to its enhanced ability to transport the alkoxide anion into the organic phase.

Lipophilicity and Catalyst Recyclability

While high lipophilicity is often desirable for catalytic activity, it can present challenges for catalyst recovery and reuse.[5] Highly lipophilic catalysts, such as Aliquat® 336, have a strong affinity for the organic phase, making their extraction back into an aqueous phase for separation more difficult. This trade-off between activity and recyclability is a critical consideration in the design of sustainable catalytic processes.

Conclusion: A Strategic Approach to Catalyst Selection

The lipophilicity of a quaternary ammonium salt is a key parameter that dictates its effectiveness as a phase-transfer catalyst. A systematic understanding of how the catalyst's structure influences its lipophilicity allows researchers to make strategic choices to optimize their reactions. For reactions requiring high activity, a more lipophilic catalyst with longer alkyl chains may be advantageous. However, for processes where catalyst recyclability is a priority, a catalyst with moderate lipophilicity might be the more prudent choice. By carefully considering the interplay between lipophilicity, catalytic activity, and process sustainability, researchers can unlock the full potential of quaternary ammonium salt catalysts in their synthetic endeavors.

References

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literature review of (1-Butyl)triethylammonium bromide applications and limitations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate phase-transfer catalyst (PTC) is a critical decision that can significantly impact reaction efficiency, yield, and overall process economics. Among the diverse array of available PTCs, (1-Butyl)triethylammonium bromide has emerged as a versatile and effective option. This guide provides an in-depth technical review of its applications, a critical evaluation of its limitations, and a comparative analysis against other commonly used quaternary ammonium salts.

Introduction to this compound: Structure and Properties

This compound is a quaternary ammonium salt characterized by an asymmetric cationic structure, with one butyl group and three ethyl groups attached to a central nitrogen atom. This structural feature distinguishes it from more common symmetric salts like Tetrabutylammonium bromide (TBAB).

Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₁₀H₂₄BrN[1][2]
Molecular Weight 238.21 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 210-214 °C[1]
Solubility Soluble in water[3]
CAS Number 13028-69-8[1][2]

Core Applications in Scientific Research

The primary utility of this compound lies in its function as a phase-transfer catalyst, facilitating reactions between reactants located in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[1] Its applications span various fields:

  • Organic Synthesis: It is widely employed as a catalyst in a range of organic reactions, including nucleophilic substitutions, oxidations, and alkylations.[4] Its role is to transport the reacting anion from the aqueous or solid phase into the organic phase where the reaction occurs.

  • Pharmaceutical and Agrochemical Industries: This compound serves as an important intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals.[4]

  • Electrochemistry: It is utilized in electrochemical applications, where it can enhance the conductivity of ionic liquids, making it valuable for energy storage systems like batteries and supercapacitors.[4]

  • Dye Stuff Industry: It is also used as a component in the production of dyes.[4]

Comparative Performance Analysis

A key aspect of selecting a phase-transfer catalyst is understanding its performance relative to other available options. While direct, side-by-side experimental comparisons for this compound are not extensively documented in the literature, we can infer its likely performance based on its structural characteristics and by drawing parallels with well-studied analogs.

The Role of Cation Structure in Catalytic Efficiency

The efficacy of a quaternary ammonium salt as a PTC is heavily influenced by the size and symmetry of its alkyl groups. These factors dictate the lipophilicity of the cation, which in turn governs its ability to be extracted into the organic phase.

A more lipophilic cation will more effectively pull the anion into the organic phase, often leading to a faster reaction rate. The general trend for catalytic activity in many reactions is:

Tetraoctylammonium bromide (TOAB) > Tetrahexylammonium bromide (THAB) > Tetrabutylammonium bromide (TBAB) > Benzyltriethylammonium chloride (BTEAC) [5][6]

This trend highlights the positive correlation between the length of the alkyl chains (and thus lipophilicity) and catalytic performance.

This compound , with its shorter alkyl chains compared to TBAB, is expected to be less lipophilic. This suggests that for reactions where high lipophilicity is the dominant factor for catalyst efficiency, it may exhibit lower activity than TBAB. However, its smaller and asymmetric structure could offer advantages in situations where steric hindrance around the catalytic center is a concern.

Performance in Key Organic Reactions: An Inferential Comparison

Williamson Ether Synthesis:

This classic SN2 reaction is a benchmark for evaluating PTC performance. In a typical setup, an alkoxide in an aqueous phase reacts with an alkyl halide in an organic solvent.

  • Experimental Data for Analogs: In the synthesis of benzyl octyl ether, Tetraoctylammonium bromide (TOAB) provides a higher yield in a shorter time compared to Tetrabutylammonium bromide (TBAB), demonstrating the impact of lipophilicity.[5]

  • Inferred Performance of this compound: Given its lower lipophilicity compared to TBAB, it is plausible that this compound would exhibit a slower reaction rate in this synthesis under similar conditions. However, for substrates with significant steric bulk, its smaller size might offer a kinetic advantage.

Hantzsch 1,4-Dihydropyridine Synthesis:

This multi-component reaction is crucial for synthesizing a class of biologically active compounds.

  • Experimental Data for Analogs: In an aqueous medium, TBAB has been shown to be a more efficient catalyst than Benzyltriethylammonium Chloride (BTEAC) and Cetyltrimethylammonium Bromide (CTAB) for this synthesis.[7]

  • Inferred Performance of this compound: The asymmetric nature of this compound could influence the packing and stability of the intermediate ion pairs, potentially affecting the reaction yield and rate in comparison to the symmetric TBAB.

Oxidation Reactions:

The choice of PTC can also be critical in oxidation reactions.

  • Experimental Data for Analogs: In the oxidation of benzyl alcohol, the catalytic activity of various quaternary ammonium salts was found to decrease in the order: Aliquat 336 > TBAB > BTEAC.[5]

  • Inferred Performance of this compound: Its performance in oxidation reactions would likely be influenced by its ability to effectively transfer the oxidizing agent into the organic phase, a process where lipophilicity plays a key role.

Experimental Protocols

Synthesis of this compound

While a specific protocol for this compound was not found in the reviewed literature, a general and adaptable method for the synthesis of quaternary ammonium salts is the Menshutkin reaction. This involves the alkylation of a tertiary amine with an alkyl halide.

Representative Protocol (adapted from the synthesis of Tetrabutylammonium Bromide): [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethylamine and 1-bromobutane in a suitable solvent such as acetonitrile.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring for an extended period (e.g., 24-48 hours).

  • Work-up: After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the white crystalline this compound.

Diagram of the General Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process Triethylamine Triethylamine Reaction Menshutkin Reaction (Solvent: Acetonitrile, Reflux) Triethylamine->Reaction Bromobutane 1-Bromobutane Bromobutane->Reaction Workup Solvent Removal (Reduced Pressure) Reaction->Workup Purification Recrystallization Workup->Purification Product (1-Butyl)triethylammonium Bromide Purification->Product

Caption: General workflow for the synthesis of this compound.

Limitations and Considerations

Despite its utility, this compound is not without its limitations. Researchers should consider the following factors when selecting it for their applications.

Catalytic Activity and Selectivity

As discussed, its lower lipophilicity compared to higher tetra-n-alkylammonium salts may result in slower reaction rates in certain systems. Furthermore, the asymmetric nature of the cation could potentially influence the selectivity of reactions, particularly in asymmetric synthesis where the catalyst's chiral environment is crucial.[9]

Thermal Stability
Toxicity and Environmental Impact

The toxicological and environmental profile of this compound is not well-documented in the public domain. However, data from similar quaternary ammonium salts and ionic liquids can provide some indication of potential concerns.

  • General Toxicity of Quaternary Ammonium Salts: Many quaternary ammonium compounds exhibit some level of toxicity. For instance, tetrabutylammonium chloride has been shown to inhibit the growth of plants like wheat and cucumber.[10][11]

  • Aquatic Toxicity: Ionic liquids with alkyl-substituted cations can be harmful to aquatic organisms.[12] A study on 1-butyl-3-methylimidazolium bromide, which shares the butyl group, indicated toxicity to guppy fish.[12]

  • Biodegradability: The biodegradability of quaternary ammonium salts can be limited. The aforementioned study on 1-butyl-3-methylimidazolium bromide showed that it could be biodegraded by a specific soil bacterium, but this is not always the case for all such compounds.[12]

Given the lack of specific data, it is prudent to handle this compound with appropriate safety precautions and to consider its potential environmental impact, particularly in large-scale applications.

Diagram of the Phase-Transfer Catalysis Mechanism:

G cluster_organic Organic Phase M_plus M⁺ Nu_minus Nu⁻ Q_Nu Q⁺Nu⁻ Nu_minus->Q_Nu Ion Exchange R_X R-X R_Nu R-Nu R_X->R_Nu Q_X Q⁺X⁻ Q_X->Nu_minus Catalyst Regeneration Q_Nu->R_X Reaction

Caption: Generalized mechanism of phase-transfer catalysis.

Conclusion and Future Perspectives

This compound is a valuable and versatile phase-transfer catalyst with broad applications in organic synthesis and other scientific fields. Its asymmetric structure and moderate lipophilicity offer a unique set of properties that can be advantageous in specific reaction systems.

However, a comprehensive understanding of its performance, particularly in direct comparison with other commonly used PTCs, is still lacking in the scientific literature. Future research should focus on generating quantitative, comparative data on its catalytic efficiency in a wider range of reactions. Furthermore, detailed studies on its thermal stability, toxicity, and biodegradability are crucial for a complete assessment of its suitability for both laboratory and industrial applications, especially in the context of green chemistry principles.

For researchers, the choice of this compound should be made after careful consideration of the specific reaction requirements, including the nature of the reactants, the desired reaction rate, and any potential steric or selectivity considerations.

References

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  • Toxicity study of ionic liquid, 1-butyl-3-methylimidazolium bromide on guppy fish, Poecilia reticulata and its biodegradation by soil bacterium Rhodococcus hoagii VRT1. (2016, December 15). PubMed.
  • Taylor & Francis. (n.d.). Quaternary ammonium salts – Knowledge and References.
  • A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Application of Quantitative Structure Activity/Selectivity Relationships. (n.d.). PMC - PubMed Central.
  • Benchchem. (2025). A Comparative Guide to the Performance of Tetrabutylammonium Bromide (TBAB) in Diverse Solvent Systems.
  • J&K Scientific LLC. (n.d.). Butyltriethylammonium bromide | 13028-69-8.
  • ChemBK. (2024, April 10). This compound.
  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. (2017, August 22). PMC - NIH.
  • Impact of Tetrabutylammonium on the Oxidation of Bromide by Ozone. (n.d.). PubMed Central.
  • MDPI. (2019, March 7). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis.
  • Encyclopedia.pub. (n.d.). Tetrabutylammonium Bromide.
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences.
  • SciSpace. (n.d.). Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide.
  • Benchchem. (2025). Comparative Performance Analysis of Tetrahexylammonium Bromide in Reaction Kinetics.
  • Google Patents. (n.d.). US3965178A - Method for preparing tetrabutylammonium bromide.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • BOC Sciences. (n.d.). CAS 13028-69-8 Butyltriethylammonium bromide.
  • Wikipedia. (n.d.). Tetrabutylammonium bromide.
  • PubChem. (n.d.). This compound | C10H24BrN | CID 11746670.
  • ResearchGate. (2025, August 6). Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium. | Request PDF.
  • Ionic Liquids as Environmental Pollutants—Analysis of the Effect of Tetrabutylammonium Chloride on the Growth and Development of Whe
  • Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts. (2022, February 26). PubMed.
  • Cheméo. (n.d.). Chemical Properties of Tetra-N-butylammonium bromide (CAS 1643-19-2).
  • MDPI. (n.d.). Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus.
  • Universidade NOVA de Lisboa. (2019, February 18).
  • ResearchGate. (2025, August 7).
  • MDPI. (n.d.). Comparative Studies of Quaternary Ammonium Salts on the Aggregation and Dispersion Behavior of Kaolinite and Quartz.
  • CO2 Solubility in Bis(trifluoromethylsulfonyl)imide ([Tf2N]) Anion-Based Ionic Liquids. (2021, December 1).
  • ResearchGate. (2023, September 29).
  • Ionic Liquids as Environmental Pollutants-Analysis of the Effect of Tetrabutylammonium Chloride on the Growth and Development of Whe

Sources

quantitative analysis of product purity with (1-Butyl)triethylammonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Quantitative Purity Analysis: (1-Butyl)triethylammonium Bromide in Ion-Pair Chromatography vs. Alternative Methods

For researchers, scientists, and professionals in drug development, the accurate determination of product purity is a non-negotiable cornerstone of quality, safety, and efficacy. While numerous analytical techniques exist, the selection of an appropriate method hinges on the specific physicochemical properties of the analyte and its potential impurities. This guide provides a deep dive into the use of this compound as a specialized reagent for quantitative purity analysis, comparing its performance within its primary application—Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)—against other prevalent analytical techniques.

The Challenge of Analyzing Polar and Ionic Compounds

Many active pharmaceutical ingredients (APIs), metabolites, and organic intermediates are polar or carry a formal ionic charge. In standard reversed-phase HPLC, which relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18), these compounds exhibit poor retention. They travel with the polar mobile phase and elute quickly, often near the void volume, resulting in poor resolution and unreliable quantification.[1] This is where ion-pairing agents become indispensable.

This compound: A Strategic Tool for Enhanced Retention

This compound (BTEAB) is a quaternary ammonium salt that serves as a highly effective ion-pairing reagent.[2][3] Its utility in quantitative analysis stems from its ability to form a neutral, hydrophobic ion pair with anionic analytes (e.g., compounds with carboxylate or phosphate groups).

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13028-69-8[2][4]
Molecular Formula C₁₀H₂₄NBr[2][4]
Molecular Weight 238.21 g/mol [2][4]
Appearance White crystalline powder[2]
Purity Typically ≥97-99%[2][5][6]
Solubility Soluble in water[5]

The mechanism involves adding BTEAB to the mobile phase. The positively charged quaternary ammonium head of BTEAB forms an electrostatic bond with the negatively charged analyte. Simultaneously, the non-polar butyl and ethyl groups of the BTEAB molecule increase the overall hydrophobicity of the resulting complex. This neutral, more hydrophobic ion pair can now interact effectively with the C18 stationary phase, leading to increased retention, improved peak shape, and enhanced resolution from other sample components.[1][7]

cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (C18) Analyte Anionic Analyte (e.g., R-COO⁻) IonPair Neutral Ion Pair [Analyte⁻BTEAB⁺] Analyte->IonPair Forms complex with C18 Hydrophobic C18 Chains Analyte->C18 Weak Interaction (Poor Retention) BTEAB (1-Butyl)triethylammonium Bromide (BTEAB⁺) BTEAB->IonPair IonPair->C18 Hydrophobic Interaction (Retention) prep 1. Preparation - Mobile Phase (with BTEAB) - Standards & Samples equil 2. System Equilibration - Flush column with mobile phase - Achieve stable baseline prep->equil sst 3. System Suitability Test (SST) - 5x injections of standard - Check RSD% of Area & RT equil->sst calib 4. Calibration - Inject blank - Inject standard series sst->calib If SST passes analysis 5. Sample Analysis - Inject prepared samples calib->analysis data 6. Data Processing - Integrate peaks - Calculate purity via area % analysis->data

Sources

A Comparative Guide to (1-Butyl)triethylammonium Bromide and Benzyltriethylammonium Chloride as Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in biphasic reactions, the choice of a phase transfer catalyst (PTC) is a critical determinant of reaction efficiency, yield, and selectivity. Quaternary ammonium salts are a cornerstone of phase transfer catalysis, facilitating the transport of anionic species across the interface of immiscible aqueous and organic phases. This guide provides an in-depth comparative analysis of two such catalysts: (1-Butyl)triethylammonium bromide and Benzyltriethylammonium chloride. Through an examination of their physicochemical properties, catalytic performance in a model reaction, and the underlying mechanistic principles, this document aims to equip researchers with the knowledge to make an informed selection for their specific synthetic challenges.

Introduction to the Contenders

This compound and Benzyltriethylammonium chloride are both quaternary ammonium salts widely employed as phase transfer catalysts.[1] Their efficacy stems from their amphiphilic nature, possessing a hydrophilic cationic head and a lipophilic organic tail. This structure allows them to form ion pairs with anions in the aqueous phase and transport them into the organic phase, where they can react with organic substrates.

This compound features a quaternary ammonium cation with three ethyl groups and one butyl group. Its structure is purely aliphatic, influencing its solubility and interaction with the different phases.

Benzyltriethylammonium chloride (BTEAC) , on the other hand, incorporates a benzyl group attached to the nitrogen atom, in addition to three ethyl groups. The presence of the aromatic ring introduces distinct electronic and steric characteristics that can impact its catalytic activity.

Physicochemical Properties: A Head-to-Head Comparison

The physical and chemical properties of a phase transfer catalyst are fundamental to its function, dictating its solubility, stability, and ultimately, its catalytic efficiency. The following table summarizes the key physicochemical properties of this compound and Benzyltriethylammonium chloride.

PropertyThis compoundBenzyltriethylammonium chloride
CAS Number 13028-69-8[2]56-37-1
Molecular Formula C₁₀H₂₄BrN[3]C₁₃H₂₂ClN[4]
Molecular Weight 238.21 g/mol [3]227.77 g/mol [4]
Appearance White crystalline powderWhite to off-white crystalline powder
Melting Point 212-215 °C[5]190-192 °C (decomposes)[6]
Solubility in Water Soluble[2][7]700 g/L (20 °C)[4][8]
Solubility in Organic Solvents Soluble in polar organic solventsSoluble in ethanol and butanol; slightly soluble in butyl phthalate and tributyl phosphate[8]
Hygroscopicity Hygroscopic[2][5]Hygroscopic[8]

Performance in Phase Transfer Catalysis: A Case Study of Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, serves as an excellent model for comparing the performance of phase transfer catalysts.[9] In a biphasic system (e.g., aqueous sodium hydroxide and an organic solvent), the PTC is essential for transporting the phenoxide anion into the organic phase to react with the alkyl halide.

While direct, side-by-side experimental data comparing this compound and Benzyltriethylammonium chloride under identical conditions is limited in publicly available literature, we can infer their relative performance based on established principles of phase transfer catalysis and available data for structurally similar catalysts.

The Role of Cation Structure and Lipophilicity

The efficacy of a quaternary ammonium salt as a PTC is significantly influenced by the lipophilicity of its cation. A more lipophilic cation will have a greater affinity for the organic phase, which can enhance the transfer of the anion and accelerate the reaction rate.

  • This compound: The presence of a butyl group in addition to three ethyl groups gives this cation a moderate degree of lipophilicity. The aliphatic nature of the alkyl groups contributes to its solubility in the organic phase.

  • Benzyltriethylammonium chloride: The benzyl group, with its aromatic ring, increases the lipophilicity of the cation compared to smaller alkyl groups.[10] This enhanced lipophilicity can lead to a higher concentration of the catalyst-anion pair in the organic phase, potentially resulting in faster reaction rates.

However, a potential drawback of using benzyl-containing PTCs in nucleophilic substitution reactions is the possibility of the catalyst itself acting as an alkylating agent, leading to the formation of benzylated byproducts. This is a crucial consideration, especially at elevated temperatures.[11]

Comparative Experimental Data (Inferred)

A comparative study of various quaternary ammonium salts in the Hantzsch 1,4-dihydropyridine synthesis showed that Benzyltriethylammonium Chloride (BTEAC) provided a yield of 75%, while Tetrabutylammonium Bromide (TBAB), a highly lipophilic catalyst, gave a yield of 84%.[1] In the context of Williamson ether synthesis, BTEAC is a well-established and effective catalyst.[1]

Based on the principles of PTC, the performance of this compound would likely be comparable to or slightly less efficient than BTEAC in terms of reaction rate, owing to the slightly lower lipophilicity of the butyltriethylammonium cation compared to the benzyltriethylammonium cation. The choice between the two may, therefore, depend on other factors such as cost, availability, and the potential for side reactions.

Experimental Protocol: Comparative Williamson Ether Synthesis of Butyl Phenyl Ether

This protocol provides a detailed methodology for the synthesis of butyl phenyl ether from phenol and 1-bromobutane, adaptable for a comparative study of this compound and Benzyltriethylammonium chloride as phase transfer catalysts.

Materials:

  • Phenol

  • 1-Bromobutane

  • Sodium hydroxide (NaOH)

  • Toluene

  • This compound

  • Benzyltriethylammonium chloride

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flasks (100 mL)

  • Reflux condensers

  • Magnetic stirrers and stir bars

  • Heating mantles or oil baths

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Gas chromatograph (GC) or Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup:

    • Set up two identical reaction apparatuses, each consisting of a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • In each flask, dissolve phenol (e.g., 10 mmol) in toluene (e.g., 30 mL).

    • To the first flask, add this compound (e.g., 1 mol%).

    • To the second flask, add Benzyltriethylammonium chloride (e.g., 1 mol%).

    • Prepare a 50% (w/v) aqueous solution of sodium hydroxide. To each flask, add the NaOH solution (e.g., 10 mL).

  • Reaction Execution:

    • Begin vigorous stirring of both reaction mixtures.

    • Heat the mixtures to a constant temperature (e.g., 80°C) using a heating mantle or oil bath.

    • Once the temperature has stabilized, add 1-bromobutane (e.g., 10 mmol) to each flask to initiate the reaction.

    • Monitor the progress of the reaction at regular intervals (e.g., every 30 minutes) by taking small aliquots from the organic layer and analyzing them by GC or TLC.

  • Work-up and Product Isolation:

    • Once the reaction is complete (as determined by the consumption of the starting material), cool the mixtures to room temperature.

    • Transfer the contents of each flask to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene (e.g., 2 x 15 mL).

    • Combine all organic layers and wash them sequentially with dilute HCl (e.g., 20 mL), deionized water (e.g., 20 mL), and brine (e.g., 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude butyl phenyl ether.

  • Analysis and Comparison:

    • Determine the yield of the crude product for each reaction.

    • If necessary, purify the product by distillation or column chromatography.

    • Compare the reaction times and yields obtained with each catalyst to evaluate their relative performance.

Visualizing the Mechanism and Workflow

To better understand the processes described, the following diagrams, generated using Graphviz, illustrate the mechanism of phase transfer catalysis and the experimental workflow.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaX Na⁺X⁻ QX_aq Q⁺X⁻ NaX->QX_aq Ion Exchange QY_org Q⁺Y⁻ QX_aq->QY_org Phase Transfer RY RY RX RX QY_org->RX Nucleophilic Attack NaY Na⁺Y⁻ RX->NaY Product Formation NaY->NaX Catalyst Regeneration Experimental_Workflow start Reaction Setup (Phenol, Toluene, PTC, NaOH) heat Heat to 80°C start->heat add_reactant Add 1-Bromobutane heat->add_reactant monitor Monitor Reaction (GC/TLC) add_reactant->monitor workup Work-up (Extraction & Washing) monitor->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate analyze Analyze Product (Yield, Purity) concentrate->analyze

Sources

A Senior Application Scientist's Guide to Determining Optimal Catalyst Loading: (1-Butyl)triethylammonium Bromide vs. Competitors in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for reaction optimization is a constant endeavor. In the realm of biphasic organic synthesis, phase-transfer catalysis (PTC) has emerged as an indispensable tool, offering pathways to higher yields, milder reaction conditions, and enhanced selectivity.[1][2] At the heart of this methodology lies the phase-transfer catalyst, often a quaternary ammonium salt, which masterfully shuttles reactants across the immiscible divide of two phases.[3][4]

This guide provides an in-depth technical comparison of (1-Butyl)triethylammonium bromide against its common competitors. We will move beyond a mere listing of data to explore the causality behind experimental design for determining optimal catalyst loading, empowering you to make informed decisions in your synthetic applications.

The Critical Role of the Quaternary Ammonium Salt Structure

The efficacy of a quaternary ammonium salt in PTC is not a matter of chance; it is dictated by its molecular architecture. The structure of the cation, particularly the nature and size of the alkyl groups attached to the nitrogen atom, governs the catalyst's lipophilicity.[4][5] This property is paramount as it controls the catalyst's ability to partition between the aqueous and organic phases, a key step in the catalytic cycle.[1][5]

  • This compound (BTEAB): This catalyst presents an asymmetric cation with three ethyl groups and one butyl group. Its structure offers a balance between steric accessibility and lipophilicity.

  • Tetrabutylammonium bromide (TBAB): As one of the most widely used PTCs, TBAB features four butyl groups, lending it significant lipophilicity and a high affinity for the organic phase.[4][6][7]

  • Benzyltriethylammonium chloride (BTEAC): The presence of a benzyl group in BTEAC introduces aromatic character, which can influence its catalytic activity in certain reactions.

The central challenge in PTC is to transport an anionic reactant from an aqueous or solid phase into the organic phase where the reaction with the organic substrate occurs. The lipophilicity of the quaternary ammonium cation is what allows for the formation of an ion pair with the reactant anion, which is soluble in the organic medium.[8]

The Quest for Optimal Catalyst Loading: A Balancing Act

Determining the optimal catalyst loading is not merely about minimizing cost; it is a critical parameter for maximizing reaction efficiency and selectivity. Insufficient catalyst loading can lead to sluggish reactions and low conversion rates.[9] Conversely, excessive loading can promote unwanted side reactions and, in liquid-liquid systems, may lead to the formation of stable emulsions that complicate product isolation.[8] The "sweet spot" for catalyst loading provides a sufficient concentration of the active ion pair in the organic phase to ensure a high reaction rate without introducing detrimental secondary effects.

The optimal loading is not a universal constant but is rather dependent on a confluence of factors including the intrinsic reactivity of the substrates, the chosen solvent system, and the temperature. Therefore, a systematic experimental approach is essential for each unique chemical transformation.

Comparative Performance in Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide, serves as an excellent model system for comparing the efficacy of different phase-transfer catalysts.[1][10][11]

ReactionCatalystCatalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)
Synthesis of n-Butyl Phenyl EtherTBAB10Toluene/Water70492
Synthesis of n-Butyl Phenyl EtherBTEAC (proxy)10Toluene/Water70485
Synthesis of n-Butyl Phenyl EtherBPBPB*3.3Toluene/Water70495

Mechanism of Phase-Transfer Catalysis

The underlying principle of PTC involves the generation of a lipophilic ion pair that can traverse the phase boundary. The most widely accepted model is the Starks extraction mechanism.[3][8]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu⁻ (aq) QNu_org Q⁺Nu⁻ (org) Nu_aq->QNu_org Ion Exchange with Q⁺X⁻ M_aq M⁺ (aq) QX_aq Q⁺X⁻ (aq) RX_org R-X (org) Product_org R-Nu (org) RX_org->Product_org Forms Product QNu_org->RX_org Nucleophilic Attack QX_org Q⁺X⁻ (org) Product_org->QX_org Releases Catalyst QX_org->QX_aq Catalyst Returns

Caption: General mechanism of phase-transfer catalysis.

Experimental Protocol: A Systematic Approach to Optimizing Catalyst Loading

This protocol provides a robust framework for determining the optimal loading of this compound or any of its competitors for a given reaction. The Williamson ether synthesis is used as a representative example.

Objective: To identify the minimum catalyst loading that provides the maximum reaction yield in a reasonable timeframe.
Materials:
  • Sodium phenoxide

  • n-Butyl bromide

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Round-bottom flasks equipped with reflux condensers and magnetic stir bars

  • Heating mantles with temperature controllers

  • Analytical balance

  • Thin-layer chromatography (TLC) plates and developing chamber or Gas Chromatograph (GC)

Workflow for Catalyst Loading Optimization

Optimization_Workflow start Start: Define Reaction setup Parallel Reaction Setup: Vary Catalyst Loading (e.g., 1, 2, 5, 10 mol%) start->setup reaction Run Reactions under Identical Conditions (Temp, Stirring, Time) setup->reaction monitor Monitor Reaction Progress (TLC or GC) reaction->monitor workup Quench and Work-up Reactions monitor->workup Reaction Complete analyze Analyze Yield and Purity of Product workup->analyze decision Is Yield Maximized at Minimum Loading? analyze->decision optimal Optimal Loading Determined decision->optimal Yes refine Refine Loading Range and Repeat decision->refine No refine->setup

Caption: Experimental workflow for determining optimal catalyst loading.

Step-by-Step Methodology:
  • Reaction Setup:

    • In a series of identical round-bottom flasks, charge each with sodium phenoxide (e.g., 0.03 mol), toluene (25 mL), and deionized water (20 mL).[12]

    • To each flask, add a different loading of the phase-transfer catalyst to be tested (e.g., for this compound, add 1 mol%, 2 mol%, 5 mol%, and 10 mol% relative to the sodium phenoxide). A control reaction with no catalyst should also be prepared.

    • Repeat this series of experiments for each competitor catalyst (e.g., TBAB).

  • Initiation and Monitoring:

    • Add n-butyl bromide (e.g., 0.03 mol) to each flask.

    • Heat the mixtures to the desired temperature (e.g., 70°C) and stir vigorously to ensure efficient mixing of the phases.[4][12]

    • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by withdrawing a small aliquot from the organic layer and analyzing it by TLC or GC to observe the disappearance of the starting material and the appearance of the product.

  • Work-up and Isolation:

    • Once a reaction has reached completion (as determined by monitoring), cool the flask to room temperature.

    • Transfer the contents to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Determine the yield of the isolated product for each reaction.

    • Compare the yields obtained at different catalyst loadings for each catalyst tested.

    • The optimal catalyst loading is the lowest concentration that provides the highest yield in an acceptable reaction time. This data will form the basis for a direct comparison of the efficiency of this compound against its competitors.

Conclusion: An Evidence-Based Approach to Catalyst Selection

The selection of a phase-transfer catalyst and the determination of its optimal loading are critical steps in the development of robust and efficient synthetic processes. While highly lipophilic catalysts like TBAB often demonstrate high efficiency, the specific structure of this compound may offer advantages in certain applications due to its unique balance of properties.[1] There is no universal "best" catalyst; the ideal choice is contingent upon the specific reaction chemistry.[13] By employing a systematic and data-driven approach as outlined in this guide, researchers can confidently identify the most effective catalyst and its optimal loading, thereby accelerating the path from discovery to application.

References

  • Benchchem. (n.d.). TBAB: A Comparative Guide to its Efficiency as a Quaternary Ammonium Salt Catalyst.
  • Wu, H., & Yang, H. (2007). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Taylor & Francis.
  • Unpublished. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Benchchem. (n.d.). Comparing the catalytic activity of different ammonium salts in nucleophilic substitution.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
  • Request PDF. (n.d.). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis.
  • JAOCS. (n.d.). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.
  • Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
  • Benchchem. (n.d.). A Comparative Guide to Triethylmethylammonium Chloride and Tetrabutylammonium Bromide as Phase Transfer Catalysts.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry.
  • Nair, T.D.R., et al. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. The Chemist.
  • Wikipedia. (n.d.). Tetrabutylammonium bromide.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ChemicalBook. (n.d.). Tetrabutylammonium bromide.
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation.
  • Singh, R. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation.

Sources

A Comparative Guide to the Validation of HPLC Methods for Purity Testing of (1-Butyl)triethylammonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of raw materials and active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. (1-Butyl)triethylammonium bromide, a quaternary ammonium salt, finds use in various applications, including as a phase-transfer catalyst and in the synthesis of ionic liquids.[1] Its inherent chemical properties—high polarity, permanent cationic charge, and lack of a significant UV chromophore—present a distinct set of challenges for analytical chemists tasked with developing and validating purity testing methods using High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison of potential HPLC strategies for the analysis of this compound. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, offering a framework for developing a robust, self-validating analytical procedure grounded in authoritative standards from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).

The Analytical Challenge: Charting a Course for a "Difficult-to-Analyze" Molecule

The primary obstacle in analyzing this compound is its poor retention on traditional reversed-phase columns (like C18) under standard mobile phase conditions. Furthermore, its lack of a UV-absorbing functional group renders conventional UV-Vis detectors ineffective. Therefore, a successful method hinges on a carefully selected combination of chromatographic mode and detection technology.

Comparative Analysis of Chromatographic & Detection Strategies

Three primary chromatographic strategies stand out for their suitability in retaining and separating polar, ionic compounds. These must be paired with a universal detector capable of sensing non-chromophoric analytes.

StrategyPrincipleAdvantages for this compoundDisadvantages & Considerations
Hydrophilic Interaction Liquid Chromatography (HILIC) Analyte partitioning between a high-organic mobile phase and a water-enriched layer on a polar stationary phase (e.g., silica, amide).[2][3][4]Excellent retention for highly polar and charged compounds.[3][5] Uses volatile, MS-friendly mobile phases (high acetonitrile content).[4]Can be sensitive to mobile phase water content and salt concentration. Requires careful equilibration.
Reversed-Phase Ion-Pair Chromatography An ion-pairing reagent (e.g., heptafluorobutyric acid) is added to the mobile phase. It forms a neutral, hydrophobic complex with the cationic analyte, allowing retention on a reversed-phase column.[6][7][8]Utilizes common C18 columns. Offers tunable retention by adjusting the ion-pair reagent type and concentration.The ion-pairing reagent can be difficult to remove from the column and can cause ion suppression in MS detectors. Method development can be complex.[6]
Mixed-Mode Chromatography The stationary phase possesses both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[9][10][11]Offers multiple, tunable retention mechanisms (hydrophobic and electrostatic) on a single column.[10][11] Can retain the cation ((1-Butyl)triethylammonium) and potentially its counter-ion (bromide) simultaneously.[9]Can have more complex method development due to the dual nature of the interactions. May require specific buffer systems.

For detection, two universal techniques are paramount:

DetectorPrincipleAdvantagesDisadvantages & Considerations
Charged Aerosol Detector (CAD) The column eluent is nebulized, and the solvent evaporated. The resulting analyte particles are charged by a corona discharge, and the total charge is measured by an electrometer.[12]Provides a near-uniform response for all non-volatile analytes, independent of chemical structure.[13] High sensitivity (sub-nanogram) and a wide dynamic range.[13]Response can be non-linear and may require data transformation (e.g., power function) for calibration.[14] Requires volatile mobile phases.[12]
Evaporative Light Scattering Detector (ELSD) Similar to CAD, the eluent is nebulized and the solvent evaporated. A light source illuminates the remaining analyte particles, and a photodiode detects the scattered light.[15][16][17]A robust and widely applicable "universal" detector for non-volatile and semi-volatile compounds.[16][18] Compatible with gradient elution.[15]Generally less sensitive than CAD. Response is dependent on particle size, which can lead to non-uniformity between different analytes.[12]

Recommendation for Method Development: Based on the balance of performance, robustness, and compatibility with modern detection, a HILIC method coupled with Charged Aerosol Detection (CAD) represents a superior starting point for validating the purity of this compound. This combination directly addresses the analyte's polarity for retention and its lack of a chromophore for detection.

A Framework for Validation: The HILIC-CAD Method

The following sections detail the validation of a hypothetical, yet scientifically grounded, HILIC-CAD method for purity testing. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[19][20] This process must be guided by the principles outlined in ICH Q2(R2) and FDA guidance documents.[20][21][22][23]

Experimental Workflow: Foundational Protocol

This protocol serves as the basis for all subsequent validation experiments.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Acquisition & Processing prep_std Prepare Stock Standard (1.0 mg/mL in 50:50 ACN:H2O) prep_dilutions Create Working & Validation Standards (Dilute stock with mobile phase) prep_std->prep_dilutions prep_sample Prepare Sample Solution (1.0 mg/mL in 50:50 ACN:H2O) hplc_injection Inject Sample (5 µL) prep_dilutions->hplc_injection Inject hplc_system HPLC System with CAD hplc_column HILIC Column (e.g., Amide, 150 x 4.6 mm, 3 µm) hplc_mobile Mobile Phase (90:10 ACN:10mM Ammonium Formate, pH 3.5) hplc_conditions Conditions (Flow: 1.0 mL/min, Temp: 40°C) acquire Acquire Chromatogram hplc_injection->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate

Detailed HPLC-CAD Parameters:

  • Column: Amide HILIC Column (150 mm x 4.6 mm, 3 µm particle size)

  • Mobile Phase: 90:10 (v/v) Acetonitrile : 10 mM Ammonium Formate buffer, pH adjusted to 3.5 with formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Nitrogen Gas Pressure: 35 psi

    • Data Collection Rate: 5 Hz

    • Power Function: 1.0

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[22][24]

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase and a sample diluent blank to ensure no interfering peaks at the retention time of the main analyte.

  • Stress Studies: Subject a sample of this compound to forced degradation conditions (e.g., acid, base, oxidative, thermal, photolytic stress).

  • Analysis of Stressed Samples: Analyze the stressed samples. The method is considered specific if the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis (if using a detector like a Diode Array Detector in parallel) can also be used to support specificity.

Acceptance Criteria:

  • The analyte peak is resolved from all impurity and degradation peaks (Resolution > 2.0).

  • No significant peaks are observed in the blank chromatogram at the analyte's retention time.

G cluster_0 Inputs cluster_1 Specificity Validation Process cluster_2 Outputs & Decisions Analyte Analyte Solution Analysis Analyze via HILIC-CAD Method Analyte->Analysis Blank Blank (Diluent) Blank->Analysis Stressed Stressed Sample Stressed->Analysis Evaluation Evaluate Chromatograms Analysis->Evaluation Fail Method NOT Specific Evaluation->Fail Co-elution or Interference Pass Method is Specific Evaluation->Pass Resolution > 2 No blank interference

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable linearity, accuracy, and precision.[25][26]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound spanning the expected range. For purity testing, this should cover from the limit of quantitation (LOQ) to 120% of the nominal test concentration (e.g., 0.5 µg/mL to 12.0 µg/mL for a 10 µg/mL test concentration).

  • Inject each standard in triplicate.

  • Plot the average CAD response (peak area) versus concentration.

  • Perform a linear regression analysis. Because CAD response can be non-linear, a weighted linear regression (e.g., 1/x²) or a power function transformation may be necessary to achieve linearity across the range.[14]

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995

  • Y-intercept: Should be close to zero.

  • Residuals: The residuals should be randomly distributed around zero.

Illustrative Data:

Concentration (µg/mL)Average Peak Area
0.5 (LOQ)15,500
2.580,100
5.0165,200
10.0340,500
12.0410,100
Result: A weighted (1/x) linear regression yielded an r² of 0.998.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[24] For purity testing, it is often determined by applying the method to samples of known purity or by spiking a sample matrix with a known quantity of the analyte.

Experimental Protocol:

  • Prepare samples at three concentration levels across the range (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the concentration using the linear regression curve.

  • Express the accuracy as the percentage recovery of the known amount added.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Illustrative Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
50%5.04.95, 5.03, 4.9899.0, 100.6, 99.6
100%10.010.11, 9.95, 10.05101.1, 99.5, 100.5
150%15.014.88, 15.10, 14.9599.2, 100.7, 99.7
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[25]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from the repeatability study, the intermediate precision study, and a combined analysis of all data.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Illustrative Data:

StudyNMean Purity (%)%RSD
Repeatability (Day 1, Analyst 1)699.850.45%
Intermediate (Day 2, Analyst 2)699.790.51%
Overall 12 99.82 0.48%
Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol:

  • Estimate LOQ: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1. This can be based on the linearity data.

  • Confirm LOQ: Prepare a standard at the estimated LOQ concentration and inject it multiple times (n=6).

  • Calculate the precision (%RSD) and accuracy (recovery) at this concentration.

Acceptance Criteria:

  • The S/N ratio should be ≥ 10.

  • Precision (%RSD) should be ≤ 10%.

  • Accuracy (recovery) should be within an acceptable range (e.g., 80-120%).

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[22][26]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Systematically vary each parameter within a small, realistic range (e.g., mobile phase organic content ±2%, pH ±0.2 units, temperature ±2°C).

  • Analyze a system suitability solution under each condition and evaluate the impact on key chromatographic parameters (e.g., retention time, peak shape, resolution).

Acceptance Criteria:

  • System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.

  • The results should not be significantly impacted by the minor changes.

Illustrative Robustness Study:

ParameterVariationResultPass/Fail
Mobile Phase ACN88% / 92%System suitability metPass
Mobile Phase pH3.3 / 3.7System suitability metPass
Flow Rate0.9 / 1.1 mL/minSystem suitability metPass
Column Temperature38°C / 42°CSystem suitability metPass

Conclusion

Validating an HPLC method for a challenging compound like this compound requires a logical, science-based approach. While traditional reversed-phase HPLC with UV detection is unsuitable, a combination of Hydrophilic Interaction Liquid Chromatography (HILIC) and Charged Aerosol Detection (CAD) offers a powerful and robust alternative.

This guide has provided a comparative framework for selecting an appropriate analytical strategy and a detailed roadmap for its validation according to global regulatory standards.[24][27] By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, researchers can develop a self-validating method that ensures the reliable and accurate determination of purity, ultimately safeguarding product quality and consistency.

References

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A Researcher's Guide to Greener Chemistry: Comparative Toxicity and Biodegradability of Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of sustainable chemical synthesis, the selection of reagents and catalysts plays a pivotal role. Phase transfer catalysts (PTCs) have become indispensable tools in organic synthesis, facilitating reactions between reactants in immiscible phases.[1] However, the environmental footprint of these catalysts, particularly their toxicity and biodegradability, is a growing concern for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the eco-toxicological profiles of common classes of PTCs, supported by experimental data, to empower informed decisions in designing greener synthetic routes.

Introduction to Phase Transfer Catalysis and its Environmental Implications

Phase transfer catalysis is a powerful technique that enhances reaction rates and yields in heterogeneous systems by transporting a reactant from one phase to another where the reaction occurs.[1] While the catalytic efficiency of PTCs is well-documented, their end-of-life fate and potential impact on ecosystems are often overlooked. Traditional PTCs can be difficult to recycle, leading to their release into the environment and raising concerns about their persistence and toxicity.[2][3] This guide will delve into the comparative toxicity and biodegradability of four major classes of PTCs: quaternary ammonium salts, phosphonium salts, crown ethers, and cryptands, as well as the emerging class of ionic liquids.

Comparative Toxicity of Phase Transfer Catalysts

The toxicity of a phase transfer catalyst is a critical parameter in assessing its environmental and health risks. This section compares the toxicity profiles of different PTCs, drawing on available experimental data.

Quaternary Ammonium Salts (QAS)

Quaternary ammonium salts are one of the most widely used classes of PTCs.[4] Their toxicity is influenced by factors such as the length of the alkyl chain and the nature of the counter-ion.[5]

  • General Toxicity: QAS have demonstrated biocidal effects.[6] However, their continuous and widespread use has led to the emergence of resistance in some microorganisms.[6]

  • Aquatic Toxicity: Gemini quaternary ammonium-based surfactants have been classified as toxic or very toxic to the aquatic environment, with acute toxicity values (IC50) for Daphnia magna ranging from 0.6 to 1 mg/L.[7] Interestingly, dimeric quaternary ammonium-based surfactants appear to be less toxic than their monomeric counterparts.[7]

Phosphonium Salts

Quaternary phosphonium salts (QPSs) are emerging as a promising alternative to QAS, exhibiting potent antibacterial and anti-biofilm properties.[6][8]

  • Biocompatibility: Some novel phosphonium-based quaternary phosphorus salts have shown excellent hemocompatibility and non-detectable toxicity to mammalian cells.[9] This suggests a potentially favorable toxicological profile for certain applications.

  • Toxicity Concerns: The potential toxicity of phosphonium ionic liquids might negatively impact their biodegradation.[10]

Crown Ethers

Crown ethers are macrocyclic polyethers known for their ability to complex with various cations.[11][12] Their toxicity is a significant concern that has limited their broader application.[11]

  • Cellular Toxicity: Crown ethers have been shown to be highly toxic in both prokaryotes and eukaryotes.[13] They can impair the growth and reproduction of organisms like Daphnia and unicellular algae at concentrations of 5 and 10 mg/l.[14] Cytotoxic action has been observed in various cell cultures at concentrations as low as 0.05 and 0.5 mg/l, linked to disturbances in DNA, RNA, and protein biosynthesis.[14]

  • Genotoxicity: Despite their cytotoxicity, studies on the induction of sister-chromatid exchanges suggest that crown ethers may not be genotoxic in mammalian cells.[13]

  • Ion-Specific Toxicity: The high affinity of 18-crown-6 for potassium ions contributes to its toxicity.[11] The presence of potassium or sodium ions can influence the toxicity of substituted 18-crown-6 ethers in Escherichia coli.[15]

Cryptands

Cryptands are bicyclic or polycyclic multidentate ligands that form highly stable complexes with cations.[16][17] While their catalytic properties are well-established, data on their specific toxicity is less abundant in the reviewed literature. However, like crown ethers, their strong ion-binding capabilities could potentially disrupt biological processes.

Ionic Liquids (ILs)

Ionic liquids are increasingly being explored as "green" alternatives to traditional organic solvents and PTCs.[18][19] However, their environmental impact is a subject of ongoing research.

  • Toxicity Variation: The toxicity of imidazolium-based ionic liquids is influenced by the length of the alkyl side chain, with shorter chains generally exhibiting lower toxicity.[20] The anion, on the other hand, appears to have a lesser effect on toxicity.[20]

  • Dicationic ILs: Dicationic ionic liquids have shown acute toxicity levels that are in many cases lower than those of monocationic ILs, presenting them as a potentially less toxic alternative.[21]

Table 1: Comparative Toxicity of Phase Transfer Catalysts

Catalyst ClassKey Toxicity FindingsSupporting Evidence (Example)
Quaternary Ammonium Salts Toxic to aquatic organisms, with toxicity dependent on structure.IC50 for Daphnia magna of 0.6-1 mg/L for gemini surfactants.[7]
Phosphonium Salts Some derivatives show good biocompatibility, but potential toxicity can hinder biodegradation.Novel phosphonium salts exhibited low toxicity to mammalian cells.[9]
Crown Ethers Highly cytotoxic to various organisms and cell lines.Impaired growth of Daphnia at 5-10 mg/L.[14]
Cryptands Limited specific data, but strong ion-binding suggests potential for biological disruption.
Ionic Liquids Toxicity varies with structure; dicationic ILs may be less toxic than monocationic ones.Shorter alkyl chains in imidazolium ILs lead to lower toxicity.[20]

Comparative Biodegradability of Phase Transfer Catalysts

The biodegradability of a catalyst determines its persistence in the environment. An ideal "green" catalyst should be readily biodegradable, breaking down into harmless substances.

Quaternary Ammonium Salts (QAS)

The biodegradability of QAS is variable and depends on their chemical structure and environmental conditions.

  • Structural Influence: The rate of degradation is influenced by the length of the hydrocarbon chain, the presence of aromatic or cyclic rings, and the inclusion of heteroatoms like sulfur and oxygen.[5]

  • Varied Biodegradability: While some studies report that all tested QAS variants were biodegradable in an aquatic environment with half-lives ranging from 0.5 to 1.6 days, others classify them as not readily biodegradable.[5][22] The degree of biodegradation can range from less than 5% to about 90%.[22]

  • Primary vs. Ultimate Biodegradation: Some organic ammonium salts undergo rapid primary biodegradation, but the rest of the molecule can be more resistant to degradation.[23]

Phosphonium Salts

Phosphonium ionic liquids have shown relatively low levels of biodegradability in some studies.

  • Limited Biodegradation: In contrast to some other ionic liquids, phosphonium ILs, even those with functional groups intended to promote biodegradation (ester, ether, alcohol), have demonstrated low levels of biodegradability.[10]

Crown Ethers

There is limited specific information on the biodegradability of crown ethers in the provided search results. Their stable macrocyclic structure suggests they may be resistant to microbial degradation.

Cryptands

Some novel orthoester cryptands have been designed with tunable degradation kinetics, indicating that biodegradability can be engineered into these molecules.[24] This suggests a promising avenue for developing more environmentally friendly cryptand-based catalysts.

Ionic Liquids (ILs)

The biodegradability of ionic liquids is highly dependent on their structure.

  • Imidazolium ILs: Many imidazolium-based ionic liquids are not readily biodegradable.[20]

  • Dicationic ILs: None of the dicationic ILs in one study could be degraded in the performed biodegradation experiments.[21]

  • Structural Factors: The biodegradability of ILs is determined by the side chain length, the central ring structure, and the presence of functional groups.[25]

Table 2: Comparative Biodegradability of Phase Transfer Catalysts

Catalyst ClassKey Biodegradability FindingsSupporting Evidence
Quaternary Ammonium Salts Variable; influenced by structure. Some are biodegradable, while others are persistent.Half-lives of 0.5-1.6 days in some cases.[5][22]
Phosphonium Salts Generally low biodegradability.Showed low levels of biodegradation in CO2 headspace tests.[10]
Crown Ethers Limited data, but likely to be persistent due to stable structure.
Cryptands Can be designed for tunable degradation.Orthoester cryptands show tunable hydrolysis rates.[24]
Ionic Liquids Highly structure-dependent; many common ILs are not readily biodegradable.Imidazolium ILs were not biodegradable under tested conditions.[20]

Experimental Protocols for Assessing Toxicity and Biodegradability

To ensure the scientific integrity of this guide, it is essential to understand the methodologies used to generate the comparative data. The following sections outline standard protocols for toxicity and biodegradability testing.

Toxicity Testing Protocols

A tiered approach is often used in toxicity testing, starting with acute tests and progressing to more complex chronic studies if necessary.[26]

Acute Toxicity Testing: Acute toxicity tests are designed to determine the concentration of a substance that is lethal to 50% of a test population (LC50) over a short exposure period.[27]

  • Protocol: Acute Toxicity Test with Daphnia magna

    • Test Organisms: Daphnia magna neonates (<24 hours old).

    • Test Substance: Prepare a series of concentrations of the phase transfer catalyst in a suitable medium.

    • Exposure: Expose groups of daphnids to each concentration and a control for 48 hours.

    • Endpoint: Record the number of immobilized daphnids at 24 and 48 hours.

    • Data Analysis: Calculate the EC50 (the concentration causing immobilization in 50% of the population).[7]

Diagram 1: Workflow for Acute Toxicity Testing

ToxicityTestingWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare Test Solutions C Expose Organisms to Test Solutions A->C B Culture Test Organisms B->C D Observe and Record Endpoints C->D E Calculate EC50/LC50 D->E

Caption: A generalized workflow for conducting acute toxicity tests.

Biodegradability Testing Protocols

Standardized methods are available to assess the biodegradability of organic compounds in aqueous environments.[28][29]

Ready Biodegradability Test (OECD 301B / CO2 Evolution Test): This test evaluates the potential for a substance to be rapidly and completely biodegraded by aerobic microorganisms.[30]

  • Protocol: CO2 Evolution Test

    • Inoculum: Use activated sludge from a domestic wastewater treatment plant.[31]

    • Test Setup: Add the test substance as the sole source of organic carbon to a mineral medium inoculated with the sludge.

    • Incubation: Incubate the mixture in the dark at a constant temperature for 28 days.

    • Measurement: Measure the amount of CO2 evolved over the incubation period.

    • Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO2 produced to the theoretical maximum. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[30]

Diagram 2: Workflow for Biodegradability Testing (CO2 Evolution)

BiodegradabilityTestingWorkflow cluster_setup Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis A Prepare Mineral Medium B Add Test Substance and Inoculum A->B C Incubate for 28 Days B->C D Measure CO2 Evolution C->D E Calculate % Biodegradation D->E

Caption: A simplified workflow for the OECD 301B biodegradability test.

Conclusion and Future Perspectives

The selection of a phase transfer catalyst should extend beyond its catalytic efficiency to include a thorough evaluation of its toxicological and biodegradability profiles. This guide highlights that there is no single "greenest" PTC; the choice depends on the specific application and the acceptable level of environmental risk.

  • Quaternary ammonium and phosphonium salts offer a balance of catalytic activity and, in some cases, favorable environmental properties, but their toxicity and biodegradability can be highly variable.

  • Crown ethers are potent catalysts but their high toxicity is a major drawback.

  • Cryptands and ionic liquids represent frontiers in PTC design, with the potential for creating catalysts with tailored biodegradability and reduced toxicity.

Future research should focus on developing novel PTCs with inherent biodegradability and low toxicity, moving towards a more sustainable practice of chemistry. By integrating eco-toxicological considerations into the catalyst design process, the scientific community can contribute to a greener and safer chemical industry.

References

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (1-Butyl)triethylammonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of (1-Butyl)triethylammonium bromide, ensuring the protection of yourself, your colleagues, and the environment.

Understanding the Compound: A Prerequisite for Safe Handling

This compound (CAS No. 13028-69-8) is a quaternary ammonium salt with a variety of applications in research and industry.[1][2][3] As with any chemical, a thorough understanding of its properties and associated hazards is the foundation of safe handling and disposal.

This compound is classified as a hazardous substance, primarily due to its potential to cause skin and eye irritation.[4] In some cases, it may also cause respiratory irritation.[5] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.

Table 1: Key Safety Information for this compound

PropertyInformationSource
CAS Number 13028-69-8[1][2][3]
Molecular Formula C10H24BrN[2]
Appearance White to off-white crystalline powder[5]
Primary Hazards Skin and eye irritation, potential respiratory irritant[4][5]
Incompatibilities Strong oxidizing agents[6]

The Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is that it should be managed as a hazardous waste. On-site chemical neutralization by laboratory personnel is not recommended due to the potential for hazardous reactions and the complexities of ensuring complete neutralization. The preferred and most compliant method is to engage a licensed hazardous waste disposal company.

Below is a detailed workflow to guide you through the process:

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: Immediately upon deciding to discard this compound, it must be treated as hazardous waste.

  • Segregate from Other Waste Streams: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste. It is crucial to avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially dangerous reactions.[6]

  • Solid vs. Solution:

    • Solid Waste: Collect any solid residue, contaminated personal protective equipment (e.g., gloves), and weighing papers in a designated hazardous waste container.

    • Aqueous Solutions: Collect aqueous solutions of this compound in a separate, clearly labeled hazardous waste container.

Step 2: Proper Waste Containment

The selection of an appropriate waste container is critical to prevent leaks and ensure the safety of waste handlers.

  • Material Compatibility:

    • Recommended: High-density polyethylene (HDPE) or other chemically resistant plastic containers are suitable for the collection of this compound waste.

    • To Avoid: Avoid using metal containers for the disposal of solutions, as the bromide ion can be corrosive to some metals over time.

  • Container Integrity:

    • Ensure the container is in good condition, with no cracks, leaks, or residue on the exterior.

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound." If it is a solution, indicate the solvent and approximate concentration.

    • Include the date when the waste was first added to the container.

Step 3: Spill and Decontamination Procedures

Accidents can happen, and a clear, well-rehearsed spill response plan is essential.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is significant or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Personal Protective Equipment: Before attempting to clean a spill, don the appropriate PPE:

    • Gloves: Nitrile or neoprene gloves provide adequate protection.[4][7][8][9]

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A standard lab coat should be worn.

    • Respiratory Protection: For large spills or in poorly ventilated areas, a respirator may be necessary.

  • Spill Cleanup:

    • For Solid Spills: Carefully sweep the solid material into a designated hazardous waste container. Avoid generating dust.

    • For Liquid Spills: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Decontamination:

    • Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent and water.

    • All materials used for cleanup, including contaminated absorbent materials and PPE, must be placed in the hazardous waste container.

Step 4: Arranging for Professional Disposal

The final and most critical step is to ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.

  • Engage a Licensed Hazardous Waste Disposal Company: Your institution's EHS department will have a contract with a reputable and licensed hazardous waste disposal company. All disposal must be handled through this approved vendor.

  • Waste Characterization and Profiling:

    • The disposal company will require a waste profile. You will need to provide the chemical name, CAS number, and any other relevant hazard information from the Safety Data Sheet (SDS).

    • RCRA Waste Code: While a specific RCRA (Resource Conservation and Recovery Act) waste code for this compound is not explicitly listed, it may be classified based on its characteristics. If a solution of the compound exhibits a pH of ≤ 2 or ≥ 12.5, it would be classified as a corrosive hazardous waste with the code D002 .[10] It is the responsibility of the waste generator, in consultation with the EHS department and the disposal company, to make the final determination.

  • Documentation:

    • The hazardous waste disposal company will provide a hazardous waste manifest. This document tracks the waste from your laboratory (the "cradle") to its final disposal site (the "grave").

    • Ensure all sections of the manifest are filled out accurately and retain a copy for your records as required by law.

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Identify (1-Butyl)triethylammonium Bromide for Disposal segregate Segregate as Hazardous Waste start->segregate container Select Appropriate Waste Container (e.g., HDPE) segregate->container label_container Label Container Correctly container->label_container collect Collect Waste in Designated Container label_container->collect store Store in a Safe, Designated Area collect->store contact_ehs Contact Institutional EHS Department store->contact_ehs waste_profile Complete Waste Profile (Determine RCRA Code) contact_ehs->waste_profile schedule_pickup Schedule Pickup with Licensed Vendor waste_profile->schedule_pickup manifest Complete & Sign Hazardous Waste Manifest schedule_pickup->manifest end Waste Disposed of Compliantly manifest->end spill Spill Occurs assess Assess Spill Size & Risk spill->assess assess->contact_ehs Major Spill ppe Don Appropriate PPE assess->ppe Minor Spill cleanup Clean Up Spill with Inert Absorbent ppe->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_spill_waste dispose_spill_waste->collect

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for every researcher and scientist. By following this comprehensive guide, you can ensure that you are not only compliant with all relevant regulations but are also upholding the highest standards of laboratory safety and environmental protection. Remember, when in doubt, always consult your institution's Environmental Health and Safety department for guidance. Your commitment to these principles is a testament to your professionalism and dedication to the scientific community.

References

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  • RSC Publishing. (n.d.). Quaternary ammonium salts. Part IV. Hydrolysis of the nitrile group before decomposition of the quaternary ammonium group. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Butyl)triethylammonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (1-Butyl)triethylammonium bromide, a quaternary ammonium ionic liquid, demands a safety protocol that is both rigorous and intelligently applied. This guide moves beyond a simple checklist, providing a procedural and scientific framework for its safe handling. Our objective is to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is underpinned by a clear understanding of the material's specific hazards.

Hazard Profile and Inherent Risks

This compound (CAS: 13028-69-8) is a hygroscopic, crystalline solid.[1][2] While ionic liquids are often noted for their low volatility, the primary risks associated with this compound in its solid form stem from direct contact and inhalation of airborne particulates. It is classified as a hazardous substance requiring careful management.

The Globally Harmonized System (GHS) provides a clear directive on its potential dangers. Understanding these is the first step in constructing an effective safety plan.

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationpictogramWarning H315: Causes skin irritation.[1][3]
Serious Eye Damage/IrritationpictogramWarning H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)pictogramWarning H335: May cause respiratory irritation.[3]

The causality for these hazards is rooted in its chemical nature as a quaternary ammonium compound (QAC). QACs can interact with and disrupt cell membranes, leading to the observed irritation upon contact with skin and eyes.[4] The respiratory irritation is a direct consequence of inhaling fine, solid particles, which can occur during weighing, transfer, or spill cleanup.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final, essential barrier between a researcher and a chemical hazard. However, it must be integrated into a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes proactive measures to minimize exposure.

  • Engineering Controls : This is the primary line of defense. Handling this compound should occur within a certified chemical fume hood or a ventilated enclosure.[1][3] This is non-negotiable, as it contains dust at the source and protects the user's breathing zone.

  • Administrative Controls : These are the procedures that govern our work. They include providing comprehensive training on the specific hazards of this compound, ensuring the Safety Data Sheet (SDS) is read and understood before any work begins, and restricting access to handling areas.[4][5] Eating, drinking, and smoking in the laboratory are strictly prohibited.[6][7]

  • Personal Protective Equipment (PPE) : The last line of defense, designed to protect the body from exposure when engineering and administrative controls cannot eliminate the risk entirely.

Mandatory PPE Protocol for this compound

The selection of PPE must be deliberate and based on the specific tasks being performed. The following table outlines the minimum requirements.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeMinimum RequirementRationale & Best Practices
Eye & Face Protection ANSI Z87.1-compliant safety goggles.[5][6]This compound causes serious eye irritation.[1][3] Goggles provide a full seal to protect against airborne dust and accidental splashes. A face shield should be worn over goggles during procedures with a high splash potential.[6][8]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[6]The compound is a known skin irritant.[1][3] Gloves must be inspected for tears or pinholes before each use.[6][9] Use proper glove removal technique to avoid contaminating skin and dispose of gloves in the designated hazardous waste stream after handling.[9]
Body Protection A long-sleeved, fully-buttoned laboratory coat.[6]A lab coat protects the skin on the arms and torso from spills and dust.[6] For larger-scale operations or significant spill cleanup, an impervious chemical-resistant apron or full-body suit may be required.[6]
Respiratory Protection NIOSH-approved N95 particle respirator.This is situation-dependent but mandatory when handling the solid outside of a fume hood, during weighing procedures that may generate dust, or when cleaning up spills.[5] The compound may cause respiratory irritation, and avoiding inhalation of dust is critical.[1][3]

Procedural Guidance: A Step-by-Step Operational Plan

A safe workflow is a repeatable, logical sequence of actions that minimizes risk at every stage. The following diagram and steps outline the complete handling process.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Conclusion Phase prep 1. Pre-Handling Checks - Thoroughly review the SDS. - Inspect all PPE for integrity. - Confirm fume hood is operational. - Prepare all necessary equipment. handle 2. Active Handling - Don all required PPE correctly. - Conduct all manipulations in a fume hood. - Keep the container closed when not in use. - Use techniques to minimize dust generation. prep->handle decon 3. Decontamination & Cleanup - Wipe down work surfaces. - Decontaminate non-disposable equipment. - Doff PPE using the correct procedure. - Wash hands and arms thoroughly. handle->decon spill Emergency Spill Response handle->spill dispose 4. Waste Disposal - Segregate contaminated waste. - Place in a labeled, sealed container. - Dispose of as hazardous chemical waste per institutional guidelines. decon->dispose

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol Steps:

  • Pre-Handling and Preparation :

    • Before any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[6]

    • Assemble and inspect all required PPE as detailed in Table 2. Ensure gloves are free of defects.[6]

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Prepare your workspace by laying down absorbent bench paper and ensuring all necessary glassware and utensils are within reach to minimize movement.

  • Handling and Use :

    • Don all PPE correctly before entering the designated handling area.

    • Perform all transfers, weighing, and manipulations of the solid compound deep within the sash of the chemical fume hood.

    • When weighing, use a spatula to carefully transfer material. Avoid pouring the solid, which can create dust clouds.

    • Keep the primary container tightly closed when not actively dispensing the chemical.[1][3]

  • Post-Handling and Decontamination :

    • After handling is complete, wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Carefully remove PPE, starting with gloves (using a technique that avoids touching the outer surface), followed by your lab coat.[9]

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

  • Spill Response :

    • In case of a small spill, avoid creating dust.

    • Wearing your full PPE, gently cover the spill with an absorbent material.

    • Carefully sweep the material into a designated, labeled hazardous waste container.[1][3]

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

  • Waste Disposal :

    • This compound and any materials contaminated with it (e.g., gloves, wipes, bench paper) are considered hazardous waste.[1]

    • Collect all waste in a clearly labeled, sealed container.

    • Dispose of the waste through your institution's approved hazardous waste disposal program.[1][3] Do not pour down the drain or mix with other waste streams.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.